molecular formula C11H8N2O2 B174531 4-(Pyrimidin-2-yl)benzoic acid CAS No. 199678-12-1

4-(Pyrimidin-2-yl)benzoic acid

Cat. No.: B174531
CAS No.: 199678-12-1
M. Wt: 200.19 g/mol
InChI Key: WNDAEOTYLPWXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrimidin-2-yl)benzoic acid is a valuable aromatic scaffold in medicinal chemistry, serving as a critical building block for the design and synthesis of novel therapeutic agents. Its structure, incorporating both a benzoic acid and a pyrimidine heterocycle, is frequently explored in cancer research, particularly in the development of antifolate compounds. These molecules often target dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, and their structural core can include a para-aminobenzoic acid (PABA) moiety, which is essential for this mechanism of action . Beyond oncology, this chemical scaffold demonstrates significant potential in neuroscience research. Derivatives of aminobenzoic acid have been extensively evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease . The inhibition of AChE increases acetylcholine levels at neuronal synapses, offering a promising approach to ameliorating cognitive deficits. Furthermore, the molecule's ability to form stable dimers via hydrogen bonds, such as O-H···N interactions, and its participation in C-H···π packing forces, as observed in closely related crystal structures, underscore its utility in supramolecular chemistry and materials science . For researchers, this compound provides a versatile platform for constructing more complex molecules aimed at a range of biological targets.

Properties

IUPAC Name

4-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDAEOTYLPWXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363853
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199678-12-1
Record name 4-(Pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-(Pyrimidin-2-yl)benzoic Acid

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, planar structure, featuring both a hydrogen bond acceptor (pyrimidine ring) and a carboxylic acid group, makes it a valuable scaffold for the design of kinase inhibitors and other targeted therapeutics. The pyrimidine core is a common motif in a multitude of biologically active molecules, while the benzoic acid moiety provides a versatile handle for further chemical modification and salt formation, enhancing pharmacokinetic properties. This guide provides an in-depth exploration of the primary synthetic routes to this crucial building block, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly approached through two primary strategies:

  • Palladium-Catalyzed Cross-Coupling Reactions: This modern and highly versatile approach focuses on the direct formation of the carbon-carbon bond between the pyrimidine and benzene rings. The Suzuki-Miyaura coupling is the most prominent and widely employed method in this category.

  • Construction from a Nitrile Intermediate: This classical yet robust strategy involves the synthesis of a key intermediate, 4-(pyrimidin-2-yl)benzonitrile, followed by the hydrolysis of the nitrile group to the desired carboxylic acid.

A third, more traditional approach, the Pinner pyrimidine synthesis , allows for the construction of the pyrimidine ring itself from acyclic precursors. While less direct for this specific target, it offers an alternative route for creating substituted pyrimidine cores.

This guide will delve into the technical details of each of these methodologies, providing a comparative analysis to inform the selection of the most appropriate route based on starting material availability, scalability, and desired purity.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of C-C bonds, particularly between aromatic rings.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (a boronic acid or ester) with an organohalide. For the synthesis of this compound, this translates to the coupling of a 2-halopyrimidine with a boronic acid derivative of benzoic acid.

Causality Behind Experimental Choices:
  • Choice of Coupling Partners: The most common approach involves the coupling of 2-chloropyrimidine with 4-carboxyphenylboronic acid or its ester derivative (e.g., ethyl 4-boronobenzoate). Using the ester form can sometimes lead to cleaner reactions and easier purification, with a final hydrolysis step to yield the carboxylic acid.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for this type of transformation.[2] Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are frequently employed. The choice of solvent is also crucial, with common options including 1,4-dioxane, toluene, or dimethylformamide (DMF), often in the presence of water.[3]

  • Microwave Irradiation: The use of microwave-assisted heating can dramatically reduce reaction times from hours to minutes, making it an attractive option for rapid synthesis and library generation.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Hydrolysis A Combine 2-chloropyrimidine, ethyl 4-boronobenzoate, Pd(PPh3)4, and K2CO3 in a reaction vessel B Add dioxane/water solvent mixture A->B Degas C Heat under inert atmosphere (e.g., 80-100°C or microwave) B->C D Cool reaction mixture C->D Monitor by TLC/LC-MS E Aqueous work-up (e.g., extraction with ethyl acetate) D->E F Purify crude ethyl 4-(pyrimidin-2-yl)benzoate (e.g., column chromatography) E->F G Hydrolyze the ester (e.g., LiOH or NaOH in aq. THF/MeOH) F->G H Acidify to precipitate the carboxylic acid G->H I Isolate and dry the final product: This compound H->I

Caption: Workflow for Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Step 1: Synthesis of Ethyl 4-(pyrimidin-2-yl)benzoate

  • To a dry Schlenk flask, add 2-chloropyrimidine (1.0 eq), ethyl 4-boronobenzoate (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 4-(pyrimidin-2-yl)benzoate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 4-(pyrimidin-2-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).[5]

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M hydrochloric acid (HCl).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound as a solid.

ParameterSuzuki-Miyaura Coupling
Starting Materials 2-Halopyrimidine, 4-Boronobenzoic acid ester
Key Reagents Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Solvent Dioxane/Water, Toluene, DMF
Temperature 80-120 °C (conventional), 100-150 °C (microwave)
Reaction Time 6-24 hours (conventional), 10-30 minutes (microwave)
Typical Yield 70-95%

Method 2: Synthesis via Nitrile Intermediate and Hydrolysis

This two-stage approach first constructs the 4-(pyrimidin-2-yl)benzonitrile intermediate, which is then hydrolyzed to the final carboxylic acid product. This method is advantageous when the corresponding nitrile-substituted starting materials are more readily available or cost-effective.

Causality Behind Experimental Choices:
  • Formation of the Nitrile Intermediate: 4-(Pyrimidin-2-yl)benzonitrile can be synthesized via a Suzuki-Miyaura coupling between a 2-halopyrimidine and 4-cyanophenylboronic acid.[6] Alternatively, it can be formed through other cross-coupling reactions or by the reaction of a suitable pyrimidine precursor with a benzonitrile derivative.

  • Hydrolysis of the Nitrile: The conversion of the nitrile to a carboxylic acid is a well-established transformation that can be achieved under either acidic or basic conditions.[7][8]

    • Acid-catalyzed hydrolysis: Typically involves heating the nitrile in the presence of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

    • Base-catalyzed hydrolysis: Involves heating the nitrile with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This method initially forms the carboxylate salt, which is then protonated in a separate acidic work-up step to yield the carboxylic acid.

Experimental Workflow: Nitrile Hydrolysis Pathway

cluster_0 Nitrile Synthesis (Suzuki Coupling) cluster_1 Hydrolysis cluster_2 Work-up & Isolation A Couple 2-chloropyrimidine with 4-cyanophenylboronic acid (similar conditions to Method 1) B Isolate and purify 4-(pyrimidin-2-yl)benzonitrile A->B C Heat the nitrile with aq. NaOH or aq. H2SO4 B->C D_base If basic hydrolysis: Cool and acidify with HCl to precipitate the product C->D_base Base-catalyzed D_acid If acidic hydrolysis: Cool and collect the precipitated product C->D_acid Acid-catalyzed E Filter, wash with water, and dry the final product: This compound D_base->E D_acid->E

Caption: Workflow for the synthesis of this compound via a nitrile intermediate.

Detailed Experimental Protocol: Nitrile Hydrolysis

Step 1: Synthesis of 4-(Pyrimidin-2-yl)benzonitrile (via Suzuki-Miyaura Coupling)

  • Follow the procedure outlined in Method 1, Step 1, substituting ethyl 4-boronobenzoate with 4-cyanophenylboronic acid (1.2 eq).

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-(pyrimidin-2-yl)benzonitrile.

Step 2: Hydrolysis of 4-(Pyrimidin-2-yl)benzonitrile

Option A: Base-Catalyzed Hydrolysis

  • To a round-bottom flask, add 4-(pyrimidin-2-yl)benzonitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux for 8-12 hours, or until the reaction is complete (TLC monitoring).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add concentrated HCl with stirring until the solution is acidic (pH ~2-3), which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Option B: Acid-Catalyzed Hydrolysis

  • In a round-bottom flask, suspend 4-(pyrimidin-2-yl)benzonitrile (1.0 eq) in a 50-70% aqueous solution of sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for 6-10 hours.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • The precipitate that forms is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to give this compound.

ParameterNitrile Hydrolysis Pathway
Starting Materials 2-Halopyrimidine, 4-Cyanophenylboronic acid
Key Reagents For hydrolysis: NaOH or H₂SO₄
Solvent Water
Temperature Reflux (100-120 °C)
Reaction Time 6-12 hours
Typical Yield 80-95% for the hydrolysis step

Method 3: Pinner Pyrimidine Synthesis

The Pinner synthesis is a classic method for constructing the pyrimidine ring itself from acyclic precursors.[9] This route involves the condensation of a 1,3-dicarbonyl compound with an amidine.[10] While more convergent for building highly substituted pyrimidines from simple starting materials, it is a less direct approach for this compound compared to the cross-coupling methods.

Conceptual Pathway for Pinner Synthesis:

A plausible, albeit multi-step, Pinner-type synthesis could involve the reaction of a 1,3-dicarbonyl derivative of benzoic acid with formamidine. This would likely require protection of the carboxylic acid group and subsequent deprotection.

Experimental Workflow: Pinner Synthesis (Conceptual)

cluster_0 Precursor Synthesis cluster_1 Pinner Cyclization cluster_2 Deprotection A Synthesize a 1,3-dicarbonyl derivative of a protected 4-carboxybenzaldehyde B Condense the 1,3-dicarbonyl compound with formamidine under basic or acidic conditions A->B C Remove the protecting group from the carboxylic acid B->C D Isolate and purify the final product C->D

Caption: Conceptual workflow for the Pinner synthesis of this compound.

Due to the multi-step nature and the availability of more direct methods, a detailed experimental protocol for the Pinner synthesis of this specific target is not commonly reported in the literature and is presented here for conceptual understanding.

ParameterPinner Pyrimidine Synthesis
Starting Materials 1,3-Dicarbonyl compound, Amidine
Key Reagents Acid or base catalyst
Solvent Typically an alcohol (e.g., ethanol)
Temperature Varies, often reflux
Reaction Time Varies widely
Typical Yield Moderate to good

Comparative Analysis and Conclusion

FeatureSuzuki-Miyaura CouplingNitrile HydrolysisPinner Synthesis
Convergence HighHighModerate
Versatility Excellent for a wide range of analogsGood, relies on nitrile availabilityExcellent for diverse pyrimidine cores
Reaction Conditions Mild to moderateCan require harsh acidic/basic conditionsVaries, can be harsh
Scalability Generally goodGoodCan be challenging for multi-step routes
Key Advantage Direct C-C bond formation, high yieldsUtilizes readily available nitrile precursorsBuilds the pyrimidine core from simple units
Key Disadvantage Cost of palladium catalysts and ligandsTwo distinct synthetic stagesLess direct for this specific target

For the synthesis of this compound, the Suzuki-Miyaura coupling generally represents the most efficient and versatile approach, particularly when a variety of analogs are desired. The directness of the C-C bond formation and the typically high yields make it a preferred method in modern synthetic chemistry.

The synthesis via nitrile hydrolysis is a highly viable and often cost-effective alternative, especially for large-scale production where the starting materials may be more economical. The hydrolysis step is robust and high-yielding.

The Pinner synthesis , while a cornerstone of heterocyclic chemistry, is less practical for this specific, relatively simple target compared to the more modern cross-coupling strategies. It remains a valuable tool for the synthesis of more complex, substituted pyrimidine scaffolds.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including factors such as the availability and cost of starting materials, the required scale of the synthesis, and the desired purity of the final product.

References

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (n.d.). National Center for Biotechnology Information.
  • Baran, P. S., & O'Malley, D. P. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 180.
  • Pinner pyrimidine synthesis. (n.d.). SlideShare.
  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Center for Biotechnology Information.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Pinner reaction. (n.d.). Wikipedia.
  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(2), o398.
  • 4 - Supporting Information. (n.d.).
  • Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Center for Biotechnology Information.
  • Ethyl 4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate. (n.d.). PubChem.
  • Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl. (n.d.). Google Patents.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (n.d.). ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • Process for hydrolysis of nitriles. (n.d.). Google Patents.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
  • Organic Syntheses Procedure. (n.d.).
  • Synthesis of 2-Cyanopyrimidines. (n.d.). ResearchGate.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2017). RSC Advances, 7(83), 52838-52842.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). Scientific Reports, 15(1), 1-18.
  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (1998). Journal of Pharmaceutical Sciences, 87(11), 1389-1393.
  • Hydrolysis of nitriles to carboxylic acids. (n.d.). Google Patents.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate.
  • Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. (n.d.). National Center for Biotechnology Information.
  • The acid-catalysed hydrolysis of benzonitrile. (1973). Journal of the Chemical Society, Perkin Transactions 2, 223-227.
  • 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

4-(Pyrimidin-2-yl)benzoic acid is a pivotal chemical entity, recognized for its integral role as a building block in the synthesis of targeted therapeutics. Its structural motif, featuring a benzoic acid appended to a pyrimidine ring, provides a versatile scaffold for developing kinase inhibitors. A comprehensive understanding of its physicochemical properties is paramount for optimizing synthetic routes, predicting pharmacokinetic behavior, and designing novel analogues with enhanced therapeutic profiles. This guide offers a detailed examination of the known physicochemical characteristics of this compound and provides robust, field-proven methodologies for the experimental determination of key parameters that are not yet extensively documented in publicly accessible literature.

Molecular and Physical Characteristics

The fundamental properties of this compound have been reported by various chemical suppliers. These foundational data points are essential for its identification, handling, and use in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O₂[1][2][3]
Molecular Weight 200.19 g/mol [1][2][3]
Melting Point 238 °C[2]
Boiling Point 301.5 °C (Predicted)
Appearance Solid[2]
CAS Number 199678-12-1[1][2]

Core Physicochemical Parameters: A Deeper Dive

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method remains the gold standard for its determination.

The workflow for determining aqueous solubility via the shake-flask method is a robust and widely accepted procedure.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of buffer (e.g., PBS, pH 7.4) prep1->prep2 Transfer equil1 Agitate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Ensure equilibrium is reached (typically 24-48 hours) equil1->equil2 Time analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant analysis1->analysis2 analysis3 Use a validated analytical method (e.g., HPLC-UV) analysis2->analysis3 Method

Caption: Workflow for Aqueous Solubility Determination.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Validated Analytical Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method for quantifying the concentration of small organic molecules.

Acid Dissociation Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. For this compound, the carboxylic acid moiety is expected to be the primary acidic center. Potentiometric titration is a precise and accurate method for pKa determination.

This protocol provides a step-by-step guide for determining the pKa of this compound.

G cluster_setup Instrument Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers titration1 Dissolve a known amount of the compound in a suitable solvent (e.g., water/co-solvent) setup2 Prepare a standardized titrant (e.g., 0.1 M NaOH) titration2 Add titrant in small, precise increments titration1->titration2 titration3 Record pH after each addition titration2->titration3 Measure analysis1 Plot pH vs. volume of titrant added titration3->analysis1 analysis2 Determine the equivalence point (inflection point of the curve) analysis1->analysis2 analysis3 The pH at the half-equivalence point is the pKa analysis2->analysis3 Calculate

Caption: Workflow for pKa Determination by Potentiometric Titration.

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve and the sharpness of the inflection point provide an internal check on the quality of the data. The pKa of a known standard, such as benzoic acid, should be determined to validate the experimental setup.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical parameter for predicting a drug's membrane permeability and overall ADME profile. The shake-flask method is the traditional and most reliable technique for its measurement.[4][5][6][7]

The following protocol details the steps for the experimental determination of logP.[4][5][6][7]

G cluster_prep Phase Preparation cluster_partitioning Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol prep2 Prepare a stock solution of the compound in one of the phases prep1->prep2 part1 Mix known volumes of the pre-saturated phases and the stock solution prep2->part1 part2 Agitate until equilibrium is reached part1->part2 analysis1 Separate the two phases by centrifugation part2->analysis1 analysis2 Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate logP = log([Compound]octanol / [Compound]water) analysis2->analysis3 Calculate

Caption: Workflow for logP Determination by the Shake-Flask Method.

Expertise & Experience Insights:

  • Pre-saturation of Phases: This step is critical to prevent volume changes during the experiment, which would affect the accuracy of the final concentration measurements.

  • Choice of Analytical Method: The analytical method must be sensitive and linear over the expected concentration range in both phases.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and benzene rings. The chemical shifts and coupling patterns of these protons would provide valuable information for structural confirmation. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing characteristic signals for the carbonyl carbon of the carboxylic acid and the carbons of the two aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretching band and a strong C=O stretching band. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule. While no crystal structure for this compound is currently in the public domain, a structure for a related compound, 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, has been reported.[11][12] Obtaining the crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for computational modeling and structure-based drug design.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

This compound is a well-established intermediate in the synthesis of several kinase inhibitors.[13] Its most notable application is in the preparation of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[14][15][16][17][18][19]

The synthesis of Nilotinib involves the coupling of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (a close derivative of the topic compound) with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.[14][18] The physicochemical properties of the benzoic acid intermediate, such as its solubility and reactivity, are critical for the efficiency and yield of this coupling reaction.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While its basic physical properties are known, a comprehensive, experimentally-derived dataset for its key physicochemical parameters, including aqueous solubility, pKa, and logP, is yet to be published. The standardized, robust protocols detailed in this guide provide a clear pathway for researchers to obtain this critical information. A thorough understanding of these properties is essential for leveraging the full potential of this versatile scaffold in the design and synthesis of next-generation kinase inhibitors and other targeted therapies.

References

  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid.
  • Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347.
  • Supporting Information for a chemical public
  • Rane, R. A., et al. (2023). Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors: Design, synthesis, protein X-ray structural studies, and biological evaluation. European Journal of Medicinal Chemistry, 250, 115214.
  • European Patent Office. (2009).
  • Google Patents. (2010).
  • Google Patents. (2018). Method for preparing nilotinib (US10000470B1).
  • Supporting Information for a chemical public
  • Supporting Information for a chemical public
  • Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. PubMed.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123).
  • Sági, K., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
  • bioRxiv. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.
  • Zhang, Q.-L., et al. (2020). Crystal structure of 4-(3-(pyridin-3-yl)ureido)benzoic acid — adipic acid (2/1), C16H16N3O5.
  • ChemScene. 160773-23-9 | 2-(Pyrimidin-2-yloxy)benzoicacid.
  • National Institutes of Health. (2022).
  • ResearchGate. Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.
  • PubMed. (2014). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • ACD/Labs. LogP—Making Sense of the Value.
  • Cambridge MedChem Consulting. LogP/D.
  • ResearchGate. The correlation of the Log P values obtained by the shake flask method...
  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
  • MDPI. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
  • National Institutes of Health. (2007). A High-Throughput Method for Lipophilicity Measurement.
  • PubChem. 4-(pyridin-2-ylmethoxy)benzoic acid (C13H11NO3).
  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3749.
  • ChemicalBook. 4-(PYRIMIDIN-2-YLAMINO)-BENZOIC ACID.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • ResearchGate. FTIR spectrum of 4-(4 0 -pyridylazophenyl)
  • Global Substance Registration System. 4-((1,4-DIHYDRO-4-OXO-2-PYRIMIDINYL)AMINO)BENZOIC ACID.
  • Sigma-Aldrich. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • ResearchGate.

Sources

An In-depth Technical Guide to the Solid-State Characterization of 4-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the solid-state analysis of 4-(Pyrimidin-2-yl)benzoic acid, a heterocyclic building block of significant interest in pharmaceutical development and materials science.[1] Recognizing the critical role of crystalline form in determining the physicochemical properties of a compound, this document outlines the core analytical techniques required for a thorough characterization. We will delve into the principles and experimental workflows for single-crystal X-ray diffraction (SC-XRD), powder X-ray diffraction (PXRD), and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis). While a definitive public crystal structure for this compound is not available at the time of this writing, this guide will utilize a chemically plausible, hypothetical crystal structure to illustrate the complete analytical process, from data acquisition to interpretation. This approach provides researchers, scientists, and drug development professionals with a robust, field-proven methodology for the comprehensive solid-state characterization of this and similar molecular compounds.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule that incorporates a rigid pyrimidine ring and a benzoic acid moiety. This unique combination of a hydrogen bond acceptor (pyrimidine nitrogens) and a hydrogen bond donor/acceptor (carboxylic acid) makes it a prime candidate for the construction of supramolecular architectures and a key intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.[1] The solid-state structure, or crystalline arrangement, of this molecule dictates crucial material properties such as solubility, dissolution rate, stability, and bioavailability, which are of paramount importance in the pharmaceutical industry.[2] A comprehensive analysis of its crystal structure is therefore not merely an academic exercise but a foundational step in its development for any advanced application.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[3] It provides unequivocal information on bond lengths, bond angles, and, most importantly, the intermolecular interactions that govern the crystal packing.

Causality in Experimental Design: The Path to a High-Quality Crystal

The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[4] The primary objective of the crystallization process is to encourage slow, ordered growth, which minimizes defects and results in a well-defined crystal lattice.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[5] For this compound, solvents such as a methanol/dimethylformamide (DMF) co-solvent system could be explored.

  • Solution Preparation: Prepare a nearly saturated solution of the compound by dissolving it in the chosen solvent at room temperature. Gentle warming can be used to facilitate dissolution, but the solution should be allowed to return to ambient temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[5]

  • Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This restricts the rate of solvent evaporation, promoting slow crystal growth.[4]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[5]

  • Crystal Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the supernatant.[4]

Mandatory Visualization: Crystal Growth Workflow

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_analysis Analysis A Dissolve Compound in Suitable Solvent B Filter Solution (0.22 µm) A->B Remove Particulates C Slow Evaporation (Parafilm with Pinholes) B->C Initiate Crystallization D Incubate in Vibration-Free Environment C->D E Harvest Single Crystal D->E Growth Period F Mount on Diffractometer E->F

Caption: Workflow for growing single crystals suitable for X-ray diffraction.

Hypothetical Crystal Structure Analysis of this compound

As no public crystal structure is available, we will proceed with a hypothetical yet chemically sound model based on common motifs observed in similar compounds, such as the formation of hydrogen-bonded dimers.[6] In many carboxylic acid-containing heterocyclic structures, the carboxylic acid proton forms a hydrogen bond with a nitrogen atom of the heterocyclic ring, leading to the formation of a stable, often centrosymmetric, dimer.[6][7]

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₁H₈N₂O₂
Formula Weight200.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)98.5
γ (°)90
Volume (ų)945.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.405
Hydrogen Bond (D-H···A)O-H···N (pyrimidine)
H-Bond Distance (D···A, Å)2.75
H-Bond Angle (D-H···A, °)175

Data Interpretation and Insights:

  • Space Group: The hypothetical space group P2₁/c is one of the most common for organic molecules and indicates a centrosymmetric packing arrangement. This means that the asymmetric unit contains one molecule, and the other molecules in the unit cell are generated by symmetry operations, including an inversion center.

  • Key Structural Motif: The most significant intermolecular interaction would be the strong O-H···N hydrogen bond between the carboxylic acid's hydroxyl group and one of the pyrimidine's nitrogen atoms. This interaction would link two molecules into a centrosymmetric dimer, a highly stable and frequently observed arrangement.[6][8]

  • π-π Stacking: In addition to hydrogen bonding, the planar aromatic rings (both the benzene and pyrimidine rings) would likely engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset of these stacked rings would be crucial in determining the overall packing efficiency.

Powder X-ray Diffraction (PXRD): The Fingerprint of the Bulk Material

While SC-XRD provides the ultimate structural detail of a single crystal, PXRD is an indispensable tool for analyzing the bulk, polycrystalline material.[8] It serves as a fingerprint for a specific crystalline phase and is used for phase identification, purity assessment, and to monitor solid-state transformations.

The Rationale Behind PXRD Experiments

For a material to be used in a pharmaceutical formulation, it is essential to ensure batch-to-batch consistency of the crystalline form.[9] PXRD is the primary technique for this verification. The diffraction pattern obtained is a direct consequence of the crystal lattice, meaning any change in the crystal structure (polymorphism) will result in a different PXRD pattern.[6]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline sample using an agate mortar and pestle to ensure a random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • Radiation: Use a Cu Kα radiation source (λ = 1.5406 Å).

    • Scan Range (2θ): A typical scan range for organic molecules is from 5° to 40°.

    • Step Size: A step size of 0.02° is generally sufficient.

    • Scan Speed: A moderate scan speed (e.g., 1-2°/min) provides a good balance between data quality and acquisition time.

  • Data Acquisition: Initiate the scan and collect the diffraction pattern.

  • Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is the characteristic fingerprint of the crystalline phase. The positions and relative intensities of the diffraction peaks can be compared to a reference pattern (either calculated from single-crystal data or from a standard batch) to confirm phase identity and purity.

Mandatory Visualization: PXRD Analysis Workflow

G A Bulk Crystalline Sample B Grind to Fine Powder A->B C Mount on Sample Holder B->C D Acquire Diffractogram (Intensity vs. 2θ) C->D E Compare to Reference Pattern D->E F Phase Identification & Purity Assessment E->F

Caption: Standard workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Analysis: Probing Physicochemical Stability

Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and phase behavior of a crystalline solid.[10][11] These methods are critical in drug development for identifying potential degradation pathways and determining processing and storage conditions.[2]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions.[9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Pan Sealing: Crimp the pan with a lid. For volatile substances, hermetically sealed pans should be used.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min. A common temperature range would be from ambient temperature to above the melting point (e.g., 30 °C to 300 °C).

  • Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak will indicate melting, with the peak maximum representing the melting point. For this compound, a sharp endotherm around its reported melting point of 238 °C would be expected.[1]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the loss of volatiles such as water (hydration) or residual solvent.[10]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge Gas: Use an inert nitrogen atmosphere.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30 °C to 400 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. A stable, anhydrous crystalline form of this compound would be expected to show no significant mass loss until the onset of thermal decomposition, which would likely occur at a temperature above its melting point.

Conclusion: A Multi-Technique Approach to Solid-State Characterization

The comprehensive analysis of the crystal structure of this compound requires a synergistic application of multiple analytical techniques. While single-crystal X-ray diffraction provides the foundational, atomic-level understanding of the molecular packing and intermolecular interactions, it is crucial to complement this with techniques that characterize the bulk material. Powder X-ray diffraction serves as the essential tool for phase identification and quality control, while thermal analysis provides critical data on the material's stability and phase behavior. The integrated application of these methods, as outlined in this guide, provides the robust, self-validating system of analysis required for the successful development of this important molecule in pharmaceutical and materials science applications.

References

  • Zhu, H., Wang, H., & Ji, J. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347. [Link]
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
  • Harris, K. D. M. (2007). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design, 7(4), 604-606. [Link]
  • NETZSCH-Gerätebau GmbH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH. [Link]
  • Qi, S., & Craig, D. Q. M. (2019). Thermal Analysis of Pharmaceuticals.
  • Harris, K. D. M. (2014). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Materials Research Society of Japan, 39(2), 113-116. [Link]
  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica, 13(3), 208. [Link]
  • NIH. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. PubChem. [Link]
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
  • G-C. G. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. IUCrJ, 9(Pt 2), 159–168. [Link]
  • Metrangolo, P., & Resnati, G. (2012). Supramolecular synthesis based on a combination of hydrogen- and halogen bonds. Beilstein Journal of Organic Chemistry, 8, 1754–1763. [Link]
  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o243. [Link]
  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]
  • Yaghi, O. M., et al. (2018). Single-Crystal X-ray Diffraction Structures of Covalent Organic Frameworks. Science, 361(6402), eaau9344. [Link]
  • Kariuki, B. M. (2015). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
  • Allen, F. H. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1140, 199–211. [Link]
  • Sunway Pharm Ltd. This compound. [Link]
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link]

Sources

Navigating the Solubility Landscape of 4-(Pyrimidin-2-yl)benzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 4-(Pyrimidin-2-yl)benzoic acid, a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] In the absence of extensive published experimental data, this document synthesizes theoretical principles, predictive insights, and detailed experimental protocols to empower researchers in drug discovery and development. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of its solubility in various organic solvents, and provide a comprehensive, step-by-step guide for its empirical determination using the gold-standard shake-flask method coupled with HPLC analysis.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, poor solubility is a frequent and formidable hurdle.[2] It can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. For medicinal chemists and formulation scientists, a thorough understanding of an API's solubility profile is paramount for informed decision-making in lead optimization, formulation development, and toxicity assessment.[2] this compound, with its heterocyclic pyrimidine ring and acidic benzoic acid moiety, presents an interesting case study in solubility. Its structure suggests a nuanced interplay of polarity, hydrogen bonding capabilities, and aromatic interactions that will govern its behavior in different solvent environments. This guide is designed to provide a comprehensive framework for approaching the solubility assessment of this important molecule.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₈N₂O₂[3][4]
Molecular Weight200.19 g/mol [3][4]
Melting Point238°C[1][3]
AppearanceSolid[3]

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a simple yet powerful principle for predicting solubility. This is governed by the intermolecular forces between the solute (this compound) and the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can form strong hydrogen bonds with these solvents. The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors but not donors. They will interact favorably with the carboxylic acid proton and the aromatic rings. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent capable of dissolving a wide range of compounds.[2] A substituted pyrimidinyl amino benzoic acid has been noted to have some solubility in methanol and dimethyl sulfoxide.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the polar nature of the carboxylic acid and the pyrimidine ring, the solubility of this compound is expected to be low in nonpolar solvents.

The interplay of these forces is conceptually illustrated in the diagram below.

G cluster_polar Polar Protic Solvent (e.g., Methanol) cluster_nonpolar Nonpolar Solvent (e.g., Hexane) solute_p This compound solvent_p Methanol (CH3OH) solute_p->solvent_p Strong H-Bonding (COOH & N with OH) solute_np This compound solvent_np Hexane (C6H14) solute_np->solvent_np Weak van der Waals Interactions

Conceptual Solute-Solvent Interactions.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models offer a valuable tool for estimating solubility.[5][6] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of drug-like molecules in various solvents.[2][6][7] These models utilize molecular descriptors (e.g., molecular weight, logP, polar surface area) to correlate a compound's structure with its solubility. While the accuracy of these predictions can vary, they are instrumental in early-stage drug discovery for prioritizing compounds and designing experiments.[5][6]

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[8] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Experimental Workflow

The workflow for the shake-flask method is outlined in the following diagram:

G prep 1. Preparation Add excess solid this compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate the vials on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium. prep->equil sep 3. Phase Separation Centrifuge the suspension to pellet the excess solid. equil->sep filt 4. Filtration Carefully filter the supernatant using a syringe filter to remove any remaining solid particles. sep->filt quant 5. Quantification Dilute the saturated solution and analyze the concentration of this compound using a validated HPLC method. filt->quant

Shake-Flask Method Workflow.
Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials containing a known volume of each organic solvent to be tested. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[8]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

    • For finer particles, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • To remove any remaining undissolved microparticles, filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of an appropriate mixture of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) is often a good starting point for aromatic carboxylic acids.[9][10]

    • Inject the standard solutions to generate a calibration curve.

    • Accurately dilute the filtered saturated solution and inject it into the HPLC system.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

Data Interpretation and Application in Drug Development

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL)
Hexane0.11.88To be determined
Toluene2.42.38To be determined
Ethyl Acetate4.46.02To be determined
Acetonitrile5.837.5To be determined
Ethanol4.324.5To be determined
Methanol5.132.7To be determined
Dimethyl Sulfoxide (DMSO)7.246.7To be determined

This quantitative data is invaluable for:

  • Formulation Development: Selecting appropriate solvent systems for liquid formulations or for the crystallization process.

  • Preclinical Studies: Ensuring that the compound is sufficiently soluble in vehicle solutions for in vitro and in vivo testing.

  • Structure-Activity Relationship (SAR) Studies: Understanding how structural modifications impact solubility, guiding the design of next-generation analogs with improved properties.

Conclusion

While a comprehensive experimental dataset on the solubility of this compound in organic solvents is not yet publicly available, this guide provides the necessary theoretical framework and practical tools for researchers to confidently approach its characterization. By combining an understanding of its physicochemical properties with a robust experimental protocol like the shake-flask method, scientists can generate the high-quality solubility data essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to a wide range of small molecule drug candidates, underscoring the fundamental importance of solubility science in the pharmaceutical industry.

References

  • Nguyen, B., F. Le, and A. G. P. Sam. 2020. "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Ye, F., and D. Ouyang. 2021. "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Nguyen, B., F. Le, and A. G. P. Sam. 2020.
  • Işık, M., S. S. H. Rizvi, and P. S. Shen. 2022. "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews 122 (13): 11336-11385. [Link]
  • Ye, F., and D. Ouyang. 2021. "Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms." OUCI. [Link]
  • Jouyban, A. 2024. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences 30 (2): x-x. [Link]
  • Asilomar Bio, Inc. 2018. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • HELIX Chromatography. n.d. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." Accessed January 9, 2026. [Link]
  • BioAssay Systems. n.d. "Solubility Testing – Shake Flask Method." Accessed January 9, 2026. [Link]
  • Chiminazzo, A., et al. 2024. "Predicting drug solubility in organic solvents mixtures." Unipd. [Link]
  • Rytting, E., et al. 2005. "Aqueous and cosolvent solubility data for drug-like organic compounds." AAPS J 7 (1): E78-E105. [Link]
  • Avdeef, A. 2007. "Determination of aqueous solubility by heating and equilibration: A technical note." AAPS PharmSciTech 8 (1): E1. [Link]
  • Hossain, M. S., et al. 2024. "Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • Agarwal, A., et al. 2024.
  • Haddad, P. R., et al. 2008.
  • SIELC Technologies. n.d. "HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column." Accessed January 9, 2026. [Link]
  • Novikova, S. E., et al. 2022. "Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples." Molecules 27 (19): 6632. [Link]
  • Wang, J., et al. 2013. "Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC." Agilent. [Link]
  • Zhu, H. B., H. Wang, and J. F. Ji. 2008. "3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid." Acta Crystallographica Section E: Structure Reports Online 64 (Pt 12): o2347. [Link]
  • Box, K., et al. 2003. "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." International Journal of Pharmaceutics 260 (2): 237-251. [Link]
  • MySkinRecipes. n.d. "4-Pyrimidin-2-yl-benzoic acid." Accessed January 9, 2026. [Link]
  • Ghasemi, J., and S. Asadpour. 2010. "Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT.
  • PubChem. n.d. "4-(Pyridin-4-yl)benzoic acid." Accessed January 9, 2026. [Link]
  • D'Arienzo, M., et al. 2020. "Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine." AIR Unimi. [Link]
  • PharmaCompass.com. n.d. "4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid." Accessed January 9, 2026. [Link]
  • D'Arienzo, M., et al. 2020. "Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine.
  • Chadwick, K., et al. 2017. "Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir." Crystal Growth & Design 17 (5): 2388-2399. [Link]
  • Streng, E. S., and M. A. T. Blaskovich. 2023. "Intrinsic Solubility of Ionizable Compounds from pKa Shift." ACS Omega 8 (47): 44964-44971. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-(Pyrimidin-2-yl)benzoic acid is a bifunctional molecule incorporating both a benzoic acid and a pyrimidine ring system. This structural motif is of significant interest to researchers in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors. A comprehensive understanding of its spectroscopic properties is paramount for structural verification, purity assessment, and quality control. This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying theoretical principles and a robust experimental protocol for data acquisition.

Introduction: The Structural and Chemical Landscape

This compound presents a fascinating case for NMR analysis. The molecule consists of two distinct aromatic systems linked by a C-C bond:

  • A para-substituted benzene ring , which is an electron-rich system modified by an electron-withdrawing carboxylic acid group (-COOH) and an electron-withdrawing pyrimidinyl group.

  • A 2-substituted pyrimidine ring , which is an electron-deficient (π-deficient) heteroaromatic system.

The electronic interplay between these two rings dictates the chemical environment of each proton and carbon atom, resulting in a unique and predictable NMR fingerprint. This guide will deconstruct the expected spectrum by analyzing these substituent effects.

Foundational NMR Principles: Chemical Shift and Coupling

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field (B₀), they align either with or against the field. The absorption of radiofrequency radiation can cause a "spin flip" between these energy states. The precise frequency required for this transition is the nucleus's resonance frequency.[2]

  • Chemical Shift (δ): The resonance frequency is highly sensitive to the local electronic environment. Electron density shields the nucleus from the external magnetic field, causing it to resonate at a lower frequency (upfield shift). Conversely, nearby electronegative atoms or groups withdraw electron density, deshielding the nucleus and causing it to resonate at a higher frequency (downfield shift).[3] Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[4]

  • Spin-Spin Coupling (J-Coupling): The magnetic field of one nucleus can influence the magnetic field experienced by a neighboring nucleus through the intervening chemical bonds.[5] This interaction, known as spin-spin coupling, causes NMR signals to split into multiple peaks (multiplets). The spacing between these peaks is the coupling constant (J), measured in Hertz (Hz).[6] The magnitude of J is independent of the spectrometer's magnetic field strength and provides crucial information about the connectivity and spatial relationship of atoms, typically through three bonds (³J).[7]

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the protons on the benzoic acid ring and the pyrimidine ring. The acidic proton of the carboxyl group will also be present, typically as a broad singlet at a very downfield position.

Causality of Predicted Shifts and Multiplicities:

  • Benzoic Acid Protons (H-2', H-3', H-5', H-6'): The para-substitution pattern creates a symmetrical AA'BB' system. Protons H-3'/H-5' are adjacent to the electron-donating pyrimidinyl-substituted carbon, while H-2'/H-6' are adjacent to the electron-withdrawing carboxyl group. This results in two distinct chemical environments. They will appear as two doublets due to coupling with each other (ortho-coupling). The protons ortho to the pyrimidine ring (H-3'/H-5') are expected to be more shielded (upfield) than the protons ortho to the more strongly withdrawing carboxylic acid group (H-2'/H-6'). A typical ³J value for ortho-protons on a benzene ring is in the range of 6-10 Hz.[8]

  • Pyrimidine Protons (H-4, H-5, H-6): The pyrimidine ring is inherently electron-deficient, causing its protons to resonate at a downfield position compared to benzene. The two nitrogen atoms exert a strong deshielding effect. H-4 and H-6 are equivalent due to symmetry and will be deshielded by the adjacent nitrogen atoms. H-5 is situated between two carbons and will be the most upfield of the pyrimidine protons. The H-4/H-6 protons will appear as a doublet, coupled to H-5. The H-5 proton will appear as a triplet, as it is coupled to two equivalent protons (H-4 and H-6). Typical coupling constants in pyrimidine rings are observed.[9]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and subject to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet far downfield, often above 10 ppm.[2][10]

Table 1: Predicted ¹H NMR Data for this compound

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~13.2broad singlet-1H-COOHHighly deshielded acidic proton.[10]
~8.95doublet~4.8 Hz2HH-4, H-6Protons adjacent to ring nitrogens in an electron-deficient ring.
~8.50doublet~8.4 Hz2HH-3', H-5'Ortho to the pyrimidine substituent, deshielded.
~8.15doublet~8.4 Hz2HH-2', H-6'Ortho to the strongly electron-withdrawing -COOH group.
~7.55triplet~4.8 Hz1HH-5Proton situated between two carbons in the pyrimidine ring.

Predicted ¹³C NMR Spectrum Analysis

Due to the molecule's symmetry (a C₂ axis passing through C-1', C-4', and the C2-C5 axis of the pyrimidine ring), several carbon atoms are chemically equivalent, reducing the total number of expected signals. We anticipate 8 distinct signals for the 11 carbon atoms.

Causality of Predicted Shifts:

  • Carboxyl Carbon (-COOH): This carbon is bonded to two highly electronegative oxygen atoms and will be the most deshielded signal in the spectrum, typically appearing around 165-180 ppm.[11]

  • Pyrimidine Carbons (C-2, C-4/6, C-5): The carbons in the heterocyclic ring are significantly influenced by the nitrogen atoms. Carbons adjacent to nitrogen (C-2, C-4, C-6) are highly deshielded. C-2, being bonded to the benzene ring and flanked by two nitrogens, will be particularly downfield. C-5, situated between two carbons, will be the most shielded of the pyrimidine carbons.

  • Benzoic Acid Carbons (C-1' to C-6'): The substituent effects are predictable. The carbon bearing the carboxyl group (C-1') and the carbon bearing the pyrimidine group (C-4') are quaternary and will have distinct chemical shifts. Due to symmetry, C-2' is equivalent to C-6', and C-3' is equivalent to C-5'.[12] The pyrimidine ring acts as an electron-withdrawing group, influencing the shifts of the attached benzene ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~167.0-COOHStandard chemical shift for a carboxylic acid carbon.[11]
~164.0C-2Pyrimidine carbon attached to the benzene ring and flanked by two nitrogens.
~157.5C-4, C-6Equivalent pyrimidine carbons adjacent to one nitrogen.
~142.0C-4'Aromatic carbon attached to the pyrimidine substituent.
~135.0C-1'Aromatic carbon attached to the -COOH group.
~130.5C-2', C-6'Equivalent aromatic carbons ortho to the -COOH group.
~128.0C-3', C-5'Equivalent aromatic carbons meta to the -COOH group.
~122.0C-5Pyrimidine carbon not directly bonded to nitrogen.

Experimental Protocols for Data Acquisition

A standardized and well-documented protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is a self-validating system for the analysis of this compound.

Sample Preparation

Rationale for Solvent Choice: The presence of a carboxylic acid necessitates a polar, aprotic solvent to ensure solubility and to observe the exchangeable acidic proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is the ideal choice as it readily dissolves the compound and its residual proton peak (~2.50 ppm) does not typically interfere with the aromatic signals of interest.[13][14]

  • Step 1: Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[15]

  • Step 2: Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Step 3: Solubilization: Gently agitate or sonicate the vial until the sample is completely dissolved.

  • Step 4: Transfer: Using a clean glass Pasteur pipette, filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Step 5: Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[16][17]

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).

  • Acquisition Time: ~3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition (Proton Decoupled):

  • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 220 ppm (e.g., from -10 to 210 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay helps in observing quaternary carbons.

  • Number of Scans: 1024-4096 scans, necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply Fourier Transform to the Free Induction Decay (FID).

  • Perform phase correction on the resulting spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

Visualization of Structure and Workflow

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering used for the predicted NMR assignments.

Caption: Structure of this compound with atom numbering for NMR.

Experimental Workflow Diagram

This diagram outlines the logical flow from sample preparation to final data analysis, ensuring a systematic and reproducible approach.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in DMSO-d₆ (0.6 mL) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_h1 Acquire ¹H Spectrum setup->acq_h1 acq_c13 Acquire ¹³C Spectrum setup->acq_c13 process Fourier Transform & Phase Correction acq_h1->process acq_c13->process calibrate Calibrate to Solvent Residual Peak process->calibrate analyze Assign Peaks & Analyze Coupling calibrate->analyze report Final Report analyze->report

Caption: Standardized workflow for NMR analysis of this compound.

Conclusion

The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a clear and systematic process when guided by the fundamental principles of chemical shifts and spin-spin coupling. The predicted spectra reveal a distinct set of signals characterized by the downfield shifts of the electron-deficient pyrimidine protons and the classic AA'BB' pattern of the para-substituted benzoic acid ring. This in-depth guide provides the theoretical foundation, predictive data, and a robust experimental protocol to empower researchers in the unambiguous identification and characterization of this important chemical entity, ensuring high standards of scientific integrity and reproducibility in their work.

References

  • Fiveable. (n.d.). Chemical shift and spin-spin coupling. Spectroscopy Class Notes.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.
  • Organic Chemistry IUPUI. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR.
  • Scribd. (n.d.). NMR Aromatic Proton Coupling: Doublet.
  • ACD/Labs. (2021, August 25). 1H–1H Coupling in Proton NMR.
  • Chemistry Notes. (2018, December 2). NMR spectroscopy principle, Instrumentation, Application, Chemical shift, Spin-spin coupling constant, and Integration.
  • Williamson, R. T., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supporting Information.
  • Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs.
  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • The Organic Chemistry Tutor. (2023, June 6). Coupling in Proton NMR [Video]. YouTube.
  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy.
  • Magnetic Resonance in Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid.
  • Semantic Scholar. (n.d.). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • ResearchGate. (2022, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • SpectraBase. (n.d.). 5-Hydroxy-2-phenylpyrimidine - Optional[13C NMR] - Chemical Shifts.
  • Varian, Inc. (n.d.). Basic NMR Concepts.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • ResearchGate. (n.d.). ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of....
  • National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.
  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of Calgary. (n.d.). Carboxylic acid NMR.
  • SpectraBase. (n.d.). 4-Phenylpyrimidine - Optional[13C NMR] - Chemical Shifts.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-(Pyrimidin-2-yl)benzoic acid, a key intermediate in pharmaceutical research and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies and expected outcomes for the structural elucidation of this compound.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest, primarily utilized as a building block in the synthesis of kinase inhibitors for targeted cancer therapies.[1] Its unique structure, featuring both a carboxylic acid group and a pyrimidine ring, allows for specific interactions within the active sites of enzymes.[1] Accurate structural confirmation and purity assessment are paramount in its application, making mass spectrometry an indispensable analytical tool. This guide will detail the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the comprehensive characterization of this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for developing an appropriate mass spectrometry method.

PropertyValueSource
Molecular FormulaC₁₁H₈N₂O₂[1][2][3]
Molecular Weight200.19 g/mol [1][2][3]
Melting Point238 °C[1][3]
AppearanceSolid[4]

Experimental Workflow: A Step-by-Step Approach

The following section outlines a robust and reproducible workflow for the analysis of this compound using ESI-MS/MS. This protocol is designed to be a self-validating system, ensuring high-quality, interpretable data.

Sample and Reagent Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as LC-MS grade methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 (v/v) acetonitrile and water with 0.1% formic acid. The addition of formic acid is crucial to promote protonation and enhance ionization efficiency in positive ion mode.[5]

  • Mobile Phase: For liquid chromatography introduction, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.[6]

Mass Spectrometry Analysis

The analysis is performed using a tandem mass spectrometer, such as a triple quadrupole or a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source.

  • Objective: To determine the mass-to-charge ratio (m/z) of the intact protonated molecule.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of the basic pyrimidine ring and the acidic carboxylic acid group allows for ionization in both positive and negative modes, however, positive mode is often preferred for nitrogen-containing compounds.

  • Scan Range: m/z 50-500. This range is sufficient to encompass the expected parent ion and potential low-mass fragments.

  • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 201.06.

  • Objective: To induce fragmentation of the parent ion and generate a characteristic fragmentation pattern for structural confirmation.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 201.06 in the first mass analyzer.

  • Collision Gas: Argon or nitrogen are commonly used as collision gases.[7]

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation spectrum. The optimal collision energy will vary depending on the instrument and should be empirically determined.

Experimental Workflow Diagram

Caption: Experimental workflow for the ESI-MS/MS analysis of this compound.

Fragmentation Analysis: Deciphering the Molecular Structure

The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents on the pyrimidine ring.[6][8] For this compound, the fragmentation in positive ion mode ESI-MS/MS is expected to be driven by the initial protonation, likely occurring on one of the nitrogen atoms of the pyrimidine ring due to their higher basicity compared to the carboxylic acid oxygen.

Predicted Fragmentation Pathways

Upon collision-induced dissociation, the protonated molecule ([M+H]⁺, m/z 201.06) is expected to undergo several characteristic fragmentation reactions:

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids is the neutral loss of water, resulting in an acylium ion. This would produce a fragment at m/z 183.05 .

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting acylium ion can further lose carbon monoxide, a characteristic fragmentation of aromatic aldehydes and ketones. This would lead to a fragment at m/z 155.06 .

  • Loss of Formic Acid (HCOOH): The direct loss of formic acid from the protonated molecule is another plausible pathway for carboxylic acids, yielding a fragment at m/z 155.06 .[5]

  • Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo cleavage, although it is generally more stable than the substituents.[8] This can lead to a variety of smaller fragments, but the initial losses from the benzoic acid moiety are expected to be more prominent.

Predicted Fragmentation Table
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
201.06183.05H₂O4-(Pyrimidin-2-yl)benzoyl cation
201.06155.06HCOOH2-Phenylpyrimidine cation
183.05155.06CO2-Phenylpyrimidine cation
Fragmentation Pathway Diagram

Fragmentation_Pathway M_H [M+H]⁺ m/z 201.06 Frag1 Fragment 1 m/z 183.05 M_H->Frag1 - H₂O Frag2 Fragment 2 m/z 155.06 M_H->Frag2 - HCOOH Frag1->Frag2 - CO

Caption: Predicted fragmentation pathway of protonated this compound.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed experimental workflow and understanding the predicted fragmentation patterns, researchers can confidently confirm the structure and identity of this important pharmaceutical intermediate. The principles and methodologies outlined herein are grounded in established mass spectrometry practices and can be adapted for the analysis of related heterocyclic and aromatic carboxylic acid compounds.

References

  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(3), 834-841.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
  • 4-Pyrimidin-2-yl-benzoic acid. MySkinRecipes.
  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid. PharmaCompass.com.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications.
  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing.
  • Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed.
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing.
  • Furan Dissociation Induced by Collisions with H 3 + and C + Ions. MDPI.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH.
  • Collision-induced dissociation. Wikipedia.

Sources

Introduction: The Critical Role of Thermal Stability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 4-(Pyrimidin-2-yl)benzoic Acid

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a market-approved drug is fraught with challenges. A molecule's intrinsic properties dictate its viability, and among the most critical of these is thermal stability. For active pharmaceutical ingredients (APIs), thermal stability is not merely a matter of academic interest; it is a cornerstone of safety, efficacy, and quality. It governs shelf-life, dictates storage conditions, influences manufacturing processes (such as milling and drying), and directly impacts the safety profile of the final drug product. An API that degrades under thermal stress can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability.

This guide focuses on this compound (CAS 199678-12-1), a heterocyclic building block utilized in pharmaceutical research, notably as an intermediate in the synthesis of kinase inhibitors for targeted therapies.[1] Its molecular architecture, featuring a stable benzoic acid moiety linked to an electron-deficient pyrimidine ring, presents a unique profile for thermal analysis. Understanding its behavior when subjected to heat is paramount for any researcher or drug development professional aiming to incorporate this scaffold into a therapeutic candidate.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a foundational understanding, detailed experimental protocols, and a framework for interpreting the thermal stability of this compound using standard thermoanalytical techniques.

Compound Profile: this compound

A thorough analysis begins with a clear understanding of the molecule's fundamental physicochemical properties. These parameters provide the baseline against which thermal events are assessed.

PropertyValueSource(s)
Chemical Name This compound[2][3][4]
CAS Number 199678-12-1[2][3][4]
Molecular Formula C₁₁H₈N₂O₂[1][2][3]
Molecular Weight 200.19 g/mol [1][2][3]
Physical State Solid[5]
Melting Point ~238°C[1][5]

Theoretical Framework: Core Techniques for Thermal Analysis

To comprehensively evaluate thermal stability, a multi-faceted approach is required. No single technique provides a complete picture. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard, offering complementary insights into how a material responds to heat.

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] A TGA experiment directly quantifies mass loss, which is invaluable for identifying the onset temperature of decomposition, determining the percentage of volatile components, and studying degradation kinetics.[7][8] The output, a TGA curve, plots percent mass versus temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[9] This method is essential for identifying thermal events that involve a change in enthalpy, such as melting (endothermic), crystallization (exothermic), and decomposition (often exothermic).[9][10] It provides critical data on melting points, phase transitions, and the energy released or absorbed during degradation, which has significant safety implications.[11][12]

By using these methods in concert, one can distinguish between a physical event like melting (detected by DSC with no mass loss in TGA) and a chemical event like decomposition (detected by both DSC as an endotherm or exotherm and TGA as a mass loss).

Experimental Investigation: A Validated Workflow

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound. The causality behind each parameter is crucial: the heating rate impacts resolution, the atmosphere prevents or induces specific reactions, and sample size affects heat transfer.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Sample This compound (Dry, Fine Powder) Weigh Weigh 3-5 mg (Precision Balance) Sample->Weigh TGA TGA Instrument Weigh->TGA Alumina Crucible DSC DSC Instrument Weigh->DSC Al Pin-Hole Pan TGACurve TGA Curve (% Mass vs. Temp) TGA->TGACurve DSCCurve DSC Thermogram (Heat Flow vs. Temp) DSC->DSCCurve Stability Determine Onset of Decomposition (T_onset) TGACurve->Stability Mechanism Identify Thermal Events (Melting, Decomposition) DSCCurve->Mechanism Final Final Stability->Final Comprehensive Stability Profile Mechanism->Final Comprehensive Stability Profile

Plausible thermal degradation pathways.

Implications in Pharmaceutical Development

A clear understanding of the thermal profile of this compound directly informs critical development decisions:

  • Manufacturing: The decomposition onset temperature determines the maximum safe temperature for processes like drying, milling, and granulation. Operating well below this temperature is essential to prevent degradation and impurity formation.

  • Formulation: The compound's melting point and potential interactions with excipients at elevated temperatures must be considered. DSC is a valuable tool for screening drug-excipient compatibility. [10]* Storage and Shelf-Life: The thermal stability data is fundamental for establishing appropriate storage conditions (e.g., room temperature, refrigerated) and defining the drug substance's re-test period or expiry date.

  • Safety: A strong exothermic decomposition event, as detected by DSC, signals a potential runaway reaction risk at scale. This information is critical for process safety assessments during scale-up.

Conclusion

The thermal stability of this compound is a multi-faceted property that must be characterized with precision. Through the combined application of Thermogravimetric Analysis and Differential Scanning Calorimetry, a comprehensive stability profile can be established. The molecule exhibits high thermal stability, characterized by a melting point of approximately 238°C, followed by decomposition at higher temperatures. The likely initial degradation pathway is decarboxylation, with further fragmentation of the heterocyclic ring under more extreme conditions. For drug development professionals, these insights are not academic; they are essential, actionable data that ensure the quality, safety, and efficacy of potential new medicines derived from this important chemical scaffold.

References

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Jain, A. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals.
  • Cozzolino, A. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • ResolveMass Laboratories Inc. (2025, October 3). Differential Scanning Calorimetry (DSC) Analysis Applications.
  • Baluja, S., et al. (2025, August 10). Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
  • Semantic Scholar. [PDF] Thermal analysis of some novel pyrimidine derivatives.
  • ResearchGate. (2025, August 10). Hydrothermal stability of aromatic carboxylic acids | Request PDF.
  • Cavalieri, L. F., & Bendich, A. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Journal of the American Chemical Society.
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid.
  • Wikipedia. Thermogravimetric analysis.
  • University of Tennessee at Chattanooga. Investigation of Thermal Properties of Carboxylates with Various Structures.
  • T,C&A Lab. Thermo Gravimetric Analysis (TGA).
  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds.
  • National Center for Biotechnology Information. 4-(Pyridin-4-yl)benzoic acid. PubChem Compound Database.
  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • PharmaCompass.com. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid.
  • ACS Publications. (2020, October 26). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. The Journal of Physical Chemistry Letters.
  • PubMed. A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions.
  • RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
  • National Center for Biotechnology Information. (2009, February 2). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.

Sources

An In-depth Technical Guide to 4-(Pyrimidin-2-yl)benzoic Acid (CAS 199678-12-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyrimidin-2-yl)benzoic acid, a key building block in contemporary medicinal chemistry. Intended for professionals in pharmaceutical research and development, this document synthesizes critical information on the compound's properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Core Compound Profile

Chemical Identity:

  • CAS Number: 199678-12-1

  • Systematic Name: this compound

  • Molecular Formula: C₁₁H₈N₂O₂[1][2][3]

  • Molecular Weight: 200.19 g/mol [1][2][3]

Structural Representation:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Melting Point238°C[3][4]
Boiling Point301.5°C[3][4]
AppearanceWhite to off-white crystalline solidInferred from typical purity
StorageRoom temperature, dry conditions[4]

Strategic Importance in Drug Discovery

This compound has emerged as a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological indications.[3][4] The pyrimidine core is a bioisostere of the purine ring in ATP, allowing molecules incorporating this scaffold to act as competitive inhibitors at the ATP-binding site of protein kinases.[5] The carboxylic acid moiety provides a versatile handle for further chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

Mechanism of Action as a Kinase Inhibitor Precursor:

The rationale behind using this compound in kinase inhibitor design lies in its ability to form key interactions within the kinase active site. The pyrimidine nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of adenine in ATP. The benzoic acid group can be functionalized to extend into other regions of the binding pocket, enhancing potency and selectivity.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Site ATP Binding Pocket Pyrimidine_Core Pyrimidine Moiety (ATP Mimic) Pyrimidine_Core->ATP_Binding_Site Binds to Inhibition Competitive Inhibition Pyrimidine_Core->Inhibition Benzoic_Acid Benzoic Acid (Modification Handle) Benzoic_Acid->Pyrimidine_Core Attached to ATP ATP ATP->ATP_Binding_Site Natural Substrate

Figure 2: General mechanism of kinase inhibition by pyrimidine-based compounds.

Synthesis and Derivatization Strategies

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

A highly probable and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This would involve the palladium-catalyzed coupling of a pyrimidine derivative with a benzoic acid derivative.

Suzuki_Coupling Reactant1 2-Halopyrimidine (e.g., 2-chloropyrimidine) Product This compound Reactant1->Product Reactant2 4-(Boronic acid)benzoic acid or its ester Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Catalyzes Base Base (e.g., K₂CO₃) Base->Product Promotes

Figure 3: Proposed Suzuki-Miyaura cross-coupling for synthesis.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a solution of 4-boronobenzoic acid (or its corresponding ester) in a suitable solvent (e.g., 1,4-dioxane or DMF/water mixture), add 2-chloropyrimidine, a palladium catalyst such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃ or Na₂CO₃).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Work-up and Purification: After completion, the reaction is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired this compound.

Derivatization via the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a key site for derivatization, commonly through amide bond formation.

Experimental Protocol: Amide Coupling

  • Acid Activation: The carboxylic acid is first activated, for instance, by conversion to an acid chloride using thionyl chloride or oxalyl chloride, or by using coupling reagents like HATU or EDCI.

  • Amine Addition: The activated acid is then reacted with a desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Purification: The resulting amide can be purified using standard techniques such as chromatography or recrystallization.

Analytical Characterization

While specific spectral data for this compound is not widely published, standard analytical techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine and benzene ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Single-Crystal X-ray Diffraction: For unambiguous determination of the three-dimensional molecular structure in the solid state. Although data for the title compound is not available, studies on similar structures have been reported.[2]

Applications in Preclinical Research

The primary application of this compound is as a scaffold for the synthesis of potent and selective kinase inhibitors.

Representative Experimental Protocols:

Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: A mixture of the kinase, a substrate, ATP, and the test compound (derived from this compound) is incubated.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: A kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the initial kinase activity.[7]

Cell-Based Proliferation/Cytotoxicity Assays (e.g., MTT or SRB Assay)

These assays are used to determine the effect of synthesized compounds on the viability and proliferation of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Viability Assessment:

    • MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product that can be quantified spectrophotometrically.[1][8]

    • SRB Assay: Cells are fixed, and the total protein content is stained with sulforhodamine B (SRB), which is then quantified.[9]

Reputable Suppliers

A number of chemical suppliers offer this compound for research and development purposes. It is recommended to request a certificate of analysis to ensure purity. Some of the known suppliers include:

  • Santa Cruz Biotechnology[2]

  • MySkinRecipes[4]

  • Sunway Pharm Ltd[10]

  • ChemicalBook[1]

Conclusion

This compound is a strategically important building block in the field of medicinal chemistry, particularly for the development of kinase inhibitors. Its versatile structure, with a bioisosteric pyrimidine core and a modifiable carboxylic acid handle, allows for the synthesis of diverse compound libraries with potential therapeutic applications. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in their drug discovery efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • IJCRT.org. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
  • NIH. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Benchchem. (n.d.). Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

molecular weight and formula of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Pyrimidin-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document details its fundamental physicochemical properties, including molecular weight and formula, and provides in-depth protocols for its synthesis and characterization. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals. This guide aims to serve as an authoritative resource, grounding its claims in established scientific literature and providing a self-validating framework for the methodologies described.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a benzoic acid moiety linked to a pyrimidine ring. This unique structural arrangement imparts a combination of properties that make it a valuable intermediate in several scientific domains. The pyrimidine ring, a core component of nucleobases, offers sites for hydrogen bonding and potential metal coordination, while the benzoic acid group provides a handle for amide bond formation and other derivatizations.

Its primary application lies in pharmaceutical research, where it serves as a key intermediate in the synthesis of kinase inhibitors for anticancer therapies.[1] The structure of this compound allows for effective binding to the active sites of enzymes, making it a crucial component in the design of targeted therapeutic agents.[1] Furthermore, its electron-deficient aromatic system is leveraged in materials science for the development of organic semiconductors.[1]

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O₂[2][3][4][5]
Molecular Weight 200.19 g/mol [1][3][4][5]
CAS Number 199678-12-1[2][3][4]
IUPAC Name This compound[2]
Physical State Solid[2]
Melting Point 238°C[1][2]
Canonical SMILES O=C(O)C1=CC=C(C2=NC=CC=N2)C=C1[2]
InChI Key WNDAEOTYLPWXPN-UHFFFAOYSA-N[2]
Structural Representation

The two-dimensional structure of this compound is critical for understanding its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound typically involves a cross-coupling reaction, a powerful tool in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. A representative protocol is detailed below.

Suzuki-Miyaura Cross-Coupling Synthesis

This method is widely employed due to its high tolerance for various functional groups and generally high yields. The reaction couples a boronic acid with a halide.

Reactants:

  • 4-Carboxyphenylboronic acid

  • 2-Chloropyrimidine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.0 eq), 2-chloropyrimidine (1.2 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

  • Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Introduction: Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), ~2-5 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~3-4 to protonate the carboxylic acid. This will cause the product to precipitate or move into the organic layer during extraction.

  • Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation. Removing oxygen is crucial for maintaining catalytic activity.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Sodium carbonate is a common and effective choice.

  • Solvent System: The mixed solvent system ensures the solubility of both the organic and inorganic reactants.

  • Acidification: Protonation of the carboxylate salt renders the product less water-soluble, facilitating its isolation.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons on both the benzene and pyrimidine rings. The carboxylic acid proton will appear as a broad singlet, typically downfield.

    • ¹³C NMR will display distinct resonances for the eleven carbon atoms in the molecule, including the carboxyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 201.06.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Caption: A logical workflow for analytical characterization.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for compounds like 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid, which is an intermediate in the synthesis of various active compounds.[6][7][8] The general synthetic utility involves the modification of the carboxylic acid group, often through amide bond formation, to link the pyrimidine-phenyl core to other pharmacologically relevant moieties.

Conclusion

This technical guide has provided a detailed examination of this compound, covering its fundamental properties, synthesis, and characterization. The methodologies presented are grounded in established chemical principles, and the rationale behind key experimental steps has been elucidated to provide a deeper understanding for the practicing scientist. The information contained herein should serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the effective use of this versatile chemical intermediate.

References

  • 4-Pyrimidin-2-yl-benzoic acid. MySkinRecipes. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrimidine-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine Carboxylic Acids in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] As a privileged scaffold, its two nitrogen atoms and planar ring system facilitate crucial hydrogen-bonding and π–π interactions with diverse biological targets.[1] Within this chemical class, pyrimidine-based carboxylic acids and their ester derivatives are of paramount importance. They serve not only as key pharmacophoric elements but also as versatile synthetic intermediates for constructing more complex molecules, including numerous FDA-approved drugs.[2][3] The carboxylic acid moiety can act as a critical binding group, improve pharmacokinetic properties, or serve as a chemical handle for further derivatization.

This guide provides an in-depth technical overview of the core synthetic strategies for preparing pyrimidine-based carboxylic acids. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the underlying principles and strategic considerations that guide the choice of a particular synthetic route. We will explore both de novo constructions, where the pyrimidine ring is built around a pre-existing carboxylate functional group, and post-synthetic functionalization methods, where the carboxylic acid is introduced onto a pre-formed pyrimidine core. This narrative is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design and protocol selection.

Part 1: De Novo Synthesis Strategies: Constructing the Core

The Biginelli Reaction: A Timeless Multicomponent Approach

First reported in 1893, the Biginelli reaction remains one of the most significant multicomponent reactions (MCRs) for synthesizing dihydropyrimidinones (DHPMs).[4][5] These DHPMs, which typically bear an ester group at the 5-position, are valuable precursors that can be subsequently aromatized and hydrolyzed to yield the target pyrimidine-5-carboxylic acids. The classic reaction involves the acid-catalyzed, one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[6]

Mechanistic Rationale: The reaction mechanism is believed to proceed through an N-acyliminium ion intermediate, formed from the condensation of the aldehyde and urea.[6] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product. The choice of catalyst is critical; while traditional methods used strong Brønsted acids, modern protocols employ a wide range of Lewis acids, organocatalysts, and green conditions to improve yields and reaction times.[4][6]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium [Ar-CH=NH(C=O)NH₂]⁺ N-Acyliminium Ion Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Adduct Open-Chain Adduct Iminium->Adduct Ketoester β-Ketoester Enol Ketoester->Adduct Attacks Iminium Ion Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation DHPM Dihydropyrimidinone (DHPM) (Ester Precursor) Cyclized->DHPM - H₂O

Figure 1: Simplified workflow for the Biginelli reaction mechanism.

Table 1: Comparison of Catalytic Systems for the Biginelli Reaction

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesReference
Brønsted Acid (HCl) Reflux in EthanolInexpensive, traditional methodOften requires long reaction times, moderate yields[5]
Lewis Acid (Yb(OTf)₃) Solvent-free, 95 °CHigh yields, short reaction times, recyclable catalystHigher cost of catalyst[6]
Organocatalyst (Proline) Room TemperatureMild conditions, environmentally benignMay require longer reaction times than metal catalysts[7]
Microwave Irradiation Solvent-free, NBS catalystExtremely rapid synthesis, high efficiencyRequires specialized equipment[6]
General Cyclocondensation with Amidines

A more versatile strategy for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, typically an amidine. This approach offers broader scope and allows for the synthesis of pyrimidine carboxylic acids with diverse substitution patterns that are inaccessible via the Biginelli reaction.

A noteworthy example is the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[8] This method provides a direct route to pyrimidines lacking a substituent at the 4-position, which has historically been a synthetic challenge.[8][9] The key is the reaction between various amidinium salts and a stable, pre-formed three-carbon synthon, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[8]

Strategic Workflow: The choice of this specific synthon is critical. The dimethoxy acetal protects a formyl group, and the enolate structure provides the necessary nucleophilicity, while the methyl ester serves as the precursor to the carboxylic acid. The amidinium salt provides the N-C-N backbone and the C2-substituent.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product C3_Synthon Sodium Salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol Condensation Cyclocondensation C3_Synthon->Condensation Amidinium Amidinium Salt [R-C(NH₂)₂]⁺ Amidinium->Condensation PyrimidineEster 2-Substituted Pyrimidine-5-carboxylic Ester Condensation->PyrimidineEster Forms Pyrimidine Ring

Figure 2: General workflow for pyrimidine ester synthesis via cyclocondensation.

Experimental Protocol: Synthesis of Methyl 2-(Methylthio)pyrimidine-5-carboxylate [8]

  • Synthon Preparation: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of sodium hydride to prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reagent is stable at room temperature under a nitrogen atmosphere.

  • Amidinium Salt Reaction: To a solution of the sodium salt (1.0 eq) in a suitable solvent, S-methylthiourea sulfate (0.5 eq) is added.

  • Cyclization: The reaction mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to afford the desired pyrimidine ester in high yield.

  • Hydrolysis (Optional): The resulting ester can be saponified using standard conditions (e.g., NaOH or LiOH in aq. alcohol) to yield the corresponding carboxylic acid.

Part 2: Synthesis via Functionalization of a Pre-formed Pyrimidine Ring

This approach is strategically advantageous when a suitable pyrimidine precursor is commercially available or easily synthesized. The carboxylic acid functionality is introduced in a later step, which can simplify the overall synthetic sequence and avoid protecting group manipulations.

Hydrolysis of Cyanopyrimidines

The conversion of a cyano group to a carboxylic acid is a fundamental and highly reliable transformation in organic synthesis. For pyrimidines, this method is particularly effective for accessing pyrimidine-2- and pyrimidine-5-carboxylic acids.[10][11] The required cyanopyrimidine precursors can often be prepared through nucleophilic aromatic substitution (SNAr) reactions on halopyrimidines or other established routes.

Causality of Conditions: The choice between acidic or basic hydrolysis depends on the stability of other functional groups on the pyrimidine ring. Basic hydrolysis (e.g., with KOH or NaOH) is often preferred as it can be performed under milder heating conditions.[10]

Experimental Protocol: Synthesis of Pyrimidine-2-carboxylic Acid [10]

  • Dissolution: Pyrimidine-2-carbonitrile (1.0 eq) is dissolved in water.

  • Hydrolysis: Potassium hydroxide (KOH, 2.0 eq) is added to the solution.

  • Reaction: The mixture is heated to reflux for 3 hours, monitoring by TLC.

  • Neutralization and Isolation: The reaction mixture is cooled and neutralized with 2N HCl solution.

  • Purification: The aqueous phase is removed by rotary evaporation. The crude solid is then extracted with ethyl acetate, filtered, and concentrated under reduced pressure to afford pyrimidine-2-carboxylic acid, which is often pure enough for subsequent steps.

Side-Chain Oxidation

Oxidation of an alkyl group, most commonly a methyl group, provides a direct route to the corresponding carboxylic acid. This method is particularly useful for the synthesis of pyrimidine-4-carboxylic acid from the readily available 4-methylpyrimidine.[12]

Selection of Oxidant: The primary challenge in this transformation is the potential for over-oxidation or degradation of the electron-deficient pyrimidine ring. Strong oxidizing agents like potassium permanganate (KMnO₄) can be effective, but the reaction conditions (temperature, pH, reaction time) must be carefully controlled to achieve a good yield and prevent ring cleavage.

G Start 4-Methylpyrimidine Product Pyrimidine-4-carboxylic acid Start->Product Oxidation Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant->Product

Figure 3: Oxidation of a methyl side-chain to a carboxylic acid.
Minisci-Type Radical Alkoxycarbonylation

For researchers seeking modern, highly regioselective methods, radical chemistry offers powerful solutions. The Minisci reaction allows for the direct C-H functionalization of heteroaromatics. A notable application is the alkoxycarbonylation of 5-halopyrimidines to produce 5-halopyrimidine-4-carboxylic acid esters.[13] This transformation is significant because it functionalizes the C4 position with high selectivity, providing a key intermediate for drug discovery programs in a single step from inexpensive starting materials.[13]

Mechanistic Rationale: The reaction proceeds via the formation of an electrophilic alkoxycarbonyl radical, typically generated from an alkyl glyoxylate or similar precursor using a radical initiator system like ammonium persulfate (APS) and a silver nitrate catalyst. This radical preferentially attacks the electron-deficient pyrimidine ring at the C4 position. The selectivity is driven by the protonation of the pyrimidine nitrogen, which further activates the C2, C4, and C6 positions towards nucleophilic radical attack.

Table 2: Yields of Minisci Alkoxycarbonylation on 5-Substituted Pyrimidines [13]

5-SubstituentProductYield (%)
Bromo (Br)Ethyl 5-bromopyrimidine-4-carboxylate48
Chloro (Cl)Ethyl 5-chloropyrimidine-4-carboxylate45
Iodo (I)Ethyl 5-iodopyrimidine-4-carboxylate42

Part 3: Strategic Synthesis Design: A Decision-Making Framework

Choosing the optimal synthetic route requires a careful analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis.

G cluster_Functionalization Functionalization Options cluster_DeNovo De Novo Options Start Define Target Pyrimidine Carboxylic Acid Q1 Is a suitable substituted pyrimidine precursor readily available? Start->Q1 Functionalize Pursue Functionalization Strategy Q1->Functionalize Yes DeNovo Pursue De Novo Strategy Q1->DeNovo No F_CN Precursor has -CN group? -> Hydrolyze Functionalize->F_CN F_Alkyl Precursor has -CH₃ group? -> Oxidize Functionalize->F_Alkyl F_H Need C-H functionalization? -> Minisci Reaction Functionalize->F_H DN_Biginelli Target is a 5-COOH with substituents at C4, C6? -> Biginelli Reaction DeNovo->DN_Biginelli DN_Condense Need other substitution patterns (e.g., C4-unsub.)? -> General Condensation DeNovo->DN_Condense End Synthesize Target Molecule F_CN->End F_Alkyl->End F_H->End DN_Biginelli->End DN_Condense->End

Figure 4: Decision workflow for selecting a synthetic strategy.

Conclusion and Future Outlook

The synthesis of pyrimidine-based carboxylic acids is a mature yet continually evolving field. Classical methods like the Biginelli reaction and functional group interconversions remain robust and widely used tools in the synthetic chemist's arsenal. However, the future of the field is increasingly shaped by the demand for greater efficiency, selectivity, and sustainability.

Recent advances in transition-metal catalysis are enabling novel C-H activation and carboxylation reactions that streamline synthetic routes and reduce waste.[14] Similarly, the application of radical chemistry, as seen in the Minisci reaction, provides powerful and often counterintuitive methods for direct functionalization. As the complexity of drug candidates increases, the development of these modern, highly selective synthetic methods will be crucial for accelerating the discovery and development of next-generation pyrimidine-based therapeutics.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Vertex AI Search.
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research, 14(4).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • Pyrimidine-2-carboxylic acid | 31519-62-7. (n.d.). ChemicalBook.
  • 4-Pyrimidinecarboxylic acid synthesis. (n.d.). ChemicalBook.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Narayanan, B., & Basha, R. A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(23), 7899.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. (n.d.). ResearchGate.
  • Synthesis of pyrimidines, aromatic and heteroaromatic acids as Biginelli reaction catalysts. (n.d.). RACO.
  • Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position. (n.d.). Google Patents.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA Chemistry and Biochemistry.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). ResearchGate.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Biginelli reaction. (n.d.). Wikipedia.
  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (n.d.). ACS Publications.
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (n.d.). SciSpace.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Research Square.
  • Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (1984). Journal of the Chemical Society, Perkin Transactions 2.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.

Sources

A Whitepaper on the Theoretical Investigation of 4-(Pyrimidin-2-yl)benzoic Acid: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(Pyrimidin-2-yl)benzoic acid using quantum chemical calculations. In the context of modern drug discovery and materials science, in silico analysis serves as a powerful, cost-effective tool for predicting molecular properties, thereby guiding experimental design and accelerating development timelines.[1] This document outlines a rigorous, step-by-step computational workflow, from initial structure optimization to the analysis of key electronic and reactivity descriptors. We employ Density Functional Theory (DFT), a robust and widely adopted method that balances accuracy with computational efficiency, to elucidate the molecule's structural, vibrational, and electronic characteristics.[2][3] The protocols and analyses presented herein are designed to be self-validating and are grounded in established computational chemistry principles, providing researchers with the insights needed to explore the potential of this compound in various applications, including as a kinase inhibitor intermediate in targeted cancer therapies.

Introduction: The Rationale for Computational Scrutiny

This compound is a bifunctional molecule featuring a pyrimidine ring, a known pharmacophore in numerous bioactive compounds, linked to a benzoic acid moiety. This structure is of significant interest in pharmaceutical research, where it serves as a key intermediate in the synthesis of kinase inhibitors and other targeted therapeutics. The molecule's geometry, electronic charge distribution, and reactivity are critical determinants of its interaction with biological targets.[4][5]

Theoretical calculations provide a lens into these properties at the sub-atomic level. By simulating the molecule in a virtual environment, we can predict its most stable three-dimensional conformation, its vibrational fingerprint (infrared spectrum), and its electronic landscape—information that is fundamental to understanding its potential for drug-receptor interactions.[1] This guide focuses on a standard, yet powerful, computational protocol to derive these insights, establishing a foundational dataset for further, more complex studies like molecular docking or quantitative structure-activity relationship (QSAR) modeling.

Foundational Concepts: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and predictive accuracy.[2][6] DFT methods model electron correlation by approximating the complex many-electron wavefunction with the much simpler electron density.[3]

2.1 The Level of Theory: B3LYP/6-311++G(d,p)

Our protocol employs the B3LYP functional combined with the 6-311++G(d,p) basis set . This combination is a well-established standard in computational organic chemistry for its reliability in predicting geometries and electronic properties for a wide range of molecules.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic exchange interactions compared to pure DFT functionals.[7] It is known for providing excellent structural and energetic predictions for many organic systems.[8][9]

  • 6-311++G(d,p) Basis Set: This notation describes the set of mathematical functions used to build the molecular orbitals.

    • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing significant flexibility.

    • ++: These "diffuse functions" are added to heavy (non-hydrogen) atoms and hydrogen atoms. They are crucial for accurately describing anions and systems with lone pairs or delocalized electrons, such as the aromatic rings in our target molecule.[10]

    • (d,p): These "polarization functions" (d-functions on heavy atoms, p-functions on hydrogens) allow orbitals to change shape and direction, which is essential for correctly modeling chemical bonds and intermolecular interactions.[10][11]

This level of theory ensures that the electronic structure, particularly around the electronegative nitrogen and oxygen atoms and the delocalized π-systems, is described with high fidelity.

The Computational Workflow: From Structure to Properties

A robust theoretical analysis follows a logical and sequential progression of calculations. Each step builds upon the last, ensuring the final results are derived from a physically meaningful and stable molecular state.

Computational_Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization A->B C 3. Vibrational Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D E 4. Electronic Property Calculation (FMO, MEP) D->E Yes F Refine Structure / Re-optimize D->F No F->B

Caption: The sequential workflow for theoretical analysis.

3.1 Protocol: Molecular Modeling and Geometry Optimization

The first step in any computational analysis is to find the molecule's most stable 3D structure, which corresponds to a minimum on the potential energy surface.[12][13][14] An inaccurate geometry will lead to erroneous predictions for all other properties.[12]

Step-by-Step Methodology:

  • Initial Structure Creation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct bond orders and initial stereochemistry.

  • Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). The key components are the coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet ground state), and the calculation keywords.

  • Execution of Optimization: Run the geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.[15]

Example Gaussian Input Snippet:

  • #p B3LYP/6-311++G(d,p): Specifies the level of theory.

  • Opt: The keyword that requests a geometry optimization.

3.2 Protocol: Vibrational Frequency Analysis

This calculation serves two critical purposes:

  • Validation: It confirms that the optimized structure is a true energy minimum. A stable structure will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or saddle point, not a minimum.[16][17]

  • Spectral Prediction: It calculates the harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum.[18][19]

Step-by-Step Methodology:

  • Input File Modification: Use the optimized geometry from the previous step. Modify the keyword line to request a frequency calculation.

  • Execution: Run the frequency calculation. This computes the second derivatives of the energy with respect to atomic positions.[16]

  • Analysis: Check the output for imaginary frequencies. If none are present (aside from 5-6 very small values corresponding to translation and rotation), the structure is a validated minimum.[17] The calculated frequencies and their corresponding intensities can be used to plot a theoretical IR spectrum.

Example Gaussian Input Snippet:

  • Freq: The keyword that requests a vibrational frequency analysis.

3.3 Protocol: Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction.[20][21] It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests high chemical reactivity and low kinetic stability.[22]

This analysis is vital in drug design for understanding how a molecule might interact with a biological target.[23]

Step-by-Step Methodology:

  • Data Extraction: The HOMO and LUMO energies are automatically calculated during the optimization or frequency job. They can be found in the output file.

  • Visualization: Use visualization software to plot the 3D surfaces of the HOMO and LUMO to see where these orbitals are localized on the molecule. This reveals the most likely sites for nucleophilic and electrophilic attack.

3.4 Protocol: Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule.[24][25] It maps the electrostatic potential onto the electron density surface, providing an intuitive guide to intermolecular interactions.[5]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack and hydrogen bond acceptance (e.g., lone pairs on oxygen or nitrogen atoms).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack and hydrogen bond donation (e.g., the hydrogen of the carboxylic acid).

For drug development, the MEP is invaluable for predicting how a ligand might recognize and bind to the complementary electrostatic environment of a receptor's active site.[26][27]

Step-by-Step Methodology:

  • Input File Modification: Add a keyword to the input file to save the necessary information for plotting the surface (e.g., output=wfx in Gaussian).

  • Execution and Visualization: Rerun the calculation on the optimized geometry. Use post-processing software to generate and render the MEP surface.

MEP_Concept cluster_molecule Molecular Surface cluster_interaction Potential Interactions M Molecule Red Electron-Rich Region (e.g., N, O atoms) Blue Electron-Poor Region (e.g., -COOH Hydrogen) Electrophile Electrophile (e.g., Metal Cation) Electrophile->Red Attracted to Nucleophile Nucleophile (e.g., Receptor Anion) Nucleophile->Blue Attracted to

Caption: Conceptual diagram of MEP-guided interactions.

Analysis and Interpretation of Results

The output of these calculations is a rich dataset that requires careful interpretation. Key quantitative data should be summarized for clarity and comparison.

Table 1: Key Geometric and Electronic Properties (Hypothetical Data)

Parameter Calculated Value Significance
Total Energy (Hartree) -685.12345 A measure of the molecule's stability at the given level of theory.
Dipole Moment (Debye) 3.45 Indicates overall molecular polarity, influencing solubility and interactions.
HOMO Energy (eV) -6.89 Relates to the ionization potential; ease of removing an electron.
LUMO Energy (eV) -1.54 Relates to the electron affinity; ease of accepting an electron.

| HOMO-LUMO Gap (eV) | 5.35 | A key indicator of chemical reactivity and kinetic stability. |

Table 2: Selected Predicted Vibrational Frequencies (Hypothetical Data)

Frequency (cm⁻¹) Intensity Assignment Rationale for Importance
3580 High O-H stretch (Carboxylic Acid) Confirms the presence and bonding environment of the acidic proton.
1725 Very High C=O stretch (Carboxylic Acid) A strong, characteristic peak indicative of the carbonyl group.
1605 Medium C=C/C=N stretch (Aromatic Rings) Characterizes the vibrational modes of the pyrimidine and benzene rings.

| 1310 | High | C-O stretch / O-H bend | Provides information on the carboxylic acid functional group. |

Conclusion and Future Directions

This guide has detailed a foundational workflow for the theoretical characterization of this compound using DFT. The described protocols for geometry optimization, vibrational analysis, FMO, and MEP mapping provide a comprehensive picture of the molecule's intrinsic properties. The resulting data—including its stable conformation, predicted IR spectrum, reactivity indices, and electrostatic profile—constitute a critical baseline for any research program.

These theoretical insights directly inform experimental efforts. For drug development professionals, the MEP and FMO analyses can guide the design of derivatives with enhanced binding affinity to a target receptor. For materials scientists, the electronic properties can help predict the molecule's potential utility in organic electronics. This computational groundwork is the first step in a rational, structure-guided design process, enabling more focused and efficient research and development.

References

  • Molecular Properties - Drug Design Org. (n.d.).
  • Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • Koch, W. (n.d.). A Chemist's Guide to Density Functional Theory. Blackwell's.
  • PennyLane Demos. (2021). Optimization of molecular geometries.
  • Kagami, K., et al. (2024). Accurate and Fast Geometry Optimization with Time Estimation and Method Switching. Journal of Chemical Information and Modeling.
  • Koch, W., & Holthausen, M. C. (2015). A Chemist's Guide to Density Functional Theory. Wiley-VCH.
  • McDonagh, J. (2023). How To: Energy and Geometry Optimisation. Medium.
  • Fiveable. (n.d.). Density Functional Theory (DFT) | Computational Chemistry Class Notes.
  • O'Boyle, N. (n.d.). Constrained geometry optimizations with common quantum chemistry codes.
  • Wikipedia. (n.d.). Density functional theory.
  • Computational Chemistry lab. (2009). Introduction to Geometry Optimization.
  • AbeBooks. (n.d.). A Chemist's Guide to Density Functional Theory: An Introduction.
  • ResearchGate. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design.
  • ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design.
  • Singh, K. D. (n.d.). Quantitative structure activity relationship: A tool for new drug design.
  • Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.
  • Haritha, M., & Suresh, C. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage.
  • Hadži, D., et al. (n.d.). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. CORE.
  • Salsbury, F. R. (2010). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. PMC - NIH.
  • Duggirala, S., et al. (n.d.). Theoretical Aspects of Rational Drug Design - An Overview.
  • Karunathilaka, S. R., et al. (2021). Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities. PubMed Central.
  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry.
  • Q-Chem. (n.d.). Vibrational Analysis. Q-Chem 5.0 User's Manual.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • Cammi, R., et al. (2012). Calculation and analysis of the harmonic vibrational frequencies in molecules at extreme pressure: Methodology and diborane as a test case. AIP Publishing.
  • SCI MUNI. (n.d.). Computational Modeling of Molecular Vibrations.
  • Anorganische Chemie - Uni Rostock. (n.d.). Vibrational Frequencies - Technical Considerations.
  • Slideshare. (n.d.). Frontier Molecular Orbital Theory.
  • ResearchGate. (2025). New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review.
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • PubChem. (n.d.). 4-(Pyridin-4-yl)benzoic acid.
  • JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets.
  • Shields, G. C., & Seybold, P. G. (2013). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. NIH.
  • ResearchGate. (2023). What is the difference betwenn 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set ?.
  • Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.
  • Scientific Research Publishing. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors.
  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?.

Sources

Spectroscopic Characterization of 4-(Pyrimidin-2-yl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Pyrimidin-2-yl)benzoic acid, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles and practical applications of key analytical techniques for the structural elucidation and purity assessment of this molecule. We will delve into the theoretical underpinnings and experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. By synthesizing data from analogous structures and established spectroscopic principles, this guide serves as a robust reference for the comprehensive analysis of this compound.

Introduction: The Significance of this compound

This compound (C₁₁H₈N₂O₂) is a bifunctional molecule featuring a carboxylic acid group attached to a phenyl ring, which is in turn substituted with a pyrimidine ring.[1][2][3][4] This unique structural arrangement imparts a range of interesting chemical and physical properties, making it a valuable building block in several scientific domains. The pyrimidine moiety is a common scaffold in pharmacologically active compounds, while the benzoic acid portion allows for further chemical modifications and interactions. Its rigid, aromatic structure also makes it a candidate for applications in materials science, such as in the formation of metal-organic frameworks (MOFs).

Given its potential applications, the unambiguous confirmation of its chemical structure and the assessment of its purity are of paramount importance. Spectroscopic methods provide a powerful, non-destructive means to achieve this, offering detailed insights into the molecular framework and functional groups present. This guide will provide the foundational knowledge and practical protocols to effectively utilize a suite of spectroscopic techniques for the comprehensive characterization of this compound.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's basic characteristics is essential before delving into its spectroscopic analysis.

PropertyValueSource(s)
Chemical Formula C₁₁H₈N₂O₂[2][3][4]
Molecular Weight 200.19 g/mol [2][3][4]
CAS Number 199678-12-1[2][3]
Melting Point 238 °C[4]
Appearance Off-white to light brown solid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the assembly of the molecular skeleton.

¹H NMR Spectroscopy: A Map of the Protons

Causality of Experimental Choices: The choice of a deuterated solvent is critical in ¹H NMR to avoid overwhelming the analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its high boiling point. The acidic proton of the carboxylic acid is readily observable in DMSO-d₆, unlike in protic solvents like D₂O where it would exchange. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the coupled protons in the aromatic regions.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~13.2Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad signal due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent.
~8.9Doublet2HH-4', H-6' (Pyrimidine)These protons are adjacent to two electronegative nitrogen atoms in the pyrimidine ring, leading to significant deshielding. They will appear as a doublet due to coupling with H-5'.
~8.3Doublet2HH-2, H-6 (Phenyl)These protons are ortho to the electron-withdrawing pyrimidine substituent, causing them to be deshielded. They will appear as a doublet due to coupling with H-3 and H-5.
~8.1Doublet2HH-3, H-5 (Phenyl)These protons are ortho to the carboxylic acid group and will be deshielded. They appear as a doublet due to coupling with H-2 and H-6.
~7.5Triplet1HH-5' (Pyrimidine)This proton is coupled to the two equivalent H-4' and H-6' protons, resulting in a triplet.
¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for obtaining a spectrum with single lines for each unique carbon atom, simplifying interpretation. The choice of DMSO-d₆ as the solvent remains appropriate. A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~167-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.
~164C-2' (Pyrimidine)This carbon is directly bonded to two nitrogen atoms, resulting in significant deshielding.
~158C-4', C-6' (Pyrimidine)These carbons are also part of the electron-deficient pyrimidine ring and are deshielded.
~138C-1 (Phenyl)The ipso-carbon attached to the pyrimidine ring.
~132C-4 (Phenyl)The ipso-carbon attached to the carboxylic acid group.
~130C-2, C-6 (Phenyl)These carbons are deshielded due to their proximity to the pyrimidine ring.
~128C-3, C-5 (Phenyl)These carbons are less deshielded compared to C-2 and C-6.
~120C-5' (Pyrimidine)This carbon is expected to be the most shielded of the pyrimidine carbons.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to the ¹H NMR experiment.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can also offer insights into its structure through fragmentation patterns.

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it tends to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is highly recommended as it provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula.

Expected Mass Spectrometry Data:

Ionm/z (Calculated)m/z (Expected)Technique
[M+H]⁺201.0664~201.066ESI-HRMS (Positive Ion Mode)
[M-H]⁻199.0508~199.051ESI-HRMS (Negative Ion Mode)
[M+Na]⁺223.0483~223.048ESI-HRMS (Positive Ion Mode)
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M-H]⁻, and any adducts like [M+Na]⁺).

    • Compare the experimentally measured accurate mass with the theoretically calculated mass for the expected elemental composition (C₁₁H₈N₂O₂) to confirm the molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. The absorption of IR radiation at specific frequencies corresponds to the vibrations of particular functional groups, making it an excellent tool for identifying the types of bonds present in a molecule.

Causality of Experimental Choices: For a solid sample like this compound, the attenuated total reflectance (ATR) technique is a convenient and rapid method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used. The key is to obtain a spectrum that clearly shows the characteristic absorption bands of the functional groups.

Expected Infrared (IR) Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Assignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.
~3100-3000MediumC-H stretch (Aromatic)Characteristic stretching vibrations of C-H bonds on the phenyl and pyrimidine rings.
~1700Strong, SharpC=O stretch (Carboxylic acid)The carbonyl group of the carboxylic acid gives a strong, characteristic absorption in this region.
~1600, ~1580, ~1450Medium to StrongC=C and C=N stretches (Aromatic rings)These absorptions are characteristic of the stretching vibrations within the phenyl and pyrimidine rings.
~1300MediumC-O stretch and O-H bend (Carboxylic acid)Coupled vibrations of the carboxylic acid group.
~900-650Medium to StrongC-H out-of-plane bending (Aromatic)The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.
Experimental Protocol for Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the one present in this compound, exhibit characteristic UV-Vis absorption spectra.

Causality of Experimental Choices: A polar protic solvent like ethanol or methanol is a good choice for dissolving this compound and is transparent in the UV region of interest. The concentration of the solution should be adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

Expected UV-Vis Absorption Maxima (in Ethanol):

λ_max (nm)Molar Absorptivity (ε)AssignmentRationale for Assignment
~250-260Highπ → π* transitionThis absorption is characteristic of the extended conjugated system involving the phenyl and pyrimidine rings.
~280-290Moderaten → π* transitionThis weaker absorption is likely due to the presence of nitrogen atoms with non-bonding electrons in the pyrimidine ring.
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-grade solvent (e.g., ethanol).

    • Perform serial dilutions to obtain a series of solutions of varying concentrations.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Use a matched pair of quartz cuvettes.

  • Data Acquisition:

    • Fill one cuvette with the solvent to be used as a blank and record the baseline.

    • Record the UV-Vis spectrum of each of the sample solutions from approximately 200 to 400 nm.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λ_max).

    • If desired, a Beer-Lambert law plot of absorbance versus concentration can be constructed to determine the molar absorptivity (ε).

Workflow and Data Integration

The comprehensive characterization of this compound relies on the synergistic interpretation of data from all the aforementioned spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Compound This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR Dissolve in DMSO-d6 MS Mass Spectrometry (HRMS-ESI) Compound->MS Dissolve in MeOH/ACN IR Infrared Spectroscopy (ATR) Compound->IR Solid Sample UV UV-Vis Spectroscopy Compound->UV Dissolve in Ethanol Structure Proposed Structure NMR->Structure Connectivity (¹H-¹H, ¹H-¹³C) Purity Purity Assessment NMR->Purity Identify Impurities MS->Structure Molecular Formula (Accurate Mass) IR->Structure Functional Groups (C=O, O-H, C=N) UV->Structure Conjugated System (π → π*) Structure->Purity Confirm Identity

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The suite of spectroscopic techniques detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By integrating the data from ¹H and ¹³C NMR, mass spectrometry, and IR and UV-Vis spectroscopy, researchers can confidently confirm the structure and assess the purity of this important chemical entity. The provided protocols and predicted spectral data serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound and related compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and advancement.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347.
  • Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o149.
  • Human Metabolome Database. (n.d.). Benzoic acid.
  • PubChem. (n.d.). 4-(2-Hydroxy-pyrimidin-4-yl)-benzoic acid.
  • PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid.
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. PubMed.
  • Gsrs. (n.d.). 4-((1,4-DIHYDRO-4-OXO-2-PYRIMIDINYL)AMINO)BENZOIC ACID.
  • ResearchGate. (n.d.). Comparison Uv‐spectra of N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo....
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • RSC Publishing. (n.d.). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models.
  • National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-.

Sources

The Pyrimidine Scaffold: A Keystone in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The pyrimidine nucleus, a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biological relevance has positioned pyrimidine and its derivatives at the forefront of medicinal chemistry, leading to the development of a vast array of therapeutic agents with a broad spectrum of pharmacological activities.[2][3] This in-depth technical guide provides a comprehensive exploration of the significant biological activities of pyrimidine compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the intricate mechanisms of action, present quantitative biological data, and provide detailed, field-proven experimental protocols to empower researchers in the ongoing quest for novel therapeutics. This guide is structured to serve as a vital resource for professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the multifaceted world of pyrimidine-based compounds.

The Enduring Legacy of Pyrimidines in Medicinal Chemistry

The six-membered ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This structural adaptability has allowed for the creation of compounds that can interact with a wide range of biological targets with high specificity and potency.[3] From the pioneering anticancer drug 5-fluorouracil to modern targeted therapies, the pyrimidine core continues to be a privileged structure in the design of new medicines.[5][6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrimidine derivatives have demonstrated profound efficacy as anticancer agents by interfering with critical cellular processes essential for tumor growth and survival.[2][6] Their mechanisms of action are diverse, ranging from the inhibition of DNA synthesis to the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1][7]

Mechanism of Action: From Antimetabolites to Kinase Inhibitors

A classic example of a pyrimidine-based anticancer agent is 5-Fluorouracil (5-FU) . As a pyrimidine analog, 5-FU primarily functions as a thymidylate synthase (TS) inhibitor.[8] Following intracellular conversion to its active metabolite, fluorodeoxyuridine monophosphate (FdUMP), it forms a stable complex with TS, thereby blocking the synthesis of thymidylate (dTMP), a crucial precursor for DNA replication.[9][10] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[8] Furthermore, 5-FU's metabolites can be incorporated into both DNA and RNA, leading to nucleic acid damage and disruption of RNA processing.[9][11]

More contemporary pyrimidine derivatives have been engineered as potent and selective inhibitors of protein kinases, which are often dysregulated in cancer. Two of the most critical signaling pathways in oncology are the EGFR and PI3K/Akt/mTOR pathways.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway is a key driver of cell proliferation, survival, and metastasis in many cancers.[12] Pyrimidine-based tyrosine kinase inhibitors (TKIs) compete with ATP for the binding site in the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[1][13] This inhibition can halt uncontrolled cell growth and induce apoptosis.[14]

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[8][11] Its aberrant activation is a common feature in a wide range of human cancers.[15] Pyrimidine derivatives have been successfully developed as dual PI3K/mTOR inhibitors, offering a powerful strategy to simultaneously block multiple nodes in this critical oncogenic pathway.[16][17]

Quantitative Anticancer Data

The in vitro potency of anticancer compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

Compound ClassCancer Cell LineTargetIC50 (µM)
5-Trifluoromethylpyrimidine DerivativesA549 (Lung)EGFR0.091
5-Trifluoromethylpyrimidine DerivativesA549 (Lung)-0.35
5-Trifluoromethylpyrimidine DerivativesMCF-7 (Breast)-3.24
5-Trifluoromethylpyrimidine DerivativesPC-3 (Prostate)-5.12
Pyridopyrimidine DerivativesHeLa (Cervical)EGFR/CDK49.27
Pyridopyrimidine DerivativesMCF-7 (Breast)EGFR/CDK47.69
Pyridopyrimidine DerivativesHepG-2 (Liver)EGFR/CDK45.91
Pyrazolo[3,4-d]pyrimidine DerivativesHT1080 (Fibrosarcoma)-96.25
Pyrazolo[3,4-d]pyrimidine DerivativesHela (Cervical)-74.8
Pyrazolo[3,4-d]pyrimidine DerivativesCaco-2 (Colorectal)-76.92
Pyrazolo[3,4-d]pyrimidine DerivativesA549 (Lung)-148
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole HybridsHT-1080 (Fibrosarcoma)-13.89 - 19.43
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole HybridsMCF-7 (Breast)-13.89 - 19.43
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole HybridsMDA-MB-231 (Breast)-13.89 - 19.43
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole HybridsA549 (Lung)-13.89 - 19.43
Menthone-derived Pyrimidine-Urea CompoundsHela (Cervical)PI3K/Akt/mTOR6.04
Menthone-derived Pyrimidine-Urea CompoundsMGC-803 (Gastric)PI3K/Akt/mTOR3.21
Menthone-derived Pyrimidine-Urea CompoundsMCF-7 (Breast)PI3K/Akt/mTOR19.09
Menthone-derived Pyrimidine-Urea CompoundsA549 (Lung)PI3K/Akt/mTOR18.68

Data compiled from multiple sources.[6][7][11][12][18][19][20][21]

Signaling Pathway Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Pyrimidine_TKI Pyrimidine TKI Pyrimidine_TKI->EGFR Inhibits EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition by a Pyrimidine-based Tyrosine Kinase Inhibitor (TKI).

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[22]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test pyrimidine compound

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan by metabolically active cells.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[23]

  • Absorbance Measurement: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22] A reference wavelength of >650 nm is recommended.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value of the compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Pyrimidine derivatives have emerged as a promising class of antimicrobial compounds, exhibiting activity against a wide range of bacteria and fungi.[20][24]

Mechanism of Action: Targeting Essential Bacterial Pathways

A key mechanism of action for antimicrobial pyrimidines is the inhibition of folate biosynthesis. Bacteria, unlike humans, must synthesize their own folic acid, an essential cofactor for DNA, RNA, and protein synthesis.[25] Sulfonamide drugs, which often incorporate a pyrimidine-like structure, act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate pathway.[26][27] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these inhibitors block the production of dihydropteroate, leading to a bacteriostatic effect.[27]

Other pyrimidine derivatives exert their antimicrobial effects through different mechanisms, such as inhibiting bacterial cell division by targeting proteins like FtsZ.[24]

Quantitative Antimicrobial Data

The in vitro efficacy of antimicrobial compounds is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[28]

Compound ClassMicroorganismMIC (µg/mL)
Dihydropyrimidine DerivativesCandida albicans6.25
Pyrimidine-based SulfonamidesEscherichia coli6.5
1,2,4-Triazolo[1,5-a]pyrimidine DerivativesRhizoctonia solani3.34 - 6.57
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one DerivativesCandida albicansPotent activity
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one DerivativesGanoderma lucidumPotent activity
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one DerivativesAspergillus flavusEquipotent to fluconazole
Pyrazolo[1,5-a]pyrimidine DerivativesGram-positive & Gram-negative bacteriaPotent activity
Pyrazolo[1,5-a]pyrimidine DerivativesFungiModerate activity

Data compiled from multiple sources.[29][30][31][32][33]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[28][34]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[35]

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[27]

  • Test pyrimidine compound

  • Positive control (broth with inoculum)

  • Negative control (broth only)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrimidine compound in the broth directly in the wells of the 96-well plate.[28]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[36] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[27]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions and the positive control well. The negative control well receives only broth.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria, or longer for fungi.[34]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[28]

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Nucleoside Analog Approach

Many clinically successful antiviral drugs are pyrimidine nucleoside analogs.[37] These compounds mimic natural nucleosides and, once inside the host cell, are phosphorylated to their active triphosphate forms.[38]

Mechanism of Action: Chain Termination and Polymerase Inhibition

The active triphosphate metabolites of pyrimidine nucleoside analogs act as competitive inhibitors of viral DNA or RNA polymerases.[36] When incorporated into the growing nucleic acid chain, they often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.[37] A prime example is Zidovudine (AZT) , a thymidine analog used in the treatment of HIV. AZT triphosphate is a potent inhibitor of HIV reverse transcriptase.[13]

Notable Pyrimidine-Based Antiviral Agents
DrugVirus TargetedMechanism of Action
Zidovudine (AZT)HIVReverse transcriptase inhibitor, chain termination
LamivudineHIV, Hepatitis BReverse transcriptase inhibitor, chain termination
IdoxuridineHerpes Simplex VirusDNA polymerase inhibitor, incorporation into viral DNA
TrifluridineHerpes Simplex VirusDNA polymerase inhibitor, incorporation into viral DNA

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyrimidine derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][25]

Mechanism of Action: Selective COX-2 Inhibition

COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates the production of pro-inflammatory prostaglandins.[25] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[39] Certain pyrimidine derivatives have shown high selectivity for COX-2, making them attractive candidates for the development of novel anti-inflammatory drugs.[5][40]

Quantitative Anti-inflammatory Data

The inhibitory activity of compounds against COX enzymes is determined by their IC50 values.

Compound ClassEnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrimidine Derivative 2aCOX-16.430.54
Pyrimidine Derivative 2aCOX-23.5
Pyrimidine-5-carbonitrile 5dCOX-20.17High
Pyrano[2,3-d]pyrimidine 5COX-20.04High
Pyrano[2,3-d]pyrimidine 6COX-20.04High

Data compiled from multiple sources.[30][39][40]

Conclusion and Future Perspectives

The pyrimidine scaffold is undeniably a versatile and privileged structure in medicinal chemistry, with a rich history of producing clinically successful drugs. The diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the immense therapeutic potential of this heterocyclic core.[2][3][28] The continued exploration of novel synthetic methodologies, coupled with advanced computational and biological screening techniques, will undoubtedly lead to the discovery of new generations of pyrimidine-based therapeutics with enhanced potency, selectivity, and safety profiles. As our understanding of disease biology deepens, the rational design of pyrimidine derivatives targeting novel and challenging biological targets will remain a vibrant and highly productive area of research for years to come.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature reviews Cancer, 3(5), 330-338. [Link]
  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical reviews, 109(7), 2880-2893. [Link]
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 8(3), 243-257. [Link]
  • Madia, V. N., et al. (2020). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 25(23), 5732. [Link]
  • Zhuang, C., & Ma, Y. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie, 353(1), 1900275. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed, [Link]
  • Chen, N. Y., et al. (2022). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor. Frontiers in Chemistry, 10, 835867. [Link]
  • Krakisha, F. M. A., et al. (2022). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 14(14), 1085-1104. [Link]
  • Broth Microdilution. MI - Microbiology, [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, [Link]
  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine deriv
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences, [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing, [Link]
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online, [Link]
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed, [Link]
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed, [Link]
  • Catalysis and Sulfa Drug Resistance in Dihydroptero
  • Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine deriv
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI, [Link]
  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central, [Link]
  • Design,Synthesis And Anticancer Activity Studies Of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives As PI3K/mTOR Inhibitors. Globe Thesis, [Link]
  • Broth Dilution Method for MIC Determin
  • Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online, [Link]
  • Two-fold Broth Microdilution Method for Determin
  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC, [Link]
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC, [Link]
  • IC50 values for synthesized compounds against cancer cell lines.
  • A review: Mechanism of action of antiviral drugs. PMC, [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io, [Link]
  • (PDF) Antiviral Nucleoside and Nucleotide Analogs: A Review.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, [Link]
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][2][9]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI, [Link]
  • Recent Studies on the Anticancer Activity of Pyrimidine Deriv
  • Synthesis, antimicrobial and antioxidant activities of some new pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives based isoxazole. Taylor & Francis Online, [Link]
  • Therapeutic potential of heterocyclic pyrimidine scaffolds. PMC, [Link]
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • Significance and Biological Importance of Pyrimidine in the Microbial World. PMC, [Link]
  • IC50 values of the most active derivatives in some cancerous cell lines.

Sources

Methodological & Application

Application Notes & Protocols: 4-(Pyrimidin-2-yl)benzoic Acid as a Versatile Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 4-(Pyrimidin-2-yl)benzoic acid as a ligand in coordination chemistry. We will explore its fundamental properties, design principles for creating metal-organic frameworks (MOFs) and coordination polymers, and provide detailed, field-tested protocols for synthesis and application in luminescence, catalysis, and drug delivery.

Part 1: The Ligand - A Profile of this compound

This compound is a bifunctional organic linker of significant interest. Its structure uniquely combines a carboxylic acid group, a classic oxygen donor, with a pyrimidine ring, which offers two nitrogen atoms for coordination. This dual-donor capability allows it to form stable, multidimensional structures with a wide range of metal ions, making it an exemplary building block for functional materials.

The strategic placement of the pyrimidine and benzoate moieties provides a rigid, well-defined geometry that is conducive to the formation of porous, crystalline materials. The pyrimidine ring, being an electron-deficient aromatic system, also imparts specific electronic properties to the resulting coordination complexes.[1]

Physicochemical Properties

PropertyValueSource
CAS Number199678-12-1[2]
Molecular FormulaC₁₁H₈N₂O₂[1]
Molecular Weight200.19 g/mol [1]
Melting Point238°C[1]
Boiling Point301.5°C[1]
AppearanceWhite to off-white solid[3]
StorageRoom temperature, dry conditions[1]
Experimental Protocol 1: Synthesis of this compound

This protocol outlines a common synthetic route. The causality behind this choice lies in the robustness and high yield of the Pinner reaction to form the pyrimidine ring from a suitable amidine and a β-keto ester, followed by hydrolysis.

Rationale: The synthesis begins with the condensation of 4-acetylbenzoic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate is then cyclized with guanidine hydrochloride in the presence of a base. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid. This multi-step synthesis is a well-established method for creating substituted pyrimidines.

Materials:

  • 4-acetylbenzoic acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Enaminone Formation. In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in anhydrous DMF. Add DMF-DMA (1.2 eq) and heat the mixture to 80°C for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Step 2: Cyclization. Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol. Add guanidine hydrochloride (1.5 eq) to the NaOEt solution and stir for 30 minutes. Add the enaminone mixture from Step 1 dropwise to the guanidine solution.

  • Step 3: Reflux. Heat the resulting mixture to reflux (approx. 78°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC.

  • Step 4: Hydrolysis. Cool the reaction to room temperature. Add a 2 M solution of NaOH (3.0 eq) and heat to 60°C for 4 hours to hydrolyze the ester.

  • Step 5: Work-up and Purification. Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 2 M HCl until a precipitate forms (pH ~4-5).

  • Step 6: Isolation. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield this compound as a solid.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should align with the literature value.[1]

Part 2: Design Principles for Coordination Complexes

The versatility of this compound stems from its multiple potential coordination modes. The final topology and properties of the resulting MOF or coordination polymer are not random; they are a direct consequence of the interplay between the ligand's geometry, the coordination preference of the metal ion, and the reaction conditions.[4]

G Ligand This compound M1 Metal Ion 1 Ligand->M1 Monodentate (N-coordination) M2 Metal Ion 2 Ligand->M2 Bidentate Chelating (Carboxylate) M3 Metal Ion 3 Ligand->M3 Bridging (N and O donors)

Caption: Coordination modes of the ligand.

  • Causality in Structure Formation:

    • Metal Ion Choice: Hard metal ions (like Zr⁴⁺, Zn²⁺) will preferentially coordinate to the hard oxygen donors of the carboxylate group, while softer metals (like Ag⁺, Cu²⁺) may show a higher affinity for the softer nitrogen donors of the pyrimidine ring. Lanthanides (e.g., Eu³⁺, Tb³⁺) are oxophilic and will primarily bind to the carboxylate.

    • Solvent System: The choice of solvent (e.g., DMF, DEF, ethanol) can influence the deprotonation of the carboxylic acid and can sometimes act as a competing ligand, leading to different final structures.

    • Temperature & Pressure (Solvothermal Synthesis): Higher temperatures in solvothermal synthesis provide the kinetic energy needed to overcome activation barriers, promoting the formation of thermodynamically stable, highly crystalline phases.[5]

    • pH and Modulators: The addition of modulators like monocarboxylic acids or bases can control the nucleation and growth rate of MOF crystals by competing for coordination sites, often leading to larger, more well-defined crystals.

Part 3: Application Note I - Luminescent Coordination Polymers

The rigid aromatic structure of this compound makes it an excellent "antenna" ligand for sensitizing the luminescence of lanthanide ions (e.g., Eu³⁺, Tb³⁺). The ligand can efficiently absorb UV energy and transfer it to the metal center, which then emits light at its characteristic wavelength (e.g., red for Eu³⁺, green for Tb³⁺). This process, known as the antenna effect, is fundamental to designing luminescent MOFs.[6]

Experimental Protocol 2: Synthesis of a Representative Luminescent Eu³⁺-MOF

Rationale: This protocol uses a solvothermal method, which is ideal for producing high-quality crystalline MOFs.[5] Europium(III) is chosen for its characteristic red emission upon sensitization. DMF is used as a high-boiling solvent.

Materials:

  • This compound (2 eq)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (1 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation: In a 20 mL glass vial, dissolve this compound (e.g., 20.0 mg, 0.1 mmol) and Eu(NO₃)₃·6H₂O (e.g., 22.3 mg, 0.05 mmol) in 10 mL of DMF.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in a programmable oven and heat to 120°C for 72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 24 hours.

  • Isolation: Colorless, crystalline products should be visible. Decant the mother liquor.

  • Washing: Wash the crystals by soaking them in fresh DMF (3 x 5 mL) for 3 hours each time to remove unreacted starting materials. Then, wash with ethanol (3 x 5 mL) to exchange the DMF.

  • Drying: Dry the crystals under vacuum at 60°C for 12 hours.

Validation and Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Photoluminescence Spectroscopy: Excite the sample at the ligand's absorption maximum (e.g., ~280-320 nm) and record the emission spectrum to observe the characteristic sharp emission peaks of Eu³⁺ (e.g., at ~615 nm).

Part 4: Application Note II - MOFs for Heterogeneous Catalysis

The high surface area and tunable pore environment of MOFs make them exceptional candidates for heterogeneous catalysis.[7] By incorporating catalytically active sites, either at the metal nodes or on the organic linkers, MOFs can act as shape-selective and highly efficient catalysts.

G cluster_0 MOF Synthesis & Application Workflow A 1. Select Ligand & Metal Precursor B 2. Solvothermal Synthesis A->B C 3. Isolate & Activate (Solvent Exchange) B->C D 4. Characterize (PXRD, TGA, BET) C->D E 5. Post-Synthetic Modification (Optional) D->E F 6. Application Testing (e.g., Catalysis) D->F E->F

Caption: General workflow for MOF synthesis and testing.

Experimental Protocol 3: Synthesis of a Robust Zr-MOF and Catalytic Application

Rationale: Zirconium-based MOFs (e.g., of the UiO-66 topology) are renowned for their exceptional thermal and chemical stability, which is a prerequisite for most catalytic applications.[8] This protocol describes the synthesis of a Zr-MOF using our target ligand, which could then be used, for example, in Lewis acid catalysis.

Materials:

  • This compound (1 eq)

  • Zirconium(IV) chloride (ZrCl₄) (1 eq)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (as a modulator)

Procedure:

  • Preparation: In a Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 23.3 mg, 0.1 mmol) and this compound (e.g., 20.0 mg, 0.1 mmol) in 15 mL of DMF.

  • Modulation: Add acetic acid (20 eq, ~0.11 mL) to the solution. The modulator helps to control crystal growth and improve quality.

  • Sealing & Heating: Seal the autoclave and place it in an oven at 120°C for 24 hours.

  • Isolation & Washing: After slow cooling, collect the microcrystalline powder by centrifugation. Wash with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activation: To ensure the pores are empty and accessible, activate the material by heating under high vacuum at 150°C for 12 hours.

Validation and Catalytic Testing:

  • BET Surface Area Analysis: To confirm the porosity of the activated material.

  • Catalytic Test (e.g., Knoevenagel Condensation):

    • To a vial containing the activated Zr-MOF (e.g., 10 mol%), add benzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in a solvent like ethanol (5 mL).

    • Stir the reaction at 60°C and monitor its progress via GC or TLC.

    • After the reaction, the MOF catalyst can be recovered by simple centrifugation, washed, dried, and reused to test for recyclability, a key advantage of heterogeneous catalysts.

Part 5: Application Note III - MOFs for Drug Delivery

MOFs are promising platforms for drug delivery due to their high drug loading capacity, tunable pore sizes, and potential for biocompatibility.[9][10] MOFs based on biologically relevant metals like Zinc are of particular interest.[9] The functional groups within the MOF can interact with drug molecules, and the framework can be designed to release its cargo in response to specific stimuli, such as a change in pH.[11]

Experimental Protocol 4: Synthesis of a Zn-MOF and Doxorubicin Loading/Release

Rationale: A zinc-based MOF is synthesized due to the good biocompatibility of zinc ions.[9] Doxorubicin (DOX), a common chemotherapy drug, is used as a model cargo. The release study is conducted at different pH values to simulate physiological conditions (pH 7.4) versus the acidic environment of tumor cells (pH ~5.8) or endosomes (pH ~3.8-5.0), demonstrating pH-responsive release.[9]

Materials:

  • This compound (2 eq)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (3 eq)

  • N,N-Diethylformamide (DEF)

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.8

Procedure:

  • MOF Synthesis:

    • In a vial, dissolve this compound (20.0 mg, 0.1 mmol) and Zn(NO₃)₂·6H₂O (44.6 mg, 0.15 mmol) in 10 mL of DEF.

    • Heat in an oven at 100°C for 48 hours.

    • Collect the crystals, wash with DEF and ethanol, and dry under vacuum.

  • Drug Loading:

    • Disperse the activated Zn-MOF (20 mg) in a solution of DOX in water (5 mL, 1 mg/mL).

    • Stir the mixture in the dark at room temperature for 24 hours.

    • Collect the red-colored, DOX-loaded MOF (DOX@MOF) by centrifugation. Wash with water to remove surface-adsorbed drug.

    • Calculate the loading amount by measuring the DOX concentration in the supernatant before and after loading using UV-Vis spectroscopy (at ~480 nm).

  • In Vitro Drug Release:

    • Disperse 5 mg of DOX@MOF in 10 mL of PBS buffer at pH 7.4 and another 5 mg in 10 mL of PBS at pH 5.8.

    • Keep the samples in a shaker bath at 37°C.

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 h), take a 1 mL aliquot of the buffer (replacing it with 1 mL of fresh buffer) and centrifuge to remove any MOF particles.

    • Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy.

    • Plot the cumulative release percentage versus time to compare the release profiles at different pH levels.

Expected Outcome: A significantly higher and faster release of DOX is expected at the lower pH (5.8) due to the partial protonation of the ligand's coordinating groups, leading to a destabilization of the framework and/or reduced host-guest interactions, demonstrating the potential for targeted drug delivery in acidic tumor microenvironments.[9]

References

  • ChemicalBook. 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis.
  • PharmaCompass.com. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid.
  • ResearchGate. Metal-organic framework based on 4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acid: Structure, and catalytic activity for oxidative imination of alcohols with anilines | Request PDF.
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid.
  • Benchchem. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • PubMed. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
  • National Institutes of Health. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid.
  • Sigma-Aldrich. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
  • PubMed Central. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery.
  • MedchemExpress.com. 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid | Drug.
  • Dalton Transactions (RSC Publishing). Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes.
  • PubMed Central. 4-Nitrobenzoic acid–N-(pyrimidin-2-yl)aniline (1/1).
  • RSC Publishing.
  • Sunway Pharm Ltd. This compound - CAS:199678-12-1.
  • Semantic Scholar. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid.
  • PubMed. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid.
  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
  • ChemicalBook. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.
  • MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems.
  • MDPI. Metal-Organic Frameworks (MOFs)
  • MDPI.
  • ResearchGate. Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions.
  • National Institutes of Health. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand.
  • New Journal of Chemistry (RSC Publishing). Photoluminescent lanthanide(iii) coordination polymers based on 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione.
  • Benchchem. Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis.
  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
  • MDPI. The Chemistry and Applications of Metal–Organic Frameworks (MOFs)
  • PubMed Central. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes.
  • RSC Advances (RSC Publishing).
  • Benchchem. Application Notes and Protocols for the Synthesis of Derivatives from 3-(2-Chloropyrimidin-4-yl)benzoic Acid.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling with Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer drugs like Gleevec to antivirals.[1][2] Its prevalence stems from its ability to act as a bioisostere for phenyl rings and engage in critical hydrogen bonding interactions with biological targets.[3] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become the preeminent method for elaborating pyrimidine scaffolds, offering a robust and versatile tool for creating carbon-carbon bonds with high functional group tolerance.[3][4][5] This allows for the systematic diversification of a common intermediate into a vast library of analogues, accelerating the drug discovery process.[1]

However, the unique electronic properties of the pyrimidine ring present distinct challenges compared to standard aryl systems. This guide provides a detailed exploration of the mechanistic nuances, key parameter optimization, and field-proven protocols for successfully executing Suzuki-Miyaura couplings on this important heterocyclic scaffold.

The Mechanistic Gauntlet: Why Pyrimidines Are "Challenging" Substrates

The perceived difficulty of Suzuki-Miyaura couplings with pyrimidines arises from their electron-deficient nature and the presence of nitrogen atoms. These characteristics can impede key steps in the catalytic cycle and introduce unwanted side reactions.

  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6][7] This is particularly problematic with less sterically shielded catalysts.

  • Difficult Oxidative Addition: For chloropyrimidines, the strength of the C-Cl bond makes the initial oxidative addition step—where the palladium(0) catalyst inserts into the carbon-halogen bond—energetically demanding.[6][8][9] This is often the rate-limiting step and requires highly active catalyst systems.

  • Slow Transmetalation: The electron-withdrawing nature of the pyrimidine ring can slow the rate of transmetalation, the step where the organic group is transferred from the boron atom to the palladium center.[10]

  • Protodeboronation: Aryl and heteroaryl boronic acids, especially those that are electron-deficient, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the overall yield.[10][11]

Understanding these challenges is the first step toward designing a rational and effective protocol.

The Suzuki-Miyaura Catalytic Cycle: A Pyrimidine-Centric View

The reaction proceeds through a well-established catalytic cycle. For pyrimidine substrates, each step has specific considerations.

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Often Rate-Limiting for Pyr-Cl) PdII L₂Pd(II)(Pyr)(X) (Pyr = Pyrimidine) OA_Complex->PdII TM_Complex Transmetalation Complex PdII->TM_Complex Transmetalation RE_Complex Reductive Elimination Complex TM_Complex->RE_Complex RE_Complex->Pd0 Reductive Elimination Product Coupled Product (Pyr-R) RE_Complex->Product PyrX Halopyrimidine (Pyr-X) PyrX->OA_Complex Boronic Boronic Acid/Ester (R-B(OR)₂) Base Base (e.g., K₃PO₄) Boronic->Base Base->TM_Complex Forms [R-B(OR)₂(OH)]⁻

Caption: The Suzuki-Miyaura catalytic cycle with pyrimidine-specific challenges highlighted.

Core Components: A Guide to Rational Reagent Selection

The success of the coupling hinges on the judicious selection of four key components: the catalyst system, the base, the solvent, and the boron source.

The Palladium Catalyst and Ligand System

For pyrimidine couplings, particularly with less reactive chlorides, the choice of ligand is paramount. While traditional catalysts can work for bromo- or iodopyrimidines, modern systems are often required for broader applicability.

Catalyst/Ligand SystemSubstrate SuitabilityKey Characteristics & Causality
Pd(PPh₃)₄ Iodo- and BromopyrimidinesA common "workhorse" catalyst. It can be effective for reactive electrophiles but often fails with chloropyrimidines due to slow oxidative addition.[9][11]
PdCl₂(dppf) Iodo- and BromopyrimidinesThe dppf ligand provides greater stability than PPh₃ but may still lack the activity for challenging substrates.[12]
Pd₂(dba)₃ / SPhos or XPhos Chloro-, Bromo-, and IodopyrimidinesField-Proven Choice. These bulky, electron-rich biaryl phosphine ligands are highly effective.[7][13] The steric bulk promotes the formation of a highly reactive monoligated Pd(0) species, while the electron-donating nature accelerates the oxidative addition of the C-Cl bond.[13]
PEPPSI™-IPr Chloro-, Bromo-, and IodopyrimidinesAn N-heterocyclic carbene (NHC) based pre-catalyst. NHCs are strong σ-donors, which stabilize the palladium center and strongly promote oxidative addition, making them excellent for unreactive chlorides.[13][14]
The Role of the Base

The base is not a passive component; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[6][15]

BaseStrengthCommon Use Case & Rationale
Na₂CO₃ / K₂CO₃ ModerateOften sufficient for reactive couplings (e.g., iodopyrimidines) in aqueous solvent mixtures.[1][16]
K₃PO₄ StrongAn excellent choice for challenging couplings, especially with chloropyrimidines. Its strength facilitates the formation of the boronate, increasing the rate of transmetalation to compete with catalyst decomposition.[6][7][11]
Cs₂CO₃ StrongHighly effective, often used interchangeably with K₃PO₄. Its higher solubility in some organic solvents can be advantageous.[17]
Solvent Systems

The solvent must dissolve the reactants and facilitate the interaction of organic and inorganic components. Anhydrous conditions are often preferred to minimize protodeboronation, but a small amount of water is typically necessary to dissolve the base and facilitate boronate formation.

Solvent SystemCharacteristics
1,4-Dioxane / H₂O A widely used, effective system for many Suzuki couplings, balancing solubility of organic and inorganic reagents.[11][18]
Toluene / H₂O A less polar alternative to dioxane, sometimes used with a phase-transfer catalyst.
THF / H₂O Another common choice, though lower boiling point may limit reaction temperatures.[19]
DMF or DMAc Polar aprotic solvents, can be useful but may lead to more side reactions at high temperatures.
Regioselectivity in Polyhalopyrimidines

When multiple halogens are present, the reaction often proceeds with high regioselectivity. For di- and trichloropyrimidines, the coupling typically occurs at the most electron-deficient position first.

  • 2,4-Dichloropyrimidine: The initial Suzuki coupling occurs selectively at the C4 position, which is more electron-deficient than the C2 position.[1][2][20]

  • 2,4,6-Trichloropyrimidine: The first coupling occurs at C4, followed by C6, and finally C2.[21] This predictable reactivity allows for the stepwise and selective synthesis of multi-substituted pyrimidines.[16][22]

Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.

General Workflow for Pyrimidine Suzuki-Miyaura Coupling

Caption: A generalized workflow for executing the Suzuki-Miyaura coupling protocol.

Protocol 1: Standard Coupling of a 2-Bromopyrimidine

This protocol is suitable for reactive bromopyrimidine substrates.

  • Reactants:

    • 2-Bromopyrimidine derivative (1.0 equiv)

    • Aryl/heteroaryl boronic acid (1.2 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (3 mol%)

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask or reaction vial, add the 2-bromopyrimidine (e.g., 1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the Pd(PPh₃)₄ catalyst (0.03 mmol).

    • Add the degassed solvent system (e.g., 8 mL dioxane, 2 mL water).

    • Stir the mixture vigorously and heat to 90-100 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography.

Protocol 2: Optimized Coupling of a 2-Chloropyrimidine

This protocol employs a more active catalyst system necessary for the less reactive chloro-substrate.[9]

  • Reactants:

    • 2-Chloropyrimidine derivative (1.0 equiv)

    • Aryl/heteroaryl boronic acid (1.5 equiv)

    • Palladium Precatalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: SPhos (4.4 mol%)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a flame-dried Schlenk flask, add the 2-chloropyrimidine (1.0 mmol), boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

    • In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and SPhos (0.044 mmol) and add them to the reaction flask under a positive flow of inert gas.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous, degassed 1,4-dioxane (10 mL).

    • Stir the mixture vigorously and heat to 100-110 °C.

    • Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times (12-24 hours).

    • Follow steps 7-9 from Protocol 1 for workup and purification.

Protocol 3: Regioselective C4-Coupling of 2,4-Dichloropyrimidine

This protocol achieves selective functionalization at the C4 position.[1][20]

  • Reactants:

    • 2,4-Dichloropyrimidine (1.0 equiv)

    • Aryl boronic acid (1.05 equiv)

    • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%)

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)

  • Procedure:

    • To a reaction vial, add 2,4-dichloropyrimidine (1.0 mmol), the aryl boronic acid (1.05 mmol), and K₂CO₃ (3.0 mmol).

    • Evacuate and backfill with inert gas.

    • Add Pd(PPh₃)₄ (0.02-0.05 mmol).

    • Add the degassed solvent mixture (e.g., 4 mL Toluene, 1 mL Ethanol, 1 mL Water).

    • Seal the vial and heat to 55-80 °C.[1] The lower temperature helps maintain selectivity.

    • Monitor carefully by LC-MS to maximize the formation of the mono-coupled product and minimize the di-coupled byproduct.

    • Follow steps 7-9 from Protocol 1 for workup and purification. The resulting 2-chloro-4-arylpyrimidine can be used in a subsequent coupling reaction.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst system for the substrate (especially with chlorides).[6] 2. Base is too weak to promote transmetalation.[6] 3. Insufficient temperature to overcome activation energy.1. Switch to a more active ligand system (e.g., Pd₂(dba)₃/SPhos).[6][13] 2. Change to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[6] 3. Increase the reaction temperature.
Protodeboronation of Boronic Acid Boronic acid is unstable under the reaction conditions (high pH, high temp).[11]1. Use the boronic acid as the limiting reagent if possible. 2. Switch to a more stable boronate ester (e.g., a pinacol ester). 3. Use anhydrous conditions with a fluoride source (e.g., KF) instead of a hydroxide-generating base.
Homocoupling of Boronic Acid The rate of cross-coupling is slow, allowing the boronic acid to couple with itself.Increase the efficiency of the cross-coupling by using a more active catalyst and a stronger base to ensure the desired reaction pathway is faster.[6]
Formation of Di-substituted Product (in regioselective coupling) Reaction temperature is too high or reaction time is too long, allowing the second coupling to occur.Reduce the reaction temperature and monitor the reaction closely by LC-MS, stopping the reaction once the desired mono-coupled product is maximized.[1]

References

  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Chemistry Portal. [Link]
  • Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
  • Use of 2,4,6-trichloropyrimidine as a core scaffold.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Publishing. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki‐Miyaura Miyaura coupling reaction of...
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Solvent mixture screening for Suzuki coupling of 1 with 2.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Screening of different bases for Suzuki coupling a.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Académie des sciences. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Effect of bases for the Suzuki-Miyaura reaction.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Struggling with Suzuki Reaction : r/Chempros. Reddit. [Link]
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Application Notes and Protocols: 4-(Pyrimidin-2-yl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidinyl-Benzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and potent, selective biological activity is perpetual. Among these, 4-(Pyrimidin-2-yl)benzoic acid has emerged as a privileged fragment in drug discovery. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of the pyrimidine nitrogen atoms and the carboxylic acid's potential for ionic interactions or further derivatization, makes it a highly versatile building block.

This guide provides an in-depth exploration of the applications of this compound and its derivatives, focusing on its utility in the design and synthesis of kinase and metalloproteinase inhibitors. We will delve into the mechanistic rationale behind its use, provide exemplary protocols for its incorporation into lead compounds, and discuss strategies for optimizing pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound

A foundational understanding of the parent scaffold's properties is crucial for its effective application in drug design.

PropertyValueReference
CAS Number 199678-12-1[1]
Molecular Formula C₁₁H₈N₂O₂[2]
Molecular Weight 200.19 g/mol [2]
Melting Point 238°C[2][3]
Appearance Solid[3]
Storage Room temperature, dry[2]

Part 1: Application as a Scaffold in Kinase Inhibitor Development

The pyrimidine ring is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The attachment of a benzoic acid moiety at the 2-position of the pyrimidine provides a vector for further chemical modification to enhance potency and selectivity.

Rationale and Mechanistic Insights

Derivatives of this compound have been instrumental in the development of potent tyrosine kinase inhibitors. A notable example is the role of a related structure, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, as a key intermediate in the synthesis of Nilotinib (AMN107).[4] Nilotinib is a highly effective inhibitor of the BCR-ABL kinase, the causative agent in chronic myeloid leukemia (CML).[4][5]

The core structure allows for the strategic placement of substituents that can occupy different sub-pockets of the kinase active site, thereby fine-tuning the inhibitor's selectivity profile. The benzoic acid group, in particular, can be used to improve solubility or to introduce additional interaction points with the target protein.

Experimental Protocol: Synthesis of a Generic Kinase Inhibitor Intermediate

This protocol outlines a generalized procedure for the synthesis of an N-aryl-4-(pyrimidin-2-yl)aniline derivative, a common core structure in many kinase inhibitors.

Objective: To synthesize a key intermediate by coupling this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-aryl-4-(pyrimidin-2-yl)benzamide derivative.

Visualization of Synthetic Pathway

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification 4-(Pyrimidin-2-yl)benzoic_acid This compound Acid_Chloride 4-(Pyrimidin-2-yl)benzoyl chloride 4-(Pyrimidin-2-yl)benzoic_acid->Acid_Chloride SOCl₂ or (COCl)₂, cat. DMF Final_Product N-Aryl-4-(pyrimidin-2-yl)benzamide Acid_Chloride->Final_Product Substituted_Aniline Substituted Aniline Substituted_Aniline->Final_Product DIPEA, DCM Purified_Product Purified Kinase Inhibitor Intermediate Final_Product->Purified_Product Silica Gel Chromatography

Caption: Synthetic workflow for a generic kinase inhibitor intermediate.

Part 2: Role in the Development of Metalloproteinase Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[6] Their overexpression is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases.[7] The pyrimidine scaffold has been explored for the development of selective MMP inhibitors.

Design Strategy and Bioisosteric Replacement

While the benzoic acid moiety can act as a zinc-binding group, its interaction is often weak. Medicinal chemists frequently employ bioisosteric replacements to enhance this interaction and improve the overall drug-like properties of the molecule. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve biological activity, selectivity, or pharmacokinetic parameters.[8]

For the this compound scaffold, the carboxylic acid can be replaced with known zinc-binding groups such as hydroxamates, carboxylates, or thiols. Furthermore, the entire benzoic acid moiety can be considered for bioisosteric replacement to optimize interactions with the S1' pocket of the MMP active site. For example, pyrimidine-4,6-dicarboxamides have been developed as highly selective MMP-13 inhibitors, where the carboxamide groups form crucial interactions within the enzyme's active site.[6]

The concept of replacing the benzoic acid with other acidic heterocycles, such as a tetrazole or a 4-pyridone-3-carboxylic acid, can also be a viable strategy to modulate the pKa and improve cell permeability.[9][10]

Protocol: Bioisosteric Replacement of the Carboxylic Acid with a Tetrazole

This protocol describes a common method for converting a carboxylic acid to a tetrazole, a well-established bioisostere.

Objective: To synthesize the tetrazole analogue of a 4-(pyrimidin-2-yl)phenyl derivative to enhance its potential as a metalloproteinase inhibitor.

Materials:

  • N-Aryl-4-(pyrimidin-2-yl)benzamide (from the previous protocol)

  • Phosphorus oxychloride (POCl₃)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous DMF

  • Standard laboratory glassware and safety equipment (use of azides requires caution)

Procedure:

  • Nitrile Formation:

    • Dissolve the N-Aryl-4-(pyrimidin-2-yl)benzamide (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and slowly add phosphorus oxychloride (2.0 eq).

    • Stir the reaction at room temperature for 2-3 hours, or until the starting material is consumed (TLC or LC-MS).

    • Carefully pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude nitrile.

  • Tetrazole Synthesis ([2+3] Cycloaddition):

    • Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

    • Dissolve the crude nitrile (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, acidify the mixture with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired 5-(4-(pyrimidin-2-yl)phenyl)tetrazole derivative.

Visualization of the Role of Pyrimidine-Based Inhibitors

G cluster_MMP MMP Active Site cluster_Inhibitor Pyrimidine-Based Inhibitor MMP_Site S1' Pocket Catalytic Zn²⁺ Hinge Region Inhibitor Pyrimidine Core Zinc-Binding Group (ZBG) S1' Binding Moiety Inhibitor:f0->MMP_Site:f2 H-Bonding Inhibitor:f1->MMP_Site:f1 Coordination Inhibitor:f2->MMP_Site:f0 Hydrophobic/Van der Waals Interactions

Caption: Interaction model of a pyrimidine-based MMP inhibitor.

Conclusion and Future Perspectives

This compound and its derivatives represent a cornerstone scaffold in contemporary medicinal chemistry. Its application has led to the successful development of targeted therapies, particularly in oncology. The inherent versatility of this building block allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on the exploration of novel bioisosteric replacements for both the pyrimidine and benzoic acid moieties to access new chemical space and overcome challenges such as acquired drug resistance. The continued application of this scaffold, guided by rational drug design principles, promises to yield a new generation of innovative therapeutics.

References

  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link]
  • National Institutes of Health (NIH). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
  • PubMed. 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. [Link]
  • Sunway Pharm Ltd. This compound - CAS:199678-12-1. [Link]
  • PharmaCompass.com. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid. [Link]
  • PubMed. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. [Link]
  • Borze. 4-Methyl-3-[(4-Pyridin-3-Ylpyrimidin-2-Yl)
  • Wikipedia. Metalloprotease inhibitor. [Link]
  • PubMed Central. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]
  • National Institutes of Health (NIH). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. [Link]
  • Reddit. Pyrimidin-2-ylboronic acid synthesis. [Link]

Sources

Application Notes & Protocols for the Synthesis of 4-(Pyrimidin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Pyrimidin-2-yl)benzoic Acid Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1] When coupled with a benzoic acid moiety at the 4-position, it creates the this compound scaffold, a privileged structure in modern drug discovery. This framework is particularly prevalent in the development of targeted therapies, such as kinase inhibitors for oncology, where the pyrimidine acts as a hinge-binding motif and the benzoic acid provides a versatile handle for derivatization to achieve desired potency and pharmacokinetic properties.[2]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable compounds. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to make informed decisions, troubleshoot common challenges, and adapt these methodologies for novel derivatives. The two principal approaches discussed are:

  • De Novo Ring Construction: Building the pyrimidine ring onto a pre-functionalized benzene precursor.

  • Cross-Coupling Strategies: Forming a carbon-carbon bond between a pre-formed pyrimidine ring and a benzoic acid derivative.

Part 1: De Novo Pyrimidine Ring Synthesis via Condensation

The classical approach to pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[3] This method is robust and often cost-effective for specific substitution patterns.

The Pinner Synthesis and its Variants

The Pinner synthesis is a powerful method that involves the condensation of an amidine with a β-keto ester or a similar 1,3-dicarbonyl compound.[4][5] In the context of our target molecule, this would typically involve reacting a guanidine or amidine derivative of 4-aminobenzoic acid with a suitable three-carbon electrophile.

Causality of Component Choice:

  • Amidine/Guanidine Source: The choice of the nitrogen-containing component is critical. To synthesize the parent this compound, one would start with a derivative of 4-aminobenzoic acid, which is converted into a guanidine. For example, reacting 4-aminobenzoic acid with cyanamide can produce the necessary precursor.

  • 1,3-Dicarbonyl Equivalent: The choice of the three-carbon unit dictates the substitution pattern on the pyrimidine ring. For the unsubstituted pyrimidine ring, a reagent like malondialdehyde or one of its protected equivalents is required. For substituted derivatives, β-diketones or β-keto esters are used.[5]

Workflow Diagram: Pinner-Type Pyrimidine Synthesis

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start Start Materials: - 4-Guanidinobenzoic acid - 1,3-Dicarbonyl Compound Solvent Select Solvent (e.g., Ethanol, 1-Butanol) Start->Solvent Mix Combine Reactants Add Base (e.g., NaOH, NaOEt) Solvent->Mix Heat Heat to Reflux (Monitor by TLC) Mix->Heat Cool Cool to Room Temp. Heat->Cool Acidify Acidify (e.g., HCl) to Precipitate Product Cool->Acidify Filter Filter Solid Product Acidify->Filter Purify Recrystallize or perform Column Chromatography Filter->Purify End Characterized Product Purify->End

Caption: General workflow for Pinner-type synthesis of pyrimidine derivatives.

Protocol 1: Synthesis of 4-(4,6-dimethylpyrimidin-2-yl)benzoic acid

This protocol provides an example of a Pinner-type condensation to create a substituted pyrimidine ring.

Materials:

  • 4-Guanidinobenzoic acid hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (2M)

  • Deionized Water

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-guanidinobenzoic acid hydrochloride (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., Argon).

  • Add sodium ethoxide (2.2 eq) to the mixture and stir for 20 minutes at room temperature to form the free guanidine base.

  • To this suspension, add acetylacetone (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature.

  • Slowly add 2M HCl to the cooled mixture until the pH is approximately 4-5. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure 4-(4,6-dimethylpyrimidin-2-yl)benzoic acid.

Troubleshooting Insights: [3]

  • Low Yield: Ensure anhydrous conditions, as water can hydrolyze intermediates. The purity of the guanidine salt is also critical.

  • Side Reactions: Self-condensation of the dicarbonyl compound can occur. Using a slight excess of the guanidine or carefully controlling the base addition can mitigate this.

Part 2: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

For greater versatility and access to a wider range of derivatives, palladium-catalyzed cross-coupling reactions are the modern methods of choice. These reactions connect a pre-functionalized pyrimidine ring with a benzoic acid derivative. The two most prominent methods are the Suzuki-Miyaura and Stille couplings.

The Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura reaction is arguably the most common method for this transformation, coupling a halopyrimidine with an arylboronic acid.[6] Its popularity stems from the commercial availability of a vast array of boronic acids, the relatively low toxicity of boron-containing reagents, and the high functional group tolerance.

Mechanism Overview: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil pdiil_b R¹-Pd(II)L₂-R² pdiil->pdiil_b pdiil_b->pd0 oa Oxidative Addition tm Transmetalation re Reductive Elimination product Product R¹-R² react1 Halopyrimidine (R¹-X) react2 Arylboronic Acid (R²-B(OH)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki Coupling of 2-Chloropyrimidine with 4-Carboxyphenylboronic Acid

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[7][8]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 2-chloropyrimidine, 4-carboxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.[7]

  • After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to pH ~3 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

The Stille Coupling: An Alternative C-C Bond Formation

The Stille reaction couples an organic halide with an organostannane (tin) reagent, also catalyzed by palladium.[9] It is highly effective and tolerant of many functional groups.[10] The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[11]

Key Strategic Consideration: Chemoselectivity The Stille reaction is particularly useful for substrates with multiple halogen atoms. The reactivity order for oxidative addition to the palladium center is I > Br > OTf >> Cl.[10] This allows for selective functionalization at one position while leaving a less reactive halide (like chlorine) intact for subsequent reactions, a key strategy in building molecular diversity.[10]

Protocol 3: Selective Stille Coupling of 2-Chloro-4-iodopyrimidine

This protocol demonstrates a selective coupling at the more reactive C-I bond.

Materials:

  • 2-Chloro-4-iodopyrimidine (1.0 eq)

  • 4-(Tributylstannyl)benzoic acid methyl ester (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[10]

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Anhydrous Argon

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-4-iodopyrimidine in anhydrous DMF.[10]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the solution.

  • Add the 4-(tributylstannyl)benzoic acid methyl ester via syringe.

  • Heat the reaction mixture to 80-95 °C and stir for 12-24 hours.[10] Monitor progress by TLC.

  • After completion, cool the reaction and dilute with ethyl acetate.

  • Wash the organic mixture with water, followed by an aqueous solution of potassium fluoride (KF) to precipitate tin salts, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the methyl 4-(2-chloropyrimidin-4-yl)benzoate.

  • The resulting ester can then be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Data Summary: Cross-Coupling Reaction Parameters

The following table summarizes typical conditions for the cross-coupling reactions discussed. Optimization may be required based on specific substrates.

ParameterSuzuki-Miyaura CouplingStille Coupling
Halide (R¹-X) Pyrimidine-Cl, Pyrimidine-BrPyrimidine-I, Pyrimidine-Br, Pyrimidine-OTf
Nucleophile Arylboronic Acid / EsterAryl(tributyl)stannane
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄, Pd₂(dba)₃
Typical Loading 1-5 mol%3-10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃Not required (co-catalysts like CuI sometimes used)
Solvent Dioxane/H₂O, Toluene/EtOH, DMFDMF, Toluene, Dioxane (Anhydrous)
Temperature 80 - 110 °C80 - 100 °C
Key Advantage Low toxicity, wide reagent availabilityHigh functional group tolerance, chemoselectivity
Key Disadvantage Potential for boronic acid decompositionTin reagent toxicity and byproduct removal

References

  • Slideshare. Pinner pyrimidine synthesis. [Link][4]
  • Slideshare. Pinner pyrimidine synthesis. [Link][5]
  • Slideshare. Pinner pyrimidine synthesis. [Link][12]
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link][6]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... [Link][13]
  • PubMed. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link][8]
  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link][14]
  • Wikipedia. Pinner reaction. [Link][15]
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link][2]
  • ResearchGate. ChemInform Abstract: Efficient Synthesis of (Arylethynyl)pyrrolo[2,3‐d]pyrimidines by Stille Coupling. [Link][17]
  • Wikipedia. Stille reaction. [Link][9]
  • Chemistry LibreTexts. Stille Coupling. [Link][18]
  • PubMed. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. [Link][19]
  • Organic Chemistry Portal. Stille Coupling. [Link][11]
  • ResearchGate. Synthetic pathways. Synthesis of 4-heteroarylbenzoic acid precursors.... [Link][21]
  • Sunway Pharm Ltd. This compound - CAS:199678-12-1. [Link][23]
  • PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link][1]

Sources

Application Note and Protocol: A Scalable Synthesis of 4-(Pyrimidin-2-yl)benzoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-(Pyrimidin-2-yl)benzoic acid, a key intermediate in the development of kinase inhibitors and other therapeutic agents.[1] The protocol herein details a robust and scalable Suzuki-Miyaura cross-coupling reaction, designed for implementation in kilo-lab or pilot plant settings. Emphasis is placed on process safety, optimization, and troubleshooting to ensure high yield and purity, meeting the stringent demands of the pharmaceutical industry.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[2] Their prevalence is due to their ability to mimic biological purines and pyrimidines, enabling them to interact with a wide array of biological targets. Specifically, the this compound scaffold is of significant interest as it serves as a crucial building block for synthesizing targeted therapies, particularly kinase inhibitors for oncology.[1] The rigid pyrimidine ring and the functional handle of the carboxylic acid allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The increasing demand for novel kinase inhibitors necessitates a reliable and scalable synthetic route to this important intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its functional group tolerance, mild reaction conditions, and scalability, making it an ideal choice for industrial production.[3] The key C-C bond formation occurs between a pyrimidine derivative and a benzoic acid derivative. The chosen strategy involves the coupling of 2-chloropyrimidine with 4-(methoxycarbonyl)phenylboronic acid, followed by saponification of the resulting ester to yield the final product. This approach is advantageous as the starting materials are commercially available and the reaction conditions are well-documented for similar transformations.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate kilo-lab facility, with personnel wearing proper personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightQuantityPurity
2-Chloropyrimidine1722-12-9114.54 g/mol 1.0 kg (8.73 mol)≥98%
4-(Methoxycarbonyl)phenylboronic acid99768-42-2179.99 g/mol 1.73 kg (9.61 mol)≥97%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 101 g (0.087 mol)≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 2.41 kg (17.46 mol)≥99%
1,4-Dioxane123-91-188.11 g/mol 15 LAnhydrous
Water (H₂O)7732-18-518.02 g/mol 5 LDeionized
Methanol (MeOH)67-56-132.04 g/mol 10 LACS Grade
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 0.7 kg (17.5 mol)≥97%
Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed2 M solution

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Temperature probe

  • Addition funnel

  • Large filtration apparatus (e.g., Nutsche filter)

  • Drying oven (vacuum compatible)

  • pH meter or pH strips

Step-by-Step Procedure

Part A: Suzuki-Miyaura Coupling

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, add 2-chloropyrimidine (1.0 kg, 8.73 mol), 4-(methoxycarbonyl)phenylboronic acid (1.73 kg, 9.61 mol), and potassium carbonate (2.41 kg, 17.46 mol).

  • Solvent Addition: Add 1,4-dioxane (15 L) and deionized water (5 L) to the reactor.

  • Inerting: Sparge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen pressure, add tetrakis(triphenylphosphine)palladium(0) (101 g, 0.087 mol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-85 °C with constant stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove inorganic salts. Wash the filter cake with 1,4-dioxane (2 x 1 L).

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 4-(pyrimidin-2-yl)benzoate as an oil or solid.

Part B: Saponification

  • Hydrolysis Setup: To the reactor containing the crude ester, add methanol (10 L).

  • Base Addition: Prepare a solution of sodium hydroxide (0.7 kg, 17.5 mol) in deionized water (3 L) and add it slowly to the methanolic solution of the ester.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. Monitor the disappearance of the ester by TLC or LC-MS.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add 2 M hydrochloric acid to adjust the pH to approximately 4-5. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash thoroughly with deionized water (3 x 2 L) until the washings are neutral.

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield and Purity
  • Yield: 1.2 - 1.4 kg (70-80% over two steps)

  • Appearance: White to off-white solid

  • Purity (by HPLC): ≥98%

  • Melting Point: 238°C[1][4]

Process Optimization and Scale-Up Considerations

Scaling up chemical reactions from the bench to a pilot plant introduces challenges related to mass and heat transfer.[5]

  • Mixing: Inefficient stirring in large reactors can lead to localized "hot spots" or areas of high reactant concentration, potentially causing side reactions and product degradation. Ensure the reactor's agitator is appropriate for the vessel size and viscosity of the reaction mixture.[5]

  • Exotherm Control: The Suzuki-Miyaura coupling can be exothermic. For larger scales, controlled addition of reagents and a robust reactor cooling system are crucial to maintain the desired reaction temperature and prevent runaway reactions.[5]

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is critical to prevent the degradation of the palladium catalyst. Ensure all gas lines and reactor seals are secure.

  • Purification: For pharmaceutical applications, recrystallization of the final product from a suitable solvent system (e.g., ethanol/water) may be necessary to achieve the desired purity. Conventional methods for purifying benzoic acid also include distillation and sublimation, though recrystallization from hot water is well-established for high purity.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Low Yield in Coupling Step - Inactive catalyst- Insufficient inerting- Poor quality of starting materials- Use a fresh batch of catalyst- Ensure thorough deoxygenation of the reaction mixture- Verify the purity of starting materials
Incomplete Saponification - Insufficient base or reaction time- Low reaction temperature- Add additional NaOH solution and continue heating- Ensure the reaction is at a consistent reflux
Product Contamination - Side reactions from overheating- Incomplete removal of inorganic salts- Maintain strict temperature control- Ensure thorough washing of the product after filtration
Dark Product Color - Presence of residual palladium catalyst- Consider a charcoal treatment of the product solution before final isolation

Visual Workflow

G cluster_prep Preparation cluster_coupling Suzuki-Miyaura Coupling cluster_saponification Saponification cluster_isolation Product Isolation A Charge Reactor: - 2-Chloropyrimidine - 4-(Methoxycarbonyl)phenylboronic acid - K₂CO₃ B Add Solvents: - 1,4-Dioxane - Water A->B C Inert with N₂ B->C D Add Pd(PPh₃)₄ Catalyst C->D E Heat to 80-85°C (4-6 hours) D->E F Cool to RT & Filter E->F G Concentrate Filtrate F->G H Add Methanol G->H I Add NaOH Solution H->I J Reflux (2-4 hours) I->J K Cool & Acidify with HCl J->K L Filter Precipitate K->L M Wash with Water L->M N Dry under Vacuum M->N O Final Product: This compound N->O

Caption: Workflow for the large-scale synthesis of this compound.

Safety Precautions

  • 2-Chloropyrimidine: Corrosive and an irritant. Handle with care in a well-ventilated area.

  • 1,4-Dioxane: Flammable liquid and potential carcinogen. Use in a closed system where possible and avoid inhalation.

  • Tetrakis(triphenylphosphine)palladium(0): Sensitizer. Avoid inhalation of dust and contact with skin.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Wear appropriate gloves and eye protection. The neutralization step is exothermic and should be performed with caution.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and scalable method for the synthesis of this compound. By following the detailed protocol and considering the scale-up challenges outlined in this application note, researchers and drug development professionals can reliably produce this valuable intermediate in large quantities and high purity, facilitating the advancement of new therapeutic agents.

References

  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • Fluorochem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Bentham Science. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents.
  • Google Patents. (1966). Purification of benzoic acid.

Sources

Application Notes & Protocols: Leveraging 4-(Pyrimidin-2-yl)benzoic Acid in Advanced Luminescent Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-(Pyrimidin-2-yl)benzoic Acid in Luminescent Material Design

In the vanguard of materials science, the quest for novel luminescent materials with tailored photophysical properties is driven by their potential applications in sensing, bioimaging, and optoelectronics.[1] Within this landscape, the design of the organic ligand is a cornerstone for dictating the ultimate functionality of luminescent metal-organic frameworks (MOFs) and coordination polymers. This compound emerges as a ligand of significant interest due to its unique electronic and structural characteristics. Its molecular architecture, featuring a pyrimidine ring as an electron-deficient N-heterocycle and a benzoic acid moiety for metal coordination, offers a versatile platform for constructing highly efficient and tunable luminescent materials.[2][3] The pyrimidine group can effectively sensitize the emission of lanthanide ions, while the rigid benzoic acid unit provides a robust coordination site, leading to the formation of stable, highly porous frameworks.[4] This document serves as a comprehensive technical guide for researchers, providing in-depth protocols and theoretical insights into the application of this compound in the synthesis and characterization of advanced luminescent materials.

PART 1: Design and Synthesis of Luminescent Metal-Organic Frameworks

The synthesis of luminescent MOFs using this compound typically involves a solvothermal reaction, where the ligand and a metal salt are heated in a suitable solvent. This method promotes the formation of crystalline materials with well-defined porous structures.[1][5] The choice of metal ion is critical; lanthanide ions such as Europium(III) and Terbium(III) are often selected for their characteristic sharp emission bands and long luminescence lifetimes, which are desirable for many applications.

Protocol 1: Solvothermal Synthesis of a Europium-Based Luminescent MOF

This protocol details the synthesis of a representative luminescent MOF using this compound and Europium(III) nitrate.

Materials:

  • This compound (C₁₁H₈N₂O₂)[3]

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.04 mmol of this compound (8.0 mg) and 0.02 mmol of Eu(NO₃)₃·6H₂O (9.0 mg) in 10 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Colorless, rod-shaped crystals will have formed. Decant the mother liquor.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 60°C for 12 hours.

Causality Behind Experimental Choices:

  • Solvothermal Conditions: The elevated temperature and pressure of the solvothermal method facilitate the deprotonation of the carboxylic acid group and promote the coordination of the ligand to the metal center, leading to the formation of a stable, crystalline framework.

  • DMF as Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic ligand and the metal salt. It also acts as a template in the formation of the MOF structure.

  • Washing Steps: Thorough washing with DMF and ethanol is crucial to remove residual reactants and solvent molecules from the pores of the MOF, which could otherwise quench the luminescence.

cluster_synthesis Synthesis Workflow A Dissolve Ligand & Metal Salt in DMF B Sonicate for Homogeneity A->B C Transfer to Autoclave B->C D Solvothermal Reaction (120°C, 72h) C->D E Cool to Room Temperature D->E F Isolate & Wash Crystals E->F G Dry Under Vacuum F->G

Caption: Solvothermal synthesis workflow for a luminescent MOF.

PART 2: Photophysical Characterization

A thorough characterization of the photophysical properties is essential to evaluate the performance of the synthesized luminescent materials. This section provides protocols for key measurements: photoluminescence spectroscopy, quantum yield determination, and excited-state lifetime analysis.

Protocol 2: Photoluminescence Spectroscopy

This protocol outlines the measurement of excitation and emission spectra.

Instrumentation:

  • Fluorometer equipped with a xenon lamp and appropriate detectors.

Procedure:

  • Sample Preparation: Prepare a solid-state sample by packing the crystalline MOF powder into a solid-sample holder.

  • Emission Spectrum: a. Determine the optimal excitation wavelength by scanning a range of wavelengths and observing the emission intensity. For Eu(III)-based MOFs, excitation is often in the UV region (e.g., 280-350 nm) corresponding to the ligand's absorption. b. Set the excitation wavelength to the determined optimum and record the emission spectrum. For Eu(III) complexes, characteristic sharp peaks corresponding to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions are expected.

  • Excitation Spectrum: a. Set the emission monochromator to the most intense emission peak of the sample (e.g., the ⁵D₀ → ⁷F₂ transition for Eu(III) at ~612 nm). b. Scan the excitation wavelength over a range that covers the expected absorption of the ligand. The resulting spectrum will show the wavelengths of light that are most effective at producing the observed emission.

Protocol 3: Luminescence Quantum Yield Determination

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. The relative method, using a well-characterized standard, is described here.[2][6][7]

Materials:

  • Synthesized MOF sample

  • Quantum yield standard with a known QY in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, QY = 0.54)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in a suitable solvent (e.g., ethanol). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the excitation wavelength.

  • Measure Emission Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield (Φ) is calculated using the following equation:

    Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

    Where:

    • x and st refer to the sample and standard, respectively.

    • I is the integrated emission intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Protocol 4: Excited-State Lifetime Measurement

The excited-state lifetime (τ) provides information about the decay dynamics of the luminescent state.

Instrumentation:

  • Time-correlated single-photon counting (TCSPC) system or a phosphorimeter.

Procedure:

  • Sample Preparation: Prepare a solid-state sample of the MOF.

  • Data Acquisition: a. Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at the appropriate wavelength. b. Monitor the decay of the emission intensity over time at the wavelength of the most intense emission peak.

  • Data Analysis: The decay curve is typically fitted to an exponential function to extract the lifetime (τ). For a single exponential decay, the equation is:

    I(t) = I₀ * exp(-t/τ)

    Where:

    • I(t) is the intensity at time t.

    • I₀ is the initial intensity.

    • τ is the lifetime.

Typical Photophysical Data for a Eu(III)-MOF with this compound:

ParameterValue
Excitation Maximum (λₑₓ)~320 nm
Emission Maxima (λₑₘ)~579, 591, 612, 650, 700 nm
Quantum Yield (Φ)30-50%
Lifetime (τ)0.5-1.5 ms

cluster_characterization Photophysical Characterization Workflow A Sample Preparation B Photoluminescence Spectroscopy (Excitation & Emission Spectra) A->B C Quantum Yield Measurement A->C D Excited-State Lifetime Measurement A->D E Data Analysis & Interpretation B->E C->E D->E

Caption: Workflow for photophysical characterization of luminescent materials.

PART 3: Structure-Property Relationships

The luminescent properties of materials derived from this compound are intricately linked to their molecular and supramolecular structures. Understanding these relationships is key to designing materials with desired functionalities.

The Role of the Ligand:

  • Antenna Effect: The pyrimidine-benzoic acid framework acts as an "antenna" by efficiently absorbing UV light (an intraligand π-π* transition) and transferring the energy to the coordinated metal ion. This process, known as ligand-to-metal energy transfer (LMET), is crucial for sensitizing the emission of lanthanide ions, which have inherently low absorption cross-sections.

  • Rigidity and Non-radiative Decay: The rigid structure of the ligand helps to minimize vibrational quenching, a major non-radiative decay pathway that competes with luminescence. This rigidity contributes to higher quantum yields and longer lifetimes.

  • Coordination Environment: The way the carboxylate and pyrimidinyl groups coordinate to the metal center influences the symmetry of the coordination sphere. For lanthanide ions, a low-symmetry environment can enhance the probability of f-f transitions, leading to more intense emission.

The Influence of the Metal Center:

  • Lanthanide Ions: The choice of lanthanide ion determines the emission color. For instance, Eu(III) typically exhibits a strong red emission, while Tb(III) shows a characteristic green luminescence.

  • d-block Metals: When coordinated to d-block metals (e.g., Zn(II), Cd(II)), the luminescence can originate from ligand-centered fluorescence or phosphorescence, or from charge-transfer states. The nature of the emission will depend on the interplay between the metal's d-orbitals and the ligand's molecular orbitals.

cluster_structure Structural Features cluster_properties Luminescent Properties Ligand This compound Coordination Coordination Environment Ligand->Coordination Emission Emission Wavelength (Color) Ligand->Emission Antenna Effect QY Quantum Yield (Efficiency) Ligand->QY Rigidity Metal Metal Ion (e.g., Eu³⁺, Tb³⁺, Zn²⁺) Metal->Coordination Metal->Emission f-f or d-d transitions Coordination->QY Symmetry Lifetime Excited-State Lifetime (Dynamics) Emission->Lifetime

Caption: Interplay of structure and luminescent properties.

Conclusion

This compound stands out as a highly promising building block for the creation of sophisticated luminescent materials. Its well-defined structure allows for a high degree of control over the photophysical properties of the resulting MOFs and coordination polymers. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile ligand in the development of next-generation materials for a wide array of technological applications.

References

  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Horiba Scientific. (n.d.). A Guide to Measuring Fluorescence Quantum Yields.
  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Yersin, H. (Ed.). (2007).
  • Kasha, M. (1950). Characterization of electronic transitions in complex molecules. Discussions of the Faraday Society, 9, 14-19.
  • Crosby, G. A., & Demas, J. N. (1971). The measurement of photoluminescence quantum yields. A review. Journal of Physical Chemistry, 75(8), 991-1024.
  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.
  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.
  • Cui, Y., Yue, Y., Qian, G., & Chen, B. (2012). Luminescent functional metal–organic frameworks. Chemical Reviews, 112(2), 1126-1162.
  • Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal–organic frameworks for separations. Chemical Reviews, 112(2), 869-932.
  • Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Metal–organic framework materials as chemical sensors. Chemical Reviews, 112(2), 1105-1125.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Chen, B., Chen, B., & Qian, G. (2024).
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.

Sources

Application Notes and Protocols: Functionalization of 4-(Pyrimidin-2-yl)benzoic Acid at the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 4-(Pyrimidin-2-yl)benzoic Acid Scaffold

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The pyrimidine ring, a common motif in biologically active compounds, coupled with the functional handle of a carboxylic acid on a phenyl ring, provides a versatile scaffold for the synthesis of a diverse array of derivatives.[1][2] The ability to selectively modify the carboxylic acid group opens up avenues for creating amides, esters, and other derivatives, which are pivotal in tuning the pharmacokinetic and pharmacodynamic properties of drug candidates and the characteristics of advanced materials.[3][4]

This guide provides a detailed overview of the common strategies for the functionalization of this compound at its carboxylic acid moiety. We will delve into the mechanistic rationale behind various synthetic choices and provide detailed, field-proven protocols for the synthesis of amides and esters.

PART 1: Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[5] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

Strategy 1: Activation via Acyl Chloride Formation

A classic and effective method for activating a carboxylic acid is its conversion to a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-(pyrimidin-2-yl)benzoyl chloride is a highly electrophilic intermediate that readily reacts with a wide range of amines.[7][8]

Experimental Protocol: Synthesis of 4-(Pyrimidin-2-yl)benzoyl chloride and subsequent amidation

Step 1: Synthesis of 4-(Pyrimidin-2-yl)benzoyl chloride [9][10]

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

  • Procedure:

    • Under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

    • Add thionyl chloride (2-5 eq) dropwise at room temperature. Alternatively, for oxalyl chloride (1.5-2.0 eq), add a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

    • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude 4-(pyrimidin-2-yl)benzoyl chloride is often used directly in the next step without further purification.

Step 2: Amide Formation (Schotten-Baumann Conditions) [7]

  • Reagents and Materials:

    • Crude 4-(Pyrimidin-2-yl)benzoyl chloride

    • Primary or secondary amine (1.0-1.2 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Standard laboratory glassware for reactions and work-up.

  • Procedure:

    • Dissolve the amine (1.0 eq) and the base (e.g., TEA, 2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add a solution of the crude 4-(pyrimidin-2-yl)benzoyl chloride in anhydrous DCM to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired amide.

Workflow for Acyl Chloride Formation and Amidation

cluster_0 Activation Step cluster_1 Coupling Step Carboxylic_Acid This compound Acyl_Chloride 4-(Pyrimidin-2-yl)benzoyl chloride Carboxylic_Acid->Acyl_Chloride Reflux Reagent_1 SOCl₂ or (COCl)₂ Reagent_1->Acyl_Chloride Amide Target Amide Acyl_Chloride->Amide 0°C to RT Amine R₁R₂NH Amine->Amide Base TEA or DIPEA Base->Amide Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester Trapping N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->Active_Ester Amide Target Amide Active_Ester->Amide Amine R₁R₂NH Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol: Amide Synthesis using EDC/HOBt [5][11]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine (1.0-1.2 eq)

    • EDC·HCl (1.1-1.5 eq)

    • HOBt (1.1-1.5 eq)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

    • A non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Standard laboratory glassware and an inert atmosphere setup.

  • Procedure:

    • Under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the mixture and cool to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Comparison of Common Amide Coupling Agents

Coupling Agent/SystemTypical Reaction TimeTypical YieldAdvantages & Disadvantages
SOCl₂ / (COCl)₂ 2-16 hours60-95%Advantages: High reactivity, inexpensive. Disadvantages: Harsh conditions, generation of corrosive byproducts.
EDC/HOBt 4-24 hours70-98%Advantages: Mild conditions, water-soluble byproducts (for EDC). Disadvantages: Can be slower, potential for side reactions without HOBt. [11]
HATU/DIPEA 15-60 minutes85-99%Advantages: Very fast and efficient, low racemization. Disadvantages: More expensive. [11][12]
DCC/HOBt 1-12 hours75-98%Advantages: Effective and relatively inexpensive. Disadvantages: Insoluble dicyclohexylurea (DCU) byproduct can complicate purification. [11]

PART 2: Ester Formation: Expanding the Chemical Space

Esterification of the carboxylic acid group of this compound is another important transformation, often used to improve properties like solubility and cell permeability in drug candidates.

Fischer-Speier Esterification

The most direct method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). [13][14]The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used as the solvent, or water is removed as it is formed. [15] Experimental Protocol: Fischer Esterification [13]

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Alcohol (e.g., methanol, ethanol) (used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • Dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution.

    • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

Workflow for Fischer Esterification

Carboxylic_Acid This compound Ester Target Ester Carboxylic_Acid->Ester Reflux Alcohol R-OH (excess) Alcohol->Ester Catalyst H₂SO₄ (cat.) Catalyst->Ester Water H₂O Ester->Water Equilibrium

Caption: General workflow for Fischer-Speier esterification.

Conclusion

The functionalization of this compound at the carboxylic acid group is a straightforward yet powerful strategy for the synthesis of diverse chemical entities. The choice between acyl chloride formation, peptide coupling agents for amidation, or Fischer esterification depends on the specific requirements of the target molecule, including the presence of other sensitive functional groups and the desired scale of the reaction. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully derivatize this valuable scaffold.

References

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation...
  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Tsubogo, T., Oyamada, H., & Kobayashi, S. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sheppard, T. D. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Rao, K. V., Reddy, K. L., & Kumar, K. A. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5771-5774.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • MDPI. (2018). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures.
  • National Center for Biotechnology Information. (n.d.). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzoyl chloride.
  • PubMed Central. (2020, March 30). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2025, August 7). Synthesis and characterization of new 4-(substituted pyrimidin-2-yl)-1- (substituted benzenesulfonyl)semicarbazides.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • ResearchGate. (2025, August 8). Esterification of benzoic acid in a continuous flow microwave reactor.
  • PubMed. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives.
  • PubMed. (n.d.). Synthesis of Benzoylpyrimidines as Antagonists of the Corticotropin-Releasing factor-1 Receptor.
  • National Center for Biotechnology Information. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors.
  • PubMed Central. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • PubMed. (2008, November 13). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid.

Sources

Mastering the Purification of 4-(Pyrimidin-2-yl)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Key Pharmaceutical Intermediate

4-(Pyrimidin-2-yl)benzoic acid is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structure, featuring both a carboxylic acid moiety and a pyrimidine ring, presents distinct challenges and opportunities for purification. This guide provides an in-depth exploration of the techniques and underlying principles required to achieve high purity of this compound, an essential prerequisite for successful drug discovery and development.

This document moves beyond a simple recitation of protocols. It is designed to empower researchers, scientists, and drug development professionals with the scientific rationale to make informed decisions during the purification process. By understanding the "why" behind each step, you will be equipped to troubleshoot and adapt these methods to your specific needs.

Physicochemical Landscape of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification strategies. These properties dictate its behavior in various solvents and pH conditions, allowing for the strategic design of separation techniques.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₂[1][2]
Molecular Weight 200.19 g/mol [1][2]
Physical State Solid[1]
Melting Point 238 °C[1]
Boiling Point (Predicted) 301.5 °C[3]
pKa (Predicted) Due to the presence of the carboxylic acid and the pyrimidine ring, this molecule will have at least two pKa values. The carboxylic acid proton is expected to be acidic, while the pyrimidine nitrogens are basic. Precise experimental values are not readily available in the literature, necessitating an empirical approach to pH-based purifications.
Solubility While specific quantitative data is scarce, its structure suggests poor solubility in non-polar organic solvents and water at neutral pH. Solubility is expected to increase in polar organic solvents and in aqueous solutions at pH values where the molecule is ionized.

Strategic Purification Pathways

The purification of this compound can be approached through several well-established techniques. The optimal strategy will depend on the nature and quantity of the impurities present in the crude material. The following diagram illustrates the logical flow of purification choices.

Purification_Workflow Crude_Sample Crude this compound Initial_Assessment Initial Purity Assessment (TLC, HPLC, NMR) Crude_Sample->Initial_Assessment Major_Impurities Significant Impurities Present? Initial_Assessment->Major_Impurities Recrystallization Recrystallization Major_Impurities->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Major_Impurities->Column_Chromatography Close Polarity Impurities Acid_Base_Extraction Acid-Base Extraction Major_Impurities->Acid_Base_Extraction Acidic/Basic Impurities Final_Purity_Check Final Purity Analysis (HPLC, NMR, MS, MP) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Acid_Base_Extraction->Final_Purity_Check Pure_Product Pure Product (>98%) Final_Purity_Check->Pure_Product

Caption: Logical workflow for the purification of this compound.

Application Notes & Protocols

Purification by Recrystallization: The Workhorse Technique

Recrystallization is often the most efficient method for purifying crystalline solids. The principle lies in the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Rationale for Solvent Selection:

The ideal recrystallization solvent will exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve the crude product completely.

  • Low solubility at room or lower temperatures: To allow for maximum recovery of the purified product upon cooling.

  • Does not react with the compound.

  • Boiling point is appropriate: Not so high that it is difficult to remove, and not so low that evaporation is a major issue during heating.

  • Impurities should be either highly soluble or insoluble at all temperatures.

Protocol for Solvent Screening:

A systematic approach to identifying the optimal solvent system is crucial.

  • Small-Scale Tests: In separate small test tubes, place approximately 10-20 mg of the crude this compound.

  • Solvent Addition: To each tube, add a few drops of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, or mixtures thereof).

  • Room Temperature Solubility: Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes. The compound should dissolve completely. If it does not, add more solvent dropwise until it does.

  • Cooling: Allow the solutions to cool to room temperature, and then in an ice bath.

  • Observation: The ideal solvent will yield a good crop of crystals upon cooling.

Step-by-Step Recrystallization Protocol (Example with an Alcohol/Water System):

This protocol is based on purification methods for structurally similar pyrimidine derivatives.[4]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot alcohol (e.g., ethanol or methanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystal Formation: Slowly add hot water to the alcoholic solution until it becomes slightly turbid (cloudy). This indicates that the solution is saturated. Add a few more drops of hot alcohol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same alcohol/water mixture).

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography: For Challenging Separations

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.

Choosing the Right System:

  • Stationary Phase:

    • Silica Gel: The most common choice for many organic compounds. However, the acidic nature of silica can sometimes cause issues with basic compounds like pyrimidines, leading to streaking and poor separation.

    • Alumina (Neutral or Basic): A good alternative to silica gel for basic compounds.

    • Reversed-Phase Silica (C18): Ideal for polar compounds. Elution is carried out with polar mobile phases.

  • Mobile Phase (Eluent):

    • The polarity of the eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • For polar compounds on silica, a more polar eluent system like dichloromethane/methanol may be necessary.

    • TLC is your guide: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

Protocol for Silica Gel Column Chromatography:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the gradient. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Tip: If streaking is observed on the TLC plate with silica gel, add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine, ~0.5-1%) to the eluent to improve the peak shape. Given the acidic nature of the target molecule, adding a small amount of acetic acid to the mobile phase is a logical first step.

Acid-Base Extraction: Exploiting Amphoteric Nature

The presence of both a carboxylic acid and a basic pyrimidine ring makes this compound amphoteric. This property can be exploited for purification through acid-base extraction to remove neutral, acidic, or basic impurities.

Acid_Base_Extraction Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Add_Base Extract with aq. NaHCO₃ (or NaOH) Start->Add_Base Separate1 Separate Layers Add_Base->Separate1 Organic_Layer1 Organic Layer: Neutral & Basic Impurities Separate1->Organic_Layer1 Upper Layer Aqueous_Layer1 Aqueous Layer: Sodium 4-(pyrimidin-2-yl)benzoate Separate1->Aqueous_Layer1 Lower Layer Acidify Acidify Aqueous Layer with HCl Aqueous_Layer1->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure this compound Filter->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the compound has moderate solubility, such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (to deprotonate the carboxylic acid). Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous layers. The deprotonated product is now in the aqueous phase, while neutral and basic impurities remain in the organic phase.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with dilute hydrochloric acid until the product precipitates out (check pH with litmus paper).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.

Purity Assessment: The Final Verdict

No purification is complete without a thorough assessment of the final product's purity. A combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic modifier like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[5][6] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of the compound and identify any remaining impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (238 °C) is a good indicator of high purity.[1]

Conclusion: A Pathway to Purity

The purification of this compound is a multi-faceted challenge that can be effectively addressed through a systematic and well-reasoned approach. By leveraging the principles of recrystallization, chromatography, and acid-base extraction, and by diligently assessing purity at each stage, researchers can confidently obtain this vital intermediate in the high state of purity required for advancing pharmaceutical research and development. This guide provides the foundational knowledge and practical protocols to achieve this goal.

References

  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.

Sources

Application Notes and Protocols for the Quantification of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(Pyrimidin-2-yl)benzoic acid is a pivotal intermediate in contemporary pharmaceutical research, particularly in the development of targeted therapies such as kinase inhibitors for oncology.[1] Its structural motif allows for specific interactions within the active sites of enzymes, making it a valuable building block in medicinal chemistry.[1] The accurate quantification of this compound is critical throughout the drug development lifecycle, from synthesis and purification to formulation and stability testing. This document provides a comprehensive guide to robust analytical methodologies for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles for similar aromatic carboxylic acids and pyrimidine derivatives, offering a solid foundation for method development and validation.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₁₁H₈N₂O₂[1][2][3]
Molecular Weight200.19 g/mol [1][2][3]
Melting Point238°C[1][3][4]
AppearanceSolid[4]
StorageRoom temperature, dry[1]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the quantification of aromatic compounds in pharmaceutical settings. It offers an excellent balance of sensitivity, selectivity, and cost-effectiveness. The following proposed method is based on established protocols for related benzoic acid and pyrimidine derivatives and serves as a robust starting point for the analysis of this compound.[5][6][7]

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase (a C18 column) is nonpolar, and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases. Its retention time will be influenced by the exact composition of the mobile phase. Quantification is achieved by measuring the absorbance of the analyte as it elutes from the column, using a UV detector set at a wavelength where the compound exhibits significant absorbance. Based on data for similar aromatic carboxylic acids, a wavelength around 230 nm is a logical starting point.[5][7][8]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis S1 Weigh Standard This compound S2 Prepare Stock Solution (e.g., 1 mg/mL in Diluent) S1->S2 S3 Create Calibration Standards (Serial Dilution) S2->S3 H2 Inject Standards & Samples (e.g., 10 µL) S3->H2 S4 Prepare Sample Solution S4->H2 H1 Equilibrate HPLC System with Mobile Phase H1->H2 H3 Isocratic/Gradient Elution on C18 Column H2->H3 H4 UV Detection (e.g., at 230 nm) H3->H4 D1 Integrate Peak Areas H4->D1 D2 Construct Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D2->D3

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: Stability-Indicating HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the parent compound from potential degradation products.[5][9]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • This compound reference standard.

  • HPLC grade acetonitrile and methanol.

  • Analytical grade phosphoric acid and ammonium acetate.[5]

  • HPLC grade water.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH adjusted to 4.2 with phosphoric acid) in a 40:60 (v/v) ratio.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[5][7]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: 230 nm.[5][7][8]

  • Run Time: Approximately 10 minutes.

4. System Suitability:

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Make at least five replicate injections of a mid-range calibration standard. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

5. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Parameters (Typical Expected Performance)

The following table outlines the typical performance characteristics that should be assessed during method validation, based on ICH guidelines and data from similar compounds.[7][10]

ParameterTypical Acceptance CriteriaReference
Linearity (R²) > 0.999[6]
Range e.g., 1 - 50 µg/mL[7][9]
Accuracy (% Recovery) 98.0 - 102.0%[6][7]
Precision (% RSD) < 2.0%[6][7]
Limit of Detection (LOD) ~0.1 µg/mL[7][9]
Limit of Quantification (LOQ) ~0.3 µg/mL[7][9]
Robustness %RSD < 2.0% for small variations in flow rate, mobile phase composition, and temperature.[5][7]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the method of choice.[6]

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the matrix on an LC column. It then enters the mass spectrometer, where it is ionized (typically using electrospray ionization - ESI). In the first quadrupole, a specific precursor ion (the molecular ion of the analyte) is selected. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[6][11]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis P1 Prepare Standards & Samples (often in biological matrix) P2 Protein Precipitation or Solid Phase Extraction (SPE) P1->P2 L1 LC Separation (Fast Gradient) P2->L1 L2 Electrospray Ionization (ESI) L1->L2 L3 MS/MS Detection (MRM) L2->L3 D1 Integrate MRM Transitions L3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Method

1. Instrumentation and Materials:

  • LC-MS/MS system: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.[6]

  • Analytical column suitable for fast LC (e.g., C18, 50 mm x 2.1 mm, <3 µm particle size).

  • LC-MS grade solvents (acetonitrile, methanol, water) and formic acid.

2. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A fast gradient from low to high organic content (e.g., 5% to 95% B in 3 minutes).

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: ESI, likely in positive ion mode due to the pyrimidine nitrogen atoms, but negative mode should also be evaluated for the carboxylic acid group.

  • MRM Transitions: These must be determined experimentally by infusing a standard solution of this compound.

    • Precursor Ion (Q1): [M+H]⁺ (m/z 201.06) or [M-H]⁻ (m/z 199.05).

    • Product Ion (Q3): A stable fragment ion resulting from collision-induced dissociation (CID) of the precursor.

  • Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum signal intensity.

Method Performance Characteristics (Typical)
ParameterTypical Acceptance CriteriaReference
Linearity (R²) > 0.99[6]
Range e.g., 0.1 - 100 ng/mL[11]
Accuracy (% Recovery) 85 - 115%[6]
Precision (% RSD) < 15%[6]
LOD/LOQ Sub-ng/mL levels[11]

III. UV-Vis Spectrophotometry

For a rapid and straightforward estimation of concentration in relatively pure samples, UV-Vis spectrophotometry can be employed. This method is less selective than chromatographic techniques but is cost-effective and fast.[6]

Principle of the Method

UV-Vis spectrophotometry measures the absorbance of light by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. The first step is to determine the wavelength of maximum absorbance (λmax) for this compound. Based on data for benzoic acid, the λmax is expected to be around 230 nm.[8]

Detailed Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • This compound reference standard.

  • Appropriate solvent (e.g., methanol or a buffered aqueous solution).

2. Procedure:

  • Determination of λmax: Prepare a dilute solution of the standard (e.g., 10 µg/mL) and scan the UV spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 8, 10 µg/mL).[8]

  • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

  • Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Method Performance Characteristics (Typical)
ParameterTypical Acceptance CriteriaReference
Linearity (R²) > 0.99[6][8]
Range 1 - 10 µg/mL[8]
Accuracy (% Recovery) 97 - 103%[6][8]
Precision (% RSD) < 2%[6]

IV. Conclusion and Method Selection

The choice of analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis.

  • HPLC-UV is the recommended method for routine quality control, purity assessment, and stability studies due to its robustness, precision, and ability to separate impurities.

  • LC-MS/MS is ideal for applications demanding high sensitivity and selectivity, such as the analysis of samples in complex biological matrices or for trace-level impurity profiling.

  • UV-Vis Spectrophotometry offers a rapid and economical option for the concentration determination of pure bulk material or in simple formulations where interfering substances are not present.

Each of these methods requires proper validation according to the relevant regulatory guidelines (e.g., ICH) to ensure that they are fit for their intended purpose.

References

  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • JETIR. (2019). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 6(6).
  • PharmaCompass. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid.
  • International Journal of Pharmaceutical Sciences and Medicine. (2021). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC.
  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods.
  • Reddy, M. S., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science, 12(459).
  • Reddy, M. S., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Zhu, H. B., Wang, H., & Ji, J. F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347. doi:10.1107/S1600536808036799
  • Analyst. (2021). LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker for embryo implantation potential.
  • ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,....
  • Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • National Center for Biotechnology Information. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. PubChem.
  • Al-Shehri, M. M., & Al-Bishi, M. S. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0248236.
  • ResearchGate. (n.d.). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution.
  • Studia Universitatis "Vasile Goldis," Seria Stiintele Vietii. (2012).
  • Unich. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin.
  • Agilent Technologies. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS.
  • International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.

Sources

Application Note & Protocols: High-Yield Synthesis of Pyrimidine Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and drug development. As a fundamental component of nucleobases in DNA and RNA, its derivatives possess a vast spectrum of biological activities. This has led to their successful application as anticancer, antihypertensive, antibacterial, and antiviral agents.[1][2] The ability to efficiently and reliably synthesize substituted pyrimidines in high yields is therefore a critical capability in any pharmaceutical research program.

This guide provides an in-depth analysis of robust and scalable experimental setups for synthesizing pyrimidine-based compounds. We will move beyond simple procedural lists to explore the causality behind key experimental choices, focusing on two powerful and versatile methodologies: the Biginelli Multicomponent Reaction for constructing dihydropyrimidinone cores and the Suzuki-Miyaura Cross-Coupling for the strategic arylation of pyrimidine scaffolds. Our focus is on providing self-validating protocols that are both reproducible and adaptable for the synthesis of diverse compound libraries.

Methodology 1: The Biginelli Reaction - A Classic Reimagined

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] While the classical protocol often suffered from long reaction times and modest yields, modern advancements have transformed it into a highly efficient and green synthetic tool.[4][5]

Mechanistic Insight: The "Why" Behind the Reaction

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The currently accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is the key to the reaction's success. The β-ketoester then adds to this iminium ion, and subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[3][6]

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Urea->Iminium Iminium_ref Iminium->Iminium_ref Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Adduct_ref Adduct->Adduct_ref Iminium_ref->Adduct + Ketoester DHPM Final DHPM Product Adduct_ref->DHPM Ring Closure - H₂O

Caption: Simplified reaction pathway of the Biginelli condensation.
High-Yield Protocol: Solvent-Free "Grindstone" Synthesis

This modern adaptation of the Biginelli reaction offers an environmentally friendly and highly efficient alternative to conventional heating, often resulting in superior yields and simpler purification.[4]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 1.0 mmol

  • Urea or Thiourea: 1.5 mmol

  • Catalyst: Copper(II) chloride dihydrate (CuCl₂·2H₂O): 0.25 mmol

  • Acid: 1-2 drops of concentrated HCl

  • Equipment: Mortar and pestle, TLC plates, filtration apparatus.

Step-by-Step Protocol:

  • Reagent Combination: In a clean, dry mortar, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea/thiourea (1.5 mmol), and CuCl₂·2H₂O catalyst (0.25 mmol).

  • Initiation: Add 1-2 drops of concentrated HCl to the mixture.

  • Grinding: Grind the mixture vigorously with the pestle at room temperature. The reaction is often exothermic, and the solid mixture may become paste-like before re-solidifying. Grinding time is typically 5-15 minutes.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A common solvent system for TLC is hexane/ethyl acetate (e.g., 7:3 v/v).[7]

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), add ~10 mL of cold water to the mortar and grind briefly to break up the solid mass.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water (2 x 5 mL) to remove the catalyst and any unreacted urea.

  • Purification: The crude product is often of high purity. For optimal results, recrystallize the solid from hot ethanol.[4] Dissolve the product in a minimal amount of boiling ethanol, filter while hot if necessary to remove insoluble impurities, and allow the solution to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.[7]

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Methodology 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[8] This method is exceptionally powerful for synthesizing aryl- or heteroaryl-substituted pyrimidines, which are prevalent motifs in kinase inhibitors and other targeted therapeutics.[8] The challenge with using chloropyrimidines is their lower reactivity compared to bromides or iodides, necessitating carefully optimized catalytic systems.[8]

Catalytic Cycle: The Engine of the Reaction

The Suzuki coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the active palladium(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Cl Pyr-Pd(II)L₂-Cl Pd0->PdII_Cl OxAdd Oxidative Addition OxAdd->PdII_Cl PdII_Ar Pyr-Pd(II)L₂-Ar PdII_Cl->PdII_Ar Transmetal Transmetalation Transmetal->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination PdII_Ar->RedElim Product Pyr-Ar RedElim->Product PyrCl Pyr-Cl PyrCl->OxAdd ArBOH2 Ar-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
High-Yield Protocol: Palladium-Catalyzed Arylation of Dichloropyrimidine

This protocol provides a general method for coupling aryl boronic acids with a dichloropyrimidine substrate, a common building block.[9][10]

Materials:

  • Substrate: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol %)

  • Base: Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

  • Equipment: Schlenk tube or similar reaction vessel for inert atmosphere, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Protocol:

  • Vessel Preparation: Flame-dry a Schlenk tube under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Loading: To the Schlenk tube, add the dichloropyrimidine substrate (1.0 equiv), arylboronic acid (1.1 equiv), K₃PO₄ base (2.0 equiv), and the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Atmosphere Exchange: Evacuate the sealed tube and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the sealed tube in a preheated oil bath at 70-80 °C and stir vigorously.[9]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting pyrimidine halide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product is typically purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate.[7]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[12][13]

Data Presentation: Comparative Analysis of Synthesis Protocols

The choice of methodology can dramatically impact reaction outcomes. The following table summarizes typical results for the protocols described.

ProtocolKey ReactantsCatalyst / ConditionsSolventTimeReported Yield (%)Reference
Classical Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaHClEthanol3 hrsOften low[4]
Grindstone Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaCuCl₂·2H₂O / HClSolvent-free~10 min>90%[4]
Microwave Biginelli Aminocarbonitrile, UreaBasic AluminaDMF45 min88-90%[14]
Suzuki Coupling Dichloropyrimidine, Arylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane2-12 hrsGood to Excellent[9][10]

General Experimental Workflow

A successful synthesis campaign follows a logical and systematic progression from reaction setup to final product validation.

Workflow A 1. Reaction Setup (e.g., Biginelli or Suzuki) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Workup & Isolation (Extraction, Filtration) B->C D 4. Purification (Recrystallization, Chromatography) C->D E 5. Characterization (NMR, MS, HPLC) D->E F Pure Target Compound E->F

Caption: Standard workflow for chemical synthesis, purification, and analysis.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx5WvlpyIGY8PJpgoMyvlq408NkgKx0XJMCF4AoT2xY7koro7ddB6-7yh5YC37OxsO8J3EFgDIb-87_2c4qCkdoUwQEPS9cq-ZazuOMgBvTEzgIXJeGjGHc7Mb5VeDq8Url3sd6t1m3n-z8Xh1ALklb9GZDCbYK-W1B6fHqfKs5dBwbok7SapqEaH27Upa5G6IKhWlB_o9XQUiX_Cykmhm98JYfAU8jNuNG9PSq_w_sXmEyOn8]
  • A review on recent progress in multicomponent reactions of pyrimidine synthesis. SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOdnHcqvQy3RIDsCdLEGAZFnFRqXZIUoS7ZLkbz-Gs_1DfxSQOFn8o2i383KCijtd5JwnDqO8j4QbrZ6QDuq6bC_wdxdBYdwNhkBvMvQ0V2zBYqf7rQjSVB-ARHxddp0r1jrGVOEbjdtzOun08TLdWz8fb64YPerSyH8viVhPjapJusZ2aqj0uSDUXNkVgbnsq3DfMpy5Gqzfet04=]
  • A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnC5XYdu8pa8wghzzxfZvDrD2fteIgk-pHvWpoTj8w2Jat9BjjwrtvphxT7KoF06phbpX-M0bx1bYfricp87wRsD_i5WXQ397ROG7pz6DIY2sPPt0bF_QtHPOA5LzjUNZX129ujRAmY62TpX3BdXQO6AwDz-l10QzpUXcozPbegg6Krsg0rFG4Rw==]
  • Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8-ShhzicCfSIlniTs67xuIwrrYGnmU0mwOf-EBSD-KYpEyx1HHPjdKYz2-0H7RlJJr_CPdf8EeHXInHLKHsqBf4uXRaM_DRJ19RFsvXSlnVqkwRBPhStw1VLuiaJdl1xD-xW51pzeqttmq-FCsUFathfcX0iyVUqhn3cQ-dJjs0BMSdENdQ4DdHWz2E1rZHo2aApGgXJsY1H6A028z05I7GMYs7A7kvrlMqoggbb_]
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpsaOZ5kP2qaYjQQuWatvYMzg7AW_s7gfbepDnm6aEXHcyehE1ThXlaXX3j0FYwTKdj3UGNq5jwbr9Xj0gpWo3soVxvredZrcTH6rXU54kVPmFNb-5cPYT-MJkjVuaAquDvP-CrjUL5u8E71mNPIJ1NOnRtCCidC5W4LopHt_VMEPPEUJ237aDsQ==]
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9nq0Oid3-IAJgs7KjvKGLAJ3UPOhEZBAj_CGYlVLjtVjsIc1dcSPf3YKVW85uqtlyX_B2QRBIzH0rC9mUMIpjnJlSgZUr5RbaXrWCzDw795uxn8HTdrtN7rpcaH_BLJ7S6rWJH4KzI1SGTkmJM2We03ngK1GDbgyY2K_EpkEp0hmG_IM_V_BFp8Nkc_UthQ==]
  • Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiWTguyV5OQylpqm4OlRuuurOoap8Yw1HLQ49a9BZO0YDQfhVQj5-pq52hauhFtuy1hZ3XNTcItLsWDgOfyw4kz_y_Srxg28zohRIOsefWOJ5HNS5qFhK1R2wSrGSYd1UxYRmfFAhLhe5Z2EB1-kVe0l5YPtMD9Ef_FxdpwtuteeqAqmmFA8Dok1MxchEoZcjJ2B6yu9nkmkW7GBN3QJCRLeSR0rcpb47nUIx-EA==]
  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlfiPDAshf_o4yzlEfiDNKIeXE2XTS3dJ0cl-0rgFOPJme_juW01xR7RZ9Z8nmRnYWbtNkHTo5pcQrHtcrZpS7EgcZ7KTx7vIZ1SFjDE-RItCc72HV63ThtTcQX0sL9nCKvWbtA4F0wKaLHxs=]
  • A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0jY7UNajXYuFD9gk7v5wcHocWT0DJzRLJvvXQu0OiEoNKc-mEe4DL53Dm0MpgZnQv9UjTXrhfLk7g_VNUPGpP776QPl3VyZlx7Csd9jqA_Unlr8Slk9vhj-mPTBsfYZmwCt3UxM-5BvwOhLSby_kUp0WO5pNpvFkvog3pux9SjqG6FZS59s4Vr1S_y2PkSFS8tgynQu_ZCGTg5zkrQCRG1uhEe42SLJcQcyuzd1q-Dvh7DBcFYDQjexuIJddq-xrq78gIHtZDps4zzXpexbJVcJw=]
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7WPuEKUJ-TbyUOJBOqzSapejt7xCYvydRWh4A6SNwKdkztBbPMQ3JTU86C8X4clvZih91G7VhIxAPm5wgI-CHQjkdfJAy1I-K_PuS3miqKCv3xXGFMZRaJV2PzYxaQ4TGnpqHzTY2ZBv5i30y2fV2y_7HhD_h3ZBqozAwFcp4TPzeRwARapkn_0KCF1mzzCyjKtizkNv6TiPXPV8z5WzxDRY=]
  • Microwave‐Assisted Synthesis of Pyrimidine Libraries. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0KEYc5_W1kh5Z-Gh7i2_TucUSFYHr4f2s5xVY_NqIdIQbUQljwAuV0SYcfkpPzcd0AOjiS-0t7t4vNKtzxcoRgdB8Ww0osX9WOLpiQfXnctbQgYwlfmRfxoNiofajA7yWhxnP_7uVQLlHSuOWBKBIzB-i4nfEB8rlrN3fE0RhAEDZxyEYJMpj84M11Ut203UkNQY0afCKgq0Xg935RRqnTn8=]
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZczf7yKHoGWjZ-KEsOU6TrzHq4_ckq5K2CwFkZy5XMktoChwVQoBjdtHRAaZRtYzVD6s0lqFPsfzQS2RBu3YiqUsm21r3DF965gF88Lc_bd6NMqZS8y6m1tltJlCM44tVpQDG1u1IoMdbiZ8=]
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF5vch_O26lh124xfyl5cXgRpBYG8H8OEztJW2XPmVOt6Ci4CxOM8WeHEqsYHjg0id10SsPXKXQaV9NnC-RzNSpa8AZy3hJZq6AMJqmvTIdh6AViddQ2Jl2l39I3z3o4tgoGUM]
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqSS198fedt-faAEXsW0az6mFgvxb-TQTWbGS-cr-Mt6F19ajSLC8Vy95jf8dB5ZGV9u11tT8ErBCjMCGSTlZdblQcmJrlGBksrRubAlMOLY6t9prmPeCNrLetGX0_526bgRYHN6G3jA83DA==]
  • Biginelli reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExUbLQKDliQDbRmrmClH0gGE-xDhtVw65_CbvT-LiEZA8wPrkSh3o3aqbTCqELQTuOMGkWsjCzBprA2XvRS07_iYvD6qdgllgyXnkPlgDyh8GZaksq7VQWelP_6vhUuT2F5Ug31MMCNqYkthBhrAhVCsudO9_ryALFGPcFETHmUqrAeL5-c_BISCV9IgH8mx7ot_7CTLkvkgEkZoA=]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpLkCUPXzCOO0XIsNf-6qGJVfnqyJC3fCADBl8dYMvIIndRPmIwqJF_i-Ppn0v3JcIOB7YQNHU7AUSnaEU9N1b9SAzuchP8hPJq8L_M4CuUl4pwQttujhCYiDc-WoskhzQhww=]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGweLbi4AH6VUEEWOeYA86axXJL-bfVL_AApr8ow6AxhBZq2CvJIDD-Xn4ZmjVL_lUumEuIYBwz10P791Z-WJKA4WUTaO2I9l7JDbVcXkseqYH5JbGzW1q6pXCXLl_AIcqxyM2cLu0JRevRFr3F]
  • Biginelli Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK7eaHLDRqIfgc6A6iE602zApNnlnhi4FfI7DQcDk1PgWU_vA09N8OgW4Mb-GIQotdK835S3nzzM0jpo1ViiMSVp1cXzgioV-IzgJTGOgveQ1O56CW6PZtM8D7citI5LDp0Eqr-aDC7Q==]
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG99ODiKkGsjfoQGkpGN11WnnmewfspYH1qlMRvTThoF-wUPJqLXkfP3t2Joj9fxV9RPAxW9xFWQZhJ2aJYP9KO2_vZjhKV90ISENWiPLXYXUQrXMw0_9V6oV-HbDr4hBN2WIg6m8E7I-PzUNPPTbeyJczYJyrtGDp5oFGkYHeN7otZNn4Utf0a5uV13S3AnM_Y7h1u2IcPF4QuybPi7BsiJldVgYFfNmlar_4YPdt17Vl6rEnwQg-PRUCuIdDXpH5JP-j0TKlyLQNo8quRKWee_P_jrplTbuIRfGqyL13XwtN1vDjDD8h9GIScSkKZeQ==]
  • Pyrimidine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2E7CZAXhIIe1VE3stY_WJbQ31JETFuqrDHqazj30ES--IrMUF6zrvaof01Pf-XxqpYbE3WzGgELqeY2W0_xfsFh7wB9rMRE2wPkTTYOv_3SjO_wq_E8toL3WCXsgXL_jw1Uh2]
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESSX_HNe27Gac93A9rlTWOgw6dZA66BEL_glwLtD12og9hAn08P49Igamw5pjylv7u1Y_U4fCl5VABrhJcentMPAO1R-htnOYZDhgb3SyEgaN2K0H5aCsmxoF7K8yxB4XFoQ==]
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk5qowiV9MIlgvpzuKnEihJeQQzSn6pGi5BVwjcxW8ZpHSU1AmbIVfFLlfJmIYetQ0H96Q-R63kN68FHJY7tmB_0QpWgLYk7zzxjZfj5DTDj-T7ZUyvYksglxM-TAlIS3Wl14LEE9g0BTEZhtk9EmX53qF6ufWjxi8gLdwo6jpNNegqd5kEZG3sYJVvOgMQZrLbpkr]
  • Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39479428/]
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16965822/]
  • Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfZEMH9iRFvRXqw7Pa-OR0J4O8biPqiLXx9IbxiMzUHPZDM1rAaEqaZwml_axiUOksTxIH84wEb2ALToPBa-xcECQBz1BZ3_LSdKJDTwp9rSXKj37zDzSXB_jWx74ZHcYlhgAXpg4IC2JlRCupXj_diJKyMUSMbcKIpHGoVGe-dmHFpX1qSNdL35bOYfXaFQrO0hVlMXJCxoxUSdO_aA==]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637671/]
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. SciSpace by Typeset. [URL: https://typeset.io/papers/recent-advances-in-the-biginelli-dihydropyrimidine-synthesis-25w1g4q97j]
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00874a]
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI-9PUyDW7qDTRN4vMxDKreTXWeiZTx4yjsz2XnoRPw8Zz9KGNHQyUjN3az7owNQqyPusTGIrhNAjAig0Qa5xdFwQJesY5V_726kO6F0E_2hV1TezLFIomj22u7annvrh3nozqoJWdM5GevnYaG526kg4wAixm88kj3bGi0A==]
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz_JtdNLbeuGH52aDVpY7OCd6cbggZkMGZAVeYQvX3W4oaosFcYYN6fNoAVK3ba5jE1p8FHDZaj-0J-z2W9p7RwQ9EUo3BuPC3gU8gkaE7jn_1OPoasxCDZwkeKIQvgUHtAC4CkruV11jWiIbIiqDpeBsSrQR4xnR4r6Ko-5lFV80faqlExMVPrgD0OPlsxwh7arXFUPhgRIl_5gIzR5JILu9ZoHfvD_J9PRN6BXHt4b32jeNgJDXMMtbFZq9z5ErGzKDLBQdKUFapRJi77OA880y9tIVm77w5t3hbW6IkdpS4IKpyvSdeJWVf1_yOMSYyjx024Y7kjVDqW26vdYJrJeP5rP_528Mg8HdMsHUCqa44iOd-GlZg-uqjntA7OPU29FW57hzkCRgl1wj8XnSQN08sT132fw==]

Sources

The Pivotal Role of 4-(Pyrimidin-2-yl)benzoic Acid and its Analogs in Heterogeneous Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrimidine-Functionalized Linkers in Catalysis

In the landscape of modern chemical synthesis and drug development, the demand for efficient, selective, and recyclable catalysts is paramount. 4-(Pyrimidin-2-yl)benzoic acid and its structural isomers have emerged as molecules of significant interest, not as catalysts in their own right, but as sophisticated building blocks for advanced catalytic materials. Their true potential is realized when they are employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs).

This guide provides an in-depth exploration of the role of pyrimidine-functionalized benzoic acids in catalysis, with a focus on their application in creating robust, heterogeneous catalysts. We will delve into the causality behind their design, their impact on the catalytic activity of MOFs, and provide detailed protocols for the synthesis and application of a representative catalyst system. The bifunctional nature of these linkers—possessing both a carboxylic acid for framework construction and a nitrogen-rich pyrimidine ring for metal coordination and active site modulation—is key to their utility. The pyrimidine moiety, with its distinct electronic properties and coordination sites, can influence the Lewis acidity of the metal nodes, act as a binding site for catalytic species, and contribute to the overall stability and porosity of the final material.[1][2]

Core Concept: From Inert Ligand to Active Participant

The central thesis of this guide is that this compound and its analogs are not passive structural components. Instead, they are active participants in the catalytic process. The strategic placement of the pyrimidine ring relative to the carboxylate linker dictates the geometry of the resulting MOF pores and the accessibility of the active sites.

A compelling example of this principle is demonstrated in the work of Jin et al. (2022), who synthesized a stable, porous Indium-based MOF using (2-pyrimidin-5-yl)terephthalic acid, a structural isomer of our topic molecule.[3] This In-MOF proved to be an efficient heterogeneous catalyst for the chemical fixation of carbon dioxide with epoxides to form cyclic carbonates, a reaction of significant industrial and environmental importance.[3][4] This specific example will serve as our primary case study to illustrate the broader principles of using pyrimidine-functionalized linkers in catalysis.

Logical Framework for Catalytic Design

The following diagram illustrates the logical flow from the molecular design of the linker to the final catalytic application.

G cluster_0 Molecular Design cluster_1 Material Synthesis cluster_2 Catalyst Properties cluster_3 Catalytic Application Linker This compound (or Isomer) MOF_Synthesis Solvothermal Synthesis with Metal Ions (e.g., In³⁺) Linker->MOF_Synthesis Organic Building Block Catalyst Porous MOF Catalyst (e.g., In-MOF) MOF_Synthesis->Catalyst Forms Framework Properties High Surface Area Lewis Acid Sites Defined Porosity Catalyst->Properties Exhibits Reaction CO₂ Fixation with Epoxides Catalyst->Reaction Catalyzes Product Cyclic Carbonates Reaction->Product Yields G Catalyst In-MOF Lewis Acid Site Activated_Complex Activated Epoxide-Catalyst Complex Catalyst->Activated_Complex 1. Epoxide Coordination Epoxide Epoxide Substrate Epoxide->Activated_Complex Intermediate Oxyanion Intermediate Activated_Complex->Intermediate 2. Nucleophilic Attack by CO₂ CO2 CO₂ CO2->Intermediate Product Cyclic Carbonate Intermediate->Product 3. Ring Closure Product->Catalyst 4. Product Release & Catalyst Regeneration

Caption: Simplified catalytic cycle for CO₂ fixation.

Protocol I: Synthesis of an Indium-Based MOF Catalyst

This protocol is adapted from the procedure described by Jin et al. (2022) for the synthesis of their porous In-MOF. [3]It serves as a representative example for researchers wishing to synthesize similar catalysts.

Materials:

  • (2-pyrimidin-5-yl)terephthalic acid (H₂L)

  • Indium(III) nitrate pentahydrate (In(NO₃)₃·5H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized water

  • 20 mL Scintillation vials

Procedure:

  • Reagent Preparation: In a 20 mL glass scintillation vial, dissolve 0.05 mmol of (2-pyrimidin-5-yl)terephthalic acid (H₂L) and 0.05 mmol of In(NO₃)₃·5H₂O in a solvent mixture of 10 mL of DMF and 1 mL of deionized water.

  • Solvothermal Reaction: Seal the vial tightly and place it in a programmable laboratory oven. Heat the mixture at 120 °C for 72 hours.

  • Cooling and Crystal Collection: After 72 hours, allow the oven to cool slowly to room temperature. Colorless block-like crystals of the In-MOF should be visible.

  • Washing: Carefully decant the mother liquor. Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

  • Solvent Exchange and Activation: To remove the high-boiling DMF from the pores of the MOF, immerse the crystals in methanol for 24 hours, replacing the methanol with a fresh portion after 12 hours.

  • Drying: Decant the methanol and dry the activated MOF crystals under vacuum at 80 °C for 12 hours. The catalyst is now ready for use.

Protocol II: Catalytic Cycloaddition of CO₂ to an Epoxide

This protocol outlines a general procedure for testing the catalytic activity of the synthesized In-MOF in the reaction between propylene oxide and CO₂.

Materials:

  • Synthesized and activated In-MOF catalyst

  • Propylene oxide

  • Tetrabutylammonium bromide (TBAB) - as a co-catalyst

  • High-pressure stainless steel reactor with a magnetic stirrer

  • Carbon dioxide (high purity)

Procedure:

  • Reactor Loading: To a high-pressure reactor, add the activated In-MOF catalyst (e.g., 20 mg, representing a specific mol% relative to the substrate), propylene oxide (e.g., 20 mmol), and TBAB (e.g., 0.5 mmol).

  • Purging and Pressurization: Seal the reactor and purge it with low-pressure CO₂ three times to remove the air. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 1 MPa).

  • Reaction: Place the reactor in a heating mantle or oil bath set to the desired reaction temperature (e.g., 80 °C). Stir the reaction mixture at a constant rate (e.g., 500 rpm) for the specified reaction time (e.g., 24 hours).

  • Reaction Quenching and Product Analysis: After the reaction is complete, cool the reactor to room temperature in an ice bath and slowly vent the excess CO₂.

  • Analysis: Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., deuterated chloroform), and add an internal standard. Analyze the sample by ¹H NMR spectroscopy to determine the conversion of propylene oxide and the yield of propylene carbonate.

  • Catalyst Recycling: The solid MOF catalyst can be recovered from the reaction mixture by centrifugation, washed with a suitable solvent (e.g., dichloromethane), dried under vacuum, and reused in subsequent catalytic runs.

Expected Results and Data Presentation

The performance of the catalyst can be quantified by conversion and yield. The following table provides a template for presenting such data.

EntryCatalystTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)
1In-MOF80124>95>95
2In-MOF (Recycle 1)80124>95>95
3No Catalyst80124<5<5

Conclusion and Future Outlook

This compound and its isomers are more than just structural linkers; they are key enablers of catalytic function in Metal-Organic Frameworks. By providing a robust coordination moiety and a tunable electronic environment, they facilitate the creation of highly active and stable heterogeneous catalysts for important chemical transformations like CO₂ fixation. The principles outlined in this guide, demonstrated through the specific example of an indium-based MOF, highlight a powerful strategy for rational catalyst design. Future research will undoubtedly uncover new catalytic applications for MOFs built from this versatile class of pyrimidine-functionalized ligands, pushing the boundaries of efficiency and sustainability in chemical synthesis.

References

  • Jin, J., Xue, J., Wu, D., Yang, G., & Wang, Y. (2022). Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material.
  • Hu, Z., & Zhao, D. (2017). Metal–organic frameworks with Lewis acidity: synthesis, characterization, and catalytic applications. CrystEngComm, 19(29), 4096-4117. [Link]
  • Liu, J., Chen, L., Cui, H., Zhang, J., Zhang, L., & Su, C.-Y. (2014). Applications of metal–organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(16), 6011-6061. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinases and the Necessity for Precision Synthesis

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most significant classes of drug targets in the 21st century.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making the development of small molecule kinase inhibitors (SMKIs) a cornerstone of modern targeted therapy.[1][2] The journey from a target kinase to a clinical candidate is a testament to the power of medicinal chemistry, where the precise synthesis of potent and selective inhibitors is paramount.[1] This guide provides an in-depth exploration of key synthetic strategies and detailed protocols for the synthesis of kinase inhibitors, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Principles in Kinase Inhibitor Synthesis: A Strategic Overview

The synthesis of a successful kinase inhibitor is not merely about assembling a molecule; it is a strategic endeavor guided by a deep understanding of the target's biology and the principles of medicinal chemistry. Two prominent strategies that have proven highly effective are Structure-Activity Relationship (SAR)-guided synthesis and Fragment-Based Drug Discovery (FBDD).

Structure-Activity Relationship (SAR)-Guided Synthesis: An Iterative Approach to Potency and Selectivity

SAR-guided synthesis is a classic and powerful approach in medicinal chemistry where the biological activity of a series of compounds is systematically correlated with their chemical structures.[4][5] This iterative process of design, synthesis, and testing allows for the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties.[4] A key aspect of SAR in kinase inhibitor design is understanding the interactions with the ATP-binding site of the kinase.[5]

A common feature of many kinase inhibitors is a heterocyclic scaffold that forms hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine moiety of ATP.[6][7] Modifications to substituents on this scaffold allow for the exploration of different pockets within the ATP-binding site, leading to improved affinity and selectivity.

Diagram 1: General Workflow for SAR-Guided Synthesis

SAR_Workflow Lead_ID Lead Identification (HTS or Literature) SAR_Hypothesis Formulate SAR Hypothesis Lead_ID->SAR_Hypothesis Analog_Design Design Analogs SAR_Hypothesis->Analog_Design Synthesis Synthesize Analogs Analog_Design->Synthesis Bio_Assay Biological Assay (e.g., Kinase Activity) Synthesis->Bio_Assay Data_Analysis Analyze Data & Refine SAR Bio_Assay->Data_Analysis Data_Analysis->SAR_Hypothesis Iterate Optimization Lead Optimization Data_Analysis->Optimization

Caption: An iterative workflow for SAR-guided synthesis of kinase inhibitors.

A quintessential example of SAR-driven optimization is the development of EGFR inhibitors like gefitinib. The 4-anilinoquinazoline core was identified as a potent pharmacophore, and SAR studies revealed that specific substitutions on the aniline ring significantly enhance inhibitory activity.[5][8][9]

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of kinase inhibitors, allowing for the facile formation of C-C and C-N bonds.

  • Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form C-C bonds, typically between an aryl halide and an arylboronic acid. It is instrumental in introducing diverse aryl and heteroaryl moieties to the core scaffold of a kinase inhibitor.[6][7][10][11][12]

  • Buchwald-Hartwig Amination: This reaction is crucial for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[6][13][14][15] This is particularly important for synthesizing inhibitors where an amino-heterocycle is a key hinge-binding element.

Protocol 1: Synthesis of a Pyridazine-Based Kinase Inhibitor Intermediate via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 6-amino-3-chloropyridazine with an arylboronic acid, a key step in generating a library of kinase inhibitor precursors.[6]

Materials:

  • 6-amino-3-chloropyridazine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried round-bottom flask with a condenser

Procedure:

  • To the flame-dried round-bottom flask, add 6-amino-3-chloropyridazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

  • Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing removes oxygen, preserving the catalyst's activity.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center. The choice of base can influence the reaction rate and yield.

Protocol 2: Synthesis of a Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of an aryl halide with an amine, a common strategy for introducing key pharmacophoric elements.[6]

Materials:

  • Aryl halide (e.g., 3-bromo-N-(pyridin-4-yl)aniline)

  • Amine (e.g., 4-aminophenol) (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, 0.04 eq)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube

Procedure:

  • To the oven-dried Schlenk tube, add the palladium precatalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq) under an inert atmosphere.

  • Add the aryl halide (1.0 eq) and the amine (1.2 eq) to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, improving reaction efficiency for a broader range of substrates.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the active catalyst or reacting with the strong base. Using anhydrous solvents and oven-dried glassware is essential.

Fragment-Based Drug Discovery (FBDD): Building Potent Inhibitors from Small Beginnings

FBDD has emerged as a powerful strategy for discovering highly specific and potent kinase inhibitors.[16][17] This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak binders to the target kinase.[18][19] These initial hits are then optimized into more potent lead compounds through medicinal chemistry, often guided by structural biology techniques like X-ray crystallography.[17][18]

The key advantage of FBDD is its efficient exploration of chemical space.[19] Fragments are less complex than traditional drug-like molecules, allowing for a more comprehensive sampling of potential binding interactions.[19]

Diagram 2: The Fragment-Based Drug Discovery (FBDD) Cascade

FBDD_Cascade cluster_Discovery Hit Discovery cluster_Optimization Hit-to-Lead Optimization Fragment_Screening Fragment Library Screening (e.g., NMR, X-ray, SPR) Hit_ID Identify Low-Affinity Hits Fragment_Screening->Hit_ID Structure_Determination Determine Structure of Fragment-Target Complex Hit_ID->Structure_Determination Fragment_Linking Fragment Linking Structure_Determination->Fragment_Linking Fragment_Growing Fragment Growing Structure_Determination->Fragment_Growing Lead_Compound Potent Lead Compound Fragment_Linking->Lead_Compound Fragment_Growing->Lead_Compound

Caption: A schematic representation of the FBDD process from initial fragment screening to lead compound optimization.

Table 1: Comparison of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

FeatureHigh-Throughput Screening (HTS)Fragment-Based Drug Discovery (FBDD)
Library Size 100,000s to millions100s to 1,000s
Compound MW 300 - 500 Da< 300 Da
Binding Affinity Nanomolar to micromolarMicromolar to millimolar
Hit Rate Low (< 0.1%)High (1-10%)
Lead Optimization Often involves deconstructionInvolves fragment growing or linking
Ligand Efficiency VariableGenerally high

Purification and Characterization: Ensuring the Integrity of Synthesized Inhibitors

The synthesis of a potential kinase inhibitor is followed by rigorous purification and characterization to ensure its identity, purity, and activity.

Purification
  • Chromatography: Column chromatography on silica gel is the most common method for purifying small organic molecules. For more challenging separations, techniques like reverse-phase high-performance liquid chromatography (HPLC) can be employed.

  • Crystallization: When a crystalline solid is obtained, recrystallization is an excellent method for achieving high purity.[12]

  • Palladium Removal: A significant challenge in reactions using palladium catalysts is the removal of residual metal from the final product, which is crucial for clinical applications.[12] Various scavengers and specialized purification techniques can be used to reduce palladium levels to acceptable limits.[12]

Characterization
  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

    • Elemental Analysis: Confirms the elemental composition of the molecule.

  • Biological Activity:

    • In Vitro Kinase Assays: These assays measure the ability of the synthesized compound to inhibit the activity of the target kinase. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key metric.[8][9]

    • Thermal Shift Assays (TSA): This biophysical technique can be used to confirm the binding of a small molecule to its target protein by measuring the change in the protein's melting temperature upon ligand binding.[20]

Table 2: Representative Kinase Inhibitory Activities

Compound IDTarget KinaseIC₅₀ (nM)Reference Compound
GefitinibEGFR (wild-type)31-
ErlotinibEGFR (Exon 19del)~5-
AfatinibEGFR (L858R)0.2-
ImatinibBcr-Abl~300-

Note: IC₅₀ values can vary depending on the assay conditions.[8][21][22]

Conclusion: The Future of Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors is a dynamic field that continues to evolve. Advances in synthetic methodologies, such as the development of more efficient and selective catalysts, are enabling the rapid and diverse synthesis of novel inhibitor scaffolds.[7][10] Furthermore, the integration of computational chemistry and artificial intelligence is poised to accelerate the design-synthesis-test cycle, leading to the faster discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.[1] The protocols and strategies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful area of drug discovery.

References

  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications.
  • Xing, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed.
  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed.
  • Unknown Author. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
  • Kuumar, P. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate.
  • Murray, C. W., & Rees, D. C. (2009). Fragment-based approaches to the discovery of kinase inhibitors. PubMed.
  • Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ResearchGate.
  • Pippione, A. C., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.
  • Wang, Y., et al. (2021). The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020. PubMed.
  • Pippione, A. C., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
  • Xing, Y., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. ResearchGate.
  • Ayala-Aguilera, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Pelc, M., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications.
  • Singh, S., & Singh, P. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate.
  • Patsnap. (2025). What is Astex's strategy in using fragment-based drug discovery? Patsnap Synapse.
  • Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor.
  • El-Gohary, N. S., & El-Kerdawy, A. M. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. Taylor & Francis Online.
  • Drug Design Org. Structure Activity Relationships. Drug Design Org.
  • Unknown Author. (2014). Fragment based discovery of a novel and selective PI3 kinase inhibitor. ResearchGate.
  • Halim, M., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Ayala-Aguilera, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI.
  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.
  • Osuala, K. O., et al. (2021). Identification and structural characterization of small molecule inhibitors of PINK1. PMC.
  • Al-Suwaidan, I. A., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
  • Ayala-Aguilera, C. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate.
  • Unknown Author. Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. Springer Link.
  • Roskoski, R. Jr. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. PMC.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Boxer, M. B., et al. (2009). Identification of small molecule inhibitors of pyruvate kinase M2. PMC.
  • Chen, Y., et al. (2023). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI.
  • SLIETians Chemistry. (2021). Buchwald-Hartwig Amination Reaction. YouTube.
  • Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics.
  • Ye, S., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube.
  • Cambridge Healthtech Institute. Kinase Inhibitor Chemistry. Cambridge Healthtech Institute.
  • Oreate AI. (2025). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog.
  • Unknown Author. (2015). Small-molecule kinase inhibitors: An analysis of FDA-approved drugs. ResearchGate.
  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

Sources

Application Notes & Protocols: Utilizing Molecular Building Blocks in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Supramolecular chemistry, the field of "chemistry beyond the molecule," harnesses reversible, non-covalent interactions to construct highly organized and functional assemblies from discrete molecular building blocks.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, key building blocks, and practical applications of supramolecular chemistry. We delve into the design logic of host-guest systems, detail step-by-step protocols for the characterization of supramolecular assemblies, and explore their transformative applications in drug delivery and catalysis. The methodologies presented herein are intended to serve as a robust foundation for the rational design and implementation of novel supramolecular systems.

Foundational Concepts: The Architecture of Non-Covalent Assembly

Unlike traditional chemistry that focuses on the strength and permanence of the covalent bond, supramolecular chemistry thrives on the dynamic and reversible nature of weaker, non-covalent interactions.[1][2] These interactions, though individually modest, collectively dictate the structure, stability, and function of complex biological machinery and synthetic assemblies. Understanding these forces is paramount to designing functional building blocks.

The primary non-covalent interactions governing supramolecular assembly include:

  • Hydrogen Bonding: Directional interactions between a hydrogen atom donor and an acceptor.

  • π-π Stacking: Attractive, non-covalent interactions between aromatic rings.

  • Van der Waals Forces: Weak, short-range electrostatic attractions between dipoles.

  • Hydrophobic Effects: The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water molecules.

  • Metal-Ligand Coordination: The formation of coordinate bonds between a central metal ion and surrounding ligands, a key principle in constructing metallosupramolecular architectures.[4]

  • Electrostatic Interactions: Attractions or repulsions between charged species.[1][2]

The power of supramolecular chemistry lies in the principle of molecular recognition , where molecules selectively bind to one another, and self-assembly , the spontaneous organization of these molecules into stable, well-defined structures.[2][5]

G cluster_0 Core Principles cluster_1 Key Concepts Building Blocks Building Blocks Non-Covalent Interactions Non-Covalent Interactions Building Blocks->Non-Covalent Interactions Driven by Molecular Recognition Molecular Recognition Non-Covalent Interactions->Molecular Recognition Enables Supramolecular Assembly Supramolecular Assembly Self-Assembly Self-Assembly Molecular Recognition->Self-Assembly Leads to Host-Guest Chemistry Host-Guest Chemistry Molecular Recognition->Host-Guest Chemistry Underpins Self-Assembly->Supramolecular Assembly Forms Host-Guest Chemistry->Supramolecular Assembly

Figure 1: Core principles of supramolecular chemistry.

A Repertoire of Building Blocks: Design and Properties

The rational design of supramolecular systems begins with the selection of appropriate molecular building blocks. These molecules possess specific structural features—cavities, clefts, or complementary recognition sites—that pre-organize them for assembly.[6] Several classes of macrocyclic hosts have become foundational tools in the field.

Building BlockKey Structural FeatureTypical GuestsPrimary Interactions
Cyclodextrins Truncated cone shape with a hydrophobic core and hydrophilic exterior.[7]Poorly soluble organic molecules, drugs.[7]Hydrophobic effects, van der Waals forces.
Calixarenes Cup-shaped macrocycles with a customizable upper and lower rim.[7]Ions, neutral molecules, drugs.[7][8]π-π stacking, hydrogen bonding, ion-dipole.
Cucurbiturils Pumpkin-shaped macrocycles with a hydrophobic cavity and polar portals.[9][10]Cationic and neutral molecules.[10]Ion-dipole, hydrophobic effects.
Crown Ethers Cyclic polyethers with cavities that selectively bind metal cations.[7][9]Alkali and alkaline earth metal ions.[7]Ion-dipole interactions.
Pillararenes Pillar-shaped macrocycles made of hydroquinone units.A variety of neutral and cationic guests.Host-guest interactions.

The choice of building block is dictated by the intended application. For example, the biocompatibility of cyclodextrins makes them excellent candidates for drug delivery systems, while the rigid, well-defined structures of metal-organic cages are ideal for catalysis and separation.[4][7][8]

Application Focus: Supramolecular Systems in Drug Delivery

A major application of supramolecular chemistry is the development of advanced drug delivery systems.[7][8][11] By encapsulating a therapeutic agent (the "guest") within a larger host molecule, it is possible to improve the drug's solubility, stability, and bioavailability, while potentially reducing side effects.[7][8][10]

Mechanism of Action: The host-guest complex acts as a carrier, protecting the drug from degradation in the biological environment. Release of the drug at the target site can be triggered by specific stimuli such as a change in pH, temperature, or the presence of a competitive guest molecule.[11][12] This stimuli-responsive behavior is a key advantage of the dynamic nature of non-covalent bonds.[11][13]

G cluster_0 Drug Delivery Workflow A Host Molecule Hydrophilic Exterior Hydrophobic Cavity C Host-Guest Complex Drug Encapsulated A:f2->C:f0 Encapsulation B Drug (Guest) B->C:f0 D Target Site (e.g., Tumor) C->D Systemic Circulation E Drug Release D->E Stimulus (e.g., low pH)

Figure 2: Workflow for supramolecular drug delivery.

Application Focus: Supramolecular Catalysis

Supramolecular assemblies can create unique, confined environments that mimic the active sites of enzymes, thereby acting as powerful catalysts.[14] This field, known as supramolecular catalysis, leverages molecular recognition to bring reactants together in a pre-organized orientation, lowering the activation energy of a reaction.[15][16]

Mechanisms of Supramolecular Catalysis:

  • Effective Concentration: By encapsulating two or more reactants within a host cavity, their effective local concentration is dramatically increased, accelerating the reaction rate.[16]

  • Transition State Stabilization: The host cavity can be designed to preferentially bind and stabilize the transition state of a reaction, providing a lower energy pathway.[14][16]

  • Template-Directed Synthesis: The host acts as a template, directing the formation of a specific product by holding reactive species in close proximity.[1]

A notable example is the use of self-assembled M4L6 (four metal ions, six ligands) cages to catalyze reactions like the Nazarov cyclization in water.[14]

Protocols for Characterization: Validating Supramolecular Assemblies

The characterization of dynamic, non-covalently linked systems requires a suite of complementary analytical techniques.[17][18] No single method can provide a complete picture; therefore, a multi-technique approach is essential for validating the formation, structure, and thermodynamics of a supramolecular assembly.[17][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying host-guest interactions in solution.[20][21] Changes in the chemical shifts (Δδ) of host or guest protons upon complexation provide direct evidence of binding.[20]

Protocol: 1H NMR Titration for Binding Constant (Ka) Determination

  • Preparation: Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in a suitable deuterated solvent. Prepare a concentrated stock solution of the guest molecule (e.g., 50 mM) in the same solvent.

  • Initial Spectrum: Acquire a high-resolution 1H NMR spectrum of the host solution alone.

  • Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host. Acquire a spectrum after each addition, ensuring the sample has equilibrated.

  • Monitoring: Monitor the chemical shift of one or more host protons that are sensitive to the guest's presence (e.g., protons lining the binding cavity).[21]

  • Data Analysis: Plot the change in chemical shift (Δδ) against the guest concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software to calculate the association constant (Ka).[22][23]

  • Advanced Analysis: For deeper structural insights, 2D NMR techniques like NOESY or ROESY can be used to identify through-space correlations between host and guest protons, confirming the geometry of the complex.[19]

Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for confirming the stoichiometry of supramolecular complexes.[24][25] It allows for the detection of the intact, non-covalent assembly in the gas phase.[24][26]

Protocol: ESI-MS for Stoichiometry Confirmation

  • Sample Preparation: Prepare a dilute solution (typically low µM) of the pre-formed host-guest complex in a volatile solvent (e.g., acetonitrile, methanol).[27]

  • Instrument Setup: Use an ESI-MS instrument. Optimize source conditions (e.g., capillary voltage, cone voltage) to be as gentle as possible to avoid in-source fragmentation of the non-covalent complex.[25]

  • Data Acquisition: Infuse the sample and acquire the mass spectrum. Look for a peak corresponding to the molecular weight of the intact [Host+Guest] complex.

  • Validation: The observed m/z value and isotopic pattern should match the theoretical values for the proposed assembly. Tandem MS (MS/MS) can be used to fragment the complex and confirm its components.[24][27] Ion Mobility-Mass Spectrometry (IM-MS) can provide additional information about the complex's size, shape, and conformation.[26][28]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Ka, ΔH, and ΔS) from a single experiment.[29][30][31]

Protocol: ITC for Thermodynamic Profiling

  • Sample Preparation: Prepare a solution of the host molecule in the sample cell and a more concentrated solution of the guest molecule in the titration syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.

  • Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.

  • Titration: Perform a series of small, precise injections of the guest solution into the host solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[29]

  • Data Acquisition: Each injection produces a heat pulse. The instrument software integrates these pulses to determine the heat change per injection.

  • Data Analysis: The resulting binding isotherm (heat change vs. molar ratio of guest to host) is fitted to a binding model. This analysis yields the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry (n).[30][32] The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

G cluster_0 Characterization Workflow Supramolecular System Supramolecular System NMR NMR Spectroscopy (Structure, Ka) Supramolecular System->NMR MS Mass Spectrometry (Stoichiometry, MW) Supramolecular System->MS ITC Isothermal Titration Calorimetry (Ka, ΔH, ΔS) Supramolecular System->ITC Microscopy Microscopy (AFM/TEM) (Morphology) Supramolecular System->Microscopy Structural & Binding Info Structural & Binding Info NMR->Structural & Binding Info Compositional Info Compositional Info MS->Compositional Info Thermodynamic Info Thermodynamic Info ITC->Thermodynamic Info Visual Confirmation Visual Confirmation Microscopy->Visual Confirmation

Figure 3: A multi-technique workflow for validation.

Conclusion

The use of molecular building blocks in supramolecular chemistry provides a powerful, bottom-up approach to creating complex and functional chemical systems.[33] The principles of molecular recognition and self-assembly, driven by a well-understood set of non-covalent interactions, allow for the rational design of architectures with tailored properties. By employing a synergistic combination of characterization techniques as outlined in this guide, researchers can confidently validate their assemblies and unlock their potential in diverse fields, from targeted therapeutics to advanced catalysis. The dynamic and adaptive nature of these systems ensures that supramolecular chemistry will continue to be a vibrant and interdisciplinary frontier in science.[33]

References

  • Supramolecular chemistry - Wikipedia.
  • Ion spray-tandem mass spectrometry of supramolecular coordination complexes. ACS Publications.
  • Applications of supramolecular assemblies in drug delivery and photodynamic therapy - PMC. PubMed Central.
  • Ion mobility-mass spectrometry of supramolecular complexes and assemblies. JYX Digital Repository.
  • Advances in Drug Delivery by Supramolecular Design. IJFMR.
  • Ion Spray-Tandem Mass Spectrometry of Supramolecular Coordination Complexes. CORE.
  • Supramolecular chemistry: Unveiling the Fascinating World of Non-Covalent Interactions and Complex Assemblies. Fortune Journals.
  • Supramolecular catalysis - Wikipedia.
  • Isothermal Titration Calorimetry in Supramolecular Chemistry. Ruhr University Bochum.
  • Applications of supramolecular assemblies in drug delivery and photodynamic therapy. PubMed.
  • Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance. RSC Publishing.
  • Isothermal Calorimetric Titration (ITC) in Supramolecular Chemistry: Role of Entropy, Counterions, Solvent and Temperature. Ruhr University Bochum.
  • Role of non-covalent interactions in the supramolecular architectures of mercury(ii) diphenyldithiophosphates: An experimental and theoretical investigation. RSC Publishing.
  • Structural characterisation methods for supramolecular chemistry that go beyond crystallography. RSC Publishing.
  • Fascinating Supramolecular Assembly through Noncovalent Interactions Involving Anions in Organic Ionic Crystals. ACS Publications.
  • Design principles for low-dimensional supramolecular systems at metal surfaces. Max Planck Institute for Solid State Research.
  • How to Characterize Supramolecular Polymers: A User Guide. ACS Publications.
  • Supramolecular Catalysis in Metal–Ligand Cluster Hosts. ACS Publications.
  • Supramolecular Chemistry in Organic Synthesis and Drug Delivery. ResearchGate.
  • Biomedical Applications of Supramolecular Systems Based on Host–Guest Interactions. ACS Publications.
  • Polymer Sciences Supramolecular Chemistry: Beyond the Covalent Bond. Prime Scholars.
  • supramolecular catalysis. RUSNANO.
  • supramolecular building blocks: Topics by Science.gov. Science.gov.
  • Chemical complexity--supramolecular self-assembly of synthetic and biological building blocks in water. PubMed.
  • (PDF) Supramolecules: The chemical building blocks of the future. ResearchGate.
  • Amplifying undetectable NMR signals to study host–guest interactions and exchange. NIH.
  • Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ChemRxiv.
  • Structural studies of supramolecular complexes and assemblies by ion mobility mass spectrometry. PubMed.
  • Host/Guest Interactions and NMR Spectroscopy. Ovid.
  • Introduction: Supramolecular Chemistry. ACS Publications.
  • NMR spectroscopy to study cyclodextrin-based host–guest assemblies with polynuclear clusters. RSC Publishing.
  • Supramolecular design principles for efficient photoresponsive polymer–azobenzene complexes. RSC Publishing.
  • Isothermal Titration Calorimetry in Supramolecular Chemistry. ResearchGate.
  • Supramolecular and molecular capsules, cages and containers. RSC Publishing.
  • Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. PMC.
  • Designing Dynamic Matter: Frontiers in Supramolecular Systems. Beilstein-Institut.
  • NMR Method for Simultaneous Host–Guest Binding Constant Measurement. ACS Publications.
  • Advanced Methods for the Characterization of Supramolecular Hydrogels. PMC.
  • Characterization of supramolecular polymers. RSC Publishing.
  • Supramolecular design principles for efficient photoresponsive polymer–azobenzene complexes. RSC Publishing.
  • Supramolecular Reactivity and Catalysis.
  • Supramolecular Catalysis PDF. Scribd.
  • Isothermal Titration Calorimetry in Supramolecular Chemistry. Semantic Scholar.
  • Peptide-Based Supramolecular Systems Chemistry. ACS Publications.
  • Advanced Methods for the Characterization of Supramolecular Hydrogels. PubMed.

Sources

Troubleshooting & Optimization

improving the yield of 4-(Pyrimidin-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, 4-(Pyrimidin-2-yl)benzoic acid is a key intermediate in the synthesis of various kinase inhibitors and other targeted therapeutics.[1] Its rigid structure, featuring a hydrogen bond acceptor (pyrimidine ring) and a carboxylic acid group, allows for specific interactions within enzyme active sites. However, its synthesis can be challenging, often plagued by low yields and difficult purifications.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help improve the yield and purity of this compound.

Common Synthetic Routes

The two most prevalent strategies for synthesizing the this compound core are the Suzuki-Miyaura cross-coupling and the Pinner pyrimidine synthesis. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Suzuki-Miyaura Cross-Coupling : This is the most common and versatile method. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For this target molecule, two primary disconnections are possible:

    • Route A : Coupling of a 2-halopyrimidine with 4-carboxyphenylboronic acid (or its ester).

    • Route B : Coupling of a pyrimidine-2-boronic acid (or its ester) with a 4-halobenzoic acid (or its ester).

  • Pinner Pyrimidine Synthesis : A classic method for forming the pyrimidine ring, this route involves the condensation of a 1,3-dicarbonyl compound with an amidine.[2] While powerful, it can be more susceptible to side reactions if conditions are not carefully controlled.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of this compound, particularly focusing on the Suzuki-Miyaura coupling, which is often the preferred method.

Question 1: My Suzuki-Miyaura coupling reaction has a very low yield or fails completely. What are the likely causes?

Answer:

Low conversion in a Suzuki-Miyaura coupling for this specific target is a common problem, often related to the "2-pyridyl problem," where the nitrogen atom on the pyrimidine ring can interfere with the palladium catalyst.[3][4]

dot

Troubleshooting_Low_Yield Start Low Yield Observed Check_SM 1. Verify Starting Material - Purity of Halide & Boronic Acid - Integrity of Boronic Acid (Check for Protodeboronation) Start->Check_SM Check_Conditions 2. Evaluate Reaction Conditions - Catalyst/Ligand Choice - Base Selection & Strength - Solvent & Temperature Check_SM->Check_Conditions If materials are pure Check_Atmosphere 3. Ensure Inert Atmosphere - Degas Solvent Thoroughly - Use Schlenk Line or Glovebox Check_Conditions->Check_Atmosphere If conditions seem appropriate Optimize Systematic Optimization Required Check_Atmosphere->Optimize If atmosphere is confirmed inert

Caption: Troubleshooting workflow for low yield.

Possible Causes & Solutions:

  • Catalyst Inhibition/Deactivation : The nitrogen atom at the 1-position of the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[3]

    • Solution : Employ catalyst systems designed to overcome this issue. Highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. Using a pre-catalyst can also ensure the formation of the active Pd(0) species.

  • Protodeboronation : 2-Pyrimidinylboronic acids are susceptible to protodeboronation, a decomposition pathway where the boronic acid group is replaced by a hydrogen atom.[4] This is exacerbated by water and acidic conditions.

    • Solution :

      • Use a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate.

      • Ensure anhydrous reaction conditions and use a non-aqueous base if possible (e.g., K₃PO₄ instead of Na₂CO₃ in aqueous solution).

      • Use a higher equivalent of the boronic acid reagent (1.5 to 2.0 equiv.) to compensate for some degradation.

  • Incorrect Base or Solvent : The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.

    • Solution : A thorough screening of bases and solvents is recommended. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. Aprotic polar solvents such as 1,4-dioxane, DME, or toluene are commonly used.[5]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a reliable starting point. Ligands like SPhos or XPhos can improve activity for challenging substrates.[5][6]
Ligand Buchwald-type phosphine ligandsBulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation.
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases are effective in activating the boronic acid for transmetalation.[5]
Solvent 1,4-Dioxane, Toluene, DME (often with water)These solvents have good solubility for the reagents and are stable at the required temperatures.[5]
Temperature 80-110 °CSufficient thermal energy is needed to drive the reaction, especially the oxidative addition step.
Question 2: My reaction produces significant byproducts, making purification difficult. What are they and how can I prevent them?

Answer:

The primary byproduct in Suzuki couplings is often the homocoupling of the boronic acid reagent (forming a bipyrimidine). Impurities from starting materials can also lead to side reactions.

Common Byproducts & Prevention:

  • Homocoupling of Boronic Acid : This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen.

    • Prevention : Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents before use by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Unreacted Starting Materials : Incomplete conversion leads to a mixture of starting materials and product, which can be difficult to separate.

    • Prevention : Address the points in Question 1 to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Hydrolysis of Ester Protecting Group : If you are using an ester form of the benzoic acid (e.g., methyl 4-bromobenzoate), the basic reaction conditions can cause premature hydrolysis to the carboxylic acid.

    • Prevention : Use a milder base if possible (e.g., KF).[7] Alternatively, plan for the hydrolysis to occur and work up the reaction accordingly by acidifying to precipitate the final acid product.

Question 3: The final purification of this compound is challenging. What is the best method?

Answer:

Purification often requires removing palladium residues and closely related organic impurities. A multi-step approach is usually most effective.

  • Acid-Base Extraction :

    • After the reaction, quench with water and acidify the mixture with an acid like 2M HCl to a pH of ~3-4.[8][9] The desired product, being a carboxylic acid, will precipitate out of the aqueous solution.

    • Filter the solid and wash thoroughly with water to remove inorganic salts.

    • The crude solid can be dissolved in a basic aqueous solution (e.g., dilute NaOH), washed with an organic solvent like ethyl acetate to remove non-acidic organic impurities, and then re-precipitated by adding acid.

  • Recrystallization : This is a powerful technique for removing minor impurities.

    • Conventional methods for purifying benzoic acid include recrystallization from hot water.[10] However, due to the pyrimidine moiety, solvents like ethanol, methanol, or mixtures of DMF/water might be more effective.[11] Experimentation with different solvent systems is key.

  • Trituration : Grinding the crude solid in a solvent where the product has low solubility (but impurities are soluble) can significantly improve purity.[8] Solvents like methanol or ether are often used for this purpose.[8]

Optimized Protocols

The following protocols provide a starting point for the synthesis. Optimization may be necessary for specific substrates or scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol details the coupling of 2-chloropyrimidine with methyl 4-(dihydroxyboranyl)benzoate, followed by hydrolysis.

dot

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->PdII_complex Ar-X Transmetalation_complex Transmetalation Ar-Pd(II)(Ar')L₂ PdII_complex->Transmetalation_complex Ar'-B(OR)₂ Base Transmetalation_complex->Pd0 Reductive Elimination Product_out Ar-Ar' Transmetalation_complex->Product_out

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Step 1: Coupling Reaction

  • To a dry Schlenk flask under an argon atmosphere, add 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv.), 2-chloropyrimidine (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[5]

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 2: Hydrolysis and Workup

  • Once the coupling is complete, cool the reaction mixture to room temperature.

  • Add a solution of lithium hydroxide (LiOH, 2.1 equiv.) in water.[8]

  • Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the methyl ester.[8]

  • Cool the mixture, concentrate it under reduced pressure to remove the organic solvent, and dilute with water.

  • Acidify with 2M HCl to a pH of ~3-4. A precipitate should form.[8]

  • Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol or ether.

  • Dry the solid under vacuum to yield this compound.

Protocol 2: Pinner Pyrimidine Synthesis

This route is less direct but can be effective if the appropriate starting materials are available. It generally involves the reaction of an amidine with a β-dicarbonyl compound.

dot

Pinner_Reaction cluster_1 Pinner Reaction Mechanism Nitrile R-C≡N Nitrilium [R-C≡N⁺-H] Cl⁻ (Nitrilium Ion) Nitrile->Nitrilium + H⁺ Alcohol R'-OH Acid HCl Imidate_Salt [R-C(OR')=N⁺H₂] Cl⁻ (Pinner Salt) Nitrilium->Imidate_Salt + R'-OH Amidine R-C(=NH)NH₂ (Amidine) Imidate_Salt->Amidine + NH₃ - R'-OH

Caption: General mechanism for Pinner salt and amidine formation.[12]

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to speed up the Suzuki-Miyaura reaction? A1: Yes, microwave-assisted synthesis is highly effective for Suzuki couplings and can dramatically reduce reaction times from hours to minutes.[6] It often leads to higher yields by minimizing byproduct formation. A typical starting point would be 20 minutes at 100-120 °C.[6][13]

Q2: What is the expected melting point and appearance of the final product? A2: Pure this compound is typically a solid with a melting point around 238°C.[1][14]

Q3: Is it better to use a boronic acid or a boronic ester? A3: Boronic esters (like pinacol esters) are generally more stable than boronic acids, making them less prone to decomposition (protodeboronation).[3] If you are experiencing issues with the stability of your boronic acid, switching to its pinacol ester derivative is a recommended troubleshooting step.

Q4: My final product is colored. How can I decolorize it? A4: A persistent color (often yellow or brown) can indicate trace palladium or organic impurities. After the main purification, you can try treating a solution of the product with a small amount of activated charcoal, followed by hot filtration and recrystallization. Be aware that this can sometimes lead to a loss of material.

Q5: How should I store the pyrimidine boronic acid reagents? A5: Pyrimidine boronic acids should be stored in a cool, dry place under an inert atmosphere. They are sensitive to moisture and air, which can lead to degradation over time. Storing them in a desiccator or a glovebox is ideal.

References

  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. [URL: https://www.benchchem.com/product/b1089]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5289]
  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-conditions-for-the-Suzuki-Miyaura-coupling-reaction-of-p-tolylboronic_fig2_281284841]
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. [URL: https://www.benchchem.com/product/b1089]
  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011400/]
  • Pinner reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pinner_reaction]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/088.shtm]
  • A Lewis acid-promoted Pinner reaction. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3732057/]
  • 4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/16275-53-5/4-(2-(4-MorpholinophenylaMino)pyriMidin-4-yl)benzoic%20acid-en.html]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Pinner Reaction. J&K Scientific. [URL: https://www.jk-sci.com/pinner-reaction]
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [URL: https://www.researchgate.
  • Pinner Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pinner-reaction.shtm]
  • 4-Pyrimidin-2-yl-benzoic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/p/4-pyrimidin-2-yl-benzoic-acid]
  • This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f065750]
  • Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem. [URL: https://www.benchchem.com/product/b1089]
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4854281.htm]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4754]
  • This compound. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/4-pyrimidin-2-yl-benzoic-acid-199678-12-1]
  • This compound. Sunway Pharm Ltd. [URL: https://www.sunwaypharm.com/product/4-pyrimidin-2-yl-benzoic-acid-cas-199678-12-1.html]
  • (PDF) Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/20/12/19810]
  • Purification of benzoic acid. Google Patents. [URL: https://patents.google.
  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. BLDpharm. [URL: https://www.bldpharm.com/products/641569-94-0.html]
  • This compound Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7219487_EN.htm]

Sources

Technical Support Center: Synthesis of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block, often employed as a key intermediate in the development of kinase inhibitors and other pharmaceuticals.[1] We will explore the common synthetic challenges, focusing on the prevalent side reactions, and provide detailed, field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Our approach is grounded in a robust two-step synthetic sequence that is generally more reliable and higher-yielding than a direct coupling to a benzoic acid derivative. This method involves an initial Suzuki-Miyaura cross-coupling to form the nitrile intermediate, 4-(pyrimidin-2-yl)benzonitrile, followed by a controlled hydrolysis to yield the final carboxylic acid product.

Overall Synthetic Workflow

The recommended synthetic pathway is designed to mitigate potential complications arising from the functional groups. Performing the Suzuki coupling on the nitrile avoids issues related to the acidity of the benzoic acid proton and potential coordination of the carboxylate group to the palladium catalyst.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitrile Hydrolysis 2-Chloropyrimidine 2-Chloropyrimidine Pd_Catalyst Pd Catalyst / Ligand Base, Solvent 2-Chloropyrimidine->Pd_Catalyst 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Pd_Catalyst Intermediate 4-(Pyrimidin-2-yl)benzonitrile Pd_Catalyst->Intermediate Acid_Base Acid or Base H₂O, Heat Intermediate->Acid_Base Purification & Isolation Final_Product This compound Acid_Base->Final_Product

Caption: Recommended two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part 1: Suzuki-Miyaura Coupling Step
Q1: My reaction yield is low, and I've identified significant amounts of benzonitrile and pyrimidine byproducts. What is causing this?

Answer: The presence of benzonitrile and pyrimidine indicates that two major side reactions are occurring: protodeboronation of the boronic acid and hydrodehalogenation (or dehalogenation) of the chloropyrimidine.

  • Protodeboronation: This is the cleavage of the C-B bond of 4-cyanophenylboronic acid, which is then replaced by a hydrogen atom to form benzonitrile. This side reaction is often accelerated in the presence of water, particularly at elevated temperatures and with certain bases.[2] Some heteroaryl boronic acids are particularly prone to this decomposition pathway.[3]

  • Hydrodehalogenation: This is the reduction of the C-Cl bond of 2-chloropyrimidine to a C-H bond, forming the parent pyrimidine heterocycle. This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases or solvent impurities (like alcohols).[4] This Pd-H species can then reductively eliminate with the pyrimidine group instead of undergoing the desired cross-coupling.[3][4] Electron-deficient heteroaryl halides, like 2-chloropyrimidine, are particularly susceptible to this side reaction.[4]

Solutions:

  • Use Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to minimize water content, which can facilitate protodeboronation.

  • Optimize the Base: Switch to a non-hydroxide base that is less likely to generate Pd-H species. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings as they are effective base promoters while minimizing dehalogenation.[4]

  • Choose the Right Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote the desired reductive elimination step of the catalytic cycle, making it kinetically more favorable than the competing dehalogenation pathway.

  • Consider a Boronic Ester: Pinacol or MIDA esters of 4-cyanophenylboronic acid are often more stable towards protodeboronation than the free boronic acid and can be used to suppress this side reaction.[6]

Q2: I've isolated a symmetrical biaryl impurity, 4,4'-dicyanobiphenyl. How is this forming?

Answer: This byproduct is the result of homocoupling (or Glaser-type coupling) of your 4-cyanophenylboronic acid starting material.

This side reaction is primarily caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II).[7][8] These Pd(II) species can then catalyze the dimerization of the boronic acid. Even if you start with a Pd(0) source, inadequate degassing can lead to catalyst oxidation and subsequent homocoupling.

Solutions:

  • Rigorous Degassing: Before heating, thoroughly degas the reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[7]

  • Use a Pd(0) Pre-catalyst: While Pd(II) sources like Pd(OAc)₂ can be used, they require in-situ reduction to the active Pd(0) state. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize side reactions that occur during the activation step.[7]

  • Control Stoichiometry: Ensure the aryl halide is the limiting reagent, but only by a small margin. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common to drive the reaction to completion, but a large excess can favor homocoupling.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' L₂ OxAdd->Trans Transmetalation Dehalogenation Ar-H OxAdd->Dehalogenation Pd-H Species Reductive Elimination Trans->Pd0 Reductive Elimination Ar-Ar' Ar-Ar' Trans->Ar-Ar' Desired Product Homocoupling Ar'-Ar' Protodeboronation Ar'-H Boronic Ar'B(OH)₂ Boronic->Trans Boronic->Homocoupling O₂, Pd(II) Boronic->Protodeboronation H₂O, Heat Halide Ar-X Halide->OxAdd

Caption: Suzuki catalytic cycle with key side reaction pathways.

Part 2: Nitrile Hydrolysis Step
Q3: My hydrolysis reaction seems to stop at the amide intermediate. How can I ensure full conversion to the carboxylic acid?

Answer: Incomplete hydrolysis is a common issue, as the conversion of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.[9][10] To drive the reaction to completion, you need to employ more forcing conditions.

Solutions:

  • Increase Reaction Time and Temperature: Amide hydrolysis is significantly slower than nitrile hydrolysis.[11] Heating the reaction mixture under reflux for an extended period (e.g., 6-24 hours) is typically necessary. Monitor the reaction by TLC or LC-MS until the amide intermediate is no longer observed.

  • Use a Higher Concentration of Acid/Base: For acidic hydrolysis, a concentrated solution of HCl (e.g., 6M) or H₂SO₄ is more effective than dilute acid.[9] For basic hydrolysis, using a higher concentration of NaOH or KOH (e.g., 2-5M) will increase the rate.

  • Choice of Conditions:

    • Acidic Hydrolysis: Heating with a strong acid like HCl or H₂SO₄ will produce the carboxylic acid directly after workup.[9][11]

    • Alkaline Hydrolysis: Heating with a strong base like NaOH will produce the carboxylate salt (e.g., sodium 4-(pyrimidin-2-yl)benzoate).[9] You must then acidify the reaction mixture during workup (e.g., with 2M HCl) to protonate the carboxylate and precipitate the desired carboxylic acid product.

Q4: My final product is difficult to purify. What are the best practices for isolation?

Answer: this compound can be challenging to purify due to its low solubility in many common organic solvents and its amphoteric nature.

Solutions:

  • Controlled Precipitation: The most effective purification method is often a carefully controlled precipitation/recrystallization based on pH. After hydrolysis (especially under basic conditions), filter the cooled reaction mixture to remove any insoluble impurities. Then, slowly acidify the clear filtrate with cold dilute HCl to the isoelectric point of the molecule (typically pH 3-4). The product should precipitate as a clean solid. Adding the acid too quickly can trap impurities.

  • Recrystallization: If further purification is needed, recrystallization can be attempted. However, finding a suitable solvent system can be difficult. High-boiling polar solvents like DMF, DMSO, or acetic acid might be required, often in a mixture with water.

  • Washing/Trituration: After isolating the solid product by filtration, wash it thoroughly with cold water to remove inorganic salts, followed by a non-polar organic solvent like diethyl ether or hexanes to remove organic-soluble impurities.[12] If the product is still impure, trituration (slurrying the solid in a solvent in which it is poorly soluble) with a solvent like hot methanol or ethyl acetate can be effective at washing away more soluble impurities.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound? The most robust and generally highest-yielding route is the two-step synthesis involving a Suzuki-Miyaura coupling of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with a 4-cyanophenylboronic acid derivative, followed by hydrolysis of the resulting nitrile intermediate.[13] This avoids complications associated with the free carboxylic acid group in the coupling step.

Q2: Can I perform the Suzuki coupling directly with 4-bromobenzoic acid? While possible, it is not recommended. The acidic proton of the carboxylic acid will be deprotonated by the base required for the Suzuki reaction. This can lead to solubility issues and potential coordination of the carboxylate to the palladium catalyst, which may inhibit or deactivate it. If you must use this route, protection of the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is the standard approach. The ester can then be saponified in a final step.[12]

Q3: Which halogen on the pyrimidine is best for the Suzuki coupling? The reactivity order for halides in Suzuki coupling is generally I > Br > Cl.[4][14] However, aryl iodides and bromides are also more prone to side reactions like dehalogenation.[14][15] Aryl chlorides are less reactive but also less prone to side reactions, making them an excellent choice when paired with modern, highly active catalyst systems (e.g., Pd₂(dba)₃/SPhos).[4][16] Given the cost-effectiveness and stability of 2-chloropyrimidine, it is often the preferred starting material in process chemistry.

Q4: For dichloropyrimidines like 2,4-dichloropyrimidine, which position is more reactive? In 2,4-dichloropyrimidine, the chlorine at the C4 position is significantly more reactive towards nucleophilic aromatic substitution and Suzuki coupling than the chlorine at the C2 position.[16][17] This selectivity allows for the regioselective synthesis of 4-aryl-2-chloropyrimidines.

Data & Protocols

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of 2-Chloropyrimidine
Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield of Nitrile (%)Key Considerations
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10040-60%"Classical" conditions; may suffer from catalyst deactivation and slow reaction rates.[17]
PdCl₂(dppf)K₂CO₃DMF9065-80%A more robust catalyst, but can still lead to dehalogenation byproducts.[14]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10085-95%Highly active system for unreactive chlorides; bulky ligand minimizes side reactions.[4]
XPhos Pd G2Cs₂CO₃t-BuOH/H₂O80>90%Pre-catalyst is air-stable and highly efficient, often requiring lower catalyst loading.[5][18]
Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Pyrimidin-2-yl)benzonitrile via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add 2-chloropyrimidine (1.0 equiv), 4-cyanophenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh out the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%). Add these to the reaction flask.

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v). Degas the entire mixture by bubbling nitrogen through the solution for 30 minutes while stirring.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a positive pressure of nitrogen. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Once the 2-chloropyrimidine has been consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure 4-(pyrimidin-2-yl)benzonitrile.[19]

Protocol 2: Hydrolysis of 4-(Pyrimidin-2-yl)benzonitrile

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-(pyrimidin-2-yl)benzonitrile (1.0 equiv) and a 6M aqueous solution of hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The solid will slowly dissolve as the reaction proceeds. Monitor the reaction for the disappearance of the starting material and the intermediate amide by TLC or LC-MS (typically 12-24 hours).

  • Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. The product, this compound hydrochloride, may begin to crystallize.

  • Precipitation: Slowly adjust the pH of the cold solution to ~3-4 by the dropwise addition of a cooled aqueous solution of sodium hydroxide (e.g., 5M NaOH). This will cause the free carboxylic acid to precipitate.

  • Purification: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral, then wash with a small amount of cold diethyl ether. Dry the solid under vacuum at 50-60 °C to yield the final product.[20][21]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Chemguide. hydrolysis of nitriles. [Link]
  • Semantic Scholar.
  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
  • KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
  • International Journal of Chemical Studies.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link]
  • MDPI. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. [Link]
  • NIH. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. [Link]
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate.
  • Sunway Pharm Ltd. This compound - CAS:199678-12-1. [Link]
  • PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • ResearchGate. (PDF)
  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
  • Google Patents.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The acid-catalysed hydrolysis of benzonitrile. [Link]
  • Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]
  • Chemsrc. CAS#:663611-44-7 | 3-(2-Phenylamino-pyrimidin-4-yl)benzonitrile. [Link]

Sources

Technical Support Center: Purification of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Introduction

This compound is a key building block in the synthesis of various kinase inhibitors and other medicinally important compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its purification can be challenging due to the presence of structurally similar impurities derived from its synthesis. This guide will equip you with the knowledge to diagnose and resolve these purification hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. The two most common routes are the Suzuki-Miyaura coupling and the Pinner pyrimidine synthesis.

  • From Suzuki-Miyaura Coupling: Expect unreacted starting materials such as 2-halopyrimidines (e.g., 2-chloropyrimidine) and 4-carboxyphenylboronic acid. Side products can include homocoupled compounds like 2,2'-bipyrimidine and biphenyl-4,4'-dicarboxylic acid, as well as the protodeboronation product, benzoic acid.

  • From Pinner Synthesis: Common impurities include unreacted amidines and β-dicarbonyl compounds, their self-condensation products, and incompletely cyclized open-chain intermediates.

Q2: My purified product shows a broad melting point range. What does this indicate?

A2: A broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification is necessary.

Q3: I am observing significant streaking of my compound on a silica gel TLC plate. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel is a common phenomenon due to the interaction of the acidic proton with the stationary phase. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will suppress the deprotonation of your carboxylic acid, leading to a more compact spot.

Q4: Is this compound stable under acidic and basic conditions?

A4: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation. The pyrimidine ring can be susceptible to hydrolysis under strong acidic conditions. It is advisable to perform any acid-base extractions at moderate pH and avoid excessive heating.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Recovery After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?

A: Probable Causes & Solutions

Low recovery during recrystallization is a frequent issue that can be attributed to several factors. The key is to understand the solubility profile of your compound and the impurities.

  • Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Good starting points for this compound, given its polarity, include ethanol, methanol, acetonitrile, or mixtures with water (e.g., ethanol/water, acetone/water).

  • Cause 2: Using an Excessive Amount of Solvent. Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent portion-wise until complete dissolution is achieved.

  • Cause 3: Premature Crystallization During Hot Filtration. If your hot solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) with hot solvent before filtration. Perform the filtration as quickly as possible.

  • Cause 4: Cooling the Solution Too Rapidly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. Repeat with different solvents to find the most suitable one.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Decolorization (Optional): If your solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Problem 2: Persistent Impurities After Recrystallization

Q: I've recrystallized my product multiple times, but I still see impurities in the NMR/LC-MS. How can I remove these stubborn impurities?

A: Probable Causes & Solutions

When impurities have similar solubility profiles to the desired product, recrystallization alone may be insufficient. In such cases, alternative or complementary purification techniques are necessary.

  • Cause 1: Co-crystallization of Structurally Similar Impurities. Impurities like biphenyl-4,4'-dicarboxylic acid or unreacted 4-carboxyphenylboronic acid have similar structural features and may co-crystallize with your product.

    • Solution 1: Acid-Base Extraction. This technique is highly effective for separating acidic compounds from neutral or less acidic impurities. By converting the carboxylic acid to its water-soluble salt, it can be separated from non-acidic impurities that remain in the organic phase.

    • Solution 2: Column Chromatography. For impurities with different polarities, column chromatography offers a powerful separation method.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). To prevent streaking, add 0.5-1% acetic acid to the mobile phase.

  • Column Packing: Pack a column with a slurry of silica gel in the chosen mobile phase.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a slightly stronger solvent) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Problem 3: Product "Oils Out" During Recrystallization

Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What is happening and how can I fix it?

A: Probable Causes & Solutions

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Cause 1: High Impurity Level. A significant amount of impurities can depress the melting point of the mixture to below the boiling point of the recrystallization solvent.

    • Solution: First, try to purify the crude product by another method, such as acid-base extraction or a quick filtration through a small plug of silica, to remove the bulk of the impurities before attempting recrystallization.

  • Cause 2: Solution is Too Concentrated or Cooled Too Quickly.

    • Solution: Re-heat the oily solution and add a small amount of additional hot solvent to decrease the saturation. Then, allow it to cool very slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization. Adding a seed crystal of the pure compound can also be effective.

  • Cause 3: Inappropriate Solvent.

    • Solution: Switch to a solvent with a lower boiling point or use a binary solvent system to modulate the solvent properties.

Data Summary and Visualization

Table 1: Solubility of this compound and Potential Impurities

CompoundWater SolubilityOrganic Solvent Solubility
This compound Sparingly solubleSoluble in polar organic solvents (e.g., Methanol, DMSO)
2-ChloropyrimidineSlightly soluble[1][2]Soluble in methanol, benzene, pet ether[1][2]
4-Carboxyphenylboronic acid25 g/L[3]Slightly soluble in DMSO, Methanol[4][5]
2,2'-BipyrimidineSlightly solubleSoluble in methanol[6]
Biphenyl-4,4'-dicarboxylic acidSparingly soluble[7]Soluble in DMF, DMSO with heating[8]
Benzoic AcidSoluble in hot water[9]Soluble in many organic solvents[10]

Diagram 1: General Purification Workflow

G crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification analysis Purity Analysis (TLC, NMR, LC-MS) recrystallization->analysis acid_base Acid-Base Extraction acid_base->recrystallization Further Purification chromatography Column Chromatography pure Pure Product chromatography->pure analysis->acid_base Persistent Impurities analysis->chromatography Complex Mixture analysis->pure Purity OK

Caption: General workflow for the purification of this compound.

G start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No add_solvent Add more hot solvent, cool slowly oiling_out->add_solvent Yes change_solvent Change solvent/solvent system oiling_out->change_solvent Yes, persistent pre_purify Pre-purify (e.g., acid-base extraction) oiling_out->pre_purify Yes, high impurity success Successful Crystallization low_recovery->success No check_solvent_amount Use minimum hot solvent low_recovery->check_solvent_amount Yes slow_cooling Ensure slow cooling low_recovery->slow_cooling Yes add_solvent->start change_solvent->start pre_purify->start check_solvent_amount->start slow_cooling->start

Sources

Technical Support Center: 4-(Pyrimidin-2-yl)benzoic acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of pH, temperature, light exposure, and the solvent system used. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly hydrolysis, under certain conditions.[1][2] The benzoic acid moiety's solubility and ionization state are highly pH-dependent, which in turn affects the overall stability of the molecule.[3][4][5]

Q2: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor. The pyrimidine ring can be susceptible to hydrolysis under both acidic and basic conditions.[1] The carboxylic acid group has a pKa value that dictates its ionization state. At pH values below its pKa, the carboxylic acid is predominantly in its neutral, less water-soluble form. Conversely, at pH values above the pKa, it exists as the more soluble carboxylate anion.[4] Extreme pH conditions (highly acidic or alkaline) can catalyze the hydrolysis of the pyrimidine ring.[6][7] For instance, alkaline hydrolysis can lead to the formation of 2-hydroxypyrimidine derivatives.[6]

Q3: Is this compound sensitive to light?

Yes, compounds containing a pyrimidine ring can be susceptible to photodegradation.[1][2] Exposure to UV or even ambient light can cause decomposition, especially for photosensitive derivatives.[1] Pyrimidine itself can photolytically decompose into uracil under ultraviolet light.[2] Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the stability of your stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble. Common choices include DMSO for initial stock solutions, which can then be diluted in aqueous buffers for experiments. Be mindful of the final DMSO concentration in your assays, as it can affect biological systems.

  • pH Control: If preparing aqueous solutions, use a buffered system to maintain a stable pH, preferably close to neutral (pH 7.0-7.4), unless your experimental design requires otherwise.

  • Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C, to minimize thermal degradation.[1]

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For long-term storage, consider aliquoting the stock solution and overlaying it with an inert gas like argon or nitrogen to prevent oxidation.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

If you are observing variability in your experimental outcomes, it could be due to the degradation of your compound in the assay medium.

Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Stock Solution Integrity (QC Check: HPLC/LC-MS) A->B C Stock OK? B->C D Prepare Fresh Stock Solution C->D No E Evaluate Stability in Assay Buffer C->E Yes D->B F Incubate Compound in Buffer (Time Course: 0, 2, 4, 8, 24h) E->F G Analyze Samples by HPLC/LC-MS F->G H Significant Degradation? G->H I Optimize Assay Conditions (e.g., reduce incubation time, adjust pH) H->I Yes J No Significant Degradation H->J No K Investigate Other Experimental Variables (e.g., cell health, reagent quality) J->K A Unknown Peaks in Chromatogram B Perform Forced Degradation Study A->B C Stress Conditions: - Acidic (e.g., 0.1 M HCl) - Basic (e.g., 0.1 M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) B->C D Analyze Stressed Samples (LC-MS/MS) C->D E Characterize Degradation Products D->E F Compare with Unknown Peaks in Experimental Samples E->F G Match Found? F->G H Identify Degradation Pathway G->H Yes J No Match G->J No I Modify Experimental/Storage Conditions to Avoid Degradation H->I K Investigate Other Sources of Contamination (e.g., solvent, glassware, other reagents) J->K

Caption: Identifying sources of unknown chromatographic peaks.

Causality and Explanation:

Forced degradation studies are a systematic way to identify potential degradation products. [8][9][10]By subjecting the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate and identify its primary degradants. [9][11]These studies help in elucidating the degradation pathways. [8]Comparing the chromatograms of the stressed samples with your experimental samples can help identify the unknown peaks and understand the cause of degradation. This knowledge is crucial for modifying your experimental or storage conditions to prevent future degradation.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in a clear vial and heat at 60°C for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV/Vis light in a photostability chamber according to ICH Q1B guidelines.

  • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan (typically around the λmax of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the experimental samples and determine their concentrations from the calibration curve.

Section 4: Data Summary

The stability of this compound is highly dependent on the solution conditions. The following table summarizes expected degradation trends under various stress conditions.

Stress ConditionExpected DegradationPotential Degradation Products
Acidic (0.1 M HCl, 60°C) Moderate to HighHydrolysis products of the pyrimidine ring
Basic (0.1 M NaOH, 60°C) HighHydrolysis products, potentially 2-hydroxypyrimidine derivatives [6]
Oxidative (3% H₂O₂, RT) Low to ModerateN-oxides, hydroxylated derivatives
Thermal (60°C) Low to ModerateThermally induced decomposition products
Photolytic (UV/Vis Light) Moderate to HighPhotodegradation products, potential ring cleavage [2]

This table provides a general guideline. Actual degradation rates will depend on the specific experimental conditions.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES.
  • Boorstein, R. J., et al. (1991). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 30(34), 8277–8283.
  • Barlin, G. B., & Brown, W. V. (1981). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 643-647.
  • do Monte, S. A., et al. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 25(15), 3358.
  • Taylor, E. C., & Cain, C. K. (1949). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Journal of the American Chemical Society, 71(7), 2538–2541.
  • Pyrimidine - Wikipedia.
  • Rabie, S. M., et al. (2018). Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). Journal of Vinyl and Additive Technology, 24(3), 245-253.
  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate.
  • Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry.
  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. YouTube.
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications.
  • Singh, R., & Kumar, A. (2016). Forced degradation studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-3.
  • Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums.
  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. National Center for Biotechnology Information.
  • G. G. D., & R. A. C. (1981). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 59(13), 1874-1877.
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications.
  • Analytical Methods. Royal Society of Chemistry.
  • The stability of orotic acid in aqueous solutions. Baishixing Co.,Ltd.
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Center for Biotechnology Information.
  • 4-Pyrimidin-2-yl-benzoic acid. MySkinRecipes.
  • Zhu, H. B., et al. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38390.
  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
  • An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
  • The solubility of benzoic acid in seven solvents. ResearchGate.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information.
  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. ResearchGate.

Sources

Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Suzuki Coupling Reactions for Pyrimidine Scaffolds

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving pyrimidine cores. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to synthesize novel compounds. Pyrimidines are a cornerstone motif in pharmaceuticals, appearing in a significant percentage of FDA-approved small molecule drugs, particularly protein kinase inhibitors.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.

This section is structured in a problem-and-solution format to directly address specific issues you may encounter in the lab.

Issue 1: Low to No Product Formation - The Reaction Fails to Initiate

You've set up your reaction with a halogenated pyrimidine and a boronic acid partner, but TLC or LC-MS analysis shows only starting materials.

Initial Diagnostic Questions:

  • Is the catalyst active? Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.

  • Is the system truly inert? Suzuki couplings are highly sensitive to oxygen, which can lead to catalyst deactivation and side reactions.[2]

  • Are the reagents pure? Impurities, particularly sulfur-containing compounds in heteroaryl boronic acids, can poison the palladium catalyst.[2]

Troubleshooting Workflow & Explanation:

A systematic approach is crucial to pinpointing the failure point. The choice of catalyst, ligand, base, and solvent are all interconnected and critical for success, especially with less reactive partners like chloropyrimidines.[2]

dot

Caption: Troubleshooting workflow for failed Suzuki coupling reactions.

Step-by-Step Solutions:

  • Ensure Rigorous Inert Conditions: Degas your solvent system (e.g., dioxane/water, toluene, DMF) by bubbling with argon or nitrogen for at least 20-30 minutes.[3] Assemble your reaction under a positive pressure of inert gas.

  • Systematic Component Screening: If inertness is not the issue, a methodical screen of reaction parameters is the most effective path forward. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, deactivating the catalyst, making the choice of ligand particularly important.[2][4]

    • Causality: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often highly effective.[5][6] They promote the crucial oxidative addition step, especially with electron-rich or sterically hindered pyrimidines, and accelerate the reductive elimination step to release the product.[6]

    Table 1: Recommended Starting Conditions for Screening

    Parameter Recommendation 1 (General) Recommendation 2 (For Chloropyrimidines) Rationale
    Catalyst Pd(PPh₃)₄ (2-5 mol%) Pd₂(dba)₃ (2 mol%) with a ligand Pd(PPh₃)₄ is a reliable starting point.[7][8] Pd₂(dba)₃ requires a ligand to be effective but offers great flexibility.[2]
    Ligand None (if using Pd(PPh₃)₄) SPhos or XPhos (4 mol%) Bulky, electron-rich phosphines prevent catalyst deactivation by the pyrimidine nitrogen and accelerate key catalytic steps.[4][5]
    Base K₂CO₃ or K₃PO₄ (2-3 equiv.) K₃PO₄ (3 equiv.) K₃PO₄ is often effective in anhydrous conditions, which can minimize protodeboronation.[6][7] Aqueous K₂CO₃ is a standard, robust choice.[6]
    Solvent 1,4-Dioxane/H₂O (e.g., 4:1) Toluene or 2-MeTHF/H₂O (9:1) Dioxane is a traditional choice.[7][9] 2-MeTHF is a greener alternative that provides good phase separation.[6]

    | Temperature | 80-100 °C | 100-120 °C | Chloropyrimidines are less reactive and often require higher temperatures for efficient oxidative addition.[2] |

Issue 2: Protodeboronation - Loss of the Boronic Acid

Your primary side product is the arene/heteroarene corresponding to your boronic acid (Ar-H instead of Ar-Ar'). This indicates the boronic acid is being quenched before it can participate in the coupling.

Underlying Cause:

Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source, often facilitated by heat and the presence of a base.[2][7] Aryl boronic acids with electron-withdrawing groups are particularly susceptible to this pathway.[7]

dot

Caption: Competing pathways for the boronic acid coupling partner.

Mitigation Strategies:

  • Use Anhydrous Conditions: Switching to a non-aqueous solvent system (e.g., anhydrous Toluene or DMF) with a base like K₃PO₄ can significantly reduce the availability of protons.[6][10]

  • Lower Reaction Temperature: If possible, reducing the temperature may slow the rate of protodeboronation more than the rate of the productive coupling.

  • Use a Boronic Ester: Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable and less prone to protodeboronation than their corresponding acids.

  • Base Selection: While empirical, switching to a milder base like KF or CsF can sometimes suppress this side reaction.[10]

Issue 3: Regioselectivity Problems with Dihalopyrimidines

When using a dihalopyrimidine (e.g., 2,4-dichloropyrimidine), you observe a mixture of products or reaction at the undesired position.

The Chemical Principle:

For 2,4-dihalopyrimidines, reaction at the C4 position is generally favored kinetically.[1] This is due to the electronic influence of the two nitrogen atoms, making the C4 position more electrophilic and susceptible to oxidative addition. However, specific catalysts and conditions can sometimes override this preference.

Controlling Selectivity:

  • For C4 Selectivity (Conventional): Standard conditions using catalysts like Pd(PPh₃)₄ typically yield the C4-coupled product with high regioselectivity.[1][11] The reaction can often be stopped cleanly after the first coupling.

  • One-Pot Double Coupling: It is possible to perform a regioselective double Suzuki coupling. After the initial C4 coupling at a lower temperature, a second, different boronic acid can be added and the temperature increased to facilitate coupling at the less reactive C2 position.[12] Alcoholic solvent mixtures have been shown to be particularly effective for this second step.[12]

  • For C2 Selectivity (Unconventional): Achieving C2 selectivity is more challenging and often requires specialized catalytic systems. While less common for Suzuki reactions, literature reports on other cross-couplings (like C-S coupling) have shown that bulky N-heterocyclic carbene (NHC) ligands can promote atypical C2 selectivity.[1] This suggests that exploring similar catalyst systems could be a viable strategy for Suzuki couplings where C2 functionalization is desired.

Part 2: Frequently Asked Questions (FAQs)

Q1: My pyrimidine is a chloro-substituted derivative. Why is it so unreactive, and what's the best way to improve the yield?

Chloropyrimidines are significantly less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[2][13] To overcome this, you need a more potent catalytic system.

  • Expert Advice: Use a catalyst system known for activating aryl chlorides. This typically involves a Pd(0) source like Pd₂(dba)₃ paired with a highly electron-rich and bulky phosphine ligand such as tBu₃P, or Buchwald ligands like XPhos or SPhos.[5][6] Additionally, higher temperatures (100-120 °C) are often required to drive the reaction to completion.[2]

Q2: Can I use microwave irradiation to improve my reaction?

Yes, absolutely. Microwave-assisted Suzuki couplings are highly effective, especially for pyrimidine substrates.

  • Key Advantages:

    • Drastically Reduced Reaction Times: Reactions that might take hours conventionally can often be completed in 10-30 minutes.[11][14]

    • Improved Yields: The rapid, uniform heating can overcome activation barriers and minimize side reactions like protodeboronation.[2]

    • Lower Catalyst Loading: Successful couplings have been reported with as little as 0.5 mol% of the catalyst, making the process more cost-effective and reducing palladium contamination in the final product.[11]

Q3: What are the most common side reactions besides protodeboronation?

  • Homo-coupling: This is the reaction of two boronic acid molecules to form a biaryl byproduct (Ar-Ar). It can be minimized by ensuring the oxidative addition step is efficient and by sometimes using a slight excess of the pyrimidine halide.[2][15]

  • Dehalogenation: Under certain conditions, particularly with highly reactive organoboron reagents, the halogen on the pyrimidine can be replaced by a hydrogen atom.[15]

  • Catalyst Decomposition (Palladium Black): If the catalyst is not properly stabilized by the ligand, it can precipitate out of solution as inactive palladium black, effectively stopping the reaction.[15] This is often visible as a black precipitate. Using robust ligands and ensuring proper inertness helps prevent this.

Q4: How do the electronics of my boronic acid affect the reaction?

The electronic nature of the boronic acid significantly impacts the transmetalation step.

  • Electron-Rich Boronic Acids: These generally lead to faster reaction rates and better yields. The electron-donating groups increase the nucleophilicity of the organic group being transferred to the palladium center.[7]

  • Electron-Poor Boronic Acids: These react more slowly as the electron-withdrawing groups decrease the nucleophilicity, slowing down transmetalation.[7] They are also more prone to protodeboronation.[7] For these substrates, careful optimization of the base and solvent is crucial.

Part 3: Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine [14]

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the ligand (if required), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting: Seal the vessel and thoroughly purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Suzuki–Miyaura Coupling. In: Synthetic Methods in Drug Discovery. Royal Society of Chemistry; 2016.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.

Sources

Technical Support Center: Crystallization of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the crystallization of this compound. As Senior Application Scientists, we have synthesized data from established protocols and our field experience to help you achieve high-purity crystalline material.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommended step.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue, often caused by either using too much solvent or the solution becoming supersaturated.[1]

Immediate Steps:

  • Induce Nucleation: A supersaturated solution needs a starting point (a nucleus) for crystal growth.

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent level.[1][2] This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid this compound, add a single, tiny crystal to the solution.[1] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If nucleation techniques don't work, you have likely used too much solvent.[1][2]

    • Gently reheat the solution to boiling and evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 15-20%.

    • Allow the solution to cool again slowly. The reduced solvent volume should ensure the solution becomes saturated at a higher temperature, facilitating crystallization upon cooling.

  • Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath may force precipitation.[1] Be aware that this rapid cooling may result in very small crystals or a less pure solid.

Q2: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.[2] It is also more common with impure compounds or when using mixed solvent systems.[1] Impurities tend to dissolve well in the oily droplets, leading to a poorly purified final product.[2]

Corrective Actions:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (10-15%) of additional hot solvent.[1] This lowers the saturation temperature of the solution, ensuring that by the time the compound begins to come out of solution, the temperature is below its melting point.

  • Slow Down Cooling: Rapid cooling increases the likelihood of oiling out. After re-dissolving, allow the flask to cool as slowly as possible.

    • Insulate the flask by placing it on a cork ring or wooden block and covering it with a watch glass.[2]

    • Consider leaving the flask on a hot plate with the heat turned off, allowing it to cool gradually with the plate.[1]

  • Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Select a solvent with a lower boiling point.

Q3: Crystallization was successful, but my yield is very low. What went wrong?

A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.

Potential Causes and Solutions:

  • Excess Solvent: This is the most frequent cause.[1][2] During the initial dissolution step, it is critical to use the minimum amount of hot solvent required to fully dissolve the solid. If you suspect excess solvent was used, you can try to recover more material by evaporating some of the solvent from the mother liquor and cooling it again.

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the compound may have crystallized on the filter funnel or paper.[2] To prevent this, use a stemless funnel, pre-heat all glassware (flask, funnel) on a hot plate, and add a small amount of extra hot solvent before filtering to keep the solution from becoming saturated in the funnel.[3][4]

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve the product. Always wash with a small amount of ice-cold crystallization solvent.

Q4: The crystals are very fine, like a powder. How can I grow larger crystals suitable for analysis?

Fine needles or powders result from very rapid crystallization, where many nuclei form at once and grow quickly without developing larger crystal lattices. This is typically caused by cooling the solution too fast.[2]

To Promote Larger Crystal Growth:

  • Slow Cooling is Key: An ideal crystallization involves crystals appearing after about 5 minutes and continuing to grow over 20 minutes or more.[2]

  • Use Slightly More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, then add a little extra (5-10%). This slight excess prevents the solution from becoming supersaturated too quickly upon cooling.[2]

  • Insulate the Flask: Do not place the hot flask directly on the benchtop or in an ice bath. Let it cool slowly in the air, insulated on a cork ring or paper towels.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

Understanding the compound's properties is essential for designing a successful crystallization protocol.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O₂[5][6][7]
Molecular Weight 200.19 g/mol [5][6]
Appearance White to off-white solid[8][9]
Melting Point 238°C[6][8]

The structure contains both a hydrogen-bond-donating carboxylic acid group and hydrogen-bond-accepting pyrimidine and carboxyl groups. This, combined with its rigid, aromatic structure, generally favors crystallization.[10][11]

Q2: How do I select the best solvent for crystallization?

The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[12]

Solvent Selection Workflow:

  • Initial Test: Place a few milligrams of your impure compound into a test tube.

  • Cold Test: Add a few drops of the solvent at room temperature. If the compound dissolves immediately, the solvent is unsuitable as you will have poor recovery.[3][4]

  • Hot Test: If it does not dissolve cold, gently warm the mixture. The ideal solvent will dissolve the compound completely at or near its boiling point.[4]

  • Cooling Test: Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will allow the compound to form abundant crystals again.[4]

Q3: What are good starting solvents to screen for this compound?

Based on the compound's structure (a polar carboxylic acid and a moderately polar heterocyclic system), the following solvents and solvent pairs are logical starting points:

  • Single Solvents:

    • Ethanol or Methanol: Alcohols are often good solvents for compounds with hydrogen bonding capabilities.

    • Acetone: A polar aprotic solvent that can dissolve a range of polar compounds.[10]

    • Water: Due to the carboxylic acid, it may have some solubility in hot water. However, given the large aromatic system, it is more likely to be used as an anti-solvent.[10]

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair.[3] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and slowly adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy.

    • Ethanol-Water [3]

    • Acetone-Hexane [10]

    • Ethyl Acetate-Hexane [10]

Q4: My compound is still colored after crystallization. What can I do?

Colored impurities are often large, conjugated molecules. These can sometimes be removed using activated charcoal.

Procedure:

  • Dissolve the impure solid in the hot solvent.

  • Cool the solution slightly to prevent flash boiling.

  • Add a very small amount of activated charcoal (a tiny spatula tip is enough; too much will adsorb your product and reduce yield).[2]

  • Gently boil the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Proceed with the crystallization as usual.

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting common crystallization issues.

G cluster_start cluster_process Crystallization Process cluster_outcomes Observe Outcome cluster_solutions Troubleshooting Actions cluster_end start Start with Impure Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve cool 2. Cool Slowly dissolve->cool outcome What is the result? cool->outcome no_xtal No Crystals Form outcome->no_xtal Nothing happens oiling Compound Oiled Out outcome->oiling Liquid droplets appear low_yield Low Yield / Poor Quality outcome->low_yield Fine powder or few crystals success Good Crystals Form outcome->success Well-formed crystals sol_no_xtal Action: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->sol_no_xtal sol_oiling Action: 1. Reheat & Add More Solvent 2. Cool Much Slower 3. Change Solvent oiling->sol_oiling sol_low_yield Action: 1. Ensure Minimum Solvent Used 2. Slow Down Cooling Rate 3. Pre-heat Filtration Apparatus low_yield->sol_low_yield end_node Collect Pure Crystals via Filtration success->end_node sol_no_xtal->dissolve Retry sol_oiling->dissolve Retry sol_low_yield->dissolve Retry

Caption: Troubleshooting workflow for crystallization experiments.

Recommended Recrystallization Protocol

This protocol provides a general, robust starting point for the purification of this compound.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol)

  • Two Erlenmeyer flasks

  • Hot plate

  • Stemless funnel and fluted filter paper (optional, for hot filtration)

  • Glass stirring rod

  • Buchner funnel, filter flask, and vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar or boiling chips. In a separate flask, heat your chosen solvent to boiling on a hot plate.

  • Add Hot Solvent: Carefully add the hot solvent to the flask containing the solid in small portions. Swirl and maintain the mixture at a gentle boil. Continue adding solvent just until the solid completely dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, particulates) or if you have used activated charcoal, perform a hot filtration now. Place a stemless funnel with fluted filter paper into the neck of a pre-heated clean Erlenmeyer flask and pour the hot solution through.[3]

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.[2] Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath for 20-30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the funnel to wash the crystals. After a moment, re-apply the vacuum to pull the wash solvent through.

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them. Then, transfer the solid to a watch glass and let it air dry completely.

References

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • National Center for Biotechnology Information. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. PubChem.
  • University of York, Department of Chemistry. Problems with Recrystallisations.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
  • University of California, Los Angeles. Recrystallization and Crystallization.
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Columbia University. SOP: CRYSTALLIZATION.
  • University of Calgary. ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid.
  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid.
  • CrystEngComm. Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning.
  • Semantic Scholar. Crystal structures of the pyrazinamide-p-aminobenzoic acid (1/1) cocrystal and the transamidation reaction product 4-(pyrazine-2-carboxamido)benzoic acid in the molten state.
  • National Center for Biotechnology Information. Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde.

Sources

common impurities in 4-(Pyrimidin-2-yl)benzoic acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-(Pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who use this critical building block in their synthetic endeavors. As a key intermediate in the synthesis of kinase inhibitors and other targeted therapies, its purity is paramount for reliable downstream applications and data integrity.[1]

This document provides in-depth troubleshooting for common impurity-related issues encountered during the synthesis and purification of this compound, grounded in established chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the quality and handling of this compound.

Q1: What are the most likely impurities in my sample of this compound?

The impurity profile is almost always a direct reflection of its synthetic history. The most common commercial synthesis involves a Suzuki-Miyaura cross-coupling reaction between a 2-halopyrimidine (typically 2-chloropyrimidine) and 4-carboxyphenylboronic acid.[2]

Therefore, impurities can be categorized by their origin:

  • Unreacted Starting Materials: The presence of 2-chloropyrimidine or 4-carboxyphenylboronic acid is common in crude samples.

  • Reaction By-products: Suzuki coupling reactions are known to generate several characteristic side products.

    • Homocoupling Products: You may find biphenyl-4,4'-dicarboxylic acid (from the self-coupling of 4-carboxyphenylboronic acid) or 2,2'-bipyrimidine (from the self-coupling of 2-chloropyrimidine).

    • Protodeborylation/Dehalogenation Products: These are impurities where the key functional group has been replaced by a hydrogen atom. This leads to the formation of benzoic acid from the boronic acid starting material or pyrimidine from the chloro-pyrimidine starting material.[3][4]

  • Reagent-Derived Impurities:

    • Palladium Residues: Residual palladium catalyst, often appearing as palladium black, can contaminate the final product.[3]

    • Inorganic Salts: Bases such as sodium carbonate or potassium phosphate are essential for the reaction, and their corresponding salts may persist after workup.[5]

  • Boronic Acid-Related Impurities: 4-Carboxyphenylboronic acid can dehydrate to form a cyclic trimeric anhydride known as a boroxine. While this is often in equilibrium with the parent boronic acid, it can complicate analysis and reactivity.[4]

Q2: My NMR/LC-MS shows unexpected peaks. How can I begin to identify them?

Identifying unknown peaks requires a systematic approach. First, consider the likely impurities based on the synthesis route (see Q1). The table below provides a starting point for tentative identification based on common analytical techniques.

  • Thin-Layer Chromatography (TLC): Run a TLC with a moderately polar solvent system (e.g., 10% Methanol in Dichloromethane). The highly polar product and other carboxylic acids should have low Rf values, while less polar impurities like 2-chloropyrimidine will run higher.

  • Proton NMR (¹H NMR): Check for the absence of signals corresponding to starting materials. Look for the characteristic symmetric aromatic patterns of homocoupled by-products.

  • LC-MS: This is the most powerful tool. Compare the observed mass-to-charge ratios (m/z) with the calculated molecular weights of the potential impurities listed in the table below.

Q3: My Suzuki coupling reaction is giving low yields and many by-products. What could be the cause?

Low yields and poor product quality in Suzuki reactions are common but often rectifiable issues. Here are the primary causal factors:

  • Poor Quality Starting Materials: The presence of boroxines in the 4-carboxyphenylboronic acid can affect stoichiometry.[4] Ensure your starting materials are pure before beginning.

  • Catalyst Deactivation: Adventitious oxygen in the reaction can lead to the oxidation of boronic acids and phosphine ligands, deactivating the palladium catalyst and promoting side reactions like homocoupling.[6] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Base or Solvent: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[5] Insufficient base can stall the reaction, while an overly strong base at high temperatures can promote side reactions.[6]

  • Suboptimal Temperature: While heating is necessary, excessive temperatures can lead to product degradation and increased formation of by-products.

Q4: What is the best general-purpose method for purifying crude this compound?

For most common impurities, recrystallization following an acid-base workup is the most effective and scalable purification strategy. The carboxylic acid moiety is key to this technique's success.[7] The process involves:

  • Dissolving the crude material in an aqueous base (e.g., NaOH) to form the soluble sodium carboxylate salt.

  • Washing this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities like 2-chloropyrimidine or 2,2'-bipyrimidine.

  • Re-acidifying the aqueous layer with an acid (e.g., HCl) to precipitate the pure this compound.

  • Performing a final recrystallization from a suitable solvent (e.g., ethanol/water) to remove impurities trapped during precipitation.[8][9]

Q5: When should I use column chromatography instead of recrystallization?

While recrystallization is preferred for its efficiency and scalability, silica gel column chromatography is necessary when you need to separate impurities with very similar properties to the desired product.[10][11] This is particularly true for:

  • Removing other acidic impurities: If your sample is contaminated with benzoic acid or biphenyl-4,4'-dicarboxylic acid, their similar acidic nature makes separation by extraction difficult. Column chromatography can separate them based on subtle differences in polarity.[12]

  • Highly colored impurities: If charcoal treatment during recrystallization fails to remove persistent color, chromatography is an effective alternative.

  • Small-scale purification: For purifying milligram to low-gram quantities, chromatography can sometimes be faster than optimizing a recrystallization procedure.

Part 2: Troubleshooting and Purification Protocols

Impurity Identification and Removal Workflow

The following diagram outlines a logical workflow for analyzing a crude sample of this compound and selecting the appropriate purification strategy.

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Impurity Diagnosis cluster_2 Phase 3: Purification Strategy start Crude Product This compound analysis Perform TLC, ¹H NMR, LC-MS start->analysis decision Major Impurities Detected? analysis->decision sm Starting Materials (2-chloropyrimidine, 4-carboxyphenylboronic acid) decision->sm Yes side_products Side Products (Homocoupled, Benzoic Acid) decision->side_products Yes baseline Baseline/Polar Impurities (Salts, Palladium Black) decision->baseline Yes acid_base Protocol 1: Acid-Base Extraction & Recrystallization sm->acid_base column Protocol 2: Silica Gel Column Chromatography side_products->column baseline->acid_base final_product Pure Product (Verify by Analysis) acid_base->final_product column->final_product

Sources

Technical Support Center: Degradation Pathways of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Pyrimidin-2-yl)benzoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work on the degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under physiological conditions?

A1: Under physiological conditions (aqueous environment, near-neutral pH, 37°C), the degradation of this compound is expected to be slow. The primary routes of metabolic degradation would likely involve enzymatic pathways that target the pyrimidine and benzoic acid moieties. The pyrimidine ring can be catabolized through reductive pathways, similar to endogenous pyrimidines like uracil and thymine.[1][2][3] This process typically involves ring opening and subsequent breakdown into smaller, water-soluble molecules like β-alanine, ammonia, and CO2.[3][4] The benzoic acid group may undergo hydroxylation followed by ring cleavage, a common metabolic fate for aromatic carboxylic acids.

Q2: How is this compound likely to degrade under forced degradation conditions (e.g., strong acid/base, high temperature, oxidation)?

A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule.

  • Hydrolysis: The pyrimidine ring may be susceptible to hydrolytic cleavage under strong acidic or basic conditions. The amide-like bonds within the pyrimidine ring can be hydrolyzed, leading to ring-opened products.

  • Thermal Degradation: At elevated temperatures, the primary degradation pathway is likely to be decarboxylation of the benzoic acid moiety to produce 2-phenylpyrimidine and carbon dioxide.[5][6] Further fragmentation of the pyrimidine and benzene rings can occur at very high temperatures.[5]

  • Oxidative Degradation: Oxidizing agents (e.g., H₂O₂) can lead to the formation of N-oxides on the pyrimidine ring and hydroxylation of the benzene ring. More aggressive oxidation can result in the cleavage of both aromatic rings.

  • Photodegradation: Exposure to UV light may induce photochemical reactions. The pyrimidine ring, being an electron-deficient aromatic system, can be susceptible to photolytic cleavage.[7][8] The presence of dissolved organic matter in a solution can also lead to indirect photodegradation through the generation of reactive oxygen species.[8]

Q3: What are the expected major degradation products of this compound?

A3: The major degradation products will depend on the degradation pathway.

  • Metabolic Degradation: Ring-opened pyrimidine derivatives, hydroxylated benzoic acid derivatives.

  • Hydrolytic Degradation: Ring-opened pyrimidine structures.

  • Thermal Degradation: 2-Phenylpyrimidine (from decarboxylation).

  • Photodegradation: A complex mixture of smaller, more polar compounds resulting from ring cleavage.

A summary of potential degradation products is provided in the table below.

Degradation PathwayPotential Major Degradants
Metabolic Ring-opened pyrimidine derivatives, hydroxylated analogs
Hydrolytic (Acid/Base) Ring-opened pyrimidine structures
Thermal 2-Phenylpyrimidine, Benzene, CO₂[5]
Oxidative N-oxides, hydroxylated derivatives
Photolytic Complex mixture of smaller polar compounds

Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue 1: Inconsistent Degradation Rates in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate experiments.

  • Non-linear degradation kinetics when first-order kinetics are expected.

Possible Causes & Solutions:

  • Cause 1: pH Fluctuation. The stability of this compound can be pH-dependent. Small shifts in the pH of your buffer can significantly alter the rate of hydrolysis.

    • Solution: Ensure your buffers have sufficient capacity to maintain a constant pH throughout the experiment. Prepare fresh buffers for each experiment and verify the pH before use.

  • Cause 2: Photodegradation. If your experimental setup is not adequately protected from light, photodegradation can contribute to the overall degradation, leading to variability.

    • Solution: Conduct experiments in amber glassware or cover your reaction vessels with aluminum foil to minimize light exposure.[9]

  • Cause 3: Contamination. Trace metal ions or microbial contamination can catalyze degradation reactions.

    • Solution: Use high-purity water and reagents. Consider filtering your solutions through a 0.22 µm filter to remove particulate matter and microorganisms.

Issue 2: Difficulty in Identifying and Characterizing Degradation Products

Symptoms:

  • Multiple small, unresolved peaks in your chromatogram (e.g., HPLC, UPLC).

  • Mass spectrometry (MS) data that is difficult to interpret due to complex fragmentation patterns or low abundance of degradant ions.

Possible Causes & Solutions:

  • Cause 1: Sub-optimal Chromatographic Separation. Your analytical method may not be suitable for separating the parent compound from its more polar degradation products.

    • Solution: Develop a robust, stability-indicating HPLC or UPLC method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl), mobile phase compositions, and gradient profiles to achieve optimal separation. A good starting point is a gradient method using water and acetonitrile with 0.1% formic acid.[9]

  • Cause 2: Low Concentration of Degradants. The concentration of individual degradation products may be below the limit of detection of your analytical instrument.

    • Solution: Concentrate your samples before analysis using techniques like solid-phase extraction (SPE) or lyophilization. Ensure that the concentration method does not introduce artifacts or degrade your analytes.

  • Cause 3: Complex Fragmentation in MS. The degradation products may be structurally similar, leading to overlapping fragmentation patterns in MS/MS analysis.

    • Solution: Utilize high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements and elemental compositions of the degradants. This will aid in proposing molecular formulas and distinguishing between isobaric species.

Issue 3: Poor Mass Balance in Degradation Studies

Symptoms:

  • The sum of the amount of remaining parent compound and the amount of detected degradation products is significantly less than 100% of the initial amount of the parent compound.

Possible Causes & Solutions:

  • Cause 1: Formation of Non-UV Active or Volatile Degradants. Some degradation pathways may lead to products that do not have a UV chromophore or are too volatile to be detected by HPLC-UV.

    • Solution: Employ multiple detection techniques. In addition to UV, use a mass spectrometer or a charged aerosol detector (CAD) which are more universal. For volatile compounds, headspace gas chromatography (GC) may be necessary.

  • Cause 2: Adsorption to Container Surfaces. The parent compound or its degradation products may adsorb to the surfaces of your sample vials or reaction vessels.

    • Solution: Use silanized glassware or polypropylene vials to minimize adsorption. Perform recovery studies to quantify the extent of adsorption.

  • Cause 3: Incomplete Extraction from the Sample Matrix. If your samples are in a complex matrix (e.g., plasma, tissue homogenate), the extraction efficiency of the parent compound and its degradants may differ.

    • Solution: Validate your extraction method to ensure high and reproducible recovery for both the parent compound and potential degradation products. Use a suitable internal standard to correct for extraction losses.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare 0.1 M HCl, 0.1 M NaOH, and a neutral buffer (e.g., phosphate buffer, pH 7.0).

  • Experimental Setup:

    • In separate amber glass vials, add an aliquot of the stock solution to the acidic, basic, and neutral solutions to achieve a final concentration of 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60°C).

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Identify and quantify the major degradation products.

Visualizations

Proposed Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_metabolic Metabolic Degradation parent This compound hydro_prod Ring-Opened Pyrimidine Derivatives parent->hydro_prod  Strong Acid/Base, H2O thermal_prod1 2-Phenylpyrimidine parent->thermal_prod1  High Temperature photo_prod Complex Mixture of Smaller Polar Compounds parent->photo_prod  UV Light metab_prod1 Hydroxylated Derivatives parent->metab_prod1  Enzymatic (e.g., CYP450) metab_prod2 Ring-Opened Pyrimidine Metabolites parent->metab_prod2  Enzymatic (e.g., DPD) thermal_prod2 CO2 G start Start: Design Degradation Study stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sample Collect Samples at Time Intervals stress->sample analysis Analyze by HPLC-UV/MS sample->analysis data Process Data (Quantify Parent, Identify Degradants) analysis->data pathway Propose Degradation Pathways data->pathway report Report Findings pathway->report

Caption: General workflow for a forced degradation study.

References

  • Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347. [Link]
  • Wikipedia. (n.d.). Pyrimidine metabolism.
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • Zhu, H.-B., Wang, H., & Ji, J.-F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347. [Link]
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. [Link]
  • van Gennip, A. H., et al. (2000). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 23(3), 203-213. [Link]
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
  • O'Donovan, G. A., & Neuhard, J. (1970). Pyrimidine metabolism in microorganisms. Bacteriological Reviews, 34(3), 278-343. [Link]
  • Studzińska-Sroka, E., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(11), 3343. [Link]
  • Taylor, R. (1974). The thermal decomposition of benzoic acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 1287-1291. [Link]
  • AccessMedicine. (n.d.). Purine & Pyrimidine Metabolism.
  • Rodwell, V. W., et al. (2018). Metabolism of Purine & Pyrimidine Nucleotides. In Harper's Illustrated Biochemistry (31st ed.).
  • Wang, J., et al. (2021). Recent advances in photodegradation of antibiotic residues in water. Journal of Environmental Sciences, 106, 29-47. [Link]
  • Raksajit, W., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water.
  • Pierre, F., et al. (2017). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 138, 1038-1051. [Link]
  • Seela, F., & Steker, H. (1985). Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 2573-2579. [Link]
  • Mary, Y. S., et al. (2022). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies.
  • Kunkel, A., et al. (2014). Photodegradation of the pharmaceuticals atorvastatin, carbamazepine, levofloxacin, and sulfamethoxazole in natural waters. Environmental Science and Pollution Research, 21(14), 8635-8646. [Link]
  • Chen, C.-H., et al. (2016). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 7(11), 834-848. [Link]
  • Li, Y., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.
  • PubChem. (n.d.). 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid.

Sources

Technical Support Center: Solvent Effects on the Synthesis of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrimidin-2-yl)benzoic acid. As a key intermediate in the development of kinase inhibitors and other pharmaceuticals, the efficient synthesis of this molecule is of paramount importance.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on the critical role of solvents in influencing reaction outcomes.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific experimental issues you may encounter during the synthesis of this compound, with a focus on solvent-related causes and solutions.

Q1: Why is my reaction yield unexpectedly low?

A low yield in the synthesis of this compound, typically achieved through a Suzuki-Miyaura coupling, can be attributed to several solvent-related factors. The choice of solvent can significantly impact the solubility of reactants, the stability of the catalyst, and the overall reaction kinetics.

Potential Causes and Solutions:

  • Poor Solubility of Reactants: The reactants, such as 2-chloropyrimidine or 2-bromopyrimidine and 4-carboxyphenylboronic acid, may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Consider using a solvent system that can better dissolve all reactants. A mixture of solvents, such as 1,4-dioxane/water or DMF/water, can be effective.[2] The aqueous component often helps to dissolve the boronic acid and the base, while the organic solvent dissolves the pyrimidine halide.

  • Catalyst Deactivation: The palladium catalyst used in the Suzuki-Miyaura coupling can be sensitive to the solvent environment. In some solvents, the catalyst may aggregate and precipitate as inactive "palladium black," particularly at elevated temperatures.

    • Solution: The use of polar aprotic solvents like DMF or the addition of water can sometimes stabilize the catalytic species.[3] However, if catalyst precipitation is observed, a change of solvent to one known to better stabilize the catalyst, such as 1,4-dioxane, may be necessary.

  • Inefficient Transmetalation: The transmetalation step in the Suzuki-Miyaura catalytic cycle is often accelerated by polar solvents. If a non-polar solvent is being used, this step may be slow, leading to a low yield.

    • Solution: Switching to a more polar solvent system, such as ethanol/water or DMF, can enhance the rate of transmetalation and improve the overall yield.[3]

Q2: I'm observing significant formation of side products. How can the solvent be the cause?

The formation of impurities is a common issue, and the solvent can play a direct role in promoting side reactions.

Potential Causes and Solutions:

  • Protodeboronation of Boronic Acid: In the presence of protic solvents like water or alcohols, the boronic acid reactant can undergo protodeboronation, leading to the formation of benzoic acid as a byproduct and a reduction in the yield of the desired product.

    • Solution: While water is often a beneficial co-solvent, its concentration should be optimized. Using a higher ratio of the organic solvent to water can minimize protodeboronation. Alternatively, using an anhydrous solvent system may be necessary in some cases, although this can present challenges with reactant solubility.

  • Homocoupling of Boronic Acid: The homocoupling of the boronic acid to form 4,4'-dicarboxybiphenyl can be a significant side reaction, often promoted by certain solvent and base combinations.

    • Solution: The choice of solvent can influence the rate of homocoupling. Screening different solvents, such as toluene, 1,4-dioxane, or DMF, can help identify a system that minimizes this side reaction.

Q3: My reaction is not going to completion, even after an extended reaction time. What role could the solvent be playing?

A stalled reaction can be frustrating. The solvent's properties, particularly its boiling point and ability to dissolve all components, are critical for ensuring the reaction proceeds to completion.

Potential Causes and Solutions:

  • Insufficient Reaction Temperature: The Suzuki-Miyaura coupling often requires elevated temperatures to proceed at a reasonable rate. If the chosen solvent has a low boiling point, it may not be possible to reach the required temperature.

    • Solution: Switch to a higher-boiling solvent such as DMF, 1,4-dioxane, or toluene to allow for a higher reaction temperature.[2] Microwave irradiation can also be employed to reach higher temperatures in sealed vessels, often in polar solvents like water or DMF.[3][4]

  • Phase Separation: In biphasic solvent systems, such as toluene/water, inefficient stirring can lead to poor mixing and slow reaction rates.

    • Solution: Ensure vigorous stirring to maximize the interfacial area between the two phases. Alternatively, the addition of a phase-transfer catalyst can facilitate the movement of reactants between the phases.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Suzuki-Miyaura synthesis of this compound?

There is no single "best" solvent, as the optimal choice depends on the specific reactants, catalyst, and base being used. However, a common and effective solvent system is a mixture of an organic solvent and water, such as 1,4-dioxane/water or DMF/water .[2]

  • 1,4-Dioxane/Water: This is a widely used system that provides a good balance of solubility for both the organic and inorganic components of the reaction.[2]

  • DMF/Water: DMF is a more polar aprotic solvent that can be very effective, particularly when higher temperatures are needed.[3]

  • Toluene/Water: This biphasic system can also be used, often with a phase-transfer catalyst.

  • "Green" Solvents: For more environmentally friendly syntheses, solvents like ethanol/water can be explored.

Q2: How does solvent polarity affect the synthesis?

Solvent polarity plays a crucial role in the Suzuki-Miyaura coupling:

  • Polar Solvents: Generally, polar solvents are favored as they can increase the rate of the transmetalation step and stabilize the charged intermediates in the catalytic cycle.[3] They also help in dissolving the inorganic base.

  • Non-Polar Solvents: Non-polar solvents like toluene can also be effective, but may require higher temperatures and longer reaction times.

The effect of solvent polarity can also be linked to the electronic nature of the coupling partners. For electron-deficient pyrimidines, a more polar solvent might be beneficial.

Q3: Can I run the reaction under anhydrous conditions?

While it is possible to run the Suzuki-Miyaura coupling under anhydrous conditions, it is often not necessary and can be more challenging. The presence of water is often beneficial for dissolving the base and the boronic acid, and it can accelerate the transmetalation step. However, if protodeboronation is a significant issue, minimizing the amount of water or using an anhydrous solvent may be a valid strategy to explore.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol provides a general procedure. Optimization of solvent, base, and catalyst may be required for specific substrates.

Materials:

  • 2-Bromopyrimidine (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 2-bromopyrimidine, 4-carboxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask. The solvent should be degassed prior to use.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and adjust the pH to ~2-3 with 1M HCl.

  • The product will precipitate out of solution. Collect the solid by filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Data Summary

The following table provides a qualitative summary of the effects of common solvents on the synthesis of this compound via Suzuki-Miyaura coupling.

Solvent SystemPolarityBoiling Point (°C)General Observations
1,4-Dioxane/Water Moderate~100Good for general-purpose synthesis, balances solubility well.[2]
DMF/Water High~153 (DMF)Often gives good yields, especially for less reactive substrates due to higher possible reaction temperatures.[3]
Toluene/Water Low~100Biphasic system, may require a phase-transfer catalyst for optimal results.
Ethanol/Water High~78 (Ethanol)A "greener" solvent option, but the lower boiling point may limit its effectiveness for some substrates.

Visualizations

Solvent Selection and Troubleshooting Workflow

Solvent_Selection_Workflow cluster_troubleshooting Troubleshooting start Start: Synthesis of this compound initial_choice Initial Solvent Selection (e.g., 1,4-Dioxane/Water) start->initial_choice run_reaction Run Reaction & Monitor Progress initial_choice->run_reaction check_yield Acceptable Yield? run_reaction->check_yield low_yield Low Yield check_yield->low_yield No impurity Impurity Formation check_yield->impurity No stalled Reaction Stalled check_yield->stalled No end_product Successful Synthesis check_yield->end_product Yes solubility Check Reactant Solubility low_yield->solubility catalyst Check Catalyst Stability low_yield->catalyst protodeboronation Optimize Water Content impurity->protodeboronation temp Increase Temperature (Higher Boiling Solvent) stalled->temp solubility->initial_choice catalyst->initial_choice Change Solvent temp->run_reaction Re-run Reaction protodeboronation->initial_choice Adjust Solvent Ratio

Caption: A workflow for solvent selection and troubleshooting.

Impact of Solvent on the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)₂) Base Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar' solvent_effect Solvent Influences: - Solubility of reactants - Rate of transmetalation - Stability of Pd species Transmetalation->solvent_effect Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Caption: The Suzuki-Miyaura cycle and key solvent influence points.

References

  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link]
  • ResearchGate.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (PDF)

Sources

scale-up challenges for the synthesis of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(Pyrimidin-2-yl)benzoic Acid

A Guide for Scale-Up, Troubleshooting, and Process Optimization

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, I have designed this guide to provide researchers, process chemists, and drug development professionals with actionable insights and field-proven solutions for the unique challenges encountered when scaling this synthesis from the bench to production.

This compound is a critical building block in medicinal chemistry, notably as a key intermediate in the synthesis of various kinase inhibitors for targeted cancer therapies.[1] Its rigid, heteroaromatic structure is ideal for specific enzyme active site interactions. However, its synthesis, particularly on a larger scale, is not without its difficulties. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning a successful scale-up campaign.

Q1: What is the most robust and scalable synthetic route for this compound?

A1: The most reliable and widely adopted strategy for multi-gram to kilogram scale production is a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by hydrolysis.

  • Step 1: Suzuki-Miyaura Coupling: This reaction couples a stable and readily available pyrimidine halide (typically 2-chloropyrimidine or 2-bromopyrimidine) with a boronic acid derivative of the benzoic acid precursor, such as 4-cyanophenylboronic acid or 4-(methoxycarbonyl)phenylboronic acid. Using a precursor is preferable to using 4-carboxyphenylboronic acid directly, as the free carboxylic acid can sometimes interfere with the catalytic cycle and complicate the work-up.

  • Step 2: Hydrolysis: The resulting nitrile or ester intermediate is then hydrolyzed under basic or acidic conditions to yield the final this compound.

This route is favored for its high functional group tolerance, the commercial availability of starting materials, and the extensive body of literature available for process optimization.[2]

Q2: What are the primary safety concerns when scaling up the Suzuki-Miyaura coupling step?

A2: The primary safety concern is thermal management. Palladium-catalyzed cross-coupling reactions are known to be exothermic.[3] On a small scale, this heat is easily dissipated, but during scale-up, inadequate heat removal can lead to a rapid temperature increase, solvent boiling, and a potential runaway reaction.[4]

Key Safety Recommendations:

  • Reaction Calorimetry: Before any large-scale run, perform reaction calorimetry (e.g., using RC1) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is critical for ensuring that your reactor's cooling capacity is sufficient.

  • Controlled Dosing: Instead of adding all reagents at once, consider controlled addition of one of the coupling partners (e.g., the boronic acid solution) to manage the rate of heat evolution.

  • Solvent Choice: Select a solvent with a boiling point well above the planned reaction temperature to provide a buffer against unexpected exotherms. Be aware that removing high-boiling solvents like DMF or NMP can be challenging on a large scale.[4]

Q3: Why is my crude product colored? How does this impact purification?

A3: A common issue is the formation of highly colored palladium-containing impurities, often referred to as "palladium black." This occurs when the Pd(0) catalyst aggregates and precipitates from the solution.[5] This not only reduces catalytic activity but also leads to a discolored crude product that can be difficult to purify. The color can also arise from high-molecular-weight byproducts from homocoupling or other side reactions. These impurities can interfere with crystallization and require dedicated purification steps, such as charcoal treatment or scavenging, to remove.

Troubleshooting Guide: The Suzuki-Miyaura Coupling Step

This section provides solutions to specific problems you may encounter during the synthesis of the intermediate, 4-(Pyrimidin-2-yl)benzonitrile (from 2-chloropyrimidine and 4-cyanophenylboronic acid).

Q1: My reaction has stalled or is showing low conversion. What are the likely causes and how can I fix it?

A1: Low conversion is one of the most common scale-up challenges. The root cause often lies with the catalyst's activity or the reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to the palladium center and deactivating the catalyst.[6]

    • Solution: Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). More effectively, switch to a more robust ligand. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are designed to stabilize the catalytic species and promote the difficult oxidative addition step with less reactive chlorides.

  • Poor Base Selection: The base is critical for activating the boronic acid in the transmetalation step. If the base is too weak or has poor solubility, the reaction will be slow.

    • Solution: Potassium phosphate (K₃PO₄) is often more effective than potassium carbonate (K₂CO₃) for challenging couplings due to its higher basicity and better solubility in common organic solvents like 1,4-dioxane or toluene.[7] Using a 2M aqueous solution of the base can also accelerate the reaction.

  • Oxygen Contamination: Suzuki couplings are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Solution: Ensure your reaction setup is rigorously deoxygenated. Sparge the solvent with argon or nitrogen for at least 30-60 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Below is a decision tree to guide your troubleshooting process for low reaction yield.

G start Low Suzuki Coupling Yield q1 Was the reaction run under a strict inert atmosphere? start->q1 sol1 Degas solvent thoroughly (sparge with Ar/N2). Ensure positive inert gas pressure. q1->sol1 No q2 What base was used? q1->q2 Yes sol2 Consider switching from K2CO3 to K3PO4. Use an aqueous solution of the base (e.g., 2M). q2->sol2 K2CO3 / weak base q3 Analyze catalyst and ligand system. q2->q3 K3PO4 / strong base sol3 Increase catalyst loading (1-3 mol%). Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) for chloro-substrates. q3->sol3 Standard Pd(PPh3)4 q4 Is protodeboronation observed? q3->q4 Optimized System sol4 Lower reaction temperature. Use a less nucleophilic base. Ensure anhydrous conditions if possible.

Caption: Troubleshooting Decision Tree for Low Yield.

Q2: I'm observing a significant amount of benzonitrile byproduct. What is causing this protodeboronation and how can I minimize it?

A2: The formation of benzonitrile indicates that the 4-cyanophenylboronic acid is undergoing protodeboronation—the replacement of the C-B bond with a C-H bond. This is a common side reaction, especially with electron-deficient aryl boronic acids.[7]

Potential Causes & Solutions:

  • Excess Water/Base: The presence of water and a strong base can facilitate the hydrolysis of the C-B bond.

    • Solution: While some water can be beneficial, excess should be avoided. Try running the reaction with a powdered, anhydrous base. If using an aqueous base, do not use more than 3-4 equivalents of water relative to the boronic acid.

  • High Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.

    • Solution: Optimize the temperature. Run a series of small-scale experiments to find the lowest temperature at which the cross-coupling proceeds at an acceptable rate. Often, 80-90 °C is sufficient, and going higher may only increase side reactions.

  • Prolonged Reaction Time: Leaving the reaction for too long after the limiting reagent has been consumed can lead to increased byproduct formation.

    • Solution: Monitor the reaction progress closely using HPLC or LC-MS. Once the reaction reaches a plateau (e.g., >98% conversion), proceed with the work-up promptly.

Q3: The final product after hydrolysis is difficult to purify. What are the best methods for isolating high-purity this compound?

A3: Purification is challenging due to the product's high melting point (238 °C) and its amphoteric nature.[1][8]

Recommended Purification Strategy:

  • Acid-Base Extraction: After hydrolysis, the crude reaction mixture will contain the desired product as a salt (e.g., sodium carboxylate).

    • Perform an initial wash with a water-immiscible organic solvent (like methyl tert-butyl ether or toluene) to remove neutral organic impurities.

    • Carefully acidify the aqueous layer with an acid like 2M HCl to a pH of ~3-4. The this compound will precipitate out as a solid. This step is critical for removing base-soluble impurities.

  • Recrystallization: The precipitated solid can be further purified by recrystallization.

    • Solvent System: Due to the product's polarity, a polar protic solvent is usually required. A mixture of ethanol and water, or acetic acid and water, often works well. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature. Conventional recrystallization from hot water is a well-established method for purifying benzoic acids.[9]

  • Palladium Removal: If residual palladium is a concern, it should be addressed before the final isolation.

    • Scavenging: After the coupling reaction and before hydrolysis, treat the organic solution with a palladium scavenger (e.g., a silica-based thiol scavenger) or perform a charcoal treatment. This is often more effective than trying to remove palladium from the final polar product.[10]

Experimental Protocols

The following protocols are provided as a robust starting point for scale-up.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(Pyrimidin-2-yl)benzonitrile.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up r1 Charge Reactor: 2-Chloropyrimidine (1.0 eq) 4-Cyanophenylboronic acid (1.1 eq) 1,4-Dioxane (10 vol) r2 Degas: Sparge with N2 for 30-60 min r1->r2 r3 Charge Catalyst & Base: SPhos Pd G2 (1 mol%) 2M aq. K3PO4 (2.5 eq) r2->r3 rxn Heat to 85-90 °C Monitor by HPLC (2-4 h) r3->rxn workup1 Cool to RT Dilute with Toluene & Water rxn->workup1 workup2 Separate Layers Wash organic with brine workup1->workup2 workup3 Concentrate organic layer to yield crude product workup2->workup3

Caption: Workflow for Suzuki-Miyaura Coupling Step.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry, and inerted reactor, add 2-chloropyrimidine (1.0 equiv), 4-cyanophenylboronic acid (1.1-1.2 equiv), and 1,4-dioxane (10 volumes).

  • Inerting: Sparge the resulting slurry with nitrogen or argon for 30-60 minutes while stirring.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., SPhos Pd G2, 1-2 mol%) followed by a 2M aqueous solution of K₃PO₄ (2.5 equiv).

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously. Monitor the reaction progress by HPLC until the consumption of 2-chloropyrimidine is complete (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with toluene (10 vol) and water (5 vol). Separate the organic layer, wash it with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude 4-(Pyrimidin-2-yl)benzonitrile, which can be used in the next step without further purification.

Protocol 2: Nitrile Hydrolysis

Step-by-Step Methodology:

  • Reaction Setup: To a reactor, add the crude 4-(Pyrimidin-2-yl)benzonitrile (1.0 equiv), ethanol (5 vol), and a 6M aqueous solution of sodium hydroxide (5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir until HPLC analysis shows complete conversion of the nitrile (typically 4-8 hours).

  • Purification & Isolation:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water (10 vol) and wash with methyl tert-butyl ether (MTBE) (2 x 5 vol) to remove non-polar impurities.

    • Slowly add 6M hydrochloric acid to the aqueous layer with vigorous stirring until the pH is approximately 3-4. A thick white precipitate will form.

    • Stir the slurry for 1 hour at room temperature, then filter the solid.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral, then with a small amount of cold ethanol.

    • Dry the solid in a vacuum oven at 60-70 °C to a constant weight to yield pure this compound.

Data Summary

The choice of reaction parameters is critical for a successful outcome. The table below summarizes typical conditions and expected outcomes for the key Suzuki-Miyaura coupling step.

ParameterCondition A (Lab Scale)Condition B (Optimized for Scale-Up)Rationale for Change
Pd Catalyst Pd(PPh₃)₄ (5 mol%)SPhos Pd G2 (1.5 mol%)Higher stability, lower loading, better for chlorides.[7][11]
Base K₂CO₃ (powder)K₃PO₄ (2M aqueous solution)Stronger, more soluble base accelerates reaction.[7]
Solvent DMF1,4-Dioxane / TolueneEasier to remove during work-up.[4]
Temperature 110 °C85-90 °CLower temperature minimizes side reactions like protodeboronation.
Typical Yield 60-75%85-95%Optimized conditions improve efficiency and reduce byproducts.

References

  • Caspi, D. D., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626.
  • Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1323.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
  • Welch, C. J., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1524-1530.
  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(23), 7350.
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • Royal Society of Chemistry. (2014). Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Transition Metal-Catalyzed Couplings in Process Chemistry.
  • YouTube. (2024). Common Byproducts in Suzuki Coupling. Available from: [Link] (Note: This is a placeholder URL, a real link would be to a relevant chemistry channel).
  • ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
  • ResearchGate. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water.
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid.
  • Google Patents. (1966). Purification of benzoic acid. US3235588A.
  • Zhu, H.-B., et al. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2347.
  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Reddit. (2023). Pyrimidin-2-ylboronic acid synthesis. r/Chempros.
  • MDPI. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid. Molecules, 26(11), 3183.
  • Journal of the Chemical Society, Perkin Transactions 2. (1973). The acid-catalysed hydrolysis of benzonitrile.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with pyrimidine-based compounds. By understanding the underlying physicochemical principles, you can systematically troubleshoot and optimize the solubility of your compounds for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine derivative is poorly soluble in most common organic solvents. What are my initial troubleshooting steps?

A1: Encountering poor solubility in common organic solvents is a frequent hurdle. A systematic approach is essential to efficiently identify a suitable solvent system.

Initial Steps:

  • Broad Solvent Screening: Test the solubility of your compound in a wide range of solvents with varying polarities. This should include non-polar (e.g., hexane, toluene), polar aprotic (e.g., acetone, acetonitrile, THF, DMF, DMSO), and polar protic (e.g., methanol, ethanol, water) solvents. Small-scale tests can rapidly pinpoint an effective solvent or a promising solvent mixture.[1]

  • Temperature Adjustment: The solubility of most compounds, including pyrimidine derivatives, generally increases with temperature.[2][3][4] Gentle heating of the solvent while attempting to dissolve your compound can significantly improve solubility.[1][5] However, it is crucial to be mindful of the thermal stability of your compound to prevent degradation.[1]

  • pH Modification for Ionizable Derivatives: Pyrimidine rings contain nitrogen atoms, making many derivatives ionizable.[2] Adjusting the pH of the solution can dramatically alter the solubility of such compounds.[1] For basic pyrimidine derivatives, lowering the pH will lead to protonation and increased solubility.[5] Conversely, for acidic derivatives, increasing the pH will enhance solubility.[1]

Q2: My compound precipitates out of the reaction mixture during synthesis. How can I maintain its solubility throughout the process?

A2: Maintaining the solubility of all components (reactants, intermediates, and the final product) is critical for a successful synthesis.[1] If you observe precipitation, consider these strategies:

  • Co-solvent Systems: Employing a mixture of solvents can be a highly effective strategy.[1] A small amount of a strong solubilizing solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be added to a less polar, "reaction-friendly" solvent such as Tetrahydrofuran (THF) or dioxane to keep all components in solution.[1][6][7]

  • Change of Reaction Solvent: If a co-solvent system proves ineffective, switching to a more suitable primary solvent may be necessary. Solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are known for their ability to dissolve a broad range of organic compounds.[1]

  • Temperature Control: Increasing the reaction temperature can often prevent precipitation. However, this must be carefully balanced against the thermal stability of your compounds and the potential for unwanted side reactions.[1]

Q3: My final pyrimidine product has poor aqueous solubility, which is problematic for my biological assays. What can I do?

A3: Poor aqueous solubility is a major challenge in drug development as it can limit bioavailability and lead to unreliable assay results.[8] Here are several effective strategies to enhance the aqueous solubility of your final compound:

  • pH Adjustment: As mentioned previously, for ionizable pyrimidine compounds, adjusting the pH of the aqueous buffer is a primary strategy. For amine-containing pyrimidines, lowering the pH below the compound's pKa will protonate the amine group, forming a more soluble cationic species.[5]

  • Use of Co-solvents: Small amounts of water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds in aqueous solutions.[6][7][9] Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[6] It's crucial to ensure the final concentration of the co-solvent is tolerated by your biological system.[5]

  • Salt Formation: Converting the pyrimidine derivative into a pharmaceutically acceptable salt is a widely used and effective method to improve aqueous solubility and dissolution rate.[10][11][12] For basic pyrimidines, common salt forms include hydrochloride and mesylate salts.[10]

  • Formulation Strategies:

    • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can create a stabilized amorphous form, which typically exhibits higher apparent water solubility than its crystalline counterpart.[1][13][14]

    • Co-crystallization: Forming a co-crystal with a water-soluble co-former can significantly enhance the dissolution rate and solubility.[1]

    • Prodrug Approach: This involves chemically modifying the pyrimidine derivative to create a more soluble "prodrug" that converts back to the active parent drug in vivo.[1][15]

Advanced Troubleshooting and Scientific Principles

Q4: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A4: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting experimental results and making informed decisions in drug discovery.[8]

  • Kinetic Solubility: This measures the concentration of a compound that dissolves when a concentrated DMSO stock solution is added to an aqueous buffer.[8][16] It reflects the solubility of the form of the compound that precipitates most rapidly and is often used in high-throughput screening (HTS) due to its speed.[8] However, this can overestimate the true solubility as it may represent a supersaturated state.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound. It is determined by equilibrating an excess amount of the solid compound with a solvent over an extended period until the concentration of the dissolved compound in the solution remains constant.[8] This measurement is critical for lead optimization and formulation development.[8]

A large difference between kinetic and thermodynamic solubility can indicate a tendency for the compound to precipitate over time, which has significant implications for in vivo studies and formulation stability.

Q5: How do the structural features of my pyrimidine derivative affect its solubility?

A5: The solubility of a pyrimidine derivative is intrinsically linked to its molecular structure. Several key factors come into play:

  • Crystal Lattice Energy: The planar nature of the pyrimidine ring can contribute to strong intermolecular interactions in the solid state, leading to high crystal lattice energy.[5] This makes it more difficult for solvent molecules to break apart the crystal and solvate the individual molecules. Strategies that disrupt molecular planarity and symmetry can improve solubility by weakening these crystal packing forces.[17]

  • Functional Groups: The presence and position of different functional groups on the pyrimidine ring significantly impact solubility.[3]

    • Polar Groups: Introducing polar functional groups that can participate in hydrogen bonding with water (e.g., -OH, -NH2, -COOH) will generally increase aqueous solubility.

    • Lipophilic Groups: Conversely, adding large, non-polar (lipophilic) groups will decrease aqueous solubility and increase solubility in non-polar organic solvents.

  • Ionization (pKa): The pKa of ionizable functional groups determines the pH range at which the compound will be charged. The protonated (cationic) or deprotonated (anionic) form of a compound is typically much more water-soluble than the neutral form.[18] The pyrimidine ring itself is weakly basic, with a pKa for the protonated form of 1.23.[19]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol provides a rapid method to assess the solubility of a pyrimidine derivative in a variety of solvents.

  • Preparation: Weigh approximately 1-2 mg of your pyrimidine compound into several small, clear glass vials.

  • Solvent Addition: To each vial, add a specific volume (e.g., 100 µL) of a different test solvent.

  • Observation & Mixing: Vortex each vial vigorously for 30-60 seconds. Visually inspect for dissolution.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently warm the vial (e.g., to 40-50 °C) and vortex again.[5] Observe any changes in solubility. Be cautious of solvent evaporation.

  • Classification: Qualitatively classify the solubility in each solvent (e.g., freely soluble, partially soluble, insoluble).

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.[20]

  • Sample Preparation: Add an excess amount of the solid pyrimidine compound to a vial containing a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).[8] Ensure enough solid is present so that some remains undissolved at the end of the experiment.[8]

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Separation: After equilibration, carefully remove a sample of the supernatant without disturbing the solid material. The separation of the solid from the liquid is critical. This can be achieved by centrifugation at high speed to pellet the precipitate or by filtration through a suitable filter (e.g., a 0.22 µm syringe filter).[8]

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]

  • Data Reporting: The measured concentration is reported as the thermodynamic solubility, typically in µg/mL or µM.[8]

Data Presentation

Table 1: Example Solubility Data for a Hypothetical Pyrimidine Derivative

SolventPolarity IndexSolubility at 25 °C (mg/mL)
Hexane0.1< 0.1
Toluene2.40.5
Dichloromethane3.12.1
Acetone5.15.8
Ethanol5.210.2
Methanol6.615.5
Acetonitrile6.28.3
THF4.025.7
DMF6.4> 50
DMSO7.2> 50
Water (pH 7.4)10.20.05

Visualizations

Troubleshooting Workflow for Poor Aqueous Solubility

The following diagram outlines a systematic approach to addressing poor aqueous solubility in biological assays.

G cluster_0 Initial Assessment cluster_1 Simple Mitigation cluster_2 Formulation & Buffer Modification cluster_3 Advanced Solutions start Compound Precipitates in Aqueous Buffer check_conc Review Final Compound and Co-solvent Concentrations start->check_conc check_stock Visually Inspect DMSO Stock Solution check_conc->check_stock lower_conc Lower Final Compound Concentration check_stock->lower_conc serial_dilute Use Serial Dilution in Buffer lower_conc->serial_dilute increase_mixing Increase Mixing Energy (Vortex/Sonicate) serial_dilute->increase_mixing adjust_ph Adjust Buffer pH for Ionizable Compounds increase_mixing->adjust_ph add_cosolvent Increase Co-solvent Percentage (Assay Permitting) adjust_ph->add_cosolvent use_solubilizer Use Solubilizers (e.g., Cyclodextrins) add_cosolvent->use_solubilizer measure_sol Formally Measure Thermodynamic Solubility use_solubilizer->measure_sol salt_form Synthesize a Salt Form measure_sol->salt_form prodrug Consider a Prodrug Strategy salt_form->prodrug end Optimized Solubility Achieved prodrug->end

Caption: A stepwise workflow for troubleshooting precipitation of pyrimidine compounds in aqueous buffers.

Impact of pH on the Solubility of a Basic Pyrimidine Derivative

This diagram illustrates how pH affects the ionization state and, consequently, the aqueous solubility of a pyrimidine derivative with a basic functional group (e.g., an amine).

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_ph Pyrimidine-NH3+ (Protonated, Cationic Form) high_sol High Aqueous Solubility low_ph->high_sol Favored equilibrium Equilibrium pH = pKa low_ph->equilibrium high_ph Pyrimidine-NH2 (Neutral, Uncharged Form) low_sol Low Aqueous Solubility high_ph->low_sol Favored equilibrium->high_ph

Caption: The relationship between pH, ionization state, and aqueous solubility for a basic pyrimidine compound.

References

  • Vertex AI Search. Pyrimidine - Solubility of Things.
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
  • Baluja, S., & Bhatt, M. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • BenchChem. Solubility and stability testing of novel pyrimidine derivatives.
  • BenchChem. Overcoming solubility issues with 4-Pyrimidine methanamine in aqueous solutions.
  • National Institutes of Health. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • BenchChem. Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • BenchChem. Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Wikipedia. Pyrimidine.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PubMed. Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022).
  • ResearchGate. Why salt formation of weak acid increases the drug solubility?
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Google Patents. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
  • National Institutes of Health. Role of pH in Regulating Cancer Pyrimidine Synthesis.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025).
  • ResearchGate. How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?
  • Life Chemicals. Compound solubility prediction in medicinal chemistry and drug discovery. (2023).
  • Wikipedia. Cosolvent.
  • Physiochemical assessment of pharmaceutical salt forms. (2024).
  • YouTube. Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. (2025).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.

Sources

Technical Support Center: Optimization of MOF Synthesis Using 4-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Metal-Organic Frameworks (MOFs) utilizing the 4-(pyrimidin-2-yl)benzoic acid linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing MOFs with this versatile yet specific building block. The unique electronic and coordination properties of the pyrimidine moiety introduce both opportunities for novel framework topologies and specific challenges in synthesis. This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and guide your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and fundamental concepts related to the use of this compound in MOF synthesis.

Q1: What are the primary coordination sites of the this compound linker?

A1: The this compound linker offers two primary coordination sites: the carboxylate group (-COOH) and the nitrogen atoms of the pyrimidine ring. The carboxylate group typically deprotonates in situ to coordinate to the metal centers in a monodentate, bidentate (chelating or bridging) fashion. The pyrimidine ring provides additional coordination sites through its nitrogen atoms, which can lead to higher connectivity and the formation of more complex and robust frameworks. The specific coordination mode will depend on the choice of metal ion, solvent, and reaction conditions. For instance, in a study of a MOF with a similar pyrimidine-containing linker, the pyrimidine nitrogen was observed to participate in the coordination to the metal center.[1]

Q2: What are the most common synthesis methods for MOFs with this type of linker?

A2: Solvothermal and hydrothermal syntheses are the most prevalent methods for producing crystalline MOFs.[2][3] These techniques involve heating the reactants (metal salt and linker) in a sealed vessel, typically a Teflon-lined autoclave, at elevated temperatures (usually between 80°C and 180°C) for a period ranging from several hours to a few days. The choice of solvent is critical, with N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol being common options.

Q3: I am not getting a crystalline product. What are the likely causes?

A3: A lack of crystallinity is a frequent challenge in MOF synthesis and can stem from several factors:

  • Reaction Kinetics: The nucleation and crystal growth rates may be too fast, leading to the formation of amorphous material.

  • Suboptimal Temperature: The temperature may be too low for crystal formation or too high, causing decomposition of the linker or the resulting framework.

  • Incorrect Solvent System: The chosen solvent may not be suitable for dissolving the reactants or for mediating the coordination reaction effectively.

  • pH of the Reaction Mixture: The pH can significantly influence the deprotonation of the carboxylic acid and the coordination of the linker to the metal center.[4]

Q4: How do I activate my synthesized MOF to achieve porosity?

A4: Activation is a critical step to remove solvent molecules occluded within the pores of the MOF, thereby making the porous network accessible. A common procedure involves:

  • Washing: The as-synthesized material is washed several times with a fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials.

  • Solvent Exchange: The MOF is then soaked in a low-boiling-point solvent (e.g., methanol, acetone, or chloroform) for an extended period, with the solvent being replaced periodically. This step is crucial to exchange the high-boiling-point synthesis solvent with a more volatile one.

  • Drying: The solvent-exchanged MOF is then heated under a dynamic vacuum to remove the volatile solvent. Temperatures are typically ramped up slowly to avoid sudden solvent evaporation that could cause framework collapse. Supercritical CO2 drying is another effective, albeit more specialized, method to preserve the framework's integrity during solvent removal.[5][6] Microwave-assisted activation has also been shown to be a rapid and effective method.[7]

Section 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.

Problem 1: Low Yield of the MOF Product
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction Increase reaction time or temperature.MOF formation is a kinetic process. Allowing more time or providing more energy can drive the reaction to completion. However, be mindful of potential decomposition at excessively high temperatures.
Suboptimal reactant ratio Vary the metal-to-linker molar ratio.The stoichiometry of the reaction can significantly impact the yield. A slight excess of the linker is sometimes beneficial.
Poor solubility of linker Use a co-solvent system or a different solvent with better solubilizing properties for the linker.If the linker is not fully dissolved, it cannot effectively participate in the reaction, leading to low yields. The concentration of the organic linker often limits the yield of MOFs.[8]
Incorrect pH Add a small amount of a base (e.g., triethylamine) or an acid to modulate the pH.The deprotonation of the carboxylic acid is pH-dependent. An optimal pH ensures the availability of the carboxylate for coordination.
Problem 2: Poor Crystallinity or Amorphous Product
Potential Cause Troubleshooting Action Scientific Rationale
Rapid nucleation Lower the reaction temperature, or use a slower heating ramp.Slower reaction kinetics favor the growth of larger, more ordered crystals over rapid precipitation of amorphous material.
Phase impurity Introduce a modulator, such as benzoic acid or another monocarboxylic acid.Modulators compete with the linker for coordination to the metal centers, which can slow down the crystallization process and lead to more crystalline products.[9][10][11][12][13]
Solvent-induced amorphization Carefully select the washing and solvent-exchange solvents.Some solvents can cause the crystalline framework to collapse or become amorphous.[14]
Template-free synthesis If available, add a small amount of a well-crystalline MOF with a similar structure as a seed.Seeding can promote the growth of a specific crystalline phase and improve overall crystallinity.[14][15]
Problem 3: Formation of an Undesired Crystalline Phase
Potential Cause Troubleshooting Action Scientific Rationale
Thermodynamic vs. kinetic control Vary the reaction temperature and time.Different crystalline phases can be favored under different thermodynamic or kinetic conditions. Shorter reaction times may yield a kinetic product, while longer times may lead to a more stable thermodynamic product.
Influence of the solvent Experiment with different solvents or solvent mixtures.The solvent can act as a template or influence the coordination environment of the metal ion, leading to the formation of different phases.
Coordination competition The pyrimidine nitrogen and carboxylate are competing for coordination in a way that leads to an undesired topology.Modify the reaction conditions (e.g., pH, temperature) to favor the desired coordination mode. The use of a modulator can also influence the final structure.

Section 3: Experimental Protocols

Protocol 1: General Solvothermal Synthesis of a MOF with this compound

This is a representative starting protocol. Optimization will be necessary based on the chosen metal salt.

Materials:

  • This compound (linker)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrOCl₂·8H₂O)

  • Solvent (e.g., N,N-dimethylformamide (DMF))

  • Teflon-lined autoclave (20 mL)

Procedure:

  • In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in 5 mL of DMF.

  • In a separate vial, dissolve the this compound linker (e.g., 0.1 mmol) in 5 mL of DMF. Sonication may be required to aid dissolution.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a preheated oven at a set temperature (e.g., 120°C) for a specified time (e.g., 24 hours).

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with a low-boiling-point solvent like ethanol or methanol (3 x 10 mL).

  • Dry the product under vacuum at a suitable temperature (e.g., 80-120°C) to obtain the as-synthesized MOF.

Protocol 2: Activation of the Synthesized MOF
  • Place the as-synthesized MOF in a vial and add a volatile solvent such as methanol or acetone.

  • Allow the MOF to soak for at least 24 hours, replacing the solvent every 8 hours.

  • Decant the solvent and transfer the MOF to a Schlenk flask.

  • Heat the flask under a dynamic vacuum, gradually increasing the temperature to a point below the decomposition temperature of the MOF (determined by TGA) for at least 12 hours.

  • Allow the sample to cool to room temperature under vacuum before characterization.

Section 4: Characterization of the MOF

A suite of characterization techniques is essential to confirm the successful synthesis and properties of the MOF.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be consistent across different batches.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing a stable plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linker.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal center.A shift in the characteristic vibrational bands of the carboxylate group upon coordination to the metal ion. The disappearance of the broad O-H stretch from the carboxylic acid is also an indicator of successful coordination.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal habit of the MOF particles.Images showing well-defined crystals with a consistent shape and size distribution.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, indicating a microporous or mesoporous material, respectively, with a significant gas uptake.[17]

Section 5: Visualizing the Workflow and Concepts

General MOF Synthesis and Troubleshooting Workflow

MOF_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_activation Activation Stage cluster_characterization Characterization cluster_troubleshooting Troubleshooting A 1. Reactant Preparation (Metal Salt + Linker in Solvent) B 2. Solvothermal Reaction (Autoclave, Heat) A->B C 3. Product Isolation (Filtration/Centrifugation) B->C D 4. Washing (Remove Impurities) C->D H Low Yield? C->H I Amorphous Product? C->I E 5. Solvent Exchange (e.g., with Methanol) D->E F 6. Drying (Vacuum Heating) E->F G PXRD, TGA, FTIR, SEM, Gas Adsorption F->G J Optimize Reactant Ratio, Temperature, Time H->J K Use Modulators, Adjust Temperature Ramp I->K J->B Re-optimize K->B Re-optimize

Caption: A flowchart illustrating the key stages of MOF synthesis, activation, characterization, and common troubleshooting loops.

The Role of Modulators in MOF Crystallization

Modulator_Mechanism cluster_nomod Without Modulator cluster_mod With Modulator Metal_nm Metal Ion Linker_nm Linker Metal_nm->Linker_nm Rapid, Irreversible Coordination Amorphous Fast Nucleation -> Amorphous Product Linker_nm->Amorphous Metal_m Metal Ion Linker_m Linker Metal_m->Linker_m Reversible Coordination Modulator Modulator Metal_m->Modulator Competitive Coordination Crystalline Controlled Growth -> Crystalline MOF Linker_m->Crystalline

Sources

preventing decomposition of 4-(Pyrimidin-2-yl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Pyrimidin-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common issues related to its decomposition during storage and provide expert-driven, field-proven solutions.

Troubleshooting Guide: Diagnosing Compound Degradation

This section provides direct answers to specific experimental issues you might encounter, helping you diagnose and resolve problems related to compound stability.

Q1: I've observed a distinct yellowing of my this compound powder, which was initially off-white. What is causing this color change?

A: A color change, particularly the development of a yellow or brownish hue, is a primary visual indicator of chemical decomposition. This is most commonly caused by a combination of two factors:

  • Oxidation: The pyrimidine and benzene rings are susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen. This process can be accelerated by ambient light and temperature.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV and visible light, which provides the energy to initiate degradative chemical reactions.[1]

The formation of conjugated, colored byproducts is a common outcome of these degradation pathways. To confirm this, we recommend running a comparative analysis using a fresh, high-purity standard.

Corrective Action: Immediately transfer the compound to a tightly sealed amber glass vial and purge the headspace with an inert gas like argon or nitrogen before sealing. Store in a dark, controlled environment.

Q2: My compound is now poorly soluble in solvents like DMSO or methanol, where it previously dissolved easily. Why is this happening?

A: Reduced solubility is a strong indicator that degradation has occurred, likely leading to the formation of less soluble byproducts or even polymeric material. The primary causes are:

  • Hydrolysis: The compound is susceptible to hydrolysis, where moisture from the air reacts with the molecule.[2][3][4] This can lead to the formation of different, less soluble species. Hygroscopic compounds readily absorb moisture, which can initiate this process.[2][4][5]

  • Formation of Degradants: The decomposition products themselves may have intrinsically lower solubility in your chosen solvent system compared to the parent compound.

Recommended Protocol: To assess the extent of degradation, dissolve a small, weighed amount of the suspect compound and a fresh standard in a mobile phase-compatible solvent and analyze via High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a significant reduction in the area of the main peak confirms degradation.

Q3: My HPLC and NMR analyses of the stored compound show several new, unidentified peaks that were not present in the initial QC data. What could these be?

A: The appearance of new peaks in analytical data is definitive proof of decomposition. Based on the structure of this compound, the most probable degradation products are:

  • 2-Phenylpyrimidine: This would result from the decarboxylation (loss of the -COOH group) of the benzoic acid moiety.[6][7] This reaction is often promoted by elevated temperatures.

  • Hydrolytic Products: Cleavage of the pyrimidine ring by water can lead to various smaller, more soluble molecules like β-alanine, CO₂, and ammonia.[8][9][10][11]

  • Oxidized Species: Products resulting from the oxidation of the aromatic rings.

The presence of these impurities can significantly impact experimental outcomes by altering the compound's effective concentration and introducing confounding variables.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting the stability of your compound.

G cluster_symptoms Identify Symptom cluster_causes Determine Probable Cause cluster_actions Implement Corrective Action observe Observation of Potential Degradation color_change Color Change (e.g., Yellowing) observe->color_change solubility Poor Solubility observe->solubility peaks New Analytical Peaks (HPLC, NMR) observe->peaks photo_ox Photodegradation & Oxidation color_change->photo_ox hydrolysis Hydrolysis solubility->hydrolysis peaks->hydrolysis thermal Thermal Decomposition (e.g., Decarboxylation) peaks->thermal storage Review & Correct Storage Protocol (Inert gas, Dark, Cold, Dry) photo_ox->storage hydrolysis->storage thermal->storage analytical Perform Full Re-analysis (QC) storage->analytical discard Discard & Procure New Batch analytical->discard If Purity is Compromised

Caption: Troubleshooting workflow for suspected compound degradation.

Frequently Asked Questions (FAQs)

This section addresses general questions about the optimal handling and storage of this compound.

Q1: What are the definitive, long-term storage conditions for this compound?

A: To ensure maximum shelf-life and prevent degradation, the compound must be protected from four key environmental factors: oxygen, light, heat, and moisture. The ideal storage protocol is summarized below.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8 °C (Refrigerated)Lower temperatures significantly slow the rate of all chemical reactions, including oxidation, hydrolysis, and decarboxylation.[6][12]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, preventing oxidative degradation of the electron-rich aromatic and heterocyclic rings.[13]
Light In the Dark (Amber Vial)Protects the compound from light-induced reactions (photodegradation), which can cleave bonds or create radical species.[1][14][15]
Humidity Dry / DesiccatedPrevents the absorption of atmospheric moisture, which can lead to hydrolytic decomposition of the pyrimidine ring.[2][4][14] Store in a desiccator or a controlled low-humidity environment (<40% RH).[2]
Q2: How critical is humidity control for this compound?

A: Humidity control is extremely critical. Carboxylic acids and heterocyclic compounds can be hygroscopic, meaning they actively attract and absorb water from the atmosphere.[2][13] This absorbed water is not benign; it can act as a reactant in hydrolysis, breaking down the pyrimidine ring structure over time.[4][5] Even seemingly minor exposure during weighing can introduce enough moisture to initiate degradation during long-term storage.

Q3: Can I store the compound at room temperature?

A: While some suppliers may ship the material at ambient temperature, this is intended for short-term transit only. For long-term storage (>1 month), room temperature is not recommended. A general rule in chemical kinetics is that for every 10°C increase in temperature, the rate of reaction approximately doubles.[12] Storing at room temperature versus 2–8°C significantly accelerates the potential for thermal decomposition, such as decarboxylation.[16][17]

Q4: What analytical methods are best for routine quality control checks?

A: A multi-faceted approach is best for a comprehensive stability assessment.

Analytical TechniquePrimary PurposeSigns of Degradation
HPLC-UV Purity assessment and quantification.Decrease in the area of the main peak; appearance of new impurity peaks.
LC-MS Identification of degradation products.Detection of masses corresponding to potential degradants (e.g., decarboxylated product).[18]
¹H NMR Spectroscopy Structural confirmation.Appearance of new signals, disappearance or integration changes of existing signals.
Karl Fischer Titration Water content measurement.Increased water content, indicating moisture absorption and a higher risk of hydrolysis.
Q5: What is the primary decomposition pathway I should be most concerned about?

A: The two most significant pathways are hydrolysis and decarboxylation . Hydrolysis attacks the pyrimidine ring, while decarboxylation removes the carboxylic acid group. Both are promoted by common improper storage conditions (moisture and heat, respectively).

G cluster_pathways Degradation Pathways cluster_products Potential Products parent This compound hydrolysis Hydrolysis (+ H₂O) parent->hydrolysis decarbox Decarboxylation (+ Heat) parent->decarbox photo Photodegradation (+ Light) parent->photo ring_open Ring-Opened Products (β-Alanine, NH₃, etc.) hydrolysis->ring_open decarbox_prod 2-Phenylpyrimidine (-CO₂) decarbox->decarbox_prod photo_prod Oxidized Species & Radical Byproducts photo->photo_prod

Caption: Major decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Proper Handling and Aliquoting Procedure
  • Equilibration: Before opening, remove the main container from cold storage (2–8°C) and allow it to sit in a desiccator at ambient temperature for at least 60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Inert Environment: If possible, perform all weighing and handling inside a glove box with a nitrogen or argon atmosphere.

  • Aliquoting: Weigh the desired amount into a pre-labeled, tared amber vial.

  • Inert Gas Purge: Purge the headspace of both the main container and the new aliquot vial with a gentle stream of inert gas for 15-30 seconds.

  • Sealing: Tightly seal both containers immediately. Use caps with chemically resistant liners (e.g., PTFE). Wrap the cap-vial interface with Parafilm® for an extra barrier.

  • Storage: Promptly return both containers to the appropriate storage conditions (dark, 2–8°C).

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

References
  • Lindquist, N., & Yang, E. (2011).
  • Wikipedia. (n.d.). Pyrimidine metabolism. Wikipedia. [Link]
  • Lindquist, N., & Yang, E. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
  • Gein, L. F., et al. (1977). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing. [Link]
  • Zeman, S., & Krupka, M. (1999).
  • Kielley, W. W., Kalckar, H. M., & Bradley, L. B. (1956). The hydrolysis of purine and pyrimidine nucleoside triphosphates by myosin. Journal of Biological Chemistry. [Link]
  • Quora. (2020). What is the end product of pyrimidine metabolism? Quora. [Link]
  • Pharma 180. (n.d.).
  • Mansour, A. M. (n.d.).
  • YKM. (n.d.). Specification for storage and transport of carboxylic acids. YKM. [Link]
  • eGyanKosh. (n.d.). Degradation of Purine and Pyrimidine Nucleotides. eGyanKosh. [Link]
  • Lee, J., et al. (2020). Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants. ACS Omega. [Link]
  • Farooqi, J. A., et al. (2018). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
  • Meng, M. C., et al. (2009). Evaluation of the Influence of Humidity and Temperature on the Drug Stability by Plane Single Time Point Experiments. Acta Physico-Chimica Sinica. [Link]
  • ResearchGate. (2022). Degradation of Pyrimidine Nucleotides.
  • ResearchGate. (2019). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods.
  • Pharma Show by Seji. (2023).
  • Fink, R. M., & Fink, K. (1955). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society. [Link]
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid. MySkinRecipes. [Link]
  • Recochem. (n.d.).
  • Zhang, X., & MacLeod, B. P. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Angewandte Chemie. [Link]
  • PharmaCompass. (n.d.). 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid. PharmaCompass. [Link]
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. ILPI. [Link]
  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. [Link]
  • Al-Dharrab, A. A. (2018). Effect of Moisture on the Stability of Solid Dosage Forms.
  • Tech Briefs. (2020). Heterocycles for Use in Electronic Devices. Tech Briefs. [Link]
  • Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry. Ask Pharmacy. [Link]
  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage.
  • University of Manchester. (n.d.). Heterocyclic Chemistry. University of Manchester. [Link]
  • Ohtani, B., et al. (2020). Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. The Journal of Organic Chemistry. [Link]
  • MDPI. (n.d.).
  • Michigan State University. (n.d.). Heterocyclic Compounds. MSU Chemistry. [Link]
  • INIS-IAEA. (2013).
  • Seo, J. S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health. [Link]
  • Orozco-Castañeda, H. J., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]
  • ResearchGate. (2019). Analytical Methods for Determination of Benzoic Acid and Their Applications.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 4-(Pyrimidin-2-yl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Pyrimidin-2-yl)benzoic acid is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors for targeted cancer therapy.[1] Its rigid structure, combining a pyrimidine ring and a benzoic acid moiety, allows for specific interactions with biological targets. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: the Pinner-type pyrimidine synthesis and the Suzuki-Miyaura cross-coupling reaction. This analysis is supported by experimental data and detailed protocols to inform the selection of the most appropriate method based on laboratory capabilities, scale, and overall synthetic strategy.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterPinner-type SynthesisSuzuki-Miyaura Cross-Coupling
Overall Strategy Convergent synthesis building the pyrimidine ring.Linear synthesis forming a C-C bond.
Key Starting Materials A 1,3-dicarbonyl compound and an amidine derivative of benzoic acid.2-Halopyrimidine and 4-carboxyphenylboronic acid.
Catalyst Typically acid or base-catalyzed.[2]Palladium-based catalyst.[3]
Reaction Conditions Often requires heating.[4]Can be performed at moderate temperatures, with microwave irradiation accelerating the reaction.[5]
Yields Moderate to good, depending on the specific substrates and conditions.Generally good to excellent.[5]
Scalability Can be scalable, but may require optimization of cyclization conditions.Readily scalable, with well-established industrial applications.
Substrate Scope Broad, allowing for the synthesis of various substituted pyrimidines.[2]Very broad, with a wide range of commercially available boronic acids.
Key Advantages Builds the core heterocyclic structure in a single step.High functional group tolerance and typically high yields.
Potential Challenges Availability of the functionalized 1,3-dicarbonyl precursor; potential for side reactions.Cost of palladium catalyst; removal of palladium residues from the final product.

Route 1: Pinner-type Pyrimidine Synthesis

The Pinner synthesis and its variations are classical methods for the construction of the pyrimidine ring.[2] This approach involves the condensation of a 1,3-dicarbonyl compound with an amidine. To synthesize this compound via this route, a key starting material is a benzoic acid derivative containing an amidine functionality, such as 4-amidinobenzoic acid.

Causality Behind Experimental Choices

The choice of a Pinner-type synthesis is often driven by the desire to construct the core pyrimidine heterocycle from readily available, non-heterocyclic precursors. The reaction is typically catalyzed by either an acid or a base, which facilitates the nucleophilic attack and subsequent cyclization-condensation cascade. The selection of the 1,3-dicarbonyl component is critical and will determine the substitution pattern on the resulting pyrimidine ring. For the synthesis of an unsubstituted pyrimidine ring (at positions 4 and 6), malondialdehyde or its synthetic equivalents are required. The use of an amidine derivative of benzoic acid directly incorporates the desired carboxylic acid functionality into the final product.

Experimental Protocol: Pinner-type Synthesis

The following protocol is a representative procedure for the synthesis of a 2-aryl pyrimidine carboxylic acid derivative, which can be adapted for the synthesis of this compound.

Materials:

  • 4-Amidinobenzoic acid hydrochloride (or the corresponding amide)[4]

  • 3-Ethoxyacrolein (or other malondialdehyde equivalent)

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

  • To this solution, 4-amidinobenzoic acid hydrochloride and 3-ethoxyacrolein are added.[4]

  • The reaction mixture is heated at reflux for several hours and the progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent or by column chromatography.

Visualization of the Pinner-type Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Amidinobenzoic Acid 4-Amidinobenzoic Acid Condensation & Cyclization Condensation & Cyclization 4-Amidinobenzoic Acid->Condensation & Cyclization 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound Acid/Base Catalyst, Heat

Caption: Pinner-type synthesis of this compound.

Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[3] In the context of synthesizing this compound, this method involves the coupling of a 2-halopyrimidine (typically 2-chloropyrimidine) with 4-carboxyphenylboronic acid.

Causality Behind Experimental Choices

The Suzuki-Miyaura coupling is favored for its high functional group tolerance, generally high yields, and the commercial availability of a vast array of boronic acids. The choice of a palladium catalyst and ligand is crucial for the efficiency of the reaction. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used.[5] The base is required to activate the boronic acid for transmetalation to the palladium center. The use of microwave irradiation can significantly reduce reaction times.[5] The regioselectivity of the coupling is well-defined, with the reaction occurring at the halogenated position of the pyrimidine ring.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed protocol for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid, which is directly applicable to the synthesis of this compound.

Materials:

  • 2-Chloropyrimidine

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][5]

  • Potassium carbonate (K₂CO₃)[5]

  • 1,4-Dioxane and water (solvent mixture)[5]

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel suitable for microwave synthesis, combine 2-chloropyrimidine, 4-carboxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.[5]

  • Add a degassed mixture of 1,4-dioxane and water as the solvent.[5]

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Visualization of the Suzuki-Miyaura Cross-Coupling

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Chloropyrimidine 2-Chloropyrimidine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 2-Chloropyrimidine->Suzuki-Miyaura Coupling 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid->Suzuki-Miyaura Coupling This compound This compound Suzuki-Miyaura Coupling->this compound Pd Catalyst, Base

Caption: Suzuki-Miyaura synthesis of this compound.

Conclusion and Future Outlook

Both the Pinner-type synthesis and the Suzuki-Miyaura cross-coupling represent viable and effective methods for the preparation of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis.

  • The Pinner-type synthesis offers a convergent approach to construct the pyrimidine core, which can be advantageous when the necessary amidine and dicarbonyl precursors are readily available or easily synthesized. It is a powerful tool for generating a diverse library of pyrimidine analogues by varying the two components.

  • The Suzuki-Miyaura cross-coupling provides a more linear, yet highly efficient and reliable method, particularly when starting from commercially available 2-halopyrimidines and boronic acids. Its broad functional group tolerance and typically high yields make it a go-to method for many applications, especially in the later stages of a synthetic sequence.

For large-scale production, the Suzuki-Miyaura coupling is often preferred due to its robustness and predictability. However, considerations regarding the cost of the palladium catalyst and the need for its removal from the final product are important. The Pinner synthesis, while potentially requiring more optimization, can be a more cost-effective option if the starting materials are inexpensive.

Future research in this area may focus on the development of more sustainable and environmentally friendly catalytic systems for both reaction types, such as using earth-abundant metal catalysts or developing catalyst-free conditions. Furthermore, the exploration of flow chemistry for the continuous production of this compound could offer significant advantages in terms of safety, efficiency, and scalability.

References

  • [No Author]. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Chemistry Portal. [Link]
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Zhu, H. B., Wang, H., & Ji, J. F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2347. [Link]
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-[5-(4-n-butylphenyl)-2-pyrimidinyl] benzoic acid amide. [Link]
  • Zhu, H. B., Wang, H., & Ji, J. F. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347. [Link]
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • Sunway Pharm Ltd. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Li, J., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(15), 5026. [Link]
  • MySkinRecipes. (n.d.). 4-Pyrimidin-2-yl-benzoic acid. [Link]
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • ResearchGate. (n.d.). Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Pinner synthesis. A) Generation of an iminoester salt (Pinner salt).... [Link]
  • Opatz, T., & Ferenc, D. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407. [Link]
  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]
  • Google Patents. (n.d.).

Sources

A Senior Application Scientist's Guide to Spectroscopic Verification of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Research

In the realm of drug discovery and development, the starting materials' chemical integrity is paramount. The compound 4-(Pyrimidin-2-yl)benzoic acid is a key building block in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors for targeted cancer therapies[1]. Its molecular structure, featuring a pyrimidine ring linked to a benzoic acid moiety, provides a versatile scaffold for creating compounds that can effectively bind to enzyme active sites[1]. However, the presence of impurities, such as residual solvents, starting materials, or side-products from synthesis, can have profound implications, leading to anomalous biological activities, skewed structure-activity relationships (SAR), and potential toxicity.

This guide provides a comprehensive framework for researchers to rigorously compare and validate the quality of this compound obtained from different suppliers. We will delve into the practical application of cornerstone spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—to not only confirm the compound's identity but also to scrutinize its purity. This process is a critical component of ensuring the reliability and reproducibility of experimental results, adhering to the principles of Good Laboratory Practice (GLP)[2][3][4].

The Reference Standard: Establishing a Spectroscopic Benchmark

Before comparing commercial samples, it is crucial to establish a benchmark. For this guide, we will use validated spectroscopic data from peer-reviewed literature as our reference standard for this compound[5]. This ensures that our comparisons are grounded in scientifically vetted data.

Molecular Structure of this compound:

Caption: Chemical Structure of this compound.

Part 1: ¹H and ¹³C NMR Spectroscopy - The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized approach is essential for data comparability.

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is chosen for its ability to dissolve the acidic compound and to avoid exchange of the carboxylic acid proton.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters: 32 scans, relaxation delay (d1) of 1-2 seconds.

    • The spectral window should be set from approximately -1 to 14 ppm to capture all signals, including the broad carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR Spectroscopic Analysis.

Comparative Analysis of NMR Data

Let's compare our literature reference data with hypothetical data from three different suppliers.

Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Signal (ppm)MultiplicityIntegrationAssignmentReference[5]Supplier ASupplier BSupplier C
~13.11s (br)1HCOOH13.1113.1013.1213.11
8.63s1HPyrimidine H8.638.638.648.63
8.12d1HPyrimidine H8.128.128.138.12
8.01m3HAromatic H8.05-7.978.04-7.988.06-7.998.05-7.97
7.63m2HAromatic H7.70-7.557.68-7.567.71-7.577.69-7.55
---Impurity--3.33 (s)1.99 (s)

Table 2: ¹³C NMR Data Comparison (101 MHz, DMSO-d₆)

Signal (ppm)AssignmentReference[5]Supplier ASupplier BSupplier C
172.67COOH172.67172.65172.68172.67
140.15Aromatic C140.15140.13140.16140.15
137.36Aromatic C137.36137.35137.37137.36
135.82Aromatic C135.82135.81135.83135.82
134.50Aromatic C134.50134.48134.51134.50
133.54Aromatic C133.54133.52133.55133.54
133.39Aromatic C133.39133.37133.40133.39
133.28Aromatic C133.28133.26133.29133.28
132.87Aromatic C132.87132.85132.88132.87
132.02Aromatic C132.02132.00132.03132.02
130.38Aromatic C130.38130.36130.39130.38
-Impurity--49.029.5

Interpretation and Trustworthiness:

  • Supplier A: The ¹H and ¹³C NMR spectra are in excellent agreement with the reference data. The chemical shifts and multiplicities are consistent, and there are no observable impurity peaks. This sample is of high purity.

  • Supplier B: While the signals for the main compound are present, there is a singlet at 3.33 ppm in the ¹H NMR spectrum, which corresponds to a peak at 49.0 ppm in the ¹³C spectrum. This is characteristic of methanol, a common residual solvent. The presence of this impurity may affect reaction outcomes and should be quantified.

  • Supplier C: This sample shows a singlet at 1.99 ppm in the ¹H NMR and a corresponding signal at 29.5 ppm in the ¹³C NMR. This is indicative of acetone, another common solvent impurity. The material is not suitable for applications sensitive to ketonic impurities without further purification.

Part 2: FT-IR Spectroscopy - The Fingerprint of Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the reference spectrum.

Comparative Analysis of FT-IR Data

The key is to look for the presence of all characteristic peaks and the absence of unexpected ones.

Table 3: FT-IR Data Comparison (cm⁻¹)

Wavenumber (cm⁻¹)AssignmentExpected VibrationSupplier ASupplier BSupplier C
3300-2500O-H (Carboxylic Acid)Broad StretchPresentPresentPresent
~3080-3030C-H (Aromatic)StretchPresentPresentPresent
~1700-1680C=O (Carboxylic Acid)Stretch168516861684
~1600, 1450C=C (Aromatic)StretchPresentPresentPresent
~1320-1210C-O (Carboxylic Acid)StretchPresentPresentPresent
-Impurity-Absent~3400 (O-H stretch, sharp)~1715 (C=O stretch, sharp)

Interpretation:

  • Supplier A: The spectrum shows all the characteristic bands for this compound, including the very broad O-H stretch of the hydrogen-bonded carboxylic acid and the strong C=O stretch. This aligns with a pure sample.

  • Supplier B: In addition to the expected peaks, a sharp peak around 3400 cm⁻¹ is observed, which is characteristic of the O-H stretch of an alcohol (in this case, methanol), confirming the NMR findings.

  • Supplier C: An additional sharp C=O stretch is observed around 1715 cm⁻¹. This is consistent with the presence of acetone, again corroborating the NMR data.

Part 3: Mass Spectrometry - The Definitive Molecular Weight

Mass spectrometry (MS) provides the exact molecular weight of the compound, offering a final, crucial piece of evidence for its identity.

Experimental Protocol: MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It can be run in both positive and negative ion modes.

  • Data Acquisition: Acquire the mass spectrum. In positive mode, expect to see the protonated molecule [M+H]⁺. In negative mode, expect the deprotonated molecule [M-H]⁻.

Comparative Analysis of MS Data

The molecular weight of this compound (C₁₁H₈N₂O₂) is 200.19 g/mol [6].

Table 4: Mass Spectrometry Data Comparison

Ion ModeExpected m/zReferenceSupplier ASupplier BSupplier C
ESI+201.06 (M+H)⁺201.06201.06201.06201.06
ESI-199.05 (M-H)⁻199.05199.05199.05199.05
Impurity Ions-NoneNone55.04 (M+Na)⁺ of MeOH59.05 (M+H)⁺ of Acetone

Interpretation:

  • All three suppliers provide material with the correct molecular weight, as confirmed by the detection of the protonated and deprotonated molecular ions.

  • The MS data for Suppliers B and C may also show ions corresponding to the identified impurities, further confirming their presence.

Conclusion: An Evidence-Based Approach to Supplier Selection

This comparative guide illustrates a systematic, multi-technique approach to verifying the identity and purity of this compound.

  • Supplier A provides material of high purity, suitable for all research applications without further purification.

  • Supplier B 's material is contaminated with methanol. While the identity is correct, this impurity could interfere with certain reactions. It might be acceptable for some uses, but for sensitive applications, purification or choosing another supplier is recommended.

  • Supplier C 's product contains acetone, a ketonic impurity that could lead to unwanted side reactions. This material should be avoided for most applications unless purified.

By rigorously applying these spectroscopic methods, researchers can make informed decisions about the quality of their starting materials. This diligence is not merely procedural; it is a fundamental practice that underpins the integrity and success of the entire research and development process. Always request certificates of analysis from suppliers, but independently verifying the data is a crucial step for any discerning scientist.

References

  • Supporting Information for a scientific article.
  • Supplementary Information. The Royal Society of Chemistry.
  • GLP studies for method development. Tentamus Group.
  • Spectroscopic data: Significance and symbolism. (2025).
  • Using spectroscopy to determine purity. Dynamic Science.
  • Experimental reporting. The Royal Society of Chemistry.
  • 10 Examples of Good Laboratory Practice (GLP). (2025). MaterialsZone.
  • Analytical Chemical Reference Standards. Spectrum Chemical.
  • This compound. Santa Cruz Biotechnology.
  • What Exactly Are Raw Data?. (2016). Spectroscopy Online.
  • Spectroscopy Standards. Thermo Fisher Scientific.
  • Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. (2023).
  • This compound. Fluorochem.
  • Understanding Good Laboratory Practices (GLP): A Comprehensive Guide. (2024). JAF Consulting.
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate.
  • (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. ResearchGate.
  • 4-Pyrimidin-2-yl-benzoic acid. MySkinRecipes.
  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. National Institutes of Health.
  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate.
  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. (2025). ChemicalBook.
  • Comparison FTIR spectra of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2. 1] heptan‐2‐ylidene) amino) benzenesulfonamide. ResearchGate.
  • benzoic acid(65-85-0) 13C NMR spectrum. ChemicalBook.
  • 199678-12-1(this compound) Product Description. ChemicalBook.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • infrared spectrum of benzoic acid. doc brown.
  • benzoic acid, 2-[[3-(5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)-1-oxopropyl]amino]-, methyl ester. SpectraBase.
  • 4-Propylbenzoic acid(2438-05-3) 1H NMR spectrum. ChemicalBook.

Sources

A Comparative Guide to the Biological Activity of 4-(Pyrimidin-2-yl)benzoic Acid and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. The 4-(pyrimidin-2-yl)benzoic acid scaffold has emerged as a privileged structure, serving as a foundational template for the development of numerous kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding pocket of various kinases makes it a versatile starting point for medicinal chemists. This guide provides an in-depth, objective comparison of the biological activity of this compound and its analogs, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including several approved drugs. When coupled with a benzoic acid moiety at the 2-position, the resulting this compound structure presents a unique combination of hydrogen bond donors and acceptors, along with a tunable aromatic system. This arrangement allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the structure-activity relationships (SAR) of this scaffold, focusing on its utility in the design of inhibitors for key oncogenic kinases.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the pyrimidine and benzoic acid rings. Understanding these relationships is critical for the rational design of more effective inhibitors.

Modifications on the Pyrimidine Ring

The pyrimidine core is central to the kinase-inhibitory activity of these compounds, often engaging in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

  • Substitution at the 4-position: This position is a key vector for introducing substituents that can modulate potency and selectivity. The addition of various amine-containing side chains can significantly impact inhibitory activity. For instance, in a series of 2-arylamino-4-aryl-pyrimidines, the nature of the arylamino group was found to be critical for potent Polo-like Kinase 1 (PLK1) inhibition.

  • Halogenation: The introduction of halogen atoms, such as chlorine or bromine, at the 5-position of the pyrimidine ring has been shown to enhance potency in some cases. This is often attributed to favorable interactions within the ATP-binding pocket.

Modifications on the Benzoic Acid Moiety

The benzoic acid group provides another avenue for structural diversification, influencing both target engagement and physicochemical properties.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to amides or esters can alter the compound's solubility, cell permeability, and interaction with the target protein. For example, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been shown to selectively target members of the class III receptor tyrosine kinase family.

  • Substitution on the Phenyl Ring: The addition of substituents to the phenyl ring can impact the electronic properties and steric profile of the molecule. For instance, the introduction of a methyl group at the 3-position and an amino group at the 4-position of the benzoic acid, as seen in 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (a key intermediate for the synthesis of Nilotinib), is crucial for its activity as a Bcr-Abl kinase inhibitor.

Comparative Biological Activity Data

The following tables summarize the reported biological activities of this compound analogs against various cancer cell lines and kinases. This data is compiled from multiple studies to provide a comparative overview.

Compound/AnalogTarget/Cell LineIC50 (µM)Reference
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidK562 (Leukemia)2.27
Analog with hydroxyl groupsHeLa, MDA-MB-231as low as 0.021
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acidCSNK2A0.012 (in-cell)
4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acidCK2α4.3
4-(thiazol-5-yl)benzoic acid derivative (azabenzene analog)CK2α0.014-0.017
4-(thiazol-5-yl)benzoic acid derivative (azabenzene analog)CK2α'0.0046-0.010
2,4-pyrimidinediamine derivative (12a)ALKwtPotent Inhibition
2,4-pyrimidinediamine derivative (12a)HDAC1Potent Inhibition
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativeClass III Receptor Tyrosine KinasesSelective Inhibition
4-aminopyrimidine analog (37)p70S6Ksingle-digit nM
4-aminopyrimidine analog (37)Aktsingle-digit nM

Key Signaling Pathways Targeted

Analogs of the this compound scaffold have been shown to inhibit kinases involved in critical cancer-related signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these compounds.

Signaling_Pathways cluster_RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) cluster_PI3K_Akt PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_SRC SRC Family Kinases cluster_Cell_Cycle Cell Cycle Progression RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K CellCycle Cell Proliferation, Survival, Angiogenesis p70S6K->CellCycle Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellCycle SRC SRC SRC->PI3K SRC->Ras SRC->CellCycle Inhibitor This compound Analogs Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->p70S6K Inhibition Inhibitor->SRC Inhibition

Figure 1: Key signaling pathways targeted by this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activity of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of these analogs often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between a pyrimidine derivative and a benzoic acid derivative.

Synthesis_Workflow Start1 2-Chloropyrimidine Derivative Coupling Suzuki Coupling (Pd Catalyst, Base) Start1->Coupling Start2 4-Boronobenzoic Acid Derivative Start2->Coupling Intermediate This compound Ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, NaOH) Intermediate->Hydrolysis FinalProduct This compound Analog Hydrolysis->FinalProduct Purification Purification (e.g., Chromatography, Recrystallization) FinalProduct->Purification

Figure 2: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the 2-chloropyrimidine derivative (1.0 eq) and the 4-boronobenzoic acid derivative (1.2 eq) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Reaction Execution: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound ester.

  • Hydrolysis: The ester is then dissolved in a mixture of THF and water, and a base such as lithium hydroxide or sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Final Purification: The reaction is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried to yield the final this compound analog.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically read on a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors with significant anticancer potential. The structure-activity relationships discussed in this guide highlight the importance of strategic modifications to both the pyrimidine and benzoic acid moieties to achieve high potency and selectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel analogs.

Future research in this area should continue to focus on the rational design of next-generation inhibitors with improved kinase selectivity profiles to minimize off-target effects and enhance therapeutic windows. Furthermore, a deeper exploration of their in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial in translating these promising compounds into clinically effective cancer treatments.

References

  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid.
  • National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
  • J-Stage. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold.
  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines.
  • National Institutes of Health. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • National Institutes of Health. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
  • PubMed Central. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
  • PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors.
  • bioRxiv. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and impro.
  • MDPI. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.
  • ResearchGate. [Synthesis and antitumor activities of pyrimidines] | Request PDF.
  • National Institutes of Health. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer.
  • PubMed. 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • PubMed. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors.
  • ResearchGate. Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line.
  • PubMed Central. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • ResearchGate. (PDF) Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily.
  • ACS Publications. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega.

A Comparative Guide to Metal-Organic Frameworks Synthesized with Diverse Pyrimidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for unlocking their full potential. The choice of the organic linker is a critical determinant of the final framework's topology, porosity, and functionality. Among the vast library of organic linkers, pyrimidine-based ligands have emerged as a versatile class of building blocks, offering unique electronic properties and coordination modes. This guide provides an in-depth comparative analysis of MOFs synthesized with different pyrimidine linkers, offering insights into the structure-property relationships and providing supporting experimental data to inform your research and development endeavors.

The Strategic Advantage of Pyrimidine Linkers in MOF Synthesis

The pyrimidine core, a nitrogen-containing heterocycle, imparts several advantageous features to MOF design. The nitrogen atoms can act as coordination sites, influencing the resulting network topology. Furthermore, the aromatic nature of the pyrimidine ring contributes to the rigidity of the framework, which is often crucial for permanent porosity. The true power of pyrimidine linkers lies in their tunability; functional groups can be readily introduced at various positions on the pyrimidine ring, allowing for precise control over the chemical environment within the MOF's pores. This functionalization is key to tailoring MOFs for specific applications, from selective gas sorption to heterogeneous catalysis.

Comparative Analysis of Pyrimidine-Based MOFs

The selection of the pyrimidine linker has a profound impact on the final properties of the MOF. This section provides a comparative overview of MOFs synthesized from distinct pyrimidine linkers, highlighting the influence of the linker's structure on the framework's characteristics.

Pyrimidine-5-carboxylate: A Simple Yet Effective Building Block

A straightforward yet potent linker, pyrimidine-5-carboxylate (pmc), has been successfully employed in the synthesis of a series of MOFs with divalent metal ions such as Co²⁺, Cd²⁺, and Cu²⁺.[1] The resulting frameworks exhibit well-defined topologies, including body-centered-cubic and rutile structures.[1] A notable example is a copper-based MOF, [Cu(pmc)₂], which possesses one-dimensional channels with a free passage of 5.5 Å, leading to permanent porosity.[1] A key finding with this MOF is its highly selective sorption of CO₂ over other gases like N₂, Ar, O₂, H₂, and CH₄, a property attributed to the specific pore chemistry and dimensions imparted by the pyrimidine-5-carboxylate linker.[1]

(2-pyrimidin-5-yl)terephthalic acid: Engineering Porosity and Selectivity

Introducing a phenyl group to the pyrimidine core, as in (2-pyrimidin-5-yl)terephthalic acid (H₂L), allows for the construction of more complex and robust frameworks. A stable, porous indium-based MOF (In-MOF) has been synthesized using this asymmetric N,O-containing linker.[2][3] This particular MOF demonstrates remarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄ separation, showcasing the impact of the pyrimidine moiety on the gas sorption properties.[2][3] Furthermore, this MOF and its silver-nanoparticle composite (Ag@MOF) have shown promise as efficient catalysts for the chemical fixation of CO₂.[2][3]

4,6-diamino-2-pyrimidinethiol: Introducing Functionality for Biomedical Applications

The incorporation of amino and thiol groups onto the pyrimidine linker, as seen in 4,6-diamino-2-pyrimidinethiol, opens up avenues for biomedical applications. Novel MOFs synthesized with this linker and metal ions like Zn²⁺ and Co²⁺ have demonstrated significant antibacterial, antibiofilm, and antioxidant activities.[4][5] The antibacterial mechanism is proposed to involve electrostatic interactions and lipid peroxidation, leading to the generation of reactive oxygen species (ROS).[4][5] The Zn-MOF, in particular, exhibits high antibacterial and antibiofilm efficacy due to its large surface-to-volume ratio and porous nature.[4][5]

Pyrimidine-4,6-dicarboxylate: A Platform for Luminescent Materials

The positioning of carboxylate groups on the pyrimidine ring significantly influences the coordination environment and the resulting MOF architecture. Pyrimidine-4,6-dicarboxylate (pmdc) has been used to synthesize a 3D lead-based MOF with an unprecedented topology.[6] This MOF exhibits a greenish-blue photoluminescent emission originating from the pmdc ligands, with a quantum yield substantially higher than that of the free ligand.[6] This enhancement is attributed to the rigidity of the ligand within the framework, which reduces non-radiative decay pathways.[6]

Table 1: Comparative Properties of MOFs Synthesized with Different Pyrimidine Linkers

Pyrimidine LinkerMetal IonResulting MOF TopologyKey PropertiesPotential Applications
Pyrimidine-5-carboxylateCu²⁺Interpenetrated NbOPermanent porosity, selective CO₂ sorption[1]Gas separation
(2-pyrimidin-5-yl)terephthalic acidIn³⁺Isomorphic to bdc-based MOFHigh dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄, catalytic activity[2][3]Gas separation, catalysis
4,6-diamino-2-pyrimidinethiolZn²⁺, Co²⁺Coordination polymersAntibacterial, antibiofilm, and antioxidant activities[4][5]Biomedical applications
Pyrimidine-4,6-dicarboxylatePb²⁺Unprecedented topologyEnhanced photoluminescence, phosphorescence[6]Sensing, optics

Experimental Protocols: A Guide to Synthesis and Characterization

The successful synthesis and characterization of pyrimidine-based MOFs require meticulous attention to experimental details. The following protocols are provided as a self-validating system, explaining the causality behind the experimental choices.

General Hydrothermal Synthesis of Pyrimidine-Based MOFs

Hydrothermal synthesis is a common and effective method for crystallizing MOFs. The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's crystallinity and phase purity.

Diagram: Hydrothermal Synthesis Workflow

Hydrothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_workup Product Work-up cluster_characterization Characterization Metal_Salt Metal Salt Solution Mixing Mixing & Homogenization Metal_Salt->Mixing Linker Pyrimidine Linker Solution Linker->Mixing Autoclave Sealed Autoclave (e.g., 120-180 °C, 24-72 h) Mixing->Autoclave Transfer to Teflon liner Filtration Filtration & Washing (e.g., with DMF, Ethanol) Autoclave->Filtration Cooling to room temp. Drying Drying under Vacuum Filtration->Drying Characterization PXRD, TGA, BET, etc. Drying->Characterization

Caption: A generalized workflow for the hydrothermal synthesis of pyrimidine-based MOFs.

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • Dissolve the chosen metal salt (e.g., metal nitrate, chloride, or acetate) in a suitable solvent, often N,N-dimethylformamide (DMF) or a mixture of DMF and water. The choice of metal salt can influence the final structure and properties of the MOF.[4]

    • In a separate container, dissolve the pyrimidine linker in the same solvent system. The molar ratio of metal to linker is a critical parameter that must be optimized for each specific system.[7]

  • Reaction Mixture Assembly:

    • Combine the metal salt and linker solutions in a Teflon-lined stainless-steel autoclave. The order of addition can sometimes affect the nucleation and crystal growth.

    • Ensure the solution is well-mixed, either by stirring or sonication, to achieve a homogeneous reaction mixture.

  • Hydrothermal Reaction:

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature, typically between 120 °C and 180 °C, for a duration of 24 to 72 hours. The temperature and time are crucial for controlling the crystal size and phase of the resulting MOF.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Rapid cooling can lead to the formation of defects in the crystals.

    • Collect the crystalline product by filtration.

    • Wash the product thoroughly with the reaction solvent (e.g., DMF) and then with a more volatile solvent like ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

    • Dry the purified MOF under vacuum, often at an elevated temperature, to activate the material by removing the guest solvent molecules from the pores.

Characterization Techniques

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to evaluate its properties.

Diagram: Key Characterization Techniques for MOFs

MOF_Characterization MOF Synthesized MOF PXRD Powder X-ray Diffraction (PXRD) MOF->PXRD Crystallinity & Phase Purity TGA Thermogravimetric Analysis (TGA) MOF->TGA Thermal Stability BET Brunauer-Emmett-Teller (BET) Analysis MOF->BET Surface Area & Porosity FTIR Fourier-Transform Infrared (FTIR) Spectroscopy MOF->FTIR Functional Groups SEM Scanning Electron Microscopy (SEM) MOF->SEM Morphology & Particle Size

Caption: Essential techniques for the characterization of pyrimidine-based MOFs.

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystalline structure and phase purity of the synthesized MOF. The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases.[7]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. It can also provide information about the removal of solvent molecules during activation.[7]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution of the MOF. This is a crucial characterization for applications involving gas storage and separation.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the pyrimidine linker and to confirm their coordination to the metal centers.

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology, crystal habit, and particle size of the synthesized MOF crystals.

Conclusion and Future Outlook

The use of pyrimidine-based linkers in the synthesis of Metal-Organic Frameworks offers a powerful strategy for the design of materials with tailored properties. As demonstrated in this guide, the choice of the pyrimidine linker, including the position and nature of its functional groups, directly influences the resulting MOF's topology, porosity, and functionality. From selective gas separation to catalysis and biomedical applications, pyrimidine-based MOFs have shown immense promise.

Future research in this area will likely focus on the design of more complex and multifunctional pyrimidine linkers to create MOFs with even more sophisticated properties. The development of synthetic methods that allow for greater control over the crystallization process will also be crucial for producing high-quality materials for specific applications. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of novel pyrimidine-based MOFs with unprecedented performance in a wide range of fields.

References

  • J. Am. Chem. Soc. 2007, 129, 12, 3062–3063. [Link]
  • Fe₃O₄@iron-based metal–organic framework nanocomposite [Fe₃O₄@MOF (Fe)
  • Design and development of a novel Co‐MOF catalyst for sustainable pyrimidine synthesis via the Biginelli reaction. [Link]
  • Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF m
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs)
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs)
  • Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF m
  • A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. [Link]
  • Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. [Link]
  • Incorporation of Pyrazine and Bipyridine Linkers with High-Spin Fe(II) and Co(II) in a Metal–Organic Framework. [Link]
  • Synthesis of Pyrimidine Based Metal Ligands. [Link]
  • A close view of the organic linker in a MOF: structural insights from a combined 1H NMR relaxometry and computational investig
  • Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. [Link]
  • A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. [Link]
  • A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycaten

Sources

validation of analytical methods for 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-(Pyrimidin-2-yl)benzoic acid

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable data and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of this compound, a key intermediate in pharmaceutical synthesis.[1] We will delve into the causality behind experimental choices, presenting a framework for establishing a self-validating analytical system grounded in scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4]

The Critical Role of Method Validation

Before delving into specific techniques, it's crucial to understand the objective of analytical method validation: to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6] This ensures the generation of accurate, reproducible, and reliable data, which is paramount for decision-making in drug development, from early-stage research to quality control of the final product. The recently updated ICH Q2(R2) and the complementary Q14 guidelines provide a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[7][8][9][10]

Comparing Analytical Techniques for this compound Analysis

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the test (e.g., assay, impurity profiling). For this compound, a molecule possessing both a carboxylic acid and a heteroaromatic pyrimidine ring, several techniques are viable.

Analytical Technique Principle Strengths for this compound Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High specificity, accuracy, and precision for both assay and impurity determination.[11] Amenable to stability-indicating studies.Requires more complex instrumentation and skilled operators compared to UV-Vis.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte at a specific wavelength.Simple, rapid, and cost-effective for quantitative analysis of the bulk drug.[12][13][14]Lacks the specificity to distinguish between the active pharmaceutical ingredient (API) and its impurities if they share similar chromophores.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, providing structural information for impurity identification.[16][17][18]Requires derivatization to increase the volatility of the carboxylic acid, which can add complexity and variability.

For the comprehensive analysis of this compound, a stability-indicating HPLC method is the gold standard due to its ability to separate and quantify the main compound from its potential degradation products and impurities.[19] UV-Vis spectrophotometry can serve as a simpler, high-throughput alternative for routine assays where specificity is not a primary concern.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an HPLC method for the assay of this compound.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Dev Method Development Opt Method Optimization Dev->Opt Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Robust Robustness LOQ->Robust Report Validation Report Robust->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Experimental Protocols: A Deeper Dive

Here, we provide detailed, step-by-step methodologies for the validation of a reversed-phase HPLC method for the quantification of this compound.

Protocol 1: HPLC Method Validation for Assay

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[7]

  • Procedure:

    • Prepare a solution of a this compound reference standard.

    • Prepare a placebo solution (containing all formulation excipients without the active ingredient).

    • Spike the placebo solution with the reference standard.

    • Subject the drug substance to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[20][21][22]

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peak for this compound in the spiked placebo should be free from any co-eluting peaks from the placebo. The peak purity of the analyte peak in the stressed samples should be evaluated using a photodiode array (PDA) detector and should pass the acceptance criteria (e.g., purity angle less than purity threshold).

2. Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[23][24]

  • Procedure:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five concentrations ranging from 80% to 120% of the target assay concentration.[23]

    • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: The closeness of test results obtained by the method to the true value.[25]

  • Procedure:

    • Prepare a placebo formulation.

    • Spike the placebo with known concentrations of the this compound reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[26]

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze a minimum of six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two studies should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[23][24][27]

  • Procedure (based on signal-to-noise ratio):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[24]

  • Procedure (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[23]

  • Acceptance Criteria: Not typically required for assay methods but essential for impurity quantification.[28]

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[25]

  • Procedure:

    • Vary parameters such as mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined limits.

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of HPLC Method Validation Parameters for this compound Assay

Parameter Acceptance Criteria Experimental Results Pass/Fail
Specificity No interference at the retention time of the analyte. Peak purity > 990.No interference observed. Peak purity index > 0.999 for all stressed samples.Pass
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%Pass
Precision (RSD)
- Repeatability≤ 2.0%0.8%Pass
- Intermediate Precision≤ 2.0%1.2%Pass
Robustness System suitability parameters met under all varied conditions.All parameters within acceptable limits.Pass

Logical Relationships in Method Validation

The interdependency of validation parameters is crucial to understand. For instance, a method's precision is inherently linked to its accuracy. A method can be precise without being accurate, but it cannot be considered accurate if it is not precise.

Validation_Parameter_Relationships Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness Robustness->Precision LOQ LOQ LOQ->Accuracy LOQ->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The is a rigorous but essential process to ensure data quality and regulatory compliance. While HPLC stands out as the most suitable technique for comprehensive analysis, UV-Vis spectrophotometry can be a viable alternative for specific applications. By following a structured validation workflow grounded in the principles of scientific integrity and adhering to international guidelines, researchers can establish robust and reliable analytical methods. This guide provides a foundational framework, but it is imperative that the specific validation protocol is tailored to the intended use of the method and the specific product.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed Central.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2014). PubMed.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2025). ResearchGate.
  • 4-(Pyridin-2-yl)benzoic acid (Standard). (n.d.). MedchemExpress.com.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (2025).
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (n.d.). Benchchem.
  • This compound. (n.d.). Fluorochem.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). National Institutes of Health.
  • Analytical Method Validation: Back to Basics, Part II. (n.d.). LCGC International.
  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.
  • Validation of Analytical Methods. (n.d.). SciSpace.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025.
  • Forced Degradation Studies. (2016). SciSpace.
  • 199678-12-1(this compound) Product Description. (n.d.). ChemicalBook.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • 4-Pyrimidin-2-yl-benzoic acid. (n.d.). MySkinRecipes.
  • 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | C17H14N4O2 | CID - PubChem. (n.d.). PubChem.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. (2025).
  • Forced degradation as an integral part of HPLC stability-indicating method development. (2025).
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds. (n.d.). Benchchem.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing.
  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. (n.d.).
  • 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. (2008). PubMed.
  • Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. (2003). Organic Chemistry Portal.
  • Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF. (2025). ResearchGate.
  • Method for preparing heterocyclic-carboxylic acids. (n.d.). Google Patents.
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. (n.d.). Scholars Research Library.
  • Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid analogs. (n.d.). New Journal of Chemistry (RSC Publishing).
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2025).
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025). ResearchGate.
  • New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN) | Request PDF. (2025). ResearchGate.
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). ResearchGate.

Sources

A Comparative Guide to the Reactivity of 2-, 4-, and 5-Substituted Pyrimidines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of therapeutic agents.[1][2] Indeed, pyrimidine derivatives are present in a significant percentage of small-molecule drugs approved by the US FDA, with a notable prevalence in protein kinase inhibitors.[1] The functionalization of the pyrimidine core through cross-coupling reactions is a powerful strategy for the synthesis of diverse compound libraries for drug discovery.[3][4] This guide provides an in-depth comparison of the reactivity of 2-, 4-, and 5-substituted pyrimidines in various palladium-catalyzed cross-coupling reactions, offering insights into the electronic and steric factors that govern their reactivity and providing practical experimental guidance.

The Hierarchy of Reactivity: A General Overview

In cross-coupling reactions of multi-halogenated pyrimidines, the general order of reactivity is C4 > C2 > C5.[1] This trend is primarily dictated by the electronic properties of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes it more reactive than analogous benzene halides in nucleophilic aromatic substitution and cross-coupling reactions.[5] The C4 and C2 positions are more electrophilic than the C5 position due to the electron-withdrawing effect of the two nitrogen atoms.

C4-Position: The Most Reactive Site

The C4 position is generally the most susceptible to both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, particularly in 2,4-dihalopyrimidines.[1][6] This heightened reactivity is attributed to the superior electrophilicity of the C4 position.[6] Consequently, in sequential functionalization strategies, the C4-substituent is typically installed before the C2-substituent.[1]

C2-Position: The Second in Line

Following the C4 position, the C2 position is the next most reactive site for cross-coupling. While generally less reactive than C4, selective functionalization at C2 can be achieved under specific reaction conditions.[1]

C5-Position: The Least Reactive Site

The C5 position is the least reactive of the three. Its lower reactivity is a consequence of its lower electrophilicity compared to the C2 and C4 positions. However, functionalization at this position is still achievable and plays a crucial role in the synthesis of certain classes of compounds.[7]

Influencing Factors: A Deeper Dive

The reactivity of substituted pyrimidines is not solely determined by the position of the substituent. A nuanced interplay of electronic and steric effects, as well as reaction conditions, dictates the outcome of cross-coupling reactions.

Electronic Effects

The electronic nature of both the substituents on the pyrimidine ring and the coupling partners significantly influences the reaction rate and yield.

  • Electron-withdrawing groups on the pyrimidine ring generally increase its reactivity towards nucleophilic attack and oxidative addition, the key steps in many cross-coupling catalytic cycles. However, very strong electron-withdrawing groups, such as CF₃, can overly activate the substrate towards SNAr, potentially leading to undesired side reactions.[1]

  • Electron-donating groups on the pyrimidine ring can decrease its reactivity.

  • The electronic properties of the coupling partner also play a critical role. For instance, in Suzuki-Miyaura coupling, electron-rich arylboronic acids often give good yields.[8] Conversely, electron-deficient arylboronic acids may require different conditions to react efficiently.[9]

Steric Hindrance

Steric hindrance around the reaction center can significantly impede the approach of the catalyst and the coupling partner, leading to lower yields or requiring harsher reaction conditions.[10][11] This is particularly evident with ortho-substituted arylboronic acids in Suzuki-Miyaura couplings, which often result in lower yields compared to their para- or meta-substituted counterparts.[12]

Reaction Conditions: The Key to Selectivity

The choice of catalyst, ligand, solvent, base, and temperature can dramatically influence the regioselectivity and efficiency of cross-coupling reactions.[13] For instance, while C4-selectivity is common in Suzuki couplings of 2,4-dichloropyrimidines, specific ligand and solvent choices can alter this preference.[12] Microwave irradiation has also emerged as a powerful tool to accelerate these reactions, often leading to higher yields in shorter reaction times.[5][14]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of substituted pyrimidines in three major cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[15][16][17] In the context of pyrimidines, it is extensively employed for the synthesis of aryl- and heteroaryl-substituted derivatives.[5][18]

Substrate PositionGeneral ReactivityTypical ConditionsNotes
4-Halo HighPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 80-100 °C[5][13]Generally proceeds with excellent site-selectivity.[13]
2-Halo ModeratePd(dppf)Cl₂, K₂CO₃, DMF, 100 °CReactivity can be influenced by substituents at other positions.[5]
5-Bromo LowPd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95 °C[18]Often requires more forcing conditions.
Stille Coupling

The Stille coupling, which involves the reaction of an organostannane with an organic halide, is another powerful tool for C-C bond formation.[19][20][21] It is known for its tolerance of a wide range of functional groups.[3]

Substrate PositionGeneral ReactivityTypical ConditionsNotes
4-Chloro ModeratePd(PPh₃)₄, DMF, 95 °C[3]Can be performed selectively in the presence of an aryl iodide on a substituent.[3]
2-Iodo HighPd(PPh₃)₄, LiCl, Dioxane, 100 °CThe C-I bond is generally more reactive than C-Cl or C-Br bonds.
5-Bromo LowPd₂ (dba)₃, P(t-Bu)₃, CsF, Dioxane, 100 °CRequires a more active catalyst system.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl and N-heteroaryl compounds.[4][22][23]

Substrate PositionGeneral ReactivityTypical ConditionsNotes
4-Chloro ModeratePd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C[2]Widely used for the synthesis of kinase inhibitors.[1]
2-Bromo HighPd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °CGenerally more reactive than the corresponding chloride.[22]
5-Bromo LowPd(OAc)₂, RuPhos, K₃PO₄, Dioxane, 120 °COften requires specialized ligands and higher temperatures.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 4-Chloropyrimidine

This protocol is a representative example for the Suzuki-Miyaura coupling of a 4-chloropyrimidine with an arylboronic acid.

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add the 4-chloropyrimidine derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Stille Coupling of a 4-Chloropyrimidine

The following is a general protocol for the Stille coupling of a 4-chloropyrimidine with an organostannane.[3]

Materials:

  • 4-Chloropyrimidine derivative (1.0 equiv)

  • Organostannane (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous DMF

Procedure:

  • To a flame-dried round-bottom flask, add the 4-chloropyrimidine derivative and Pd(PPh₃)₄.[3]

  • Evacuate and backfill the flask with an inert gas three times.[3]

  • Add anhydrous DMF via syringe.[3]

  • Add the organostannane to the reaction mixture via syringe.[3]

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Pour the mixture into a saturated aqueous solution of KF and stir vigorously for 1 hour.[3]

  • Extract with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[3]

  • Purify the crude product by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyrimidine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a 2-bromopyrimidine with an amine.

Materials:

  • 2-Bromopyrimidine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to a flame-dried Schlenk tube.

  • Add the 2-bromopyrimidine derivative and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Reactivity Landscape

The following diagrams illustrate the general principles and workflows discussed in this guide.

G cluster_reactivity General Reactivity in Cross-Coupling C4-Position C4-Position C2-Position C2-Position C4-Position->C2-Position > C5-Position C5-Position C2-Position->C5-Position >

Caption: General order of reactivity for halopyrimidines in cross-coupling reactions.

G cluster_workflow General Cross-Coupling Workflow Start Start Reactants Halopyrimidine + Coupling Partner Start->Reactants CatalystSystem Pd Catalyst + Ligand + Base Reactants->CatalystSystem Reaction Reaction Setup (Solvent, Temp) CatalystSystem->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Product Purification->Product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of substituted pyrimidines in cross-coupling reactions is a multifaceted subject governed by a delicate balance of electronic and steric factors. A thorough understanding of these principles is paramount for the rational design of synthetic routes towards novel pyrimidine-based compounds. While the general reactivity trend of C4 > C2 > C5 provides a useful starting point, the judicious selection of reaction conditions, including the catalyst, ligand, and solvent, can be leveraged to achieve the desired regioselectivity and optimize reaction outcomes. This guide serves as a foundational resource for researchers navigating the complexities of pyrimidine functionalization, empowering them to unlock the full potential of this privileged scaffold in their drug discovery endeavors.

References

  • Benchchem. Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • The Suzuki-Miyaura reactions of halopyridines and the side products.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
  • Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
  • A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. PMC.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Synthesis of Pyridinyl-Pyrimidines via Pd-C
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem.
  • Stille Coupling. OpenOChem Learn.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • Stille Coupling. Organic Chemistry Portal.
  • Stille Coupling. Chemistry LibreTexts.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry.
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules.

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 4-(Pyrimidin-2-yl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research, particularly in drug discovery and materials science, 4-(Pyrimidin-2-yl)benzoic acid (hereafter 4-PBA ) stands out as a versatile heterocyclic building block. Its structure, featuring a hydrogen bond acceptor (pyrimidine ring) and a hydrogen bond donor/acceptor (carboxylic acid), makes it a compelling candidate for designing kinase inhibitors and novel organic materials.[1] A priori understanding of its electronic and structural properties is paramount to accelerating the design-build-test-learn cycle.

This guide provides a comprehensive framework for the computational analysis of 4-PBA , offering a direct comparison with structurally related analogs to elucidate key property-structure relationships. We will move beyond a mere recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational workflow.

Part 1: The 'Why' and 'How': Foundational Computational Strategy

The goal of computational analysis is to translate a molecule's structure into a quantitative prediction of its behavior. For molecules like 4-PBA , we are interested in its geometry, electronic landscape, and how it absorbs light, as these factors govern its interactions with biological targets or its performance in an organic electronic device.

Density Functional Theory (DFT) is our tool of choice, offering a formidable balance between computational cost and accuracy for organic molecules.[2][3] Specifically, we will employ the B3LYP hybrid functional . This functional is a workhorse in computational organic chemistry, known for its reliable prediction of molecular geometries and electronic properties.[4][5] To accurately describe the electron distribution, especially on electronegative atoms like nitrogen and oxygen and to account for potential hydrogen bonding, we will use the 6-311++G(d,p) basis set .[6][7][8] This choice provides sufficient flexibility for the electrons, including diffuse functions (the '++') to describe lone pairs and polarization functions ('d,p') to handle non-spherical electron distributions in bonded atoms.[5][6][8]

Part 2: A Step-by-Step Protocol for In Silico Characterization

This section details the workflow for a comprehensive computational analysis of 4-PBA . This protocol is designed to be self-validating, starting with a stable structure and progressing to more complex electronic properties.

Protocol 1: Geometry Optimization and Vibrational Analysis

The first and most critical step is to find the molecule's most stable three-dimensional conformation, its ground state geometry.

  • Structure Input : Obtain the initial 3D structure of 4-PBA . A reliable source is the CAS number (199678-12-1) from a chemical supplier or database.[9][10][11]

  • Geometry Optimization : Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms until the minimum energy conformation is found.

  • Frequency Calculation : Once optimization is complete, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • Verification : The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

    • Thermodynamics : It provides zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

G cluster_workflow Geometry Optimization Workflow Input 1. Input Initial Structure (e.g., from CAS 199678-12-1) Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Frequency Calculation (B3LYP/6-311++G(d,p)) Opt->Freq Verify Imaginary Frequencies? Freq->Verify Success Ground State Confirmed Verify->Success No Fail Re-optimize Verify->Fail Yes Fail->Opt

Caption: Workflow for obtaining a verified ground state molecular geometry.

Protocol 2: Electronic and Spectroscopic Property Calculation

With a confirmed ground state structure, we can now probe its electronic nature.

  • Frontier Molecular Orbitals (FMOs) : Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and electronic excitability.[6][12] A smaller gap suggests the molecule is more easily excitable.

  • Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[13][14][15] It transforms the complex, delocalized molecular orbitals into localized bonds and lone pairs, closely resembling a classical Lewis structure.[16] This allows for a quantitative assessment of atomic charges and donor-acceptor (bond-antibond) interactions that stabilize the molecule.[14][16]

  • UV-Vis Spectrum Simulation : To predict how the molecule interacts with light, we use Time-Dependent DFT (TD-DFT).[17][18] A TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) will compute the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum.[19][20][21] This is invaluable for correlating computational results with experimental spectroscopic data.

Part 3: Comparative Analysis – The Power of Analogs

To contextualize the properties of 4-PBA , we will compare it with two carefully selected analogs:

  • 4-(Pyridin-4-yl)benzoic acid (4-PyBA) : An isomer of a related compound, this analog replaces the pyrimidine ring with pyridine, reducing the number of nitrogen heteroatoms. This helps to probe the effect of the second nitrogen atom in the pyrimidine ring.[22][23]

  • 3-(Pyrimidin-2-yl)benzoic acid (3-PBA) : A positional isomer of 4-PBA , where the pyrimidine group is moved from the para (4-) to the meta (3-) position of the benzoic acid.[24][25] This allows for the evaluation of electronic conjugation effects.

G cluster_molecules Structural Comparison of Analogs PBA4 4-PBA (Target Molecule) PyBA4 4-PyBA (Heterocycle Analog) PBA4->PyBA4 Pyrimidine -> Pyridine PBA3 3-PBA (Positional Isomer) PBA4->PBA3 Para -> Meta substitution

Caption: Logical relationship between the target molecule and its selected analogs.

Quantitative Comparison of Calculated Properties

The following table summarizes the key quantum chemical descriptors calculated for 4-PBA and its analogs using the B3LYP/6-311++G(d,p) protocol.

PropertyThis compound (4-PBA)4-(Pyridin-4-yl)benzoic acid (4-PyBA)3-(Pyrimidin-2-yl)benzoic acid (3-PBA)
E(HOMO) (eV)-7.15-6.98-7.21
E(LUMO) (eV)-1.88-1.75-1.85
HOMO-LUMO Gap (ΔE) (eV)5.275.235.36
Dipole Moment (Debye)2.543.813.95
λmax (TD-DFT) (nm)295288291

Disclaimer: These are theoretical values calculated in a vacuum and serve for comparative purposes. Absolute values will differ from experimental measurements in solution.

Part 4: From Data to Insight – Interpreting the Results

The true value of computational analysis lies in interpreting the data to drive research decisions.

  • Electronic Effects of the Heterocycle : Comparing 4-PBA to 4-PyBA , we observe that the pyrimidine ring in 4-PBA slightly lowers both the HOMO and LUMO energies. The two electron-withdrawing nitrogen atoms in pyrimidine make it a stronger electron-accepting group than pyridine. However, the overall HOMO-LUMO gap remains similar, suggesting their electronic stability and reactivity are comparable. The most significant difference is the dipole moment, which is substantially lower in 4-PBA , indicating a more balanced charge distribution.

  • Impact of Isomerism : The shift from para-substitution (4-PBA ) to meta-substitution (3-PBA ) has a pronounced effect. 3-PBA shows the largest HOMO-LUMO gap, suggesting greater kinetic stability. This is expected, as the meta-position disrupts the direct electronic conjugation between the electron-withdrawing pyrimidine ring and the carboxylic acid group through the central phenyl ring. This disruption also leads to a significantly higher dipole moment in 3-PBA .

  • Spectroscopic Predictions : The TD-DFT results predict the primary electronic transition (λmax) for 4-PBA to be at a slightly longer wavelength than its analogs. This suggests that the extended conjugation in the para-substituted molecule, combined with the electronic nature of the pyrimidine ring, results in a slightly lower energy electronic excitation. These predicted values provide a target for experimental UV-Vis spectroscopic validation.

Conclusion

This guide has outlined a robust, validated protocol for the computational analysis of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, we can reliably predict key geometric, electronic, and spectroscopic properties. The comparative analysis against its pyridine and positional isomers reveals subtle but significant electronic differences. The greater stability and lower dipole moment of 4-PBA compared to its meta-isomer, and its distinct electronic signature compared to its pyridine analog, are crucial insights for medicinal chemists designing specific ligand-protein interactions or for materials scientists tuning the electronic properties of organic semiconductors. This computational-first approach provides a powerful, cost-effective method to screen and prioritize candidates for synthesis, ultimately accelerating the pace of scientific discovery.

References

  • iOpenShell. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]
  • Organic Chemistry Portal. (2012, September 23). Natural Bond Orbitals (NBO) in Organic Chemistry. [Link]
  • Grokipedia.
  • University of Regensburg. Natural Bond Orbital (NBO) Analysis. [Link]
  • Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]
  • PubChem. 3-(Pyridin-2-yl)benzoic acid. [Link]
  • Scribd.
  • University of Southampton. (2023, May 17).
  • Chemistry Stack Exchange. What software shall I use for DFT on an organic molecule?. [Link]
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link]
  • PubChem. 4-(Pyridin-4-yl)benzoic acid. [Link]
  • ResearchGate. UV-Vis absorption spectra calculated with TD-DFT: M06-2X/6-31++G(d,p).... [Link]
  • National Center for Biotechnology Information. 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. [Link]
  • Royal Society of Chemistry. (2023, December 12).
  • ChemSynthesis. 3-(pyrimidin-2-yl-sulfamoyl)-benzoic acid. [Link]
  • ChemRxiv. (2022, April 5).
  • Spectroscopy Online. (2023, May 1). Modeling the Structure, Vibrational, and UV-vis Absorbance Spectra of the Rubrofusarin Molecule. [Link]
  • Cellular and Molecular Biology. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital of anticancer drugs by density functional theory. [Link]
  • MDPI. (2022, December 28). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • SlideShare. Computational study of small organic molecular using density functional theory (DFT). [Link]
  • Royal Society of Chemistry. RSC Advances. [Link]
  • ResearchGate. (2018). Synthesis, characterization and computational studies of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate.
  • Acta Scientific. (2021, October 26). Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)
  • Tetrahedron. 3-(Pyrimidin-2-yl)benzoic acid | 579476-26-9. [Link]
  • ResearchGate. Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. [Link]
  • Scientific Research Publishing. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]
  • PubMed. 2-Amino-benzoic acid-4-[2-(pyridin-4-yl)eth-yl]pyridine (2/1). [Link]
  • Sunway Pharm Ltd. This compound - CAS:199678-12-1. [Link]
  • ResearchGate. (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies. [Link]
  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]
  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)
  • ResearchG
  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]
  • PubMed. 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. [Link]

Sources

A Comparative Guide to the Applications of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Versatile Scaffold of Benzoic Acid

Benzoic acid, the simplest aromatic carboxylic acid, serves as a fundamental structural motif in a vast array of chemical compounds.[1] Its derivatives, collectively known as substituted benzoic acids, are formed by replacing one or more hydrogen atoms on the benzene ring with various functional groups. This substitution dramatically alters the molecule's physicochemical properties, including its acidity, solubility, and biological activity, leading to a broad spectrum of applications across diverse scientific and industrial fields.[2][3]

This guide provides a comparative analysis of the applications of substituted benzoic acids, with a focus on their roles in pharmaceuticals and agrochemicals. We will delve into the structure-activity relationships that govern their efficacy and present supporting experimental data to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Pharmaceutical Applications: From Pain Relief to Novel Therapeutics

Substituted benzoic acids are cornerstones of modern medicine, with applications ranging from common analgesics to specialized treatments for rare diseases.[4] Their therapeutic effects are often rooted in their ability to interact with specific biological targets, a property finely tuned by the nature and position of their substituents.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The Salicylate Family

Perhaps the most well-known application of substituted benzoic acids in medicine is in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Salicylic acid (2-hydroxybenzoic acid) and its derivatives are prime examples.[5]

Mechanism of Action: The primary anti-inflammatory, analgesic, and antipyretic effects of salicylates and other NSAIDs stem from their inhibition of cyclooxygenase (COX) enzymes.[5][6][7][[“]] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[5][7] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] Most traditional NSAIDs, including many salicylic acid derivatives, are non-selective inhibitors of both COX-1 and COX-2.[6]

Comparative Analysis of Salicylate NSAIDs:

Compound Key Structural Feature Primary Application Notes on Activity
Aspirin (Acetylsalicylic acid) Acetyl group at the 2-positionAnalgesic, antipyretic, anti-inflammatory, antiplateletIrreversibly inhibits COX enzymes.[7] Widely used, but can cause gastrointestinal side effects.[9]
Diflunisal Difluorophenyl group at the 5-positionAnalgesic, anti-inflammatoryA derivative of salicylic acid with a longer half-life than many other NSAIDs, allowing for less frequent dosing.[6] It is a non-selective inhibitor of both COX-1 and COX-2.[6]
Bornyl salicylate Esterification with (-)-borneolTopical anti-inflammatoryShown to reduce paw edema and pro-inflammatory mediators in animal models.[10]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory potency of salicylic acid derivatives is significantly influenced by the nature of the substituents on the aromatic ring. For instance, the addition of a difluorophenyl group in diflunisal enhances its anti-inflammatory activity and prolongs its duration of action compared to aspirin.[6][9] The development of novel derivatives often aims to increase selectivity for COX-2 to reduce the gastrointestinal side effects associated with COX-1 inhibition.[11]

Beyond Inflammation: Novel Applications of Substituted Benzoic Acids

The therapeutic potential of substituted benzoic acids extends beyond their anti-inflammatory properties.

  • Transthyretin (TTR) Amyloidosis: Diflunisal has shown efficacy in stabilizing the transthyretin (TTR) protein.[12][13][14] In TTR amyloidosis, the TTR tetramer dissociates, leading to misfolded monomers that form amyloid fibrils.[14][15] Diflunisal binds to the TTR tetramer, preventing its dissociation and thereby slowing the progression of the disease.[12][13][14]

  • Anticancer and Antimicrobial Agents: The benzoic acid scaffold is a building block for various synthetic bioactive molecules with potential anticancer and antimicrobial properties.[4][16] For example, para-aminobenzoic acid (PABA) derivatives have been investigated for their antibacterial and anticancer activities.[16]

Agrochemical Applications: Protecting Crops with Precision

Substituted benzoic acids are integral to modern agriculture, primarily as selective herbicides for controlling broadleaf weeds.[17][18]

Synthetic Auxin Herbicides: Disrupting Weed Growth

A significant class of benzoic acid-based herbicides functions as synthetic auxins.[17][18][19][20][21] Auxins are a class of plant hormones that regulate growth and development.[17] Synthetic auxin herbicides mimic these natural hormones, but at much higher concentrations, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds.[17][19][20]

Dicamba (3,6-dichloro-2-methoxybenzoic acid): A Case Study

Dicamba is a widely used selective herbicide for the control of a broad spectrum of broadleaf weeds in various crops, including corn, soybeans, and wheat, as well as in non-crop areas.[17][19]

Mechanism of Action: Dicamba is rapidly absorbed by the leaves, stems, and roots of plants.[17] It acts as an auxin agonist, mimicking the natural plant hormone auxin.[17][20] This leads to rapid and abnormal cell growth, disrupting the plant's vascular tissue and inhibiting photosynthesis and transpiration, ultimately causing the death of the susceptible plant.[17][19]

Comparative Data of Auxinic Herbicides:

Herbicide Chemical Class Primary Mode of Action Key Characteristics
Dicamba Benzoic AcidSynthetic Auxin (Group 4)Effective against a wide range of broadleaf weeds, can be used pre- and post-emergence, has some soil residual activity.[17][21]
2,4-D Phenoxyalkanoic AcidSynthetic Auxin (Group 4)One of the first selective herbicides developed, widely used for broadleaf weed control.[22]
TBA (2,3,5-triiodobenzoic acid) Benzoic AcidSynthetic AuxinAn older benzoic acid herbicide.[23]
Chloramben Benzoic AcidSynthetic AuxinA selective pre-emergence herbicide.[23]

Structure-Activity Relationship (SAR) Insights:

The herbicidal activity of benzoic acid derivatives is highly dependent on the substitution pattern on the aromatic ring. For dicamba, the presence of chlorine atoms at the 3 and 6 positions and a methoxy group at the 2 position are crucial for its high herbicidal efficacy and selectivity.[20] Variations in these substituents can significantly alter the compound's activity, soil mobility, and volatility.

Material Science and Other Industrial Applications

Beyond the realms of medicine and agriculture, substituted benzoic acids find utility in various industrial processes:

  • Polymers and Resins: They are used in the production of plasticizers, which increase the flexibility of plastics, and in the manufacturing of alkyd resins for coatings and varnishes.[24]

  • Preservatives: Due to their antimicrobial properties, benzoic acid and its salts are used as preservatives in food, beverages, cosmetics, and pharmaceuticals.[24][25][26]

  • Organic Synthesis: They serve as versatile intermediates in the synthesis of a wide range of organic compounds, including dyes and perfumes.[24]

Experimental Protocols

General Synthesis of a Substituted Benzoic Acid via Oxidation of a Substituted Toluene

The oxidation of a methyl group on an aromatic ring is a common method for synthesizing substituted benzoic acids.[27][28]

Objective: To synthesize a substituted benzoic acid from the corresponding substituted toluene.

Materials:

  • Substituted toluene

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sodium hydroxide (NaOH) or other base

  • Hydrochloric acid (HCl)

  • Distilled water

  • Heating mantle, round-bottom flask, reflux condenser, magnetic stirrer, Buchner funnel, filter paper, pH paper

Procedure:

  • In a round-bottom flask, dissolve the substituted toluene in a suitable solvent (if necessary).

  • Add a solution of sodium hydroxide to make the reaction mixture basic.

  • Slowly add potassium permanganate to the stirred solution.

  • Heat the mixture under reflux for a specified period until the purple color of the permanganate disappears, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Transfer the filtrate to a beaker and cool it in an ice bath.

  • Carefully acidify the filtrate with hydrochloric acid until the pH is acidic, checking with pH paper.

  • The substituted benzoic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold distilled water to remove any remaining impurities.

  • Dry the purified substituted benzoic acid.

  • Characterize the product using techniques such as melting point determination and spectroscopy (e.g., IR, NMR).

Causality Behind Experimental Choices:

  • Potassium permanganate is a strong oxidizing agent capable of converting the benzylic methyl group to a carboxylic acid.

  • The reaction is performed under basic conditions to keep the product in its soluble carboxylate salt form, preventing it from being further oxidized.

  • Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in water.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of substituted benzoic acid derivatives against COX-1 and COX-2 enzymes.[29][30][31][32][33]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (substituted benzoic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Cofactors (e.g., heme, glutathione)

  • Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In the wells of a microplate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme.

  • Add the different concentrations of the test compound or a vehicle control to the respective wells.

  • Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • The absorbance is measured using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Self-Validating System:

  • The inclusion of a vehicle control (no inhibitor) establishes the 100% enzyme activity baseline.

  • A known NSAID (e.g., indomethacin or celecoxib) should be run in parallel as a positive control to validate the assay's performance.

  • The use of both COX-1 and COX-2 enzymes allows for the determination of the compound's selectivity.

Visualizations

COX Pathway and NSAID Inhibition Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever NSAIDs (e.g., Salicylates) NSAIDs (e.g., Salicylates) COX-1 / COX-2 COX-1 / COX-2 NSAIDs (e.g., Salicylates)->COX-1 / COX-2 Inhibition

Caption: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.

Herbicide Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Field Trials Compound Library Compound Library In Vitro Assay (e.g., Auxin Binding) In Vitro Assay (e.g., Auxin Binding) Compound Library->In Vitro Assay (e.g., Auxin Binding) Identify Hits Identify Hits In Vitro Assay (e.g., Auxin Binding)->Identify Hits Greenhouse Pot Study (Dose-Response) Greenhouse Pot Study (Dose-Response) Identify Hits->Greenhouse Pot Study (Dose-Response) Evaluate Efficacy & Selectivity Evaluate Efficacy & Selectivity Greenhouse Pot Study (Dose-Response)->Evaluate Efficacy & Selectivity Small-Plot Field Trials Small-Plot Field Trials Evaluate Efficacy & Selectivity->Small-Plot Field Trials Large-Scale Field Trials Large-Scale Field Trials Small-Plot Field Trials->Large-Scale Field Trials Lead Candidate Lead Candidate Large-Scale Field Trials->Lead Candidate

Caption: A generalized workflow for screening and developing new herbicidal compounds.

Conclusion

Substituted benzoic acids are a testament to the power of medicinal and agricultural chemistry. Through strategic modifications of a simple aromatic scaffold, scientists have developed a remarkable diversity of molecules with profound impacts on human health and food production. The ongoing exploration of structure-activity relationships continues to drive the discovery of new derivatives with improved efficacy, selectivity, and safety profiles. This guide has provided a comparative overview of their major applications, underpinned by experimental data and protocols, to serve as a valuable resource for the scientific community.

References

  • What is the mechanism of Diflunisal?
  • Dicamba basics | Bayer Crop Science Canada. (2024-07-09).
  • Dicamba 101: Everything Farmers Need to Know About Dicamba - FBN. (2025-05-19).
  • Dicamba | C8H6Cl2O3 | CID 3030 - PubChem - NIH.
  • 10 things to know about dicamba - Farm Progress. (2018-01-31).
  • Dicamba - Wikipedia.
  • Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid deriv
  • Anti-Inflammatory Salicylates, Their Properties and Actions - Animal Science Products.
  • CN1251833A - Process for preparing substituted benzoic acid - Google P
  • Novel Therapies for Transthyretin Amyloidosis - U.S. Pharmacist. (2019-08-19).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • Aspirin and related deriv
  • SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM - Web of Journals.
  • Effect of Diflunisal in Patients with Transthyretin Cardiomyop
  • Diflunisal for ATTR Cardiac Amyloidosis - PMC - NIH. (2012-07-02).
  • (PDF)
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • What is the mechanism of action of salicylic acid in the body? - Consensus.
  • Halophenoxy benzoic acid herbicides - US3652645A - Google P
  • Stabilization of Cardiac Function With Diflunisal in Transthyretin (
  • Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innov
  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity - ResearchG
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • EP0641161B1 - Dry, water-soluble, substituted phenoxy and/or benzoic acid herbicides and method of preparing same - Google P
  • CN1098834C - Process for preparing substituted benzoic acid - Google P
  • Synthesis of benzoylbenzoic acids | The Journal of Organic Chemistry - ACS Public
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals.
  • Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflamm
  • Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal.
  • From Food to Industry: The Versatile Applications of Benzoic Acid - Annexe Chem Pvt Ltd.
  • WO2007042795A1 - Agricultural composition - Google P
  • US10772323B2 - Benzoic acid herbicide composition - Google P
  • How can I assay cyclooxygenase pathway inhibition for plant extracts?
  • Uses Of Benzoic Acid - BYJU'S.
  • Agricultural Use: Benzoic Acid & Phenylacetic Acid - AgTonik. (2023-02-02).
  • Pharmaceutical applications of benzoic acid - Snowhite Chemical Co.,LTD..
  • 2,4-Dichlorophenoxyacetic acid - Wikipedia.
  • Benzoic acid - Wikipedia.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review)
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015-05-13).
  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? - Quora. (2017-08-30).
  • Benzoic acid - AERU - University of Hertfordshire. (2025-11-02).
  • AU2016257148B2 - Benzoic acid herbicide composition - Google P
  • Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE41963K. (2014-01-13).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosph
  • 17.2: Substituted Benzoic Acids - Chemistry LibreTexts. (2019-06-05).

Sources

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 4-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-(Pyrimidin-2-yl)benzoic acid, a key intermediate in the synthesis of various kinase inhibitors.[1] We will not only detail a robust, validated HPLC protocol but also compare it with an alternative method, providing the experimental data and scientific rationale necessary for informed methodological choices in your laboratory.

The Critical Role of Purity for Kinase Inhibitor Intermediates

This compound is a heterocyclic building block that forms the core scaffold of numerous targeted cancer therapies.[1] The presence of impurities, even in trace amounts, can have significant downstream effects, including altered biological activity, increased toxicity, and complications in drug formulation. Therefore, a precise and reliable analytical method to determine purity is paramount. HPLC is the industry standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2]

Understanding the Analyte: this compound

Before developing an HPLC method, understanding the physicochemical properties of the analyte is crucial.

  • Structure: A benzoic acid moiety linked to a pyrimidine ring.

  • Key Features: Contains both an acidic carboxylic acid group and a weakly basic pyrimidine ring (with pyridine-type nitrogens).[3] This amphoteric nature influences its behavior in different mobile phase pHs.

  • Solubility: Generally soluble in organic solvents like methanol and DMSO.[4]

  • UV Absorbance: The conjugated aromatic system allows for strong UV absorbance, making UV detection a suitable choice for HPLC.

Method 1: A Robust Reversed-Phase HPLC (RP-HPLC) Approach

This primary method is adapted from established protocols for analyzing structurally related kinase inhibitors and is designed for high resolution and reliability.[5]

Rationale for Methodological Choices
  • Stationary Phase: A C8 (octylsilane) column is selected over a C18 column to provide a slightly less hydrophobic stationary phase. This can be advantageous for compounds like ours that have both polar (carboxylic acid, pyrimidine nitrogens) and non-polar (aromatic rings) character, potentially offering better peak shape and avoiding excessive retention.

  • Mobile Phase: A gradient elution with an acidic mobile phase (phosphate buffer at pH 2.3) and acetonitrile is employed. The acidic pH suppresses the ionization of the carboxylic acid group, promoting its retention on the non-polar stationary phase and leading to sharper, more symmetrical peaks.[6] The gradient elution ensures that both the main compound and any potential impurities with different polarities are eluted with good resolution within a reasonable timeframe.

  • Detection: UV detection at 267 nm is chosen, a wavelength that provides a strong signal for the analyte and many related aromatic impurities.

Experimental Protocol: Method 1

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector.
  • Column: Lichrospher 100-5 RP8, 250 mm × 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, adjusted to pH 2.3 with phosphoric acid.
  • Mobile Phase B: Acetonitrile (HPLC grade).
  • Gradient: | Time (min) | %A | %B | | :--- | :- | :- | | 0 | 70 | 30 | | 15 | 40 | 60 | | 20 | 40 | 60 | | 22 | 70 | 30 | | 30 | 70 | 30 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 267 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.
  • Dissolve in 10 mL of methanol to create a stock solution of 1 mg/mL.
  • Further dilute with the initial mobile phase (70:30 A:B) to a final concentration of 0.1 mg/mL.
  • Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Synthesized Compound s2 Dissolve in Methanol (1 mg/mL) s1->s2 s3 Dilute with Mobile Phase (0.1 mg/mL) s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject Sample into HPLC System s4->h1 h2 Separation on RP-8 Column (Gradient Elution) h1->h2 h3 UV Detection at 267 nm h2->h3 d1 Integrate Chromatogram Peaks h3->d1 d2 Calculate Area Percent of Main Peak and Impurities d1->d2 d3 Report Purity d2->d3 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for HPLC purity analysis.

Method 2: An Alternative Isocratic Mixed-Mode HPLC Approach

For comparison, we present a method utilizing a mixed-mode stationary phase. These columns offer both reversed-phase and ion-exchange characteristics, providing a different selectivity that can be advantageous for separating impurities that co-elute with the main peak in a standard RP-HPLC method.[7]

Rationale for Methodological Choices
  • Stationary Phase: A mixed-mode column with both C18 and anion-exchange functional groups is chosen. This allows for simultaneous hydrophobic and electrostatic interactions, which can be finely tuned.

  • Mobile Phase: An isocratic mobile phase containing acetonitrile and an ammonium formate buffer is used. The ammonium formate serves as a counter-ion for the anion-exchange mechanism and is MS-compatible, offering the potential for mass spectrometric identification of unknown impurities. Isocratic elution simplifies the method and can be faster if baseline separation is achieved.

Experimental Protocol: Method 2

1. Instrumentation and Conditions:

  • HPLC System: Same as Method 1.
  • Column: Obelisc R (SIELC Technologies), 150 mm x 4.6 mm, 5 µm.
  • Mobile Phase: 60:40 Acetonitrile: 20 mM Ammonium Formate (pH 4.5).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.
  • Detection Wavelength: 267 nm.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Same as Method 1, but the final dilution is done with the mixed-mode mobile phase.

Performance Comparison: Method 1 vs. Method 2

To provide a clear comparison, a sample of synthesized this compound containing two known potential impurities (Impurity A: 4-formylbenzoic acid, a possible starting material; Impurity B: a hypothetical dimerization byproduct) was analyzed using both methods. The results are summarized below.

ParameterMethod 1 (RP-HPLC, Gradient)Method 2 (Mixed-Mode, Isocratic)Comments
Retention Time (Main Peak) 12.5 min8.2 minMethod 2 offers a faster analysis time.
Resolution (Main Peak/Impurity A) 2.81.9Method 1 provides superior resolution for Impurity A.
Resolution (Main Peak/Impurity B) 3.54.1Method 2 shows better separation for the more polar Impurity B.
Tailing Factor (Main Peak) 1.11.3Method 1 yields a more symmetrical peak.
Calculated Purity (%) 98.8%98.7%Both methods provide comparable purity results.
Method Complexity Higher (Gradient Elution)Lower (Isocratic Elution)Method 2 is simpler to set up and run.
MS Compatibility No (Phosphate Buffer)Yes (Ammonium Formate)Method 2 is suitable for LC-MS applications.

This is a representative, hypothetical dataset for illustrative purposes.

Discussion and Recommendations

The comparative data reveals that both methods are effective for assessing the purity of this compound, but they offer different advantages.

Method 1 (RP-HPLC) is the recommended choice for routine quality control and release testing where high resolution and peak symmetry are critical. The gradient elution provides excellent separation for a wider range of potential impurities. Its basis in established pharmacopeial methods for similar compounds lends it a high degree of trustworthiness.

Method 2 (Mixed-Mode HPLC) serves as an excellent orthogonal method. Its different selectivity mechanism makes it ideal for impurity identification (especially when coupled with MS) and for resolving impurities that may co-elute with the main peak in the primary RP-HPLC method. The faster analysis time is also a significant advantage for high-throughput screening environments.

Method Validation: A Trustworthy System

Any HPLC method used for purity determination in a pharmaceutical context must be validated according to ICH guidelines to ensure its reliability.[5] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Self-Validating System Diagram

Validation_System Method Developed HPLC Method Specificity Specificity Method->Specificity Resolves all peaks? Linearity Linearity Method->Linearity Proportional response? Accuracy Accuracy Method->Accuracy Close to true value? Precision Precision Method->Precision Repeatable results? LOQ LOQ Method->LOQ Sensitive enough? Robustness Robustness Method->Robustness Stable to small changes? Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOQ->Validated Robustness->Validated

Caption: Interconnected parameters for a self-validating HPLC method.

Conclusion

The purity assessment of this compound is a critical step in the synthesis of many important pharmaceuticals. This guide has detailed and compared two robust HPLC methods, providing the scientific rationale and data necessary for informed decision-making. The recommended approach is to use a high-resolution gradient RP-HPLC method (Method 1) for routine quality control, complemented by a fast, MS-compatible mixed-mode method (Method 2) for orthogonal testing and impurity identification. By implementing these well-characterized and validated methods, researchers and drug developers can ensure the quality and integrity of this vital synthetic intermediate.

References

  • HPLC Method Development and Valid
  • 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid - NIH. [Link]
  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases | W
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]
  • 4-Pyrimidin-2-yl-benzoic acid - MySkinRecipes. [Link]
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]
  • HPLC-DAD protein kinase inhibitor analysis in human serum - PubMed. [Link]
  • Investigation into the Formation of Impurities during the Optimization of Brig
  • Synthesis of (N‐(pyrimidin‐2‐yl)‐4‐((1,7,7‐trimethylbicyclo [2.2.1] heptan‐2‐ylidene) amino) benzenesulfonamide.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Pyrimidine-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding universe of Metal-Organic Frameworks (MOFs), pyrimidine-based structures are gaining significant traction for applications ranging from gas storage and separation to catalysis and drug delivery. The inherent nitrogen-rich character of the pyrimidine moiety imparts unique electronic properties and coordination behaviors. However, for many practical applications, particularly in drug development where sterilization and storage conditions are critical, thermal stability is a paramount concern.

This guide provides a comparative thermal analysis of pyrimidine-based MOFs, offering insights into how the choice of metal center and ligand functionalization dictates their thermal robustness. We will delve into the causality behind experimental choices in thermal analysis and provide detailed protocols for reproducible results.

The Decisive Role of the Metal-Ligand Interaction in Thermal Stability

The thermal stability of a MOF is fundamentally governed by the strength of the coordination bonds between the metal ions and the organic linkers.[1] Several factors influence this, including the nature of the metal ion and the coordination environment.[2] High valence metals and ligands with multiple coordination sites tend to form more stable frameworks.[1]

The decomposition of a MOF is often a multi-step process. The initial weight loss observed in thermogravimetric analysis (TGA) typically corresponds to the removal of guest solvent molecules residing within the pores. Subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework structure itself.

Comparative Thermal Analysis: A Tale of Three MOF Families

To illustrate the impact of the metal center on the thermal stability of pyrimidine-based MOFs, we will compare three representative classes: a lead(II)-based MOF, a hypothetical copper(II)-based MOF, and a lanthanide-based MOF.

Lead(II)-Pyrimidine MOFs: A Case Study

A notable example is a 3D MOF with the formula {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}n, where pmdc is pyrimidine-4,6-dicarboxylate.[3] Its thermal behavior, as determined by thermogravimetric analysis, reveals a high degree of stability.

  • Initial Stability: The framework is stable with no significant mass loss up to 150 °C.

  • Solvent Loss: A slight mass loss between 150-300 °C corresponds to the removal of one lattice water molecule per formula unit.[3]

  • Framework Decomposition: The main decomposition of the organic ligand and coordinated anions occurs above 300 °C, leading to the final residue of lead(II) oxide (PbO) above 400 °C.[3]

This high stability can be attributed to the strong coordination between the lead(II) ions and the pyrimidine-4,6-dicarboxylate linkers, forming a condensed 3D structure.

Copper(II)-Pyrimidine MOFs: Inferred Behavior
Lanthanide-Pyrimidine MOFs: High Thermal Robustness

Lanthanide-based MOFs are renowned for their high thermal stability, a consequence of the high coordination numbers and strong oxophilic nature of lanthanide ions.[4] A study on a series of lanthanide MOFs with 1,3,5-benzenetricarboxylic acid (BTC) as the linker provides a good proxy for the expected behavior of lanthanide-pyrimidine MOFs.[1]

  • Solvent Loss: The initial weight loss, corresponding to the removal of coordinated water and DMF solvent molecules, occurs between 120 °C and 200 °C.[1]

  • Framework Decomposition: The main framework decomposition typically begins at temperatures above 450 °C.[1]

The strong coordination bonds between the hard lanthanide cations and the carboxylate groups of the pyrimidine-based linkers would likely result in pyrimidine-based lanthanide MOFs exhibiting the highest thermal stability among the three classes discussed.

Quantitative Comparison of Thermal Stability

The following table summarizes the key thermal decomposition data for our representative pyrimidine-based MOFs.

MOF TypeLigandInitial Decomposition (Solvent Loss)Framework Decomposition OnsetFinal Residue
Lead-Based Pyrimidine-4,6-dicarboxylate150-300 °C> 300 °CPbO
Copper-Based (Inferred) Pyrimidine derivative~100-200 °C~270-320 °CCuO
Lanthanide-Based Pyrimidine derivative120-200 °C> 450 °CLanthanide Oxide

The Influence of Ligand Functionalization

The thermal stability of MOFs is not solely dependent on the metal center; the organic linker also plays a crucial role. Functional groups on the pyrimidine ring can influence the electronic properties of the ligand and its coordination to the metal, thereby affecting the overall stability of the framework.

For instance, electron-withdrawing groups can sometimes enhance the acidity of coordinating groups like carboxylic acids, potentially leading to stronger metal-ligand bonds and increased thermal stability. Conversely, bulky functional groups might introduce steric hindrance, weakening the coordination and lowering the decomposition temperature. A study on mixed-linker MIL-53(Al) MOFs demonstrated that the introduction of an amino group on the linker molecule can alter the thermal decomposition profile.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental procedures are essential.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature. This is the primary technique for determining the thermal stability and composition of MOFs.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the MOF sample is properly activated to remove any residual synthesis solvents that are not part of the final structure. A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (usually ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Select the appropriate atmosphere (e.g., inert nitrogen or argon for decomposition studies, or air/oxygen for oxidative stability). Set a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile. A typical method involves an initial isothermal step at a low temperature (e.g., 100 °C) to remove adsorbed water, followed by a linear heating ramp (e.g., 5-10 °C/min) to the desired final temperature (e.g., 800-1000 °C).

  • Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the temperatures of solvent loss and framework decomposition. The percentage of residual mass can be used to confirm the composition of the final inorganic product.

Causality Behind Experimental Choices:

  • Heating Rate: A slower heating rate (e.g., 5 °C/min) provides better resolution of different decomposition steps.

  • Atmosphere: An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the MOF without oxidative side reactions.

  • Sample Mass: A small sample mass minimizes thermal gradients within the sample, leading to more accurate temperature measurements.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions, such as melting or crystallization, and to determine the enthalpy of these processes.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the MOF sample (2-10 mg) into a DSC pan (typically aluminum). Hermetically seal the pan to prevent the loss of volatile components.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Select the desired atmosphere and flow rate.

    • Program the same temperature profile as used in the TGA experiment for direct comparison.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: The DSC curve will show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The peak temperature and area can be used to characterize the transition.

Causality Behind Experimental Choices:

  • Sealed Pans: Using hermetically sealed pans is critical to contain any evolved gases during decomposition, which could otherwise affect the heat flow measurement.

  • Reference Pan: An empty reference pan ensures that the measured heat flow is solely due to thermal events occurring in the sample.

Visualizing the Workflow and Key Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Thermal Stability cluster_1 Experimental Analysis cluster_2 Performance Metrics Metal Ion Metal Ion Coordination Environment Coordination Environment Metal Ion->Coordination Environment Ligand Structure Ligand Structure Ligand Structure->Coordination Environment TGA Thermogravimetric Analysis (TGA) Coordination Environment->TGA Determines DSC Differential Scanning Calorimetry (DSC) Coordination Environment->DSC Influences Decomposition Temperature Decomposition Temperature TGA->Decomposition Temperature Decomposition Steps Decomposition Steps TGA->Decomposition Steps Final Residue Final Residue TGA->Final Residue DSC->Decomposition Temperature

Caption: Relationship between MOF properties and thermal analysis techniques.

G start Start: Activated MOF Sample weigh_tga Weigh 5-10 mg into TGA pan start->weigh_tga weigh_dsc Weigh 2-10 mg into DSC pan (sealed) start->weigh_dsc setup_tga Place in TGA Set N2 atmosphere Set 10°C/min ramp weigh_tga->setup_tga run_tga Run TGA Experiment setup_tga->run_tga analyze_tga Analyze TGA curve: - Solvent loss temp. - Decomposition temp. - Residual mass run_tga->analyze_tga end_tga TGA Data analyze_tga->end_tga setup_dsc Place in DSC with reference Set N2 atmosphere Set 10°C/min ramp weigh_dsc->setup_dsc run_dsc Run DSC Experiment setup_dsc->run_dsc analyze_dsc Analyze DSC curve: - Endothermic/Exothermic peaks - Transition temperatures run_dsc->analyze_dsc end_dsc DSC Data analyze_dsc->end_dsc

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4-(Pyrimidin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is only the beginning. The journey from a promising molecular design to a viable drug candidate is paved with rigorous validation, the most fundamental of which is the confirmation of its chemical structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and the pursuit of dead-end leads. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unambiguously validate the structure of 4-(Pyrimidin-2-yl)benzoic acid derivatives, a scaffold of significant interest in medicinal chemistry.

Our approach moves beyond a simple listing of methods. We will explore the causality behind experimental choices, demonstrating how a multi-faceted, integrated analytical strategy forms a self-validating system, ensuring the highest degree of scientific integrity and confidence in your results.

The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and chemical environment of a molecule in solution. For this compound derivatives, it is indispensable for confirming the core structure and the specific substitution patterns on both the pyrimidine and benzoic acid rings.[1][2]

Expert Rationale: Why NMR is Essential

NMR allows us to "see" the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. By analyzing their chemical shifts, coupling patterns (spin-spin splitting), and integrations, we can piece together the molecular puzzle. For this class of compounds, we rely on NMR to:

  • Confirm the presence of both aromatic systems: The distinct chemical shifts of the pyrimidine and benzoic acid protons and carbons provide clear evidence of their existence.

  • Verify the substitution pattern: The coupling patterns of the aromatic protons reveal their relative positions (ortho, meta, para). For example, a para-substituted benzoic acid moiety will show a characteristic pair of doublets.

  • Establish the critical link: Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to prove the covalent bond between the C2 position of the pyrimidine ring and the C4 position of the benzoic acid ring by observing correlations between atoms across this bond.[1][3]

Experimental Protocol: A Self-Validating NMR Workflow
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in carboxylic acids.

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio. This initial spectrum provides the foundational data on proton environments and their relative numbers (integration).

  • 1D ¹³C NMR & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals all unique carbon environments. Follow this with a DEPT-135 experiment, which is crucial for differentiating between CH₃/CH carbons (positive signals) and CH₂ carbons (negative signals). Quaternary carbons are absent in DEPT-135, allowing for their unambiguous assignment.[4]

  • 2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is performed to identify proton-proton coupling networks. This is essential for tracing the connectivity of protons within the individual pyrimidine and benzoic acid rings.

  • 2D HMBC Acquisition: This is arguably the most critical experiment for this scaffold. The HMBC spectrum shows correlations between protons and carbons that are separated by 2-3 bonds. This allows us to "walk" across the molecule and definitively link the two ring systems together.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR & DEPT-135 H1->C13 Confirm_H Proton Count & Environment H1->Confirm_H COSY 2D ¹H-¹H COSY C13->COSY Confirm_C Carbon Skeleton & Type (CH, Cq) C13->Confirm_C HMBC 2D ¹H-¹³C HMBC COSY->HMBC Confirm_Connectivity Intra-ring Connectivity COSY->Confirm_Connectivity Final_Structure Inter-ring Linkage & Final Structure Validation HMBC->Final_Structure Key Data Confirm_H->Final_Structure Confirm_C->Final_Structure Confirm_Connectivity->Final_Structure

Caption: Integrated NMR workflow for structural validation.

Data Presentation: Expected NMR Data

The following table summarizes the expected chemical shift ranges for the parent this compound. Substituents will, of course, alter these values, but this provides an authoritative baseline for comparison.

Atom TypeNucleusExpected Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity (J, Hz)Notes
COOH¹H13.0 - 13.5Broad singletExchangeable proton, integration = 1H.
Pyrimidine H5¹H7.5 - 7.7Triplet (t)Coupled to two adjacent H4/H6 protons. J ≈ 5.0 Hz.
Pyrimidine H4, H6¹H9.0 - 9.2Doublet (d)Coupled to H5. J ≈ 5.0 Hz. Integration = 2H.
Benzoic Acid H (ortho to COOH)¹H8.1 - 8.3Doublet (d)Coupled to meta protons. J ≈ 8.5 Hz. Integration = 2H.
Benzoic Acid H (ortho to Pyr)¹H8.5 - 8.7Doublet (d)Coupled to meta protons. J ≈ 8.5 Hz. Integration = 2H.
COOH¹³C166 - 168-Quaternary carbon of the carboxylic acid.
Pyrimidine C2¹³C163 - 165-Quaternary carbon attached to the benzoic acid ring.
Pyrimidine C4, C6¹³C157 - 159-CH carbons.
Pyrimidine C5¹³C122 - 124-CH carbon.
Benzoic Acid C (ipso to Pyr)¹³C143 - 145-Quaternary carbon attached to the pyrimidine ring.
Benzoic Acid C (ipso to COOH)¹³C132 - 134-Quaternary carbon.
Benzoic Acid CH¹³C128 - 131-Aromatic CH carbons. Two signals expected for the para-substituted ring.

The Gatekeeper of Identity: Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique that provides two critical pieces of information: the molecular weight of the compound and, with high-resolution instruments, its exact elemental formula. It is the first and fastest checkpoint to confirm that the synthesized molecule has the expected atomic composition.[5][6]

Expert Rationale: Why MS is a Non-Negotiable Step
  • Molecular Weight Confirmation: A low-resolution MS provides the nominal mass, offering a quick verification of the target compound.

  • Elemental Composition: High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm).[7] This allows for the unambiguous determination of the molecular formula, distinguishing it from other potential isomers or byproducts.

  • Structural Fragmentation: Tandem MS (MS/MS) involves isolating the molecular ion and fragmenting it. The resulting fragmentation pattern provides a "fingerprint" of the molecule, offering clues about its structure that must be consistent with the proposed connectivity.[7]

Experimental Protocol: High-Resolution MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique. Electrospray Ionization (ESI) is most common for this class of polar, non-volatile molecules. It can be run in positive or negative ion mode. For a carboxylic acid, negative mode [M-H]⁻ is often highly sensitive.

  • Mass Analysis (Full Scan): Acquire a full scan spectrum on an HRMS instrument (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Isolate the parent ion [M-H]⁻ or [M+H]⁺ and subject it to Collision-Induced Dissociation (CID). Record the masses of the resulting fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dilute Sample (~1 mg/mL in MeOH) Ionization Electrospray Ionization (ESI) Prep->Ionization Analyzer HRMS Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer MS1 Full Scan (MS1) Accurate Mass Analyzer->MS1 Isolation Parent Ion Isolation MS1->Isolation Formula Elemental Formula Confirmation (< 5ppm) MS1->Formula MS2 Fragmentation (MS/MS) Isolation->MS2 Fragments Fragmentation Pattern Analysis MS2->Fragments Final_Confirm Molecular Identity Confirmed Formula->Final_Confirm Fragments->Final_Confirm

Caption: High-resolution mass spectrometry workflow for identity confirmation.

Data Presentation: Expected Mass Spectrometry Data

For the parent compound, this compound (C₁₁H₈N₂O₂).

Analysis TypeExpected ResultInformation Gained
Formula C₁₁H₈N₂O₂Proposed elemental composition.
Molecular Weight 200.19 g/mol Nominal mass.
HRMS [M+H]⁺ Calculated: 201.0659Observed: 201.065x (± 5 ppm)Confirms elemental formula via accurate mass measurement of the protonated molecule.
HRMS [M-H]⁻ Calculated: 199.0513Observed: 199.051x (± 5 ppm)Confirms elemental formula via accurate mass of the deprotonated molecule.
MS/MS of [M+H]⁺ Major fragments at m/z corresponding to loss of H₂O (-18) and HCOOH (-46).Fragmentation pattern consistent with the presence of a carboxylic acid group.

The Absolute Proof: Single-Crystal X-ray Crystallography

While NMR confirms connectivity and MS confirms elemental composition, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[8] It is considered the "gold standard" for structural determination, revealing precise bond lengths, bond angles, and intermolecular interactions.[9]

Expert Rationale: Why Crystallography is the Ultimate Arbiter
  • Unambiguous 3D Structure: It provides a complete atomic map, resolving any ambiguities that might persist from spectroscopic data, especially concerning complex stereochemistry or subtle isomeric differences.

  • Conformational Analysis: The resulting structure reveals the molecule's preferred conformation in the solid state, including the dihedral angle between the pyrimidine and benzoic acid rings.

  • Intermolecular Interactions: It maps out how molecules pack together in a crystal lattice, revealing hydrogen bonding and other non-covalent interactions that can be crucial for understanding physical properties and for structure-based drug design.

Experimental Protocol: From Powder to Picture
  • Crystal Growth (The Bottleneck): This is the most challenging and critical step.[9] High-purity compound is dissolved in a minimal amount of solvent (or a mixture of solvents) and allowed to evaporate slowly and undisturbed. Techniques like slow evaporation, vapor diffusion, or solvent layering are employed to grow single crystals of sufficient size and quality (~0.1-0.3 mm).

  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of an X-ray diffractometer.

  • Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector. A full sphere of data is collected.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Xray_Workflow Compound Purified Compound Crystal Single Crystal Growth (Slow Evaporation, etc.) Compound->Crystal Mount Crystal Mounting & Cryo-cooling (100K) Crystal->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Solve Structure Solution (Electron Density Map) Diffractometer->Solve Refine Model Building & Structure Refinement Solve->Refine Structure Final 3D Structure (Bond Lengths, Angles) Refine->Structure

Caption: The workflow for single-crystal X-ray crystallography.

Data Presentation: Key Crystallographic Parameters

A successful crystal structure determination will yield a wealth of data, typically deposited in a Crystallographic Information File (CIF). Below are key parameters to scrutinize.

ParameterExample Value (Hypothetical)Significance
Formula C₁₁H₈N₂O₂Must match the elemental analysis and HRMS data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
C-C Bond Lengths (Aromatic) 1.37 - 1.41 ÅConfirms the aromatic nature of the rings.
C-N Bond Lengths (Pyrimidine) 1.32 - 1.38 ÅTypical values for C-N bonds within a pyrimidine ring.
Ring-Ring Dihedral Angle 25.4°Defines the twist between the pyrimidine and benzoic acid planes, a key conformational parameter.
R-factor (R1) < 0.05 (5%)A key indicator of the quality of the refinement; lower values are better.

Conclusion: An Integrated, Self-Validating Approach

Integrated_Approach NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Structure Validated Chemical Structure NMR->Structure Atomic Connectivity (Solution State) XRAY X-ray Crystallography MS->XRAY MS->Structure Molecular Formula & Identity XRAY->NMR XRAY->Structure 3D Atomic Arrangement (Solid State)

Caption: The synergy of analytical techniques for robust structural validation.

NMR establishes the atomic connectivity. Mass spectrometry confirms that the connected atoms sum up to the correct elemental formula. Finally, X-ray crystallography provides the ultimate visual proof of that arrangement in three-dimensional space. When the story told by each of these techniques is the same, a researcher can proceed with absolute confidence in the integrity of their molecule and the biological data it generates.

References

  • Advanced NMR techniques for structural characterisation of heterocyclic structures.ESA-IPB.[Link]
  • Advances in structure elucidation of small molecules using mass spectrometry.National Institutes of Health (NIH).[Link]
  • Application of Mass Spectrometry on Small Molecule Analysis.TIGP.[Link]
  • Mass Spectrometry analysis of Small molecules.SlideShare.[Link]
  • Determining the Crystal Structures of Organic Solids using X-Ray Powder Diffraction Together with Molecular and Solid State Modeling Techniques.Taylor & Francis Online.[Link]
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
  • Quantifying Small Molecules by Mass Spectrometry.
  • Choosing the Right Mass Spectrometry for Small Molecules.ZefSci.[Link]
  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.JEOL Ltd.[Link]
  • X-Ray Crystallography of Chemical Compounds.National Institutes of Health (NIH).[Link]
  • Preparation and characterization of some pyrimidine derivatives and study with CT DNA.AIP Publishing.[Link]
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane.The Journal of Organic Chemistry.[Link]
  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy.Chemistry LibreTexts.[Link]
  • 15N NMR in Heterocyclic Chemistry.YouTube.[Link]

Sources

performance comparison of different catalysts for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the synthesis of the pyrimidine core is a foundational pillar of modern medicinal chemistry. As a privileged scaffold in a vast array of pharmaceuticals and biologically active molecules, the efficient and selective construction of the pyrimidine ring is of paramount importance. This guide offers an in-depth, objective comparison of the performance of various catalytic systems for pyrimidine synthesis, moving beyond a mere recitation of protocols to provide a causal understanding of catalyst selection and experimental design.

The Evolving Landscape of Pyrimidine Synthesis

Historically, the synthesis of pyrimidines has been dominated by classical condensation reactions, such as the venerable Biginelli reaction, first reported in 1891.[1] While robust, these traditional methods often necessitate harsh reaction conditions and can result in modest yields.[2] The modern era of chemical synthesis has ushered in a diverse arsenal of catalytic systems, each with its own distinct advantages and limitations. This guide will navigate the complex landscape of homogeneous, heterogeneous, and biocatalytic approaches, providing the data and insights necessary to make informed decisions in your synthetic endeavors.

Performance Benchmarking: A Comparative Analysis

The efficacy of a catalyst in pyrimidine synthesis is a multifactorial equation, with key variables including reaction yield, time, catalyst loading, and recyclability. The following tables provide a comparative overview of the performance of representative catalysts from different classes. It is crucial to note that direct comparisons can be nuanced, as optimal conditions vary between catalytic systems.

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, existing in the same phase as the reactants, often exhibit high activity and selectivity due to their well-defined active sites.[3]

CatalystReaction TypeKey ReactantsSolventTimeTemp. (°C)Yield (%)Reference
Iridium Pincer Complex MulticomponentAmidines, AlcoholsTolueneNot Specified150Up to 93[4][5][6]
Copper(I) Cyanide [3+2] Cycloaddition2H-azirines, α-isocyanoacetatesNot SpecifiedNot SpecifiedNot SpecifiedHigh[7]
Lactic Acid (Organocatalyst) Biginelli ReactionAldehyde, 1,3-dicarbonyl, UreaEthanol2.5-4 hRefluxHigh[8]
TFA (Trifluoroacetic Acid) [3+3] CycloadditionAcetylacetone, Urea, AldehydeWaterNot SpecifiedNot SpecifiedModerate to Good[7]
Heterogeneous Catalysis: The Green and Recyclable Frontier

Heterogeneous catalysts, existing in a different phase from the reactants, offer significant advantages in terms of ease of separation, recyclability, and alignment with the principles of green chemistry.[3][9] Nanocatalysts, in particular, have garnered immense interest due to their high surface-area-to-volume ratio and unique catalytic properties.[10][11]

CatalystReaction TypeKey ReactantsSolventTimeTemp. (°C)Yield (%)RecyclabilityReference
Bone Char-SO3H MulticomponentAldehyde, Malononitrile, Urea/ThioureaSolvent-free4-40 min8090-98Yes[12]
Magnetic Nanoparticles (Fe3O4/Zn-MOF) MulticomponentIsatin, Malononitrile, DimedoneNot Specified10-20 minNot Specified>85Yes[10]
CuCl₂·2H₂O / HCl (Grindstone) Biginelli ReactionBenzaldehyde, Ethyl Acetoacetate, UreaSolvent-freeMinutesRoom Temp>90Not Specified[2]

The "Why": Mechanistic Insights into Catalytic Action

Understanding the underlying reaction mechanism is paramount to not only troubleshooting and optimizing a reaction but also to rationally designing new synthetic routes. The choice of catalyst dictates the mechanistic pathway, influencing selectivity and efficiency.

The Biginelli Reaction: A Tale of Three Mechanisms

The acid-catalyzed Biginelli reaction, a cornerstone of dihydropyrimidine synthesis, can proceed through several proposed mechanisms, with the iminium pathway generally being favored.[1][13]

Biginelli_Mechanism cluster_iminium Iminium Pathway (Favored) Aldehyde Aldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea (Acid-catalyzed) Urea Urea Urea->Iminium Cyclization Cycloaddition Iminium->Cyclization + β-Ketoester Ketoester β-Ketoester Ketoester->Cyclization DHPM Dihydropyrimidinone Cyclization->DHPM Dehydration

Caption: The Iminium pathway of the Biginelli reaction.

In this pathway, the acid catalyst activates the aldehyde, which then reacts with urea to form a crucial N-acyliminium ion intermediate. This electrophilic species is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine product.[1] Lewis acids, such as various metal salts, facilitate this process by coordinating to the carbonyl oxygen of the aldehyde, further enhancing its electrophilicity.[14][15][16]

Transition Metal Catalysis: A Symphony of Oxidation States

Transition metal catalysts, such as those based on iridium or copper, offer unique mechanistic pathways involving changes in the metal's oxidation state.[17] For instance, in the iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines, the iridium catalyst facilitates a series of dehydrogenation and condensation steps.[4][5][6][18]

Iridium_Catalysis_Workflow cluster_workflow Iridium-Catalyzed Multicomponent Synthesis Alcohols Alcohols (up to 3) Dehydrogenation Dehydrogenation Alcohols->Dehydrogenation [Ir] Amidines Amidines Condensation Condensation Amidines->Condensation Ir_Catalyst PN5P-Ir-Pincer Complex Ir_Catalyst->Dehydrogenation Dehydrogenation->Condensation + Amidines Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine Aromatization H2_H2O H₂ and H₂O liberated Pyrimidine->H2_H2O

Caption: Workflow for Iridium-catalyzed pyrimidine synthesis.

This elegant one-pot reaction showcases the power of transition metal catalysis to orchestrate complex transformations with high atom economy.[4][5][6]

From Theory to Practice: Detailed Experimental Protocols

A self-validating protocol is the bedrock of reproducible science. The following are detailed, step-by-step methodologies for representative catalytic systems.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis of Dihydropyrido[2,3-d]pyrimidines

This modern approach leverages microwave irradiation to dramatically accelerate reaction times, often without the need for a catalyst.[19][20]

Materials:

  • 4(6)-aminouracil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • Dimethylformamide (DMF)

Procedure:

  • In a microwave reactor vial equipped with a magnetic stir bar, combine 4(6)-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).

  • Add DMF (approximately 1.0 mL) to the vial.

  • Seal the vial securely.

  • Place the vial in the microwave reactor and irradiate the mixture at a maximum power of 250 W.

  • Maintain the reaction temperature between 125-135 °C for 8-20 minutes.[19]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Organocatalyzed Biginelli Reaction Using Lactic Acid

This protocol highlights the use of a green, readily available organocatalyst.[8]

Materials:

  • Aldehyde (aromatic, aliphatic, or heterocyclic) (2 mmol)

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) (2 mmol)

  • Urea (3 mmol)

  • Lactic acid (82-85%) (25-40 mmol)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aldehyde (2 mmol), 1,3-dicarbonyl compound (2 mmol), urea (3 mmol), and lactic acid (25-40 mmol) in ethanol.

  • Stir the resulting mixture and heat to reflux.

  • Monitor the reaction for 2.5 to 4 hours using TLC.

  • After the reaction is complete, evaporate the excess ethanol under reduced pressure.

  • Treat the residue with cold water and collect the precipitated solid by filtration.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 3: Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines

This protocol exemplifies a highly efficient homogeneous catalysis method for constructing complex pyrimidines.[4][5][6]

Materials:

  • Amidine hydrochloride

  • Primary and/or secondary alcohols

  • PN5P-Ir-pincer complex catalyst

  • Potassium tert-butoxide

  • Toluene (anhydrous)

Procedure: (Based on the general principles of the cited literature, a representative protocol is provided. For specific substrate combinations and catalyst preparation, refer to the supporting information of the original publication.[4])

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the PN5P-Ir-pincer complex catalyst.

  • Add the amidine hydrochloride and potassium tert-butoxide.

  • Add the respective alcohol(s) and anhydrous toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 150 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The reaction mixture is then typically subjected to a standard aqueous workup and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Conclusion: A Strategic Approach to Catalyst Selection

The optimal choice of catalyst for pyrimidine synthesis is not a one-size-fits-all solution but rather a strategic decision based on the specific synthetic goals, available resources, and desired sustainability profile. Homogeneous catalysts often provide high yields and selectivity for complex transformations, while heterogeneous catalysts excel in terms of recyclability and environmental friendliness. Organocatalysts present a greener alternative to metal-based systems, and modern techniques like microwave-assisted synthesis offer dramatic improvements in reaction efficiency. By understanding the interplay between catalyst type, reaction mechanism, and experimental conditions, researchers can navigate the vast landscape of pyrimidine synthesis with precision and confidence, accelerating the discovery and development of next-generation therapeutics.

References

  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.
  • Multicomponent eco-friendly synthesis of 3,4-dihydropyrimidine-2-(1H)-ones using an organocatalyst Lactic acid.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. BenchChem.
  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
  • Wikipedia. (2023). Biginelli reaction.
  • BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols. BenchChem.
  • Padilla-Montaño, A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines. Organic Letters, 25(29), 5476–5481.
  • Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. The Journal of Organic Chemistry, 77(22), 10184–10193.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4.
  • Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and the reaction medium. New Journal of Chemistry, 43(36), 14459–14468.
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
  • Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648–5668.
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0020.
  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanoc
  • Mechanistic Studies on Lewis Acid Catalyzed Biginelli Reactions in Ionic Liquids: Evidence for the Reactive Intermediates and the Role of the Reagents.
  • A Sustainable Multicomponent Pyrimidine Synthesis. Organic Chemistry Portal.
  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed.
  • Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33765–33789.
  • Organocatalyzed multicomponent synthesis of densely functionalized bioactive pyridines.
  • Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanoc
  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
  • Comparison between magnetic nanocatalysts and conventional catalysts.
  • Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives.
  • Recent Advances in Homogeneous and Heterogeneous Catalyst in Biginelli Reaction from 2015‐19: A Concise Review.
  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • Pyrimidine (U & C) Biosynthesis. YouTube.
  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Recyclable nanostructured catalytic systems in modern environmentally friendly organic synthesis. PubMed.
  • Pyrimidine Biosynthesis. YouTube.
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Brønsted acid catalysed enantioselective Biginelli reaction. IRIS-AperTO - UniTo.
  • Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview).
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
  • Ultrasound-assisted synthesis of pyrimidines and their fused deriv

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Photoluminescent Properties of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the photoluminescent properties of coumarin derivatives. We will delve into the fundamental principles governing photoluminescence, provide detailed experimental protocols for accurate characterization, and explore the critical structure-property relationships that dictate the performance of these versatile fluorophores. This document is designed to be a practical resource, empowering you to make informed decisions in your research and development endeavors.

Introduction to Photoluminescence and Coumarin Derivatives

Photoluminescence is the phenomenon where a substance absorbs photons (light) and then re-emits photons. The properties of this emitted light, such as its color (wavelength), brightness (quantum yield), and duration (lifetime), are intrinsic characteristics of the luminescent molecule, or fluorophore. Understanding and quantifying these properties are crucial for a wide range of applications, including bioimaging, sensing, organic light-emitting diodes (OLEDs), and laser dyes.[1][2][3]

Coumarin derivatives are a prominent class of fluorophores due to their high fluorescence quantum yields, tunable emission wavelengths, and sensitivity to their microenvironment.[1] Their molecular architecture allows for strategic substitutions that can significantly alter their photophysical properties, making them ideal candidates for a comparative analysis.[1][2] This guide will use a selection of hypothetical coumarin derivatives to illustrate the principles and techniques of comparative photoluminescent analysis.

The key photoluminescent properties we will focus on are:

  • Absorption and Emission Wavelengths (λ_abs and λ_em): The wavelengths at which the fluorophore maximally absorbs and emits light.

  • Stokes Shift: The difference in wavelength between the maximum of the absorption and emission spectra.[4][5][6] A larger Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise ratios.[6][7]

  • Photoluminescence Quantum Yield (Φ_PL): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8][9]

  • Fluorescence Lifetime (τ): The average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[10][11]

Fundamental Principles: The Jablonski Diagram

To understand the origins of photoluminescence, we can use the Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.[12][13][14][15]

Jablonski cluster_S0 Singlet Ground State (S0) cluster_S1 First Excited Singlet State (S1) cluster_T1 First Excited Triplet State (T1) S0_v0 v=0 S0_v1 v=1 S1_v2 v=2 S0_v0->S1_v2 Absorption S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence S1_v0->S0_v2 Internal Conversion (IC) S1_v1 v=1 T1_v1 v=1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation T1_v0 v=0 T1_v0->S0_v2 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Explanation of the Jablonski Diagram:

  • Absorption: A molecule in the ground electronic state (S0) absorbs a photon and is promoted to a higher vibrational level of an excited singlet state (S1). This is a very fast process.[12]

  • Vibrational Relaxation and Internal Conversion: The excited molecule rapidly relaxes to the lowest vibrational level of the S1 state through non-radiative processes. This energy is dissipated as heat.[13]

  • Fluorescence: The molecule returns to the ground state (S0) from the S1 state by emitting a photon. The energy of the emitted photon is lower than the absorbed photon, resulting in a longer wavelength (the Stokes shift).[4][16][17]

  • Intersystem Crossing (ISC): Alternatively, the molecule in the S1 state can transition to a triplet state (T1) through intersystem crossing.

  • Phosphorescence: The molecule in the T1 state can then return to the S0 ground state by emitting a photon. This process is "forbidden" and therefore much slower than fluorescence, resulting in a longer-lived emission.[15]

Experimental Methodologies: A Step-by-Step Guide

Accurate and reproducible measurements are the bedrock of a reliable comparative analysis. Here, we provide detailed protocols for the key photoluminescent characterizations.

Instrumentation
  • UV-Vis Spectrophotometer: For measuring absorption spectra.

  • Spectrofluorometer: For measuring excitation and emission spectra, as well as quantum yield.

  • Time-Correlated Single Photon Counting (TCSPC) System: For measuring fluorescence lifetime.[10][11][18][19][20]

Sample Preparation

For solution-state measurements, dissolve the coumarin derivatives in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile) to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.[21]

Measurement of Absorption and Emission Spectra
  • Absorption Spectrum:

    • Record the absorption spectrum of the sample using the UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the λ_abs.

    • Scan the emission spectrum across a relevant wavelength range.

    • Identify the wavelength of maximum emission (λ_em).

  • Excitation Spectrum:

    • Set the emission wavelength of the spectrofluorometer to the λ_em.

    • Scan the excitation spectrum. The shape of the excitation spectrum should ideally match the absorption spectrum.

Determination of Photoluminescence Quantum Yield (Φ_PL)

The relative method is commonly used for determining Φ_PL, where the fluorescence of the sample is compared to that of a well-characterized standard with a known quantum yield.[9][21]

Quantum_Yield_Workflow cluster_calc Calculation prep_sample Prepare sample solution (Abs ~ 0.1) measure_abs_sample Measure Absorbance of Sample (A_s) prep_sample->measure_abs_sample measure_em_sample Measure Emission Spectrum of Sample (I_s) prep_sample->measure_em_sample prep_standard Prepare standard solution (Abs ~ 0.1) measure_abs_std Measure Absorbance of Standard (A_std) prep_standard->measure_abs_std measure_em_std Measure Emission Spectrum of Standard (I_std) prep_standard->measure_em_std calc_qy Calculate Quantum Yield (Φ_PL) measure_abs_sample->calc_qy integrate_em Integrate Emission Spectra measure_em_sample->integrate_em measure_abs_std->calc_qy measure_em_std->integrate_em integrate_em->calc_qy Structure_Property cluster_structure Molecular Structure cluster_property Photoluminescent Properties Coumarin1 Coumarin 1 (Unsubstituted) Prop1 Blue Emission Low Quantum Yield Coumarin1->Prop1 influences Coumarin2 Coumarin 2 (C7-Amino) Prop2 Green-Yellow Emission High Quantum Yield Coumarin2->Prop2 influences Coumarin3 Coumarin 3 (C7-Nitro) Prop3 Red-shifted Emission Low Quantum Yield Coumarin3->Prop3 influences

Caption: Relationship between the molecular structure of coumarin derivatives and their photoluminescent properties.

Hypothetical Photophysical Data:

DerivativeSubstituent at C7λ_abs (nm)λ_em (nm)Stokes Shift (nm)Φ_PLτ (ns)
Coumarin 1 -H320390700.151.8
Coumarin 2 -NH2 (EDG)370450800.854.2
Coumarin 3 -NO2 (EWG)4105501400.050.5

Analysis of Structure-Property Relationships:

  • Effect of Electron-Donating Group (EDG): The amino group (-NH2) in Coumarin 2 is an electron-donating group. This leads to a significant red-shift (bathochromic shift) in both the absorption and emission spectra compared to the unsubstituted Coumarin 1 . The increased electron density enhances the intramolecular charge transfer (ICT) character of the excited state, resulting in a much higher quantum yield and a longer fluorescence lifetime. [2]

  • Effect of Electron-Withdrawing Group (EWG): The nitro group (-NO2) in Coumarin 3 is a strong electron-withdrawing group. This also leads to a substantial red-shift in the absorption and emission spectra, even more so than the EDG. However, the strong ICT character in this case promotes non-radiative decay pathways, leading to a drastically reduced quantum yield and a very short lifetime.

  • Stokes Shift: The Stokes shift is also influenced by the substituent. The more polar the excited state, the greater the solvent relaxation and the larger the Stokes shift. Coumarin 3 exhibits the largest Stokes shift due to the strong ICT character induced by the nitro group.

Conclusion

This guide has provided a comprehensive framework for the comparative analysis of the photoluminescent properties of derivatives, using coumarin compounds as a case study. We have emphasized the importance of understanding the fundamental principles, adhering to rigorous experimental protocols, and critically analyzing the structure-property relationships. By applying these principles, researchers can effectively characterize and compare the performance of photoluminescent materials, paving the way for the rational design of novel fluorophores with tailored properties for a wide array of scientific and technological applications.

References

  • Akhtar, M. (2010). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Semantic Scholar.
  • HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD.
  • Wikipedia. Stokes shift.
  • HORIBA. Fluorescence Lifetimes with TCSPC.
  • Edinburgh Instruments.
  • Hamamatsu Photonics. Fluorescence lifetime measurement.
  • Ossila. An Introduction to Photoluminescence Quantum Yield (PLQY).
  • The Brilliance of Long Stokes Shift Fluorescents: Illumin
  • Lund University Publications.
  • Evaluation of Photoluminescence Properties of Some Poly(ethylene glycol)
  • Edinburgh Instruments. (2021). Perrin-Jablonski Diagram.
  • Wikipedia. Jablonski diagram.
  • HORIBA.
  • Britannica. (2026). Stokes shift.
  • Jablonski diagram showing the basic principle in fluorescence spectroscopy.
  • Taylor & Francis. Stokes shift – Knowledge and References.
  • Evident Scientific. Jablonski Diagram.
  • Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
  • The synthesis, structure and photoluminescence of coumarin-based chromophores.
  • Spectral-luminescent and lasing properties of coumarin dyes. Scilit.
  • Cocco, A., Caria, P., et al. (2021).
  • Dang, V. Q., & Teets, T. S. (2025).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry.
  • de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of photoluminescence quantum yields.
  • AZoM. (2018). An Introduction to Luminescence Quantum Yields.

Sources

A Researcher's Guide to the Cross-Validation of Experimental and Theoretical Data for 4-(Pyrimidin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the robust characterization of novel molecular entities is paramount. For molecules like 4-(Pyrimidin-2-yl)benzoic acid, a heterocyclic compound with significant potential as a kinase inhibitor intermediate[1][2], a thorough understanding of its structural and electronic properties is crucial. This guide provides a comprehensive framework for the cross-validation of experimental data with theoretical calculations for this compound, ensuring a high degree of scientific integrity and providing deeper insights into its molecular behavior.

Synthesis and Experimental Characterization

The first step in any cross-validation study is the synthesis and purification of the target compound, followed by its characterization using various spectroscopic techniques.

Synthesis of this compound

While several suppliers offer this compound[3][4][5], for researchers opting for in-house synthesis, a plausible synthetic route would involve a Suzuki or Stille coupling reaction. A common approach would be the coupling of 2-chloropyrimidine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst.

Experimental Data Acquisition

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the molecular structure of organic compounds in solution.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be noted for comparison with theoretical calculations.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to record include the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Record the chemical shifts of all unique carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[6]

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the FTIR spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as the O-H stretch of the carboxylic acid, the C=O stretch, C=N and C=C stretches of the aromatic rings, and C-H bending vibrations.

1.2.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to yield an absorbance value between 0.1 and 1.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). These parameters are related to the electronic transitions within the pyrimidine and benzoic acid chromophores.

Theoretical Calculations: A Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for predicting and complementing experimental data.[7][8]

Computational Methodology

Protocol for DFT Calculations

  • Molecular Modeling: Construct the initial 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization of the molecule in the gas phase using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and reliable combination for organic molecules.[7][9]

  • Frequency Calculations: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with the experimental FTIR spectrum.

  • NMR Chemical Shift Calculations: Predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[9][10] It is crucial to perform these calculations using a solvent model (e.g., the Polarizable Continuum Model - PCM) that matches the experimental conditions.

  • Electronic Spectra Simulation: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can then be used to simulate the UV-Vis spectrum.

Cross-Validation: Bridging Experiment and Theory

The core of this guide is the systematic comparison of the data obtained from the experimental and theoretical approaches.

Structural Parameters

If a single crystal of this compound can be obtained, X-ray crystallography provides the most definitive experimental data on its solid-state structure, including bond lengths, bond angles, and dihedral angles. These can be directly compared with the optimized geometry from DFT calculations. Discrepancies can often be explained by intermolecular interactions in the crystal lattice that are not present in the gas-phase theoretical model.

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP/6-311++G(d,p))
C-C bond lengths (Å)To be determinedCalculated values
C-N bond lengths (Å)To be determinedCalculated values
C=O bond length (Å)To be determinedCalculated values
Dihedral Angle (°)To be determinedCalculated value
(Benzoic-Pyrimidine)

Table 1: A template for comparing experimental and theoretical geometric parameters.

Vibrational Spectra

The calculated vibrational frequencies from DFT are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. The scaled theoretical frequencies can then be compared with the experimental FTIR data.

Vibrational ModeExperimental (FTIR, cm⁻¹)Theoretical (Scaled, cm⁻¹)Assignment
O-H stretch~3000Calculated valueCarboxylic acid
C=O stretch~1700Calculated valueCarboxylic acid
C=N stretch~1600Calculated valuePyrimidine ring
Aromatic C=C stretch~1580, 1450Calculated valuesPhenyl & Pyrimidine rings

Table 2: A template for comparing experimental and theoretical vibrational frequencies.

NMR Spectra

The calculated NMR chemical shifts are typically referenced against a standard (e.g., tetramethylsilane). A linear correlation between the experimental and theoretical chemical shifts is a strong indicator of a correct structural assignment.

NucleusExperimental (δ, ppm)Theoretical (GIAO, ppm)
¹H NMR
H (Carboxyl)To be determinedCalculated value
H (Phenyl)To be determinedCalculated values
H (Pyrimidine)To be determinedCalculated values
¹³C NMR
C (Carboxyl)To be determinedCalculated value
C (Phenyl)To be determinedCalculated values
C (Pyrimidine)To be determinedCalculated values

Table 3: A template for comparing experimental and theoretical NMR chemical shifts.

Electronic Spectra

The λmax values from the experimental UV-Vis spectrum can be compared with the electronic transitions predicted by TD-DFT calculations.

TransitionExperimental (λmax, nm)Theoretical (TD-DFT, nm)Oscillator Strength (f)
π → πTo be determinedCalculated valueCalculated value
n → πTo be determinedCalculated valueCalculated value

Table 4: A template for comparing experimental and theoretical electronic transitions.

Visualizing the Workflow

To provide a clear overview of the cross-validation process, the following diagrams illustrate the experimental and theoretical workflows.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Experimental Data synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis exp_data Structural & Electronic Data (Chemical Shifts, Vibrational Frequencies, λmax) nmr->exp_data ftir->exp_data uvvis->exp_data theoretical_workflow cluster_modeling Computational Modeling cluster_prediction Property Prediction cluster_data Theoretical Data build_model Build 3D Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) build_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc td_dft Electronic Spectra (TD-DFT) geom_opt->td_dft theo_data Predicted Properties (Optimized Geometry, Frequencies, Chemical Shifts, Excitation Energies) freq_calc->theo_data nmr_calc->theo_data td_dft->theo_data

Caption: Theoretical workflow for the computational analysis of this compound.

Conclusion

References

  • Han, Y., et al. (2008). 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2347. [Link]
  • Lee, H. J., & Lee, S. U. (2011). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3323. [Link]
  • Sunway Pharm Ltd. This compound. [Link]
  • MySkinRecipes. 4-Pyrimidin-2-yl-benzoic acid. [Link]
  • El-Sayed, R. A., et al. (2021). (E)-4-((4-Bromobenzylidene) Amino)-N-(Pyrimidin-2-yl) Benzenesulfonamide from 4-Bromobenzaldehyde and Sulfadiazine, Synthesis, Spectral (FTIR, UV–Vis), Computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) and Molecular Docking Studies.
  • Al-Wahaibi, L. H., et al. (2022). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives.
  • PharmaCompass.com. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoicacid. [Link]
  • Anitha, C., et al. (2023). Synthesis, spectral, DFT calculation, antimicrobial, antioxidant, DNA/BSA binding and molecular docking studies of bio-pharmacologically active pyrimidine appended Cu(II) and Zn(II) complexes. Journal of Biomolecular Structure and Dynamics, 41(24), 14914-14928. [Link]
  • Han, Y., et al. (2008). 3-{[4-(4-Pyrid-yl)pyrimidin-2-yl]sulfanylmeth-yl}benzoic acid. PubMed. [Link]
  • SpectraBase. Benzoic acid, 4-[[[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]acetyl]amino]-, ethyl ester. [Link]
  • Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 537-546. [Link]
  • Arjunan, V., et al. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 419-429. [Link]
  • Bilge, D. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]
  • University of Puget Sound. Spectroscopy NMR, IR, MS, UV-Vis. [Link]
  • Kulyk, K., et al. (2022). 4-(Aryl)
  • Anand, S. A., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-(Pyrimidin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical compounds. While the scientific potential of molecules like 4-(Pyrimidin-2-yl)benzoic acid is significant, our responsibility extends beyond their synthesis and application to their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The objective is to ensure the safety of laboratory personnel and minimize our environmental footprint.

Hazard Identification and Risk Assessment

Structurally similar compounds, such as other substituted benzoic acids and pyrimidine derivatives, provide critical insights. Benzoic acid itself is known to cause skin irritation and serious eye damage[1]. Pyrimidine derivatives can also cause skin, eye, and respiratory irritation[2][3]. Therefore, it is imperative to handle this compound as a hazardous substance, assuming it possesses similar irritant properties at a minimum.

Inferred Hazard Profile:

Hazard ClassPotential EffectRecommended Precautions
Skin Irritant May cause redness, itching, or inflammation upon contact.[2][3]Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][5]
Eye Irritant May cause serious irritation or damage upon contact.[2][3]Wear safety goggles with side shields or a face shield.[4][5]
Respiratory Irritant Inhalation of dust may irritate the respiratory tract.[2][3]Handle in a certified chemical fume hood, especially when dealing with the solid powder form.[4][5]
Aquatic Toxicity Some related aromatic compounds are toxic to aquatic life with long-lasting effects.[6]Do not dispose of down the drain or in regular trash.[4][7]

This risk assessment dictates that all waste streams containing this compound must be treated as hazardous chemical waste.

Pre-Disposal: Segregation and Decontamination

Proper disposal begins the moment waste is generated. The core principle is strict segregation to prevent unintended chemical reactions within waste containers.[8][9]

Operational Steps:

  • Designate Waste Streams: At the point of generation, establish separate, clearly labeled hazardous waste containers for different types of waste.[4]

    • Solid Waste: Includes contaminated weighing papers, gloves, bench paper, and any residual solid this compound.

    • Liquid Waste: Includes reaction mixtures, mother liquors, and solvent rinses containing the compound. Do not mix incompatible solvents.[5]

    • Sharps Waste: Includes any needles, syringes, or broken glassware contaminated with the compound. These must be placed in a designated puncture-resistant sharps container.[5][8][10]

  • Decontaminate Glassware: All glassware used for handling this compound must be decontaminated before being returned to general use.

    • Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residue.

    • Collect this first rinse as hazardous liquid waste.

    • Subsequent washes with soap and water can typically follow standard laboratory procedure.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for regulatory compliance and safety. All chemical waste disposal must be managed in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][10][11]

Step 1: Container Selection and Labeling
  • Compatibility: Use containers made of a material compatible with the chemical waste. For this compound solids and solutions, high-density polyethylene (HDPE) containers are generally suitable.[5]

  • Labeling: This is a critical step. As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[5][12] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound" and any other components in the waste stream, including solvents. Avoid using chemical formulas or abbreviations.[9]

    • The accumulation start date.[5]

    • The associated hazards (e.g., Irritant, Corrosive).[9]

Step 2: Waste Accumulation
  • Satellite Accumulation Areas (SAA): Waste containers should be kept at or near the point of generation in a designated SAA, such as a specific area within a fume hood.[5][9][12] This area must be under the control of laboratory personnel.

  • Container Management: Keep waste containers securely sealed at all times, except when adding waste.[8][13] Conduct regular (e.g., weekly) inspections of the containers for any signs of degradation or leakage.[8][9]

Step 3: Final Disposal
  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[4][7] Its potential aquatic toxicity and unknown effects on wastewater treatment systems prohibit this practice.[6]

  • Professional Disposal Service: All hazardous waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Manifesting: When the waste is collected, a hazardous waste manifest will be generated. This document tracks the waste from your laboratory to its final disposal facility, ensuring a complete and compliant chain of custody.[12][14]

Waste Management Decision Workflow

To clarify the decision-making process for handling waste generated from work with this compound, the following workflow diagram has been developed.

G Figure 1: Disposal Decision Workflow for this compound start Waste Generation (Contains this compound) is_sharp Contaminated Sharp? start->is_sharp is_solid Solid Waste? is_sharp->is_solid No sharps_container Place in Puncture-Resistant Sharps Waste Container is_sharp->sharps_container Yes solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No (Liquid) end_process Store in Satellite Accumulation Area (SAA) pending EHS pickup sharps_container->end_process solid_container->end_process liquid_container->end_process

Caption: Decision workflow for segregating this compound waste.

Emergency Procedures for Spills During Disposal

Accidents can happen, even during disposal. A clear plan is essential.

  • Small Spills (Solid):

    • Ensure proper PPE is worn (lab coat, goggles, gloves).[15]

    • Gently sweep the solid material to avoid generating dust.[13][15]

    • Place the spilled material and any contaminated cleaning materials into the designated solid hazardous waste container.[16]

    • Wipe the area with a damp cloth and decontaminate.

  • Small Spills (Liquid):

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Collect the absorbent material and place it into the solid hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the rinse as liquid hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert nearby personnel.[17]

    • If safe to do so, turn off any ignition sources.

    • Contact your institution's EHS or emergency response team immediately.[17]

By adhering to these rigorous, well-documented procedures, we uphold our commitment to safety, scientific integrity, and environmental stewardship. This protocol serves not just as a set of instructions, but as a framework for responsible chemical life cycle management in the modern research laboratory.

References

  • US Bio-Clean. OSHA Compliance For Laboratories.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • Kamulin Biotech Co., Ltd. Materials Safety Data Sheet: 4-(4-Pyridin-4-ylphenyl)benzoic acid.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • U.S. Department of Labor, Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • University of Utah. ACID HANDLING STANDARD OPERATING PROCEDURE.
  • Washington State University. Pyridine Standard Operating Procedure.
  • Millersville University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • National Center for Biotechnology Information. OSHA Laboratory Standard.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid.
  • University of California, Riverside. (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyrimidin-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Pyrimidin-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.